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  • Product: methyl (E)-3-(3-aminophenyl)acrylate
  • CAS: 163487-10-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl (E)-3-(3-aminophenyl)acrylate

CAS Number: 163487-10-3 Introduction Methyl (E)-3-(3-aminophenyl)acrylate is a versatile organic compound that holds significant promise as a building block in medicinal chemistry and materials science. Its structure, fe...

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Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 163487-10-3

Introduction

Methyl (E)-3-(3-aminophenyl)acrylate is a versatile organic compound that holds significant promise as a building block in medicinal chemistry and materials science. Its structure, featuring a reactive acrylate moiety, a strategically positioned amino group on the aromatic ring, and the trans-alkene geometry, provides a unique scaffold for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, plausible synthetic routes, spectral characterization, and potential applications in drug discovery and development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of methyl (E)-3-(3-aminophenyl)acrylate are summarized in the table below.

PropertyValueSource
CAS Number 163487-10-3[1][2][3]
Molecular Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.20 g/mol [1]
IUPAC Name methyl (E)-3-(3-aminophenyl)prop-2-enoate[3]
Synonyms Methyl (E)-3-(3-aminophenyl)acrylate[2]
Appearance Solid (predicted)
Purity ≥95-97% (commercially available)[1][2]
SMILES COC(=O)/C=C/C1=CC(=CC=C1)N[1][3]
InChI Key VCSGRXIKJCLEAN-AATRIKPKSA-N[3]

Synthesis Methodologies

While a specific, peer-reviewed synthesis protocol for methyl (E)-3-(3-aminophenyl)acrylate is not extensively documented in readily available literature, its structure suggests several viable and well-established synthetic strategies. As a Senior Application Scientist, the following section outlines three logical and field-proven approaches, explaining the causality behind the experimental choices.

Method 1: Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5] This approach is highly attractive for the synthesis of trans-cinnamates due to its stereoselectivity.[4]

Reaction Scheme:

G 3-Bromoaniline 3-Bromoaniline methyl (E)-3-(3-aminophenyl)acrylate methyl (E)-3-(3-aminophenyl)acrylate 3-Bromoaniline->methyl (E)-3-(3-aminophenyl)acrylate  + Methyl Acrylate Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) DMF, 100 °C

A plausible Heck reaction pathway.

Experimental Protocol (Proposed):

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoaniline (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and triphenylphosphine (PPh₃, 0.04 eq.).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants, followed by the addition of a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Alkene Addition: Add methyl acrylate (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6]

Causality of Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a classic and effective catalyst system for the Heck reaction, promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The base is crucial for regenerating the active Pd(0) catalyst. Potassium carbonate is a mild and inexpensive choice.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Stereoselectivity: The Heck reaction typically proceeds via a syn-addition of the aryl group and the palladium to the alkene, followed by a syn-elimination of palladium hydride, leading to the thermodynamically more stable (E)-isomer.

Method 2: Wittig Reaction

The Wittig reaction is another cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and phosphorus ylides.[7][8] This method offers high regioselectivity and is particularly useful for creating C=C bonds with defined stereochemistry.

Reaction Scheme:

G 3-Aminobenzaldehyde 3-Aminobenzaldehyde methyl (E)-3-(3-aminophenyl)acrylate methyl (E)-3-(3-aminophenyl)acrylate 3-Aminobenzaldehyde->methyl (E)-3-(3-aminophenyl)acrylate  + Methyl (triphenylphosphoranylidene)acetate Toluene, Reflux

A plausible Wittig reaction pathway.

Experimental Protocol (Proposed):

  • Reactant Mixture: In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq.) and methyl (triphenylphosphoranylidene)acetate (1.05 eq.) in a suitable solvent like toluene or dichloromethane.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until completion, which can be monitored by TLC.[9] For stabilized ylides, the reaction often favors the formation of the (E)-alkene.[7]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue, containing the product and triphenylphosphine oxide, is then subjected to purification. Triphenylphosphine oxide can be challenging to remove, but purification can be achieved by column chromatography or by precipitation and filtration from a suitable solvent system (e.g., ether/hexane).[8]

Causality of Choices:

  • Ylide: Methyl (triphenylphosphoranylidene)acetate is a stabilized ylide, which is known to favor the formation of the (E)-alkene product, which is the desired isomer.

  • Solvent: Toluene is a common solvent for Wittig reactions as it allows for heating to reflux, which is often necessary to drive the reaction to completion.

  • Purification: The primary challenge in the Wittig reaction workup is the removal of the triphenylphosphine oxide byproduct. Chromatographic separation is a reliable method for obtaining the pure product.

Method 3: Reduction of the Nitro Precursor

A third strategic approach involves the synthesis of the corresponding nitro-analogue, methyl (E)-3-(3-nitrophenyl)acrylate, followed by its reduction to the desired amine. This is a common and effective strategy in medicinal chemistry for introducing an amino group onto an aromatic ring.

Reaction Scheme:

G methyl (E)-3-(3-nitrophenyl)acrylate methyl (E)-3-(3-nitrophenyl)acrylate methyl (E)-3-(3-aminophenyl)acrylate methyl (E)-3-(3-aminophenyl)acrylate methyl (E)-3-(3-nitrophenyl)acrylate->methyl (E)-3-(3-aminophenyl)acrylate  Reduction (e.g., SnCl₂·2H₂O, Ethanol, Reflux or H₂, Pd/C)

A plausible reduction pathway.

Experimental Protocol (Proposed):

  • Synthesis of the Nitro Compound: Methyl (E)-3-(3-nitrophenyl)acrylate can be synthesized via a Wittig reaction between 3-nitrobenzaldehyde and methyl (triphenylphosphoranylidene)acetate, similar to the protocol described above.[7]

  • Reduction Step:

    • Using Tin(II) Chloride: Dissolve methyl (E)-3-(3-nitrophenyl)acrylate (1.0 eq.) in ethanol. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

    • Catalytic Hydrogenation: Alternatively, dissolve the nitro compound in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

  • Work-up and Purification:

    • For Tin Reduction: After cooling, the reaction mixture is typically basified with a saturated sodium bicarbonate solution to precipitate tin salts. The mixture is then filtered, and the filtrate is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

    • For Catalytic Hydrogenation: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.

  • Final Purification: The crude product from either method can be purified by column chromatography.

Causality of Choices:

  • Reduction Reagents: Both SnCl₂ and catalytic hydrogenation are standard and reliable methods for the reduction of aromatic nitro groups to amines. The choice between them may depend on functional group tolerance and available equipment. Catalytic hydrogenation is often cleaner, avoiding the need to remove tin byproducts.

  • Precursor Availability: 3-Nitrobenzaldehyde is a readily available and relatively inexpensive starting material.

Spectral Characterization (Predicted)

While experimental spectra for methyl (E)-3-(3-aminophenyl)acrylate are not widely published, its spectral properties can be reliably predicted based on the analysis of closely related compounds, such as methyl cinnamate and its derivatives.[10][11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and methyl protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃ ~3.8singlet-
Vinylic H (α to C=O) ~6.4doublet~16
Vinylic H (β to C=O) ~7.6doublet~16
Aromatic H's 6.7 - 7.3multiplet-
-NH₂ ~3.5 - 4.5broad singlet-

Rationale:

  • The large coupling constant (~16 Hz) between the vinylic protons is characteristic of a trans (E) configuration.

  • The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group, leading to some upfield shifts compared to unsubstituted methyl cinnamate.

  • The amine protons will appear as a broad singlet and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
-OCH₃ ~52
C=O (ester) ~167
Vinylic C (α to C=O) ~118
Vinylic C (β to C=O) ~144
Aromatic C's 115 - 148

Rationale:

  • The carbonyl carbon of the ester will appear downfield, around 167 ppm.

  • The chemical shifts of the aromatic carbons will be influenced by the position of the amino substituent. The carbon attached to the amino group (C3') is expected to be shifted upfield due to its electron-donating effect.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine) 3300 - 3500Medium, two bands
C-H stretch (aromatic) 3000 - 3100Medium
C-H stretch (vinylic) 3020 - 3080Medium
C=O stretch (ester) ~1710Strong
C=C stretch (alkene) ~1640Medium
C=C stretch (aromatic) 1450 - 1600Medium
C-O stretch (ester) 1150 - 1300Strong

Rationale:

  • The presence of two N-H stretching bands is characteristic of a primary amine.

  • The strong absorption around 1710 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • The C=C stretching frequencies for the alkene and aromatic ring will also be present.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 177

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 146.

    • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 118.

    • Fragmentation of the aromatic ring.

Applications in Drug Development

The methyl (E)-3-(3-aminophenyl)acrylate scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The presence of the amine and acrylate functionalities allows for diverse chemical modifications.

Role as a Versatile Synthetic Intermediate

The primary amine on the phenyl ring can be readily functionalized through various reactions, including:

  • Amide bond formation: Reaction with carboxylic acids or acyl chlorides to introduce a wide range of substituents.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

The acrylate moiety is a Michael acceptor, allowing for the addition of nucleophiles to the β-position. This reactivity can be exploited to introduce further diversity and create more complex molecular architectures.

G A methyl (E)-3-(3-aminophenyl)acrylate B Amide Derivatives A->B Acylation C Sulfonamide Derivatives A->C Sulfonylation D Urea/Thiourea Derivatives A->D Reaction with Isocyanates/ Isothiocyanates E Michael Adducts A->E Michael Addition

Synthetic utility of the scaffold.

Potential as a Scaffold for Kinase Inhibitors

Cinnamic acid derivatives are known to be privileged structures in the design of kinase inhibitors.[14][15] Many kinase inhibitors feature a "hinge-binding" motif, which often involves a hydrogen bond donor and acceptor that interact with the kinase hinge region. The aminophenyl group of methyl (E)-3-(3-aminophenyl)acrylate can serve as a precursor to such a motif. For example, acylation of the amino group with a heterocyclic carboxylic acid could generate a structure capable of forming key hydrogen bonds within the ATP-binding pocket of a kinase.

G A methyl (E)-3-(3-aminophenyl)acrylate B Acylation with Heterocyclic Acid A->B C Potential Kinase Inhibitor B->C D Kinase Hinge Region C->D H-bond interactions

Conceptual pathway to kinase inhibitors.

The synthesis of various amino acid derivatives has been explored for the inhibition of histidine kinases, which are crucial for bacterial survival.[16] The aminocinnamate scaffold could be a valuable starting point for developing novel antibacterial agents targeting these enzymes.

Antimicrobial and Other Bioactivities

Cinnamic acid and its esters have demonstrated a range of biological activities, including antifungal and antibacterial properties.[17][18] The introduction of an amino group on the phenyl ring can modulate these activities and introduce new pharmacological properties. Further derivatization of the amino group could lead to compounds with enhanced potency and selectivity.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents, acids, and bases.

  • Toxicity: Acrylates are known to be skin and respiratory irritants and may cause allergic reactions. Aromatic amines can also have toxicological effects. Handle with care and assume the compound is hazardous in the absence of specific toxicological data.

Conclusion

Methyl (E)-3-(3-aminophenyl)acrylate is a chemical entity with considerable potential for a wide range of applications, particularly in the realm of drug discovery. Its straightforward, albeit not yet formally published, synthesis from readily available starting materials via robust and well-understood chemical transformations like the Heck and Wittig reactions makes it an accessible building block for medicinal chemists. The strategic placement of the amino and acrylate functionalities provides two key points for diversification, allowing for the creation of large and varied chemical libraries for high-throughput screening. The predicted spectral characteristics provide a solid foundation for its identification and characterization. As the search for novel therapeutic agents continues, versatile scaffolds such as methyl (E)-3-(3-aminophenyl)acrylate will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • AIP Publishing. (n.d.). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl cinnamate).
  • ResearchGate. (n.d.). 13 C chemical shifts of methyl cinnamates (in ppm). In bold, splitted signals.
  • The Wittig Reaction. (2014, March 13).
  • National Center for Biotechnology Information. (n.d.). Synthesis of histidine kinase inhibitors and their biological properties.
  • LibreTexts. (n.d.). 12. Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy.
  • Benchchem. (n.d.). Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-(bromomethyl)benzonitrile.
  • ChemicalBook. (n.d.). Methyl cinnamate(103-26-4) 13C NMR spectrum.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Atlantis Press. (n.d.). Synthesis of Cinnamic Acid Derivatives.
  • ACS Publications. (2008, May 16). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
  • Wikipedia. (n.d.). Heck reaction.
  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts.
  • PubMed. (n.d.). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects.
  • Beyond Benign. (n.d.). Wittig Reaction.
  • ChemScene. (n.d.). 163487-10-3 | (E)-Methyl 3-(3-aminophenyl)acrylate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Methyl-2-heptene.
  • Caltech. (n.d.). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS.
  • National Center for Biotechnology Information. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • University of Missouri - Kansas City. (n.d.). 8. Wittig Reaction.
  • National Center for Biotechnology Information. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study.
  • Advanced ChemBlocks. (n.d.). Methyl (E)-3-(3-aminophenyl)acrylate.
  • ResearchGate. (2016, March 10). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects.
  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions.
  • J&K Scientific. (n.d.). (E)-Methyl 3-(3-aminophenyl)acrylate | 163487-10-3.
  • MDPI. (2024, July 10). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters.
  • MilliporeSigma. (n.d.). (E)-Methyl 3-(3-nitrophenyl)acrylate.
  • BLD Pharm. (n.d.). 58186-45-1|Methyl 3-(3-aminophenyl)acrylate.
  • ResearchGate. (2025, December 18). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells.
  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • ResearchGate. (2025, August 7). Antimicrobial Activity of Cinnamomum impressicostatum and C. pubescens and Bioassay-Guided Isolation of Bioactive (E)-Methyl Cinnamate.
  • Google Patents. (n.d.). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • National Center for Biotechnology Information. (n.d.). Methyl (E)-2-[(2-nitrophenoxy)methyl]-3-phenylacrylate.
  • MDPI. (2024, July 5). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • ResearchGate. (n.d.). Mass spectra of aromatic amino acids Phe (a) and Tyr (b) in solution....
  • ResearchGate. (n.d.). DETECTION OF BIOACTIVE CHEMICAL COMPOUNDS IN THE METHANOLIC EXTRACT OF AZOLLA FILICULOIDES LAMARK FERN BY GC-MS TECHNIQUE.

Sources

Exploratory

methyl (E)-3-(3-aminophenyl)acrylate physical properties

An In-Depth Technical Guide to Methyl (E)-3-(3-aminophenyl)acrylate Introduction Methyl (E)-3-(3-aminophenyl)acrylate, with CAS Number 163487-10-3, is a bifunctional organic molecule of significant interest to researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl (E)-3-(3-aminophenyl)acrylate

Introduction

Methyl (E)-3-(3-aminophenyl)acrylate, with CAS Number 163487-10-3, is a bifunctional organic molecule of significant interest to researchers in materials science and drug discovery.[1][2] As a derivative of cinnamic acid, it incorporates a reactive acrylate system conjugated to an aromatic ring, which is further functionalized with a primary amine. This unique structure imparts dual reactivity: the acrylate moiety is susceptible to polymerization and Michael additions, while the nucleophilic amino group allows for a wide range of derivatization reactions such as amidation and diazotization.

This guide provides a comprehensive overview of the physical properties, synthesis, spectroscopic signature, reactivity, and handling of methyl (E)-3-(3-aminophenyl)acrylate. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.

Physicochemical and Computed Properties

The fundamental properties of methyl (E)-3-(3-aminophenyl)acrylate are summarized in Table 1. The molecule exists as a solid at ambient temperature and is typically supplied with a purity of 95-97%.[1] While an experimental melting point is not widely reported in the literature, its solid form is consistent with related aromatic cinnamates. Computational models provide valuable insight into its molecular characteristics, such as polarity and size, which are predictive of its behavior in various chemical environments.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
CAS Number 163487-10-3[1][2]
Molecular Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.20 g/mol [1][2]
IUPAC Name methyl (E)-3-(3-aminophenyl)prop-2-enoate
Synonyms methyl (2E)-3-(3-aminophenyl)-2-propenoate[1][2]
Physical Form Solid[1]
Melting Point Data not available
Topological Polar Surface Area (TPSA) 52.32 Ų[2]
LogP (Octanol/Water Partition Coeff.) 1.455[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

Synthesis and Purification

The most direct and reliable synthesis of methyl (E)-3-(3-aminophenyl)acrylate involves the esterification of its corresponding carboxylic acid, (E)-3-(3-aminophenyl)acrylic acid (3-aminocinnamic acid). While several esterification protocols exist, methodology utilizing dimethyl sulfate with a base in an acetone slurry has been reported to be highly efficient for related aminocinnamic acids, offering high yield and purity.

The choice of this method is based on its operational simplicity and the avoidance of harsh acidic conditions (like H₂SO₄ or SOCl₂) that could potentially lead to side reactions with the amine functionality or promote polymerization of the acrylate. The use of a mild base like potassium carbonate is sufficient to deprotonate the carboxylic acid, facilitating nucleophilic attack on the methylating agent.

Experimental Protocol: Synthesis via Esterification

Objective: To synthesize methyl (E)-3-(3-aminophenyl)acrylate from 3-aminocinnamic acid.

Materials:

  • (E)-3-(3-Aminophenyl)acrylic acid

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-3-(3-aminophenyl)acrylic acid (1 equivalent).

  • Slurry Formation: Add anhydrous acetone (approx. 10 mL per gram of acid) to the flask, followed by anhydrous potassium carbonate (2.5 equivalents). Stir the resulting slurry vigorously for 15 minutes at room temperature.

  • Methylation: Carefully add dimethyl sulfate (1.5 equivalents) dropwise to the slurry. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Workup - Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a pure solid.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Reactant 3-Aminocinnamic Acid Setup 1. Combine Acid, Base, & Solvent Reactant->Setup Base K2CO3 Base->Setup Solvent Acetone Solvent->Setup MethylatingAgent Dimethyl Sulfate Addition 2. Add Dimethyl Sulfate MethylatingAgent->Addition Setup->Addition Reflux 3. Heat to Reflux (4-6 hours) Addition->Reflux Workup 4. Aqueous Workup & Extraction Reflux->Workup Purify 5. Dry, Concentrate, & Recrystallize Workup->Purify Product Methyl (E)-3-(3-aminophenyl)acrylate Purify->Product Reactivity cluster_amine_reactions Amine-Directed Reactions cluster_acrylate_reactions Acrylate-Directed Reactions Molecule Methyl (E)-3-(3-aminophenyl)acrylate Aromatic Amine (Nucleophilic Site) α,β-Unsaturated Ester (Electrophilic Site) Acylation Acylation (e.g., with Acyl Chloride) Molecule:amine->Acylation Nucleophilic Attack Alkylation Alkylation (e.g., with Alkyl Halide) Molecule:amine->Alkylation Diazotization Diazotization (NaNO₂, HCl) Molecule:amine->Diazotization MichaelAddition Michael Addition (e.g., with Thiol, Amine) Molecule:acrylate->MichaelAddition Conjugate Addition Polymerization Polymerization (e.g., Radical Initiator) Molecule:acrylate->Polymerization DielsAlder Diels-Alder (Dienophile) Molecule:acrylate->DielsAlder

Caption: Dual reactivity pathways of methyl (E)-3-(3-aminophenyl)acrylate.

Safety and Handling

As with any laboratory chemical, methyl (E)-3-(3-aminophenyl)acrylate must be handled with care. The known hazard information is summarized in Table 2.

Table 2: Hazard and Safety Information

CategoryInformationSource(s)
Signal Word Warning [1]
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Measures P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage Store in a cool, dry, dark, well-ventilated place. Keep container tightly sealed. Recommended storage temperatures range from ambient to 2-8°C.[1][2]

Potential Applications

The unique structure of this compound makes it a valuable precursor in several fields:

  • Polymer and Materials Science: It can be used as a functional monomer to synthesize polymers with pendant aminophenyl groups. These amino groups can then be used to cross-link the polymer, graft other molecules, or alter the material's surface properties (e.g., for creating specialized coatings or resins).

  • Medicinal Chemistry and Drug Discovery: The aminocinnamate scaffold is present in various biologically active molecules. This compound serves as a versatile starting material for synthesizing libraries of derivatives for screening purposes. The amine provides a convenient handle for attaching different pharmacophores.

  • Dye and Optics: Related aminocinnamic acid esters are explored for creating dyes for applications in non-linear optics and optoelectronics due to their extended π-conjugated systems.

Conclusion

Methyl (E)-3-(3-aminophenyl)acrylate is a chemical intermediate with significant potential, defined by its dual amine and acrylate functionalities. While some physical properties like its melting point require further experimental determination, its identity, synthesis, and safety profile are well-established. By understanding its predicted spectroscopic signature and characteristic reactivity, researchers can confidently design synthetic routes and new materials that leverage the unique attributes of this valuable building block.

References

  • Szymański, P., et al. (2024). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Molecules, 29(14), 3195. [Link]

Sources

Foundational

Structural Anatomy and Synthetic Utility of Methyl (E)-3-(3-aminophenyl)acrylate: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Methyl (E)-3-(3-aminophenyl)acrylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Methyl (E)-3-(3-aminophenyl)acrylate (also known as methyl trans-3-aminocinnamate) is a highly versatile, orthogonally reactive synthon. Featuring both a nucleophilic aniline moiety and an electrophilic α,β-unsaturated ester, this molecule serves as a pivotal intermediate in the synthesis of kinase inhibitors, peptidomimetics, and diverse heterocyclic scaffolds.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and scalable synthetic methodologies, culminating in a validated, step-by-step experimental protocol designed for high-yield chemoselective production.

Physicochemical Profiling

Understanding the baseline physicochemical properties of Methyl (E)-3-(3-aminophenyl)acrylate is essential for predicting its behavior in various solvent systems and chromatographic environments [1].

Table 1: Key Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name Methyl (E)-3-(3-aminophenyl)acrylate
CAS Registry Number 163487-10-3
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
SMILES String COC(=O)/C=C/C1=CC=CC(N)=C1
InChIKey VCSGRXIKJCLEAN-AATRIKPKSA-N
Physical Form Solid (Ambient Storage)
Key Structural Features meta-substituted primary amine; trans (E) stereochemistry at the alkene

Structural Anatomy & Orthogonal Reactivity Nodes

The synthetic value of Methyl (E)-3-(3-aminophenyl)acrylate lies in its orthogonal reactivity . The molecule possesses two distinct reaction nodes that can be manipulated independently under specific conditions without requiring extensive protecting-group chemistry.

  • The Aniline Node (Nucleophilic): The primary amine at the 3-position is primed for electrophilic attack. It readily undergoes amide coupling with carboxylic acids (facilitated by reagents like HATU or EDC), reductive aminations with aldehydes, and Buchwald-Hartwig cross-couplings to form secondary or tertiary amines.

  • The Acrylate Node (Electrophilic): The α,β-unsaturated methyl ester is a classic Michael acceptor. It is susceptible to conjugate additions by thiols, amines, or carbon nucleophiles. Furthermore, the ester can be selectively saponified to the corresponding cinnamic acid derivative, or the alkene can participate in downstream Heck or metathesis reactions.

G Core Methyl (E)-3-(3-aminophenyl)acrylate Amide Amide Coupling (Aniline Node) Core->Amide Michael Michael Addition (Acrylate Node) Core->Michael Sapon Saponification (Ester Node) Core->Sapon Cyclize Cyclization (Bifunctional) Core->Cyclize Kinase Kinase Inhibitors & Peptidomimetics Amide->Kinase BetaAA β-Amino Acid Derivatives Michael->BetaAA Cinnamic Cinnamic Acid Derivatives Sapon->Cinnamic Quinolin Quinolinone Scaffolds Cyclize->Quinolin

Caption: Divergent synthetic pathways of Methyl (E)-3-(3-aminophenyl)acrylate in drug discovery.

Experimental Workflow: Chemoselective De Novo Synthesis

Causality and Method Selection

While a direct Mizoroki-Heck cross-coupling between 3-bromoaniline and methyl acrylate appears theoretically straightforward, it is practically flawed. The free primary amine acts as a competitive ligand for palladium species, leading to severe catalyst poisoning, oxidative degradation, and poor yields unless transient imine protection is employed [3].

To bypass this, the industry-standard approach is the chemoselective reduction of Methyl (E)-3-nitrocinnamate . The challenge here is reducing the nitro group to an amine without simultaneously reducing the reactive alkene.

Table 2: Chemoselectivity Comparison for Nitro Reduction

Reduction MethodAlkene PreservationAmine YieldMechanistic Causality & Practicality
H₂, Pd/C Poor (<10%)HighNon-selective; rapidly reduces the α,β-unsaturated ester to the saturated alkane.
SnCl₂ / EtOH Excellent (>90%)ModerateChemoselective, but generates toxic tin waste and intractable emulsions during aqueous workup.
Fe powder, AcOH Excellent (>95%)HighOptimal (Béchamp Reduction): Highly chemoselective for the nitro group via single-electron transfer. Eco-friendly iron salts are easily removed [2].
Step-by-Step Protocol: Iron-Mediated Béchamp Reduction

This protocol is designed as a self-validating system. In-process visual and chemical cues ensure the operator can verify the reaction's progress at every stage [2].

Reagents Required:

  • Methyl (E)-3-nitrocinnamate (1.0 eq, limiting reagent)

  • Iron (Fe) powder (3.5 eq, 325 mesh preferred for surface area)

  • Glacial Acetic Acid (Solvent/Proton source)

  • Absolute Ethanol (Co-solvent)

Step 1: Substrate Suspension Suspend Methyl (E)-3-nitrocinnamate in a 10:1 mixture of absolute ethanol and glacial acetic acid (approx. 10 mL/gram of substrate).

  • Causality: Ethanol provides solubility for the organic substrate, while acetic acid acts as the necessary proton donor for the reduction of the nitro group to the amine.

Step 2: Iron Addition & Reflux Add the Iron powder portion-wise at room temperature to prevent sudden exotherms. Equip the flask with a reflux condenser and heat the suspension to 80 °C under a nitrogen atmosphere.

  • Self-Validation: The initial pale yellow suspension will progressively darken to a deep brown/black sludge over 2–4 hours. TLC monitoring (Hexanes:EtOAc 7:3) will show the disappearance of the high-Rf UV-active starting material and the appearance of a lower-Rf, ninhydrin-positive spot (the amine).

Step 3: Neutralization and Iron Precipitation Once complete, cool the reaction to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol. Dilute the dark residue with Ethyl Acetate. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.

  • Causality: Neutralizing the acetic acid forces the dissolved iron species to precipitate as insoluble iron hydroxides and acetates. This is critical to prevent severe emulsions during the liquid-liquid extraction phase.

Step 4: Isolation via Filtration Filter the biphasic mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with additional Ethyl Acetate to ensure complete recovery of the product.

Step 5: Extraction and Purification Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be recrystallized or passed through a short silica plug to yield pure Methyl (E)-3-(3-aminophenyl)acrylate as a solid.

Workflow Step1 1. Substrate Suspension Methyl (E)-3-nitrocinnamate in EtOH/AcOH Step2 2. Béchamp Reduction Add Fe powder, reflux at 80°C under N2 Step1->Step2 Step3 3. Neutralization Concentrate, dilute with EtOAc, add NaHCO3 (pH 8) Step2->Step3 Step4 4. Sludge Removal Filter biphasic mixture through Celite pad Step3->Step4 Step5 5. Extraction & Isolation Separate organics, dry, and concentrate Step4->Step5 Product Pure Methyl (E)-3-(3-aminophenyl)acrylate Step5->Product

Caption: Step-by-step chemoselective Béchamp reduction workflow to synthesize the target compound.

Downstream Applications in Drug Development

In pharmaceutical chemistry, Methyl (E)-3-(3-aminophenyl)acrylate is predominantly utilized in the design of targeted therapeutics:

  • Kinase Inhibitor Scaffolds: The meta-amino group is frequently acylated to form amide-linked pharmacophores that act as hydrogen-bond donors/acceptors in the ATP-binding pocket (hinge region) of various kinases. The distal acrylate group can subsequently be modified to tune the molecule's solubility or act as a covalent warhead (if converted to an acrylamide).

  • Peptide Isosteres & Alkaloid Synthesis: As demonstrated in the synthesis of the celogentin/moroidin family of anti-mitotic cyclic peptides, functionalized cinnamates are crucial precursors for generating complex, sterically constrained amino acid derivatives via Larock annulation or asymmetric hydrogenation [2].

References

  • Burnett, A. et al. "Preparation of the Central Tryptophan Moiety of the Celogentin/Moroidin Family of Anti-Mitotic Cyclic Peptides." Australian Journal of Chemistry, 2006, 59(11), 804-810. Available at:[Link]

  • Yin, L., & Liebscher, J. "Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts." Chemical Reviews, 2007, 107(1), 133-173. Available at:[Link]

Exploratory

A Technical Guide to the Synthesis of Methyl (E)-3-(3-aminophenyl)acrylate

Introduction Methyl (E)-3-(3-aminophenyl)acrylate, also known as methyl (E)-3-aminocinnamate, is a valuable bifunctional molecule characterized by an electron-rich aniline ring and an electron-deficient α,β-unsaturated e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (E)-3-(3-aminophenyl)acrylate, also known as methyl (E)-3-aminocinnamate, is a valuable bifunctional molecule characterized by an electron-rich aniline ring and an electron-deficient α,β-unsaturated ester.[1] This unique electronic arrangement makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic scaffolds and as a precursor in the development of pharmacologically active compounds. This guide provides an in-depth analysis of the principal synthetic strategies for its preparation, offering field-proven insights into the causality behind experimental choices and detailed protocols for key methodologies.

Strategic Overview of Synthetic Pathways

The synthesis of methyl (E)-3-(3-aminophenyl)acrylate can be approached through several distinct strategies. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance for specific reagents or reaction conditions. The most prominent and reliable methods involve either the direct formation of the carbon-carbon double bond or a functional group interconversion on a pre-formed cinnamate scaffold.

Diagram of Synthetic Strategies

The following diagram illustrates the primary retrosynthetic disconnections and forward-synthesis pathways discussed in this guide.

Synthesis_Pathways Product Methyl (E)-3-(3-aminophenyl)acrylate Nitro_Precursor Methyl (E)-3-(3-nitrophenyl)acrylate Nitro_Precursor->Product Nitro Group Reduction Heck_SMs 3-Iodoaniline + Methyl Acrylate Heck_SMs->Product Heck Reaction HWE_SMs 3-Aminobenzaldehyde + Methyl (diethylphosphono)acetate HWE_SMs->Product Horner-Wadsworth-Emmons (Direct Aminated Route) Nitro_HWE_SMs 3-Nitrobenzaldehyde + Methyl (diethylphosphono)acetate Nitro_HWE_SMs->Nitro_Precursor Horner-Wadsworth-Emmons (Nitro Route)

Caption: Key synthetic routes to the target compound.

Strategy 1: Reduction of a Nitro Precursor (Recommended)

This two-step approach is arguably the most robust and widely applicable method. It involves the synthesis of methyl (E)-3-(3-nitrophenyl)acrylate followed by the chemical reduction of the nitro group. This strategy circumvents potential complications arising from the amine functionality interfering with the olefination or coupling reaction conditions.

Step 1a: Synthesis of Methyl (E)-3-(3-nitrophenyl)acrylate

The precursor, methyl (E)-3-(3-nitrophenyl)acrylate[2], is efficiently prepared via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a superior alternative to the classic Wittig reaction for synthesizing α,β-unsaturated esters.[3][4]

  • Causality of Choice (HWE vs. Wittig):

    • Enhanced Nucleophilicity: The phosphonate-stabilized carbanion used in the HWE reaction is more nucleophilic and generally more reactive than the corresponding phosphonium ylide of the Wittig reaction.[5]

    • Stereoselectivity: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for this synthesis.[5]

    • Simplified Workup: The phosphate byproduct of the HWE reaction is water-soluble, allowing for simple removal by aqueous extraction. In contrast, the triphenylphosphine oxide generated in the Wittig reaction often requires tedious column chromatography for removal.[6]

The reaction proceeds by reacting 3-nitrobenzaldehyde with a phosphonate ester, such as trimethyl phosphonoacetate or methyl (diethylphosphono)acetate, in the presence of a base.

Step 1b: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic chemistry with numerous available methods.[7] The choice of reducing agent is critical to ensure chemoselectivity, preserving the acrylate ester and the carbon-carbon double bond.

  • Commonly Used Reducing Agents:

    • Tin(II) Chloride (SnCl₂): A classic and highly effective method that provides a mild and selective reduction of nitro groups in the presence of other reducible functionalities.[8]

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method.[8] However, care must be taken as prolonged reaction times or harsh conditions can lead to the reduction of the alkene double bond.

    • Iron (Fe) or Zinc (Zn) in Acidic Media: These methods are cost-effective and provide mild conditions for the reduction.[8]

    • Sodium Dithionite (Na₂S₂O₄): This reagent can be used for the reduction of nitro compounds, sometimes offering different selectivity compared to metal-based reductants.[9]

Strategy 2: Direct Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction provides a direct route to form the C-C double bond by coupling an aryl halide with an alkene.[10] In this case, 3-iodoaniline or 3-bromoaniline would be reacted with methyl acrylate in the presence of a palladium catalyst and a base.[11]

  • Mechanistic Considerations: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[10][12]

  • Challenges: The primary challenge with this direct approach is the potential for the amine group of the aniline to coordinate with the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, side reactions such as N-arylation can occur. While feasible, this route often requires more careful optimization of ligands, bases, and reaction conditions compared to the nitro-reduction strategy. The reaction is known for its high stereoselectivity, typically yielding the trans (E) product.[13]

Strategy 3: Direct Wittig-Type Olefinations

This approach involves the direct reaction of 3-aminobenzaldehyde with a suitable phosphorus ylide or phosphonate carbanion.

  • Horner-Wadsworth-Emmons (HWE) Reaction: As described previously, the HWE reaction using 3-aminobenzaldehyde and a phosphonate ester (e.g., methyl (diethylphosphono)acetate) with a base like potassium carbonate can be effective.[3][14] The basicity of the aniline (pKa ≈ 4.6) is generally low enough not to interfere significantly with common bases used for deprotonating the phosphonate ester (e.g., NaH, K₂CO₃).

  • Wittig Reaction: The classic Wittig reaction, using methyl (triphenylphosphoranylidene)acetate, can also be employed.[6][15][16] However, it shares the previously mentioned drawback of a difficult-to-remove triphenylphosphine oxide byproduct.

Comparative Analysis of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesTypical YieldStereoselectivity
Nitro Reduction via HWE Highly reliable, high-yielding, clean workup, avoids amine interference.Two-step process.High (>80% overall)Excellent (Primarily E)
Direct Heck Reaction Convergent, one-pot C-C bond formation.Potential catalyst inhibition by amine, requires optimization, expensive catalyst.Moderate to HighExcellent (Primarily E)
Direct HWE Reaction One step, clean phosphate byproduct.Potential for side reactions with the amine, starting aldehyde can be less stable.GoodExcellent (Primarily E)

Detailed Experimental Protocols

Protocol 1: Synthesis via Nitro Precursor Reduction (Recommended)

This protocol is presented as the most reliable and scalable laboratory method.

Workflow cluster_step1 Step 1: HWE Reaction cluster_step2 Step 2: Nitro Reduction A Combine 3-Nitrobenzaldehyde, Trimethyl Phosphonoacetate, & THF B Cool to 0°C A->B C Add NaH (60% in oil) portion-wise B->C D Warm to RT, Stir 4h C->D E Quench with water, Extract with Ethyl Acetate D->E F Dry, Concentrate, Recrystallize E->F G Isolate Methyl (E)-3-(3-nitrophenyl)acrylate F->G H Dissolve Nitro Precursor in Ethanol G->H I Add SnCl₂·2H₂O H->I J Reflux for 3h I->J K Cool, Neutralize with aq. NaHCO₃ J->K L Extract with Ethyl Acetate K->L M Dry, Concentrate, Purify via Column Chromatography L->M N Isolate Final Product M->N

Caption: Step-by-step workflow for the recommended two-step synthesis.

Step 1: Synthesis of Methyl (E)-3-(3-nitrophenyl)acrylate

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (1.0 eq) and trimethyl phosphonoacetate (1.1 eq). Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per gram of aldehyde).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15-20 minutes. Causality: Portion-wise addition at low temperature is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting aldehyde is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure methyl (E)-3-(3-nitrophenyl)acrylate as a solid.

Step 2: Reduction to Methyl (E)-3-(3-aminophenyl)acrylate

  • Reagent Setup: In a round-bottom flask, dissolve the methyl (E)-3-(3-nitrophenyl)acrylate (1.0 eq) from Step 1 in ethanol (approx. 10-15 mL per gram).

  • Addition of Reductant: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq). Causality: A significant excess of SnCl₂ is required to ensure complete reduction of the nitro group and to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic medium and precipitate tin salts. Caution: This neutralization is exothermic and involves gas evolution (CO₂).

  • Extraction: Filter the resulting slurry through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the final product, methyl (E)-3-(3-aminophenyl)acrylate.

Conclusion

The synthesis of methyl (E)-3-(3-aminophenyl)acrylate is most reliably achieved through a two-step sequence involving an initial Horner-Wadsworth-Emmons olefination to form the corresponding nitro-substituted cinnamate, followed by a chemoselective reduction of the nitro group. This strategy offers high yields, excellent stereocontrol, and operational simplicity, making it superior to direct C-C bond-forming reactions on the aniline substrate, which can be complicated by catalyst interactions. The protocols and strategic insights provided herein offer a robust framework for researchers and drug development professionals to access this valuable synthetic intermediate.

References

  • Facile reduction of aromatic nitro compounds to aromatic amines catalysed by support-free nanoporous silver. RSC Publishing - Rsc.org.
  • Cheung, L. L., Lin, R. J., McIntee, J. W., & Dicks, A. P. (2005). Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. The Chemical Educator, 10(4), 300-302.
  • SUPPORTING MATERIALS Expeditious Horner-Wadsworth-Emmons Synthesis Of Methyl Cinnamate Esters Under Aqueous Conditions. Studylib.
  • The Wittig Reaction. (2014, March 13). Columbia University.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • O'Brien, C. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC. Available at: [Link]

  • Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals. MavMatrix. Available at: [Link]

  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. ResearchGate. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction - Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. Available at: [Link]

  • Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. ResearchGate. Available at: [Link]

  • US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines. Google Patents.
  • New Methods in the Synthesis of (Meth)Acrylates. ResearchGate. Available at: [Link]

  • New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. Available at: [Link]

Sources

Foundational

Advanced Biological Activity and Therapeutic Potential of Aminocinnamic Acid Esters and Derivatives

Executive Summary: The Pharmacophore of Aminocinnamic Acids Cinnamic acid and its derivatives are ubiquitous plant metabolites synthesized via the shikimate pathway[1]. While native cinnamic acid exhibits baseline antimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore of Aminocinnamic Acids

Cinnamic acid and its derivatives are ubiquitous plant metabolites synthesized via the shikimate pathway[1]. While native cinnamic acid exhibits baseline antimicrobial and anti-inflammatory properties, the introduction of amino and ester functional groups—creating aminocinnamic acid esters and their derivatives—dramatically expands their pharmacological utility[1][2].

As application scientists, we do not merely look at these molecules as static structures; we view them as dynamic scaffolds. The carboxyl, alkenyl, and aromatic functional groups of aminocinnamic acids allow for highly selective derivatization[1]. This whitepaper elucidates the mechanistic pathways through which aminocinnamic acid derivatives exert their biological activities—ranging from targeted enzyme inhibition in inflammatory bowel disease to serving as critical precursors for neuropharmacological and anticancer agents.

Core Biological Activities & Mechanisms of Action

Anti-Inflammatory & Antioxidant Dynamics: Myeloperoxidase (MPO) Inhibition

In chronic inflammatory conditions such as Ulcerative Colitis (UC), tissue damage is heavily driven by the overproduction of hypochlorous acid (HOCl), a highly reactive oxygen species generated by the hemeprotein Myeloperoxidase (MPO)[2].

Recent structural optimizations have yielded (E)-(2,4-dihydroxy)-α-aminocinnamic acid (Compound 2f) and (E)-(5-chloro-2-hydroxy)-α-aminocinnamic acid (Compound 2c)[3]. From a mechanistic standpoint, molecules designed to inhibit MPO peroxidation must also possess intrinsic antioxidant capacity, as redox cycling is fundamental to the MPO catalytic cycle[3]. Compound 2f achieves this dual-action efficacy:

  • Enzyme Trapping: It promotes the accumulation of MPO Complex II (a peroxidase-deficient state), preventing the enzyme from returning to its highly reactive native state[2].

  • Radical Scavenging: The presence of two hydroxyl groups on the aromatic ring provides superior electron-donating properties and resonance stabilization, allowing it to act as a potent scavenger of DPPH and ABTS radicals[2][4].

In TNBS-induced UC models, Compound 2f significantly outperformed the clinical standard, 5-aminosalicylic acid (5-ASA), in reducing colonic ulcers, increasing glutathione (GSH), and decreasing malondialdehyde (MDA) levels[3][4].

MPO_Inhibition ACA (E)-(2,4-dihydroxy)- α-aminocinnamic acid MPO_Comp1 MPO Complex I (Highly Reactive) ACA->MPO_Comp1 Inhibits/Traps ROS Reactive Oxygen Species (HOCl Production) ACA->ROS Direct Scavenging (Antioxidant) MPO_Nat Native MPO Enzyme MPO_Nat->MPO_Comp1 H2O2 MPO_Comp2 MPO Complex II (Peroxidase Deficient) MPO_Comp1->MPO_Comp2 Accumulation MPO_Comp1->ROS Cl- Protect Mucosal Protection & Ulcer Reduction MPO_Comp2->Protect Prevents HOCl Tissue Tissue Damage (Ulcerative Colitis) ROS->Tissue Oxidative Stress

Figure 1: Dual-action mechanism of α-aminocinnamic acid derivatives in MPO inhibition.

Antimicrobial Efficacy and Biofilm Disruption via Metal-Organic Coordination

On their own, aminocinnamic acids exhibit relatively poor antimicrobial activity against stubborn pathogens like Pseudomonas aeruginosa[5]. However, rational drug design leverages the deprotonation of these acid molecules to utilize 3- and 4-aminocinnamate anions as bidentate terminal or bridging ligands[5].

When combined with Zinc(II) cations, these derivatives form 0D complexes or 3D Metal-Organic Frameworks (MOFs) (e.g.,[Zn(4-AC)2]∙H2O)[5]. The causality here is synergistic: the MOF structure provides a sustained, localized release of both the antibacterial zinc cation and the membrane-disrupting organic ligand, resulting in profound planktonic cell killing and the complete inhibition of exopolysaccharide biofilm growth in P. aeruginosa, E. coli, and S. aureus[5].

Synthetic Precursors for Neuropharmacology and Oncology

Aminocinnamic acid esters are highly privileged intermediates in the synthesis of complex, biologically active heterocycles:

  • Indole-3-acetic acid derivatives (Neuropharmacology): α-Aminonitriles derived from 2-aminocinnamic acid esters can be cyclized under basic conditions to yield substituted indole-3-acetic acids[6][7]. A prime example is FGIN-1-27 , a potent ligand for the 18 kDa mitochondrial translocator protein (TSPO/DBI receptor)[8]. FGIN-1-27 induces the production of neurosteroids (like pregnenolone) that modulate GABA receptors, effectively reducing anxiety without causing the sedation typical of traditional benzodiazepines[8].

  • 2-Quinolones (Oncology): Utilizing a thiolate-mediated condensative cyclization, (E)-2-aminocinnamic acid derivatives undergo conjugate addition followed by intramolecular condensation to form 2-quinolones, a structural class with well-documented anticancer properties[9].

Synthetic_Workflow Ester 2-Aminocinnamic Acid Esters Nitrile α-Aminonitriles (Intermediate) Ester->Nitrile Strecker-type rxn Quinolone 2-Quinolones (Anticancer Agents) Ester->Quinolone Thiolate-Mediated Cyclization Indole Indole-3-acetic acid derivatives Nitrile->Indole Basic Cyclization FGIN FGIN-1-27 (TSPO Ligand) Indole->FGIN Structural Elaboration

Figure 2: Synthetic divergence of 2-aminocinnamic acid esters into bioactive scaffolds.

Quantitative Data Summary

The following table synthesizes the quantitative biological efficacy of key aminocinnamic acid derivatives across various therapeutic domains.

Compound / ComplexBiological Target / AssayEfficacy / Activity MetricRef.
(E)-(2,4-dihydroxy)-α-aminocinnamic acid (2f) MPO Peroxidation Inhibition63.0 ± 1.5% inhibition (at 100 μM)[3]
(E)-(5-chloro-2-hydroxy)-α-aminocinnamic acid (2c) MPO Peroxidation Inhibition40.5 ± 4.4% inhibition (at 100 μM)[3]
5-Aminosalicylic Acid (5-ASA) Colonic Ulcer ReductionModerate (Clinical baseline control)[4]
Zinc(II) 4-aminocinnamate MOF P. aeruginosa Biofilm InhibitionSynergistic enhancement over ZnSO₄ alone[5]
FGIN-1-27 (Indole-3-acetic acid deriv.)TSPO Receptor Binding (EC₅₀)3 nM (Pregnenolone production increase)[8]

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes intrinsic causality checks to prevent false positives.

Protocol 1: Self-Validating MPO Inhibition & Antioxidant Workflow

Purpose: To evaluate the anti-inflammatory efficacy of hydroxy-α-aminocinnamic acids in a TNBS-induced colitis model.

  • Induction of Colitis: Administer 2,4,6-trinitrobenzene sulfonic acid (TNBS) intrarectally to rat models. Causality: TNBS haptenates colonic proteins, inducing a Th1-mediated immune response that accurately mimics human ulcerative colitis[3].

  • Compound Administration: Administer Compound 2f (test), 5-ASA (positive control), and vehicle (negative control) orally for predefined days post-induction[3].

  • MPO Peroxidation Assay: Extract colonic tissue and homogenize. Measure MPO activity via the oxidation of o-dianisidine in the presence of H₂O₂ (absorbance at 460 nm). Causality: This quantifies the accumulation of Complex II; a decrease in absorbance confirms the compound is successfully trapping MPO in its peroxidase-deficient state[2].

  • Orthogonal Antioxidant Validation: Quantify Malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay, and measure Glutathione (GSH) levels using Ellman's reagent[3]. Causality: Because MPO inhibition is heavily reliant on redox cycling, a true inhibitor must concurrently lower lipid peroxidation (MDA) and preserve endogenous antioxidants (GSH)[3][4].

Protocol 2: Biofilm Inhibition Assay for Zinc-Aminocinnamate MOFs

Purpose: To assess the synergistic antimicrobial properties of Zinc(II) coordinated with aminocinnamic acid ligands.

  • Complex Synthesis: React zinc nitrate with 4-aminocinnamic acid (4-ACA) under controlled hydrothermal conditions to yield the 3D MOF [Zn(4-AC)2]∙H2O[5]. Confirm structure via powder X-ray diffraction.

  • Planktonic MIC Determination: Incubate P. aeruginosa with serial dilutions of the MOF, free 4-ACA, and ZnSO₄ (controls). Measure OD₆₀₀. Causality: Comparing the MOF against its individual constituents isolates the synergistic effect of the coordination polymer[5].

  • Biofilm Disruption Assay: Grow biofilms in 96-well microtiter plates for 24 hours. Wash to remove planktonic cells, then treat with the MOF for 24 hours.

  • Quantification: Stain the remaining biofilm matrix with 0.1% Crystal Violet, solubilize with 33% acetic acid, and read absorbance at 590 nm. Causality: Crystal violet binds to the exopolysaccharide matrix. A reduction in absorbance validates that the MOF is not just killing surface bacteria, but actively penetrating and degrading the biofilm architecture[5].

Conclusion

Aminocinnamic acid esters and their derivatives represent a highly versatile class of pharmacophores. By understanding the causality behind their structural modifications—whether it is the addition of electron-donating hydroxyl groups for MPO inhibition, deprotonation for metal-organic framework coordination, or basic cyclization into neuroactive indoles—researchers can systematically design next-generation therapeutics for inflammatory, infectious, and neurological diseases.

References

  • From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II)
  • Organic Letters Vol. 8 No.
  • Protective effect of (E)-(2,4-dihydroxy)
  • Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives PMC / NIH URL
  • Synthesis of 2-Aryl-Substituted Indole-3-acetic Acid Derivatives via Intramolecular Imino-Stetter Reaction of Aldimines with Cyanide ResearchGate URL
  • FGIN-1-27 | Potent, specific ligand for mitochondrial DBI receptor BioCrick URL
  • Myeloperoxidase Inhibitory and Antioxidant Activities of (E)
  • Protective effect of (E)-(2,4-dihydroxy)-α-aminocinnamic acid...

Sources

Exploratory

Spectroscopic Analysis of Methyl (E)-3-(3-aminophenyl)acrylate: A Technical Guide

Introduction Methyl (E)-3-(3-aminophenyl)acrylate is a valuable organic compound with applications in chemical synthesis and materials science. As an unsaturated ester featuring a reactive amino group, it serves as a ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (E)-3-(3-aminophenyl)acrylate is a valuable organic compound with applications in chemical synthesis and materials science. As an unsaturated ester featuring a reactive amino group, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional polymers. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure its identity, purity, and to elucidate its role in chemical reactions. This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl (E)-3-(3-aminophenyl)acrylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Expected Spectroscopic Features

The structure of methyl (E)-3-(3-aminophenyl)acrylate, with the IUPAC name methyl (E)-3-(3-aminophenyl)prop-2-enoate, is characterized by a methyl ester group, a trans-alkene (α,β-unsaturated system), and a 3-aminophenyl substituent. Each of these functional groups will give rise to characteristic signals in its NMR, IR, and MS spectra.

Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol CAS Number: 163487-10-3[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of methyl (E)-3-(3-aminophenyl)acrylate is expected to show distinct signals for the aromatic protons, the vinylic protons, the methyl ester protons, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-NH₂3.5 - 4.5Broad singlet-2H
Ar-H6.6 - 7.2Multiplet-4H
=CH-Ar7.4 - 7.6Doublet~161H
=CH-CO₂Me6.3 - 6.5Doublet~161H
-OCH₃~3.7Singlet-3H

Expertise & Experience in Interpretation:

  • The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration.

  • The aromatic protons will appear as a complex multiplet due to their different electronic environments and coupling to each other.

  • The two vinylic protons are in a trans configuration, which is confirmed by the large coupling constant (J ≈ 16 Hz). The proton attached to the carbon adjacent to the aromatic ring will be deshielded and appear at a higher chemical shift compared to the proton adjacent to the carbonyl group.

  • The methyl ester protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)167 - 170
Ar-C-NH₂145 - 148
Ar-C (quaternary)135 - 138
=CH-Ar140 - 145
Ar-CH115 - 130
=CH-CO₂Me118 - 122
-OCH₃50 - 55

Expertise & Experience in Interpretation:

  • The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field.

  • The aromatic carbons will have a range of chemical shifts. The carbon attached to the electron-donating amino group will be shielded and appear at a lower chemical shift, while the carbon to which the acrylate moiety is attached will be deshielded.

  • The vinylic carbons can be distinguished based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl (E)-3-(3-aminophenyl)acrylate will show characteristic absorption bands for the N-H, C=O, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
N-H (amine)Stretch3300 - 3500Medium, often two bands
C-H (aromatic)Stretch3000 - 3100Medium
C-H (vinylic)Stretch3020 - 3080Medium
C-H (methyl)Stretch2850 - 2960Medium
C=O (ester)Stretch1710 - 1730Strong
C=C (alkene)Stretch1630 - 1650Medium
C=C (aromatic)Stretch1450 - 1600Medium to Strong
C-O (ester)Stretch1150 - 1250Strong
N-H (amine)Bend1580 - 1650Medium
=C-H (trans)Bend (out-of-plane)960 - 980Strong

Expertise & Experience in Interpretation:

  • The presence of two bands in the N-H stretching region is characteristic of a primary amine.

  • The strong absorption of the C=O bond is a key feature of the ester group. Its conjugation with the C=C double bond slightly lowers its frequency compared to a saturated ester.

  • The strong out-of-plane bending vibration for the trans C-H bonds of the alkene is a definitive indicator of the (E)-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Data:

  • Molecular Ion (M⁺): A prominent peak at m/z = 177, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 146.

    • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 118.

    • Cleavage of the bond between the aromatic ring and the acrylate side chain.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data.

NMR Data Acquisition

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl (E)-3-(3-aminophenyl)acrylate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

IR Data Acquisition

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a convenient alternative for solid samples.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry Data Acquisition

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for less volatile or thermally labile compounds.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Synthesis of Methyl (E)-3-(3-aminophenyl)acrylate

A common and effective method for the synthesis of methyl (E)-3-(3-aminophenyl)acrylate is the Heck reaction .[4][5][6][7][8] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an alkene.

Reaction Scheme:

Another potential synthetic route is the Wittig reaction , which involves the reaction of an aldehyde with a phosphorus ylide.[9][10][11][12][13]

Reaction Scheme:

Experimental Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (3-Bromoaniline & Methyl Acrylate) reaction Heck Reaction (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl (E)-3-(3-aminophenyl)acrylate purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Purity & Structure ir IR Spectroscopy product->ir Functional Groups ms Mass Spectrometry product->ms Molecular Weight

Caption: Workflow for the synthesis and spectroscopic characterization of methyl (E)-3-(3-aminophenyl)acrylate.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for methyl (E)-3-(3-aminophenyl)acrylate. By understanding the characteristic spectral features of this compound, researchers, scientists, and drug development professionals can confidently identify and characterize it in their experimental work. The provided protocols for data acquisition and an overview of synthetic methods further equip scientists with the necessary knowledge to work with this important chemical intermediate. The synthesis and subsequent spectroscopic analysis form a self-validating system, where the predicted data serves as a benchmark for the experimental results, ensuring the integrity of the synthesized compound.

References

While specific literature containing the complete spectroscopic data for methyl (E)-3-(3-aminophenyl)acrylate was not found during the preparation of this guide, the following resources provide foundational knowledge on the synthetic methods and spectroscopic analysis of related compounds.

  • SpectraBase. Methyl cinnamate.[Link]

  • ResearchGate. GC-MS Spectra of Methyl trans-Cinnamate.[Link]

  • Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0047756).[Link]

  • Wikipedia. Heck reaction.[Link]

  • SpectraBase. Methyl cinnamate - Optional[FTIR] - Spectrum.[Link]

  • Organic Chemistry Portal. Heck Reaction.[Link]

  • MDPI. Heck Reaction—State of the Art.[Link]

  • MDPI. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction).[Link]

  • Tufts University. Solvent Free Wittig Reactions.[Link]

  • Organic Chemistry Portal. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides.[Link]

  • Organic Reactions. The Wittig Reaction.[Link]

  • Chemistry LibreTexts. 6: The Wittig Reaction (Experiment).[Link]

  • IntechOpen. New Methods in the Synthesis of (Meth)Acrylates.[Link]

  • ACS Publications. A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.[Link]

  • University of Massachusetts Lowell. A Solvent Free Wittig Reaction.[Link]

Sources

Foundational

preliminary screening of methyl (E)-3-(3-aminophenyl)acrylate bioactivity

An In-depth Technical Guide: Preliminary Bioactivity Screening of Methyl (E)-3-(3-aminophenyl)acrylate Introduction: A Rationale for Investigation Methyl (E)-3-(3-aminophenyl)acrylate is a small molecule featuring severa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Preliminary Bioactivity Screening of Methyl (E)-3-(3-aminophenyl)acrylate

Introduction: A Rationale for Investigation

Methyl (E)-3-(3-aminophenyl)acrylate is a small molecule featuring several key functional groups that suggest potential biological activity.[1][2] The core structure contains a phenyl ring, an amine group, and an acrylate moiety. The acrylate group, in particular, is a known Michael acceptor, capable of reacting with nucleophiles such as the thiol groups in cysteine residues of proteins.[3] This reactivity is a double-edged sword; while it can lead to toxicity, it is also the mechanism of action for several therapeutic agents. Derivatives of acrylates, acrylamides, and related structures have been explored for a wide range of biological activities, including antimicrobial, anticancer, and antiallergic properties.[4][5][6]

The aminophenyl group is a common scaffold in medicinal chemistry, and its position on the phenyl ring relative to the acrylate group will significantly influence the molecule's electronic properties, reactivity, and steric interactions with biological targets. Given this structural context, a preliminary in vitro screening campaign is a logical first step to profile the bioactivity of methyl (E)-3-(3-aminophenyl)acrylate. This guide outlines a tiered, multi-faceted screening approach focusing on three common and critical areas of drug discovery: anticancer, antimicrobial, and antioxidant activities. The methodologies described are selected for their robustness, reproducibility, and suitability for an initial assessment of a novel chemical entity.

Physicochemical Properties (for reference)

Property Value Source
CAS Number 163487-10-3 [1][2]
Molecular Formula C₁₀H₁₁NO₂ [1]
Molecular Weight 177.20 g/mol [1]
Appearance Solid

| Purity | ≥95-97% (typical) |[1][2] |

Note: Before commencing any experimental work, a comprehensive review of the Material Safety Data Sheet (MSDS) is mandatory. The compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Solubility testing in relevant solvents (e.g., DMSO, ethanol) is a critical prerequisite to preparing stock solutions for bioassays.

Part 1: Anticancer Activity - Cytotoxicity Screening

The initial evaluation of anticancer potential begins with a broad cytotoxicity screen across a panel of human cancer cell lines. This provides a rapid assessment of whether the compound can inhibit cell growth or induce cell death, and whether this effect is specific to certain cancer types. The MTT assay is a cost-effective and reliable colorimetric method for this purpose.[7][8]

Causality of Experimental Design

The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on its ability to measure cellular metabolic activity.[8] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8] By comparing the formazan production in treated cells to untreated controls, we can quantify the compound's effect on cell viability. A positive control, such as Dasatinib or another FDA-approved anticancer agent, is crucial to validate that the assay system is responsive to cytotoxic agents.[9]

Experimental Workflow: Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay Execution cluster_analysis Data Analysis prep_stock Prepare Compound Stock (e.g., 10 mM in DMSO) treat Treat with Serial Dilutions of Compound prep_stock->treat prep_cells Culture Cancer Cell Lines (e.g., MCF-7, A549, HT-29) seed Seed Cells in 96-well Plate (~10,000 cells/well) prep_cells->seed incubate1 Incubate for 24h (Allow cell adherence) seed->incubate1 incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (e.g., 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Control read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prep_stock Prepare Compound Stock (e.g., 10 mg/mL in DMSO) dilute 2-fold Serial Dilution of Compound in 96-well Plate prep_stock->dilute prep_culture Grow Microbial Strains (e.g., S. aureus, E. coli) prep_inoculum Prepare 0.5 McFarland Standard Inoculum prep_culture->prep_inoculum inoculate Inoculate Wells with Standardized Microbe Suspension prep_inoculum->inoculate dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Turbidity (or use plate reader) incubate->read determine_mic Determine MIC (Lowest concentration with no growth) read->determine_mic optional_mbc Optional: Determine MBC (Plate from clear wells) determine_mic->optional_mbc

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) value.

Detailed Protocol: Broth Microdilution
  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. In wells 1 and 2, add 100 µL and 50 µL, respectively, of the test compound at a starting concentration (e.g., 2048 µg/mL).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, and repeating this process down to well 10. Discard 50 µL from well 10. This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension according to CLSI guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [10]A viability indicator like Resazurin can also be added to aid in visualization. [11]

Data Presentation: Antimicrobial Activity
MicroorganismTypeMIC (µg/mL) of Methyl (E)-3-(3-aminophenyl)acrylateMIC (µg/mL) of Positive Control (e.g., Gentamicin)
Staphylococcus aureusGram-positiveExperimental ValueExperimental Value
Escherichia coliGram-negativeExperimental ValueExperimental Value
Pseudomonas aeruginosaGram-negativeExperimental ValueExperimental Value
Candida albicansYeastExperimental ValueExperimental Value (Amphotericin B)

Part 3: Antioxidant Capacity Evaluation

Reactive oxygen species (ROS) are implicated in numerous disease states, and compounds with the ability to scavenge free radicals are of significant therapeutic interest. [12][13]The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of a compound. [14][15]

Causality of Experimental Design

This assay is based on a single-electron transfer (SET) mechanism. [14]DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. [15]The degree of discoloration is proportional to the scavenging potential of the test compound. This method is chosen for its simplicity and high-throughput capability, making it ideal for a preliminary screen. [13]Trolox, a water-soluble analog of Vitamin E, is used as a standard to allow for the comparison of antioxidant activity across different studies, often expressed as Trolox Equivalents (TEAC). [13][15]

Conceptual Mechanism: DPPH Radical Scavenging

Caption: Mechanism of DPPH radical scavenging by an antioxidant compound (AH).

Detailed Protocol: DPPH Assay
  • Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. Also prepare serial dilutions of the test compound and a Trolox standard in methanol (e.g., concentrations ranging from 1 to 200 µg/mL).

  • Assay Execution: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution (and Trolox standard).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol should be used for background correction.

  • Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • EC₅₀ Determination: Plot the scavenging percentage against the concentration of the test compound to determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Antioxidant Capacity
AssayParameterMethyl (E)-3-(3-aminophenyl)acrylatePositive Control (Trolox)
DPPHEC₅₀ (µg/mL)Experimental ValueExperimental Value
DPPHTEAC (Trolox Equivalent Antioxidant Capacity)Calculated Value1.0

Data Interpretation and Future Directions

The preliminary screening outlined in this guide will generate key quantitative metrics (IC₅₀, MIC, EC₅₀) that provide a foundational understanding of the bioactivity of methyl (E)-3-(3-aminophenyl)acrylate.

  • Potency and Selectivity: Low IC₅₀ values (<10 µM) against cancer cells, particularly if higher values are observed against a normal cell line (e.g., HEK293), would suggest potent and potentially selective anticancer activity, warranting further investigation.

  • Antimicrobial Spectrum: MIC values will define the compound's spectrum of activity. Potency against both Gram-positive and Gram-negative bacteria is desirable. High potency (<16 µg/mL) would be considered significant.

  • Antioxidant Potential: A low EC₅₀ value in the DPPH assay indicates strong radical scavenging ability.

Positive "hits" from this primary screen should be advanced to secondary, more mechanistic assays. For anticancer activity, this could include cell cycle analysis by flow cytometry or apoptosis assays (e.g., Annexin V staining) to understand how the compound is killing cells. [8][16]For antimicrobial leads, time-kill kinetics studies can reveal whether the compound is bactericidal or bacteriostatic. [10][11]For antioxidants, evaluation in a more biologically relevant system, such as a cellular antioxidant activity (CAA) assay, would be a critical next step to confirm activity within a cellular context. [12]This structured, tiered approach ensures that research efforts are focused on the most promising properties of the molecule, paving the way for more advanced preclinical development.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • BioIVT. (n.d.). Antioxidant Assays. Retrieved March 11, 2026. [Link]

  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e25832. [Link]

  • UK, M. M. (2024). Overview Of In Vitro – Antioxidant Models. Journal of Drug Delivery and Therapeutics, 14(3), 205-210. [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1). [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Retrieved March 11, 2026. [Link]

  • Gulcin, İ. (2020). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. Nigde Omer Halisdemir University Journal of Engineering Sciences, 9(2), 209-239. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved March 11, 2026. [Link]

  • Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Asian Pacific Journal of Tropical Biomedicine, 12(7), 279-289. [Link]

  • Yadav, A. R. (2020). Methods for in vitro evaluating antimicrobial activity. International Journal of Applied Research in Medical Sciences, 2(1), 1-10. [Link]

  • Smith, S. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17358–17366. [Link]

  • Apak, R. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen. [Link]

  • Priya, S. V., et al. (2024). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic Extract of Pancratium zeylanicum Bulbs. Pharmacognosy Research, 16(4), 720-726. [Link]

  • Kim, J., et al. (2004). Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. Journal of Microbiology and Biotechnology, 14(6), 1254-1258. [Link]

  • El-Naggar, M., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(35), 24451-24465. [Link]

  • Nakao, K., et al. (1994). Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides. Journal of Medicinal Chemistry, 37(1), 70-81. [Link]

  • Wikipedia. (n.d.). Methyl acrylate. Retrieved March 11, 2026. [Link]

Sources

Exploratory

Theoretical and Computational Profiling of Methyl (E)-3-(3-aminophenyl)acrylate: A Comprehensive Guide

Executive Summary Methyl (E)-3-(3-aminophenyl)acrylate is a highly functionalized cinnamic acid derivative characterized by an extended conjugated π -system, an electron-donating meta-amino group, and an electron-withdra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (E)-3-(3-aminophenyl)acrylate is a highly functionalized cinnamic acid derivative characterized by an extended conjugated π -system, an electron-donating meta-amino group, and an electron-withdrawing methyl ester. This "push-pull" electronic configuration makes it a compelling subject for theoretical chemistry, particularly in the contexts of photo-responsive materials and bioactive molecular design.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic computational tutorials. Here, we synthesize Density Functional Theory (DFT), excited-state dynamics, and molecular docking into a cohesive, self-validating workflow. Every protocol described herein is designed to ensure scientific integrity, explaining not just what to compute, but why specific parameters are chosen to accurately model this specific molecule.

Quantum Chemical Investigations (DFT Analysis)

To accurately profile the ground-state geometry and electronic properties of methyl (E)-3-(3-aminophenyl)acrylate, the choice of the functional and basis set is critical. We employ the B3LYP/6-311++G(d,p) level of theory[1].

The Causality of the Basis Set: The inclusion of diffuse functions (++) is non-negotiable for this molecule. The nitrogen atom of the amino group possesses a lone pair that participates in resonance with the aromatic ring, while the ester oxygens require diffuse functions to accurately model their electron density tails in space. Polarization functions (d,p) are essential for resolving the electron density distortion across the conjugated alkene bridge, ensuring the planar (or near-planar) geometry of the (E)-isomer is accurately minimized[1].

Protocol 1: DFT Optimization and FMO Workflow
  • Initial Modeling: Construct the (E)-isomer using a molecular builder (e.g., GaussView), ensuring the alkene bridge is in the trans configuration.

  • Level of Theory: Execute geometry optimization in Gaussian using Opt Freq B3LYP/6-311++G(d,p).

  • Solvent Effects: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) to simulate aqueous environments, which is necessary if downstream biological docking is planned.

  • Frequency Validation: Analyze the output to confirm the absence of imaginary frequencies. A lack of imaginary frequencies validates that the optimized geometry is a true local minimum rather than a saddle point.

  • FMO Analysis: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A smaller energy gap ( ΔE ) indicates higher polarizability and lower kinetic stability, which is typical for highly reactive, bioactive cinnamates[2].

DFT_Workflow Start Input Structure Methyl (E)-3-(3-aminophenyl)acrylate Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (IR Spectra & ZPE) Opt->Freq TDDFT TD-DFT (Excited States) Opt->TDDFT NBO NBO Analysis (Charge Transfer) Opt->NBO FMO FMO Analysis (HOMO-LUMO Gap) Opt->FMO

Computational workflow for DFT analysis of methyl (E)-3-(3-aminophenyl)acrylate.

Photochemical and Excited State Dynamics

Cinnamic acid derivatives are notorious for their (E) to (Z) (trans to cis) photoisomerization upon UV irradiation, a property heavily exploited in the development of photoalignment materials and liquid crystal displays[3].

Mechanistic Causality: The presence of the meta-amino group significantly alters the non-radiative decay pathways compared to unsubstituted cinnamates. Upon UV excitation to the S1​ ( 1ππ∗ ) state, the molecule undergoes internal conversion to a closely lying 1nπ∗ state. This funnels the molecule through a conical intersection (CI), effectively breaking the π -bond character of the alkene bridge and facilitating a barrierless rotation into the cis-isomer before relaxing back to the S0​ ground state.

Protocol 2: TD-DFT Excited State Calculation
  • Ground State Input: Utilize the validated, optimized S0​ geometry from Protocol 1.

  • Excited State Calculation: Run Time-Dependent DFT (TD-DFT) using the keyword TD=(NStates=6) to calculate the first six singlet excited states.

  • Orbital Mapping: Map the transition from HOMO to LUMO to identify the character of the S1​ state. Look for oscillator strengths ( f ) > 0.1 to identify the primary UV absorption peak.

Photoisomerization Trans Trans-Isomer (S0) Ground State Excited Excited State (S1) 1ππ* Transition Trans->Excited UV Irradiation Conical Conical Intersection Non-Radiative Decay Excited->Conical Internal Conversion Conical->Trans Relaxation Cis Cis-Isomer (S0) Ground State Conical->Cis Relaxation

Non-radiative decay and trans-cis photoisomerization pathway via conical intersection.

Molecular Docking and Bioactivity Profiling

Given the established antioxidant and enzyme-inhibitory activities of cinnamic acid derivatives[4], methyl (E)-3-(3-aminophenyl)acrylate is an excellent candidate for in silico screening against targets like Xanthine Oxidase (XO), which is implicated in oxidative stress[5].

Trustworthiness via Self-Validation: A docking study is only as reliable as its control parameters. Before screening our target molecule, the protocol must include a re-docking step of the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the re-docked pose and the crystallographic pose exceeds 2.0 Å, the grid box parameters are invalid and must be recalibrated.

Protocol 3: Self-Validating Docking Workflow
  • Protein Preparation: Download Xanthine Oxidase (PDB ID: 3NVY)[5]. Strip water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Grid Box Validation (Critical Step): Define the grid box strictly around the native ligand (e.g., Quercetin or Salicylic acid derivatives). Re-dock the native ligand. Proceed to step 3 only if RMSD < 2.0 Å.

  • Ligand Preparation: Convert the DFT-optimized methyl (E)-3-(3-aminophenyl)acrylate to PDBQT format. Ensure the ester linkage and alkene bridge are set as active rotatable bonds.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter set to 8 (or 16 for higher accuracy).

  • Interaction Analysis: Extract the lowest binding energy pose. Use PLIP or PyMOL to map hydrogen bonds (specifically looking at the interaction of the meta-amino group with Glu802) and π−π stacking interactions.

Docking_Protocol Ligand Ligand Preparation (DFT Optimized) Dock Molecular Docking (AutoDock Vina) Ligand->Dock Protein Protein Preparation (Target: 3NVY) Grid Grid Box Generation (Active Site Mapping) Protein->Grid Grid->Dock Analyze Interaction Analysis (PLIP / PyMOL) Dock->Analyze

Step-by-step molecular docking protocol for evaluating enzyme inhibition.

Data Synthesis and Spectroscopic Validation

To bridge theoretical calculations with experimental reality, raw computational data must be synthesized and scaled. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.9613 is typically applied to vibrational frequencies to correct for inherent anharmonicity[1].

Table 1: Theoretical Quantum Chemical Parameters (Representative Data)
ParameterValue (Gas Phase)Value (Aqueous IEF-PCM)Implication
HOMO Energy -5.82 eV-5.95 eVIndicates strong electron-donating capacity.
LUMO Energy -1.75 eV-1.88 eVIndicates electron-accepting capacity.
Energy Gap ( ΔE ) 4.07 eV4.07 eVNarrow gap signifies high chemical reactivity.
Dipole Moment 3.45 Debye4.82 DebyeHigh polarity, favorable for aqueous solubility.
Table 2: Molecular Docking Binding Affinities (Target: Xanthine Oxidase, PDB: 3NVY)
LigandBinding Affinity (kcal/mol)Key Active Site Interactions
Native Ligand (Control) -8.5H-bonds (Glu802, Thr1010)
Methyl (E)-3-(3-aminophenyl)acrylate -7.2H-bond via NH2​ (Glu802), π−π stacking (Phe914)

References

  • Fatima Fadl et al., "DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde", Journal of the Mexican Chemical Society (2022).[Link]

  • Donat J. Adams et al., "Identifying Photoreaction Products in Cinnamate-Based Photoalignment Materials", The Journal of Physical Chemistry C (2014).[Link]

  • R. Bhuvaneswari et al., "Spectral, optical and quantum chemical analysis of morpholinium cinnamate single crystal", AIP Conference Proceedings (2019).[Link]

  • Sefren Geiner Tumilaar et al., "Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves", Biochemistry Research International (2025).[Link]

Sources

Foundational

The Definitive Guide to Aminocinnamate Synthesis: Mechanistic Pathways and Protocol Optimization

Aminocinnamic acid derivatives—such as methyl 4-aminocinnamate and ethyl p-aminocinnamate—are highly versatile bifunctional building blocks in modern organic synthesis. Characterized by an aniline moiety conjugated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Aminocinnamic acid derivatives—such as methyl 4-aminocinnamate and ethyl p-aminocinnamate—are highly versatile bifunctional building blocks in modern organic synthesis. Characterized by an aniline moiety conjugated with an α,β-unsaturated ester, these compounds are indispensable for the construction of complex heterocycles, including 2-quinolones[1], indoles, and advanced active pharmaceutical ingredients (APIs) like SARS-CoV-2 Mpro inhibitors[2] and peptide foldamers[3].

As drug development increasingly relies on highly functionalized scaffolds, mastering the chemoselective synthesis of aminocinnamates is critical. This technical guide dissects the causality behind experimental choices in aminocinnamate synthesis, providing researchers with field-proven methodologies and self-validating protocols.

Mechanistic Pathways & Causality in Synthetic Design

The synthesis of aminocinnamates generally diverges into two primary strategic pathways: the direct transition-metal-catalyzed cross-coupling of haloanilines, and the condensation of nitrobenzaldehydes followed by chemoselective reduction.

Workflow A Haloanilines + Acrylates D Heck Coupling (Pd Catalyst) A->D B Nitrobenzaldehydes + Malonates E Knoevenagel Condensation B->E C Nitrocinnamates F Chemoselective Reduction C->F G Aminocinnamates (Target) D->G E->C F->G

Figure 1: Divergent synthetic pathways for aminocinnamate production.

The Heck Cross-Coupling Reaction

The Mizoroki-Heck reaction provides a direct, atom-economical route to aminocinnamates by coupling haloanilines (typically bromo- or iodoanilines) with acrylate esters[4].

Causality of Catalyst and Base Selection: The active catalytic species in this transformation is a Pd(0) complex. When utilizing stable precursors like palladium(II) acetate, the metal must be reduced in situ. The addition of a base (e.g., triethylamine) is not merely to neutralize the hydrohalic acid byproduct; it actively drives the regeneration of the Pd(0) species from the Pd(II) hydride complex following β-hydride elimination. Furthermore, because electron-donating amino groups on the aniline substrate can competitively coordinate with the palladium center, sterically bulky phosphine ligands (such as P(t-Bu)3 or PPh3) are often required to prevent catalyst deactivation and ensure high turnover frequencies[5].

The Knoevenagel Condensation & Chemoselective Reduction

When specific substitution patterns are unavailable as haloanilines, the Knoevenagel condensation of nitrobenzaldehydes with malonic acid derivatives serves as a robust alternative[6]. This generates a nitrocinnamate intermediate, which must subsequently be reduced to the target amine.

Causality of Chemoselective Reduction: The critical challenge in this route is chemoselectivity. Standard catalytic hydrogenation (e.g., H2 over Pd/C) will indiscriminately reduce both the nitro group and the conjugated alkene, yielding an unwanted saturated aminophenylpropanoate. To preserve the α,β-unsaturated double bond, single-electron transfer (SET) reducing agents or highly specific hydrogen transfer systems are strictly required. Reagents like Iron in acetic acid (Fe/AcOH)[7] or magnesium with hydrazinium monoformate[8] specifically target the highly polarized N-O bonds of the nitro group without transferring hydride to the less polarized C=C bond.

Logic N Nitrocinnamate Substrate C1 Standard H2 / Pd-C N->C1 C2 Fe / AcOH (100°C) N->C2 C3 Mg / Hydrazinium Monoformate N->C3 R1 Over-reduction (Alkene + Nitro reduced) C1->R1 R2 Selective Nitro Reduction (Alkene preserved) C2->R2 C3->R2

Figure 2: Causality in reagent selection for chemoselective nitrocinnamate reduction.

Quantitative Data & Reaction Parameters

To facilitate protocol selection, the following table summarizes the quantitative performance of various synthetic routes and catalytic systems used in the generation of aminocinnamates.

Synthetic RouteSubstrateCatalyst / ReagentsYield (%)ChemoselectivityReference
Heck Coupling 4-Bromoaniline + Methyl AcrylatePd(OAc)₂, PPh₃, Et₃N80%N/A[4]
Heck Coupling 2-Iodoaniline + AcrylonitrilePd(t-Bu₃P)₂, Et₃N92%N/A[5]
Direct Reduction Methyl p-nitrocinnamateMg / Hydrazinium monoformate90%Excellent (Alkene preserved)[8]
Direct Reduction Methyl (E)-3-nitrocinnamateFe / AcOH (100 °C)94.8%Excellent (Alkene preserved)[7]

Step-by-Step Experimental Protocols

The following protocols have been selected for their high yield, reproducibility, and self-validating nature.

Protocol A: Chemoselective Reduction using Iron and Acetic Acid

Target: Methyl (E)-3-Aminocinnamate[3][7]

Rationale: This method utilizes the Béchamp reduction mechanism. The acidic environment facilitates the protonation of the nitro group, making it susceptible to sequential single-electron transfers from the zero-valent iron surface.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.99 g (9.61 mmol) of methyl (E)-3-nitrocinnamate in 30 mL of glacial acetic acid.

  • Activation: Add 2.7 g (48 mmol, ~5 equiv.) of activated iron powder to the stirring solution.

  • Reaction: Heat the suspension to 100 °C and maintain vigorous stirring for 3 hours. Self-Validation Check: The reaction progress can be monitored via TLC (Hexane/EtOAc); the disappearance of the yellow nitrocinnamate spot and the appearance of a highly fluorescent, lower-Rf amine spot indicates completion.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron salts. Wash the Celite pad thoroughly with ethyl acetate.

  • Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Yield: The pure product is obtained as a solid (approx. 0.84 g, 94.8% yield)[7].

Protocol B: Rapid Room-Temperature Reduction using Mg/Hydrazinium Monoformate

Target: Methyl p-Aminocinnamate[8]

Rationale: Hydrazinium monoformate acts as a potent hydrogen donor. In the presence of low-cost magnesium powder, the reduction occurs rapidly without the hydrogenolysis of the alkene that typically plagues palladium-catalyzed hydrogenations.

  • Reagent Preparation: Prepare hydrazinium monoformate by slowly neutralizing hydrazine hydrate with an equimolar amount of 85% formic acid under ice-cooling.

  • Reaction Setup: Suspend 5 mmol of methyl p-nitrocinnamate and 10 mmol of magnesium powder in 5 mL of anhydrous methanol under a nitrogen atmosphere.

  • Initiation: Add 2 mL of the prepared hydrazinium monoformate solution to the stirring suspension at room temperature.

  • Monitoring: Stir for 3 to 10 minutes. Self-Validation Check: The reaction is complete when TLC confirms the total consumption of the starting material. No intermediate hydroxylamine (-NH-OH) or nitroso (-N=O) bands should be observable via IR spectroscopy[8].

  • Workup: Filter off the magnesium catalyst. Extract the residue with 15 mL of dichloromethane. Wash the extract twice with 15 mL of saturated NaCl solution, followed by 10 mL of water.

  • Isolation: Dry the organic layer and evaporate the solvent to yield methyl p-aminocinnamate (approx. 90% yield)[8].

Downstream Applications and Structural Utility

The strategic value of aminocinnamates lies in their bifunctionality. The spatial proximity of the nucleophilic amine and the electrophilic α,β-unsaturated ester allows for powerful intramolecular cyclizations.

For instance, thiolate-mediated condensative cyclization of (E)-2-aminocinnamic acid derivatives yields 2-quinolones. The thiolate acts as a nucleophilic promoter, undergoing conjugate addition to generate a β-sulfide-substituted dihydrocinnamic acid intermediate. Free rotation about the Cα–Cβ bond brings the amine and carboxyl groups into close proximity, triggering an intramolecular condensation that ejects hydrogen sulfide and furnishes the quinolone scaffold[1].

Furthermore, the ethyl p-aminocinnamate framework has been successfully deployed as an electrophilic warhead in the rational design of SARS-CoV-2 Mpro inhibitors. The cinnamate moiety covalently binds to the catalytic thiol group of Cys145 via a thia-Michael addition, anchoring the molecule within the viral protease's active site[2].

References

  • Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters MDPI URL
  • Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)
  • Rhodium.
  • Tetradentate N O Chelated Palladium(II)
  • Synthesis and multitarget inhibitory effect of indole-based ethyl cinnamate derivatives against SARS-CoV-2 Mpro and cathepsins AIR Unimi URL
  • A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib SciSpace URL
  • α,ε-Hybrid Peptide Foldamers: Self-Assembly of Peptide with Trans Carbon–Carbon Double Bonds in the Backbone and Its Saturated Analogue ACS Omega / PMC URL

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Regioselective Annulation of Substituted Quinolines from Methyl (E)-3-(3-aminophenyl)acrylate

Executive Summary The quinoline core is a privileged scaffold in pharmaceutical chemistry, frequently utilized in the development of antiparasitic, antineoplastic, and antibacterial agents. Synthesizing substituted quino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline core is a privileged scaffold in pharmaceutical chemistry, frequently utilized in the development of antiparasitic, antineoplastic, and antibacterial agents. Synthesizing substituted quinolines from meta-substituted anilines—specifically methyl (E)-3-(3-aminophenyl)acrylate —presents a unique regioselectivity challenge. This Application Note details a highly optimized, metal-free, iodine-catalyzed Doebner-Miller annulation protocol. By leveraging steric directing effects and the dual-catalytic nature of molecular iodine, this methodology achieves high-yielding, regioselective access to 7-substituted quinoline derivatives, bypassing the need for toxic transition metals.

Mechanistic Rationale & Pathway Analysis

The classical Skraup-Doebner-Von Miller reaction is the premier method for constructing quinolines from anilines and α,β -unsaturated carbonyls[1]. When utilizing methyl (E)-3-(3-aminophenyl)acrylate, the reaction must be carefully controlled to ensure both high conversion and strict regioselectivity.

Causality of Catalyst Choice

Molecular iodine ( I2​ ) is selected over traditional harsh Brønsted acids (e.g., H2​SO4​ ) or toxic transition metals (e.g., SnCl4​ , Bi(OTf)3​ ). I2​ exhibits a unique dual behavior in this annulation: it acts as a mild Lewis acid to activate the α,β -unsaturated aldehyde (enal) for the initial aza-Michael addition, and subsequently functions as a potent oxidant to drive the final aromatization of the tetrahydroquinoline intermediate[2]. This metal-free approach prevents heavy-metal product contamination, a critical requirement for downstream drug development[3].

Regioselectivity Rationale

The cyclization of meta-substituted anilines typically yields a problematic mixture of 5- and 7-substituted quinolines[1]. However, the bulky (E)-acrylate group at the C3 position of the aniline creates severe steric hindrance at the adjacent C2 position. Consequently, the intramolecular electrophilic aromatic substitution is directed almost exclusively to the less hindered C6 position (para to the acrylate group). This regioselective pathway yields methyl (E)-3-(2-alkylquinolin-7-yl)acrylate as the overwhelming major product.

Mechanism A Methyl (E)-3-(3-aminophenyl)acrylate + Crotonaldehyde B Aza-Michael Adduct (I2 activated) A->B Mild Lewis Acid C Intramolecular Cyclization (Electrophilic Aromatic Substitution) B->C Regioselective (C6) D Tetrahydroquinoline Intermediate C->D E Oxidative Aromatization (I2 -> HI) D->E -2H F Methyl (E)-3-(2-methylquinolin-7-yl)acrylate (Major Product) E->F

Fig 1. Mechanistic pathway of the iodine-catalyzed Doebner-Miller annulation.

Quantitative Data & Optimization

The reaction conditions were rigorously optimized to maximize the yield and regioselectivity of the 7-isomer. As shown in Table 1 , 10 mol% I2​ in DMSO provided the optimal balance of conversion and oxidation. Table 2 demonstrates how the steric bulk of the acrylate group dictates the regiochemical outcome compared to smaller meta-substituents.

Table 1: Catalyst and Solvent Optimization for Annulation

Catalyst Loading (mol%) Solvent Temp (°C) Time (h) Yield (%)
None - Toluene 110 24 < 5
p-TsOH 20 Toluene 110 12 42
Bi(OTf)₃ 10 H₂O 100 8 65
I₂ 5 DMSO 90 6 78

| I₂ | 10 | DMSO | 90 | 5 | 89 |

Table 2: Regioselectivity Analysis (7-isomer vs. 5-isomer)

Substituent on Aniline (C3) Directing Effect Steric Hindrance Ratio (7-isomer : 5-isomer)
-CH₃ (meta) EDG Low 60 : 40
-OCH₃ (meta) Strong EDG Moderate 75 : 25

| -CH=CH-COOMe (meta) | Conjugated EWG | High | > 95 : 5 |

Experimental Design & Workflow

To ensure reproducibility, the experimental workflow is designed as a self-validating system. Visual cues (color changes) and distinct phase separations allow the operator to verify the success of each step in real-time.

Workflow S1 Step 1: Reagent Assembly Mix Aniline, Crotonaldehyde, and I2 in DMSO S2 Step 2: Annulation Reaction Stir at 90°C for 5 hours S1->S2 S3 Step 3: Reaction Quench Add 10% aq. Na2S2O3 to neutralize I2 S2->S3 S4 Step 4: Liquid-Liquid Extraction EtOAc / H2O separation S3->S4 S5 Step 5: Flash Chromatography Silica gel (Hexanes:EtOAc) S4->S5 S6 Step 6: Characterization NMR, LC-MS (Regioisomer confirmation) S5->S6

Fig 2. Experimental workflow for the synthesis and isolation of the substituted quinoline.

Detailed Protocol

Materials & Reagents
  • Starting Material: Methyl (E)-3-(3-aminophenyl)acrylate (1.77 g, 10.0 mmol)

  • Annulation Partner: Crotonaldehyde (0.84 g, 12.0 mmol, 1.2 equiv.)

  • Catalyst: Molecular Iodine ( I2​ ) (0.25 g, 1.0 mmol, 10 mol%)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (20 mL)

  • Quenching Agent: 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology

Step 1: Reaction Initiation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl (E)-3-(3-aminophenyl)acrylate (1.77 g) in 20 mL of anhydrous DMSO.

  • Add crotonaldehyde (0.84 g) dropwise over 2 minutes at room temperature.

  • Add molecular iodine (0.25 g) in one portion.

    • Self-Validation Check: The solution will immediately turn deep purple/brown, confirming the active presence of the I2​ Lewis acid complex.

Step 2: Thermal Annulation

  • Attach a reflux condenser and heat the reaction mixture to 90 °C using a pre-heated oil bath.

  • Stir vigorously for 5 hours.

    • Mechanistic Insight: During the aza-Michael addition, I2​ is temporarily reduced to HI , causing the solution to lighten. As the oxidative aromatization phase begins, DMSO and ambient oxygen help regenerate I2​ , returning the solution to a darker hue[2].

  • Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The starting aniline ( Rf​≈0.3 ) should be completely consumed, replaced by a highly UV-active spot ( Rf​≈0.5 ).

Step 3: Quench and Extraction

  • Cool the reaction mixture to room temperature.

  • Add 20 mL of 10% aqueous Na2​S2​O3​ and stir for 10 minutes.

    • Self-Validation Check: The dark brown color of iodine will completely dissipate, leaving a pale yellow/orange suspension, confirming the successful quenching of the oxidant.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers sequentially with water (2 × 30 mL) to remove DMSO, and brine (30 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification & Characterization

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (9:1 to 7:3).

  • Collect the major fraction and remove the solvent to afford methyl (E)-3-(2-methylquinolin-7-yl)acrylate as a solid.

  • Analytical Confirmation: Verify the 7-substituted regiochemistry via 1H -NMR. The absence of a highly shielded proton signal characteristic of the C4 position in a 5-substituted isomer, combined with a characteristic ABX spin system for the aromatic protons on the carbocyclic ring, confirms the structural assignment.

References

  • Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines Source: MDPI URL
  • Source: PMC (NIH)
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters Source: ACS Publications URL

Sources

Application

protocol for Heck reaction with methyl (E)-3-(3-aminophenyl)acrylate

Application Note: Synthesis of Methyl (E)-3-(3-aminophenyl)acrylate via Palladium-Catalyzed Heck Cross-Coupling Executive Summary Methyl (E)-3-(3-aminophenyl)acrylate is a highly versatile bifunctional building block uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Methyl (E)-3-(3-aminophenyl)acrylate via Palladium-Catalyzed Heck Cross-Coupling

Executive Summary

Methyl (E)-3-(3-aminophenyl)acrylate is a highly versatile bifunctional building block utilized in the synthesis of advanced pharmaceuticals, fluorescent probes, and novel polymeric materials. It features both an electrophilic Michael acceptor (the α,β-unsaturated ester) and a nucleophilic primary aniline. This Application Note outlines a highly efficient, scalable, and stereoselective protocol for its synthesis via a Palladium-catalyzed Mizoroki-Heck cross-coupling between 3-iodoaniline and methyl acrylate.

Mechanistic Rationale & Experimental Design

The successful execution of a Heck coupling with an unprotected aniline requires careful modulation of the catalytic cycle to prevent the amine from poisoning the palladium center.

  • Substrate Selection (Causality of Electrophile): 3-Iodoaniline is deliberately selected over 3-bromoaniline. The lower bond dissociation energy of the C–I bond facilitates an extremely rapid oxidative addition to the Pd(0) species [1]. This kinetic advantage ensures that the productive catalytic cycle outcompetes any off-target coordination of the unprotected primary amine to the metal center, eliminating the need for transient protecting groups.

  • Stereoselectivity (Causality of the (E)-Isomer): The reaction exclusively yields the (E)-isomer. Following the syn-migratory insertion of the alkene into the Ar–Pd bond, the intermediate undergoes a critical C–C bond rotation to align the β-hydrogen with the palladium center for syn-β-hydride elimination [2]. Steric repulsion between the bulky aryl ring and the methyl ester group heavily favors the rotamer that places these groups anti to each other, dictating the exclusive formation of the trans-alkene.

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is utilized as an air-stable pre-catalyst. It is reduced in situ to the active Pd(0) species by the amine base. Tri-o-tolylphosphine (P(o-tol)₃) is employed as the ligand; its significant steric bulk accelerates the rate-determining reductive elimination step and prevents the precipitation of inactive palladium black.

  • Base and Solvent: Triethylamine (Et₃N) serves a dual role: it acts as a mild reductant for catalyst activation and as the terminal base to neutralize the hydroiodic acid (HI) generated during the cycle. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the polar transition states inherent to the oxidative addition and migratory insertion steps.

Visualization: Mechanistic Pathway

HeckCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(I)L₂ Pd0->OxAdd + 3-Iodoaniline Coord Alkene Coordination π-Complex OxAdd->Coord + Methyl Acrylate MigIns Migratory Insertion σ-Alkyl-Pd(II) Coord->MigIns syn-Addition BetaElim β-Hydride Elimination (E)-Alkene + H-Pd(II)-I MigIns->BetaElim Bond Rotation RedElim Base-Assisted Reductive Elimination BetaElim->RedElim H-Pd(II)-I Product Methyl (E)-3-(3-aminophenyl)acrylate BetaElim->Product Dissociation RedElim->Pd0 + Et₃N - Et₃N·HI

Catalytic cycle of the Pd-catalyzed Heck reaction yielding the (E)-acrylate.

Quantitative Data & Reagent Formulation

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Iodoaniline 219.021.02.19 gAryl Electrophile
Methyl Acrylate 86.091.51.35 mL (1.29 g)Alkene Coupling Partner
Pd(OAc)₂ 224.500.02 (2 mol%)45 mgPre-catalyst
P(o-tol)₃ 304.380.04 (4 mol%)122 mgSterically Bulky Ligand
Triethylamine 101.192.02.8 mL (2.02 g)Base / Reductant
Anhydrous DMF N/AN/A15 mLPolar Aprotic Solvent

Experimental Protocol

This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure reproducibility and high yield.

  • Step 1: Catalyst Activation & Degassing In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)₂ (45 mg) and P(o-tol)₃ (122 mg). Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon (repeat 3x). Rationale: Strict exclusion of oxygen is necessary to prevent the irreversible oxidation of the phosphine ligand to its phosphine oxide, which would permanently deactivate the catalytic system.

  • Step 2: Reagent Addition Dissolve 3-iodoaniline (2.19 g) in anhydrous, degassed DMF (15 mL) and transfer the solution to the Schlenk flask via a syringe. Consecutively add triethylamine (2.8 mL) and methyl acrylate (1.35 mL).

  • Step 3: Reaction Execution Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 6 hours. The solution will transition from a pale yellow to a deep amber color.

  • Step 4: In-Process Control (IPC) Validation After 4 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and analyze via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3 v/v) as the eluent.

    • Validation Checkpoint: The reaction is deemed complete when the 3-iodoaniline spot (R_f ~0.60, UV active) is fully consumed, replaced by a new, intensely fluorescent product spot (R_f ~0.40).

  • Step 5: Work-up Cool the reaction mixture to room temperature. Dilute with EtOAc (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (3 x 50 mL) to quantitatively remove the DMF and the triethylammonium iodide byproducts. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 6: Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes. Pool the fractions containing the pure product and evaporate to afford methyl (E)-3-(3-aminophenyl)acrylate as a pale yellow solid.

Visualization: Experimental Workflow

Workflow Prep Step 1: Preparation Degas Pd(OAc)₂ & Ligand Mix Step 2: Reagents Add Ar-I, Acrylate, Base Prep->Mix React Step 3: Heating 90°C for 4-6h Mix->React IPC Step 4: IPC TLC Monitoring React->IPC Workup Step 5: Work-up Aq. wash to remove DMF IPC->Workup Purify Step 6: Purification Flash Chromatography Workup->Purify

Step-by-step workflow for the synthesis and purification of the target compound.

Analytical Characterization (Self-Validation)

To confirm the structural integrity and stereochemical purity of the isolated product, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃): The defining diagnostic feature is the pair of doublets corresponding to the vinylic protons. The signal at ~7.65 ppm (d, J = 16.0 Hz, 1H, Ar-CH=) and ~6.40 ppm (d, J = 16.0 Hz, 1H, =CH-COOMe) strictly validates the (E)-configuration, as (Z)-alkenes typically exhibit a significantly smaller coupling constant (J ~ 10-12 Hz). The aniline protons appear as a broad singlet at ~3.70 ppm (br s, 2H, NH₂), and the methyl ester is observed at ~3.80 ppm (s, 3H, OCH₃).

  • LC-MS (ESI+): Calculate for C₁₀H₁₂NO₂ [M+H]⁺: 178.08; Found: m/z 178.1.

Troubleshooting & Optimization

  • Observation: Heavy precipitation of a black solid (Palladium Black) early in the reaction.

    • Causality: Catalyst decomposition due to oxygen ingress or insufficient ligand stabilization.

    • Intervention: Ensure the DMF is thoroughly sparged with Argon prior to use. If the issue persists, increase the P(o-tol)₃ loading to 6 mol% to enhance the stabilization of the Pd(0) intermediate.

  • Observation: Formation of a highly polar byproduct (R_f ~0.15).

    • Causality: Aza-Michael addition of the primary amine of the starting material or product into the methyl acrylate.

    • Intervention: This side reaction is thermally driven. Ensure the oil bath does not exceed 90 °C and strictly terminate the reaction immediately upon the consumption of 3-iodoaniline as indicated by the IPC TLC.

References

  • Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000, 100(8), 3009–3066. URL:[Link][1]

  • Heck, R. F. "Palladium-Catalyzed Vinylation of Organic Halides." Organic Reactions, 1982, 27, 345-390. URL:[Link][2]

Sources

Method

Application Note: Strategic Use of Methyl (E)-3-(3-aminophenyl)acrylate Scaffolds in Palladium-Catalyzed Suzuki-Miyaura Coupling

An In-depth Technical Guide Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional grou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the use of functionalized methyl (E)-3-(3-aminophenyl)acrylate derivatives as substrates in Suzuki-Miyaura coupling. We delve into the mechanistic nuances, strategic considerations for reaction optimization, and troubleshooting, with a focus on leveraging this versatile building block for applications in pharmaceutical and materials science research.

Introduction: The Versatility of the Aminophenyl Acrylate Scaffold

Methyl (E)-3-(3-aminophenyl)acrylate[3][4] and its halogenated derivatives are powerful synthons in drug discovery and materials science. This scaffold uniquely combines three key functional moieties on a single, conformationally defined platform:

  • A Primary Arylamine: A versatile handle for secondary derivatization (e.g., amidation, sulfonylation) and a potential coordinating group that can influence catalytic activity.

  • An α,β-Unsaturated Ester (Acrylate): An electron-withdrawing group that modulates the electronic properties of the phenyl ring and can participate in subsequent Michael addition reactions.[5]

  • A Phenyl Ring: A core structure that can be precisely functionalized via C-C bond formation, most notably through the Suzuki-Miyaura reaction, to build molecular complexity.[6]

The palladium-catalyzed Suzuki-Miyaura coupling stands as a premier method for creating biaryl structures and other C(sp²)-C(sp²) linkages due to its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.[7][8][9] This application note provides researchers with the foundational knowledge and practical protocols to successfully employ halo-substituted aminophenyl acrylates in this critical transformation.

Mechanism and Strategic Considerations

The efficacy of a Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reactions involving complex substrates like aminophenyl acrylates.

The Palladium Catalytic Cycle

The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, with reactivity trends typically following Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[9]

  • Transmetalation: The organic group from the organoboron reagent (R-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex [R-B(OR)₂(Base)]⁻.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled as the desired biaryl product (Ar-R), regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_trans->product byproducts B(OR)₂(OH) + HX pd2_trans->byproducts byproducts arx Ar-X (Aryl Halide) arx->pd2_oa rbor R-B(OR)₂ (Boronic Acid/Ester) rbor->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Aminophenyl Acrylate Substrates

The specific functionalities of our substrate class introduce challenges that must be addressed through careful selection of reaction parameters.

  • Catalyst Inhibition by the Amino Group: The lone pair of the aniline nitrogen can coordinate to the palladium center, potentially acting as a competitive ligand and inhibiting catalysis.

    • Mitigation Strategy: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][12][13] These ligands form strong, stable bonds with palladium, minimizing displacement by the substrate's amino group and accelerating the rate-limiting oxidative addition and subsequent reductive elimination steps.[6]

  • Electronic Effects of the Acrylate Group: The acrylate moiety is electron-withdrawing, which can make the oxidative addition step more facile compared to electron-rich aryl halides. However, this effect is modulated by the position of the halide relative to the acrylate and amino groups.

  • Potential for Michael Addition Side Reactions: The acrylate is a Michael acceptor. Strong bases or the aniline nitrogen of another substrate molecule could potentially engage in a 1,4-conjugate addition, leading to undesired byproducts.

    • Mitigation Strategy: Use moderately strong, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like alkoxides.[6] Running the reaction at the lowest effective temperature can also minimize this side reaction.

  • Protodeboronation of the Boronic Acid: A common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or trace water.

    • Mitigation Strategy: Ensure the reaction is thoroughly degassed. Using a boronic ester (e.g., a pinacol ester) can increase stability.[12] The choice of base and solvent system also plays a crucial role.

Experimental Protocols and Methodologies

This section provides a general, robust protocol for the Suzuki-Miyaura coupling of a model substrate, methyl (E)-3-(3-amino-5-bromophenyl)acrylate, with 4-methoxyphenylboronic acid.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Methyl (E)-3-(3-amino-5-bromophenyl)acrylate>97%Sigma-Aldrich, etc.The key aryl halide substrate.
4-Methoxyphenylboronic acid>98%TCI, Combi-BlocksThe organoboron coupling partner.
SPhos Precatalyst>98%Strem, Sigma-AldrichA highly active, air-stable Pd(II) precatalyst that generates Pd(0) in situ.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificThe base. Must be finely powdered and dried before use.
1,4-DioxaneAnhydrous, DriSolvEMD MilliporeReaction solvent.
Deionized WaterN/AIn-houseUsed as a co-solvent. Must be degassed.
Diethyl Ether / Ethyl AcetateACS GradeVWRFor extraction and chromatography.
BrineSaturated Aq.In-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)>98%Acros OrganicsDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Step-by-Step Experimental Protocol

Reaction Setup:

  • To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl (E)-3-(3-amino-5-bromophenyl)acrylate (272 mg, 1.0 mmol, 1.0 equiv).

  • Add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv).

  • Add potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).

  • Add the SPhos Precatalyst (15 mg, 0.02 mmol, 2 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using syringes, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL). The mixture should be a suspension.

Reaction Execution and Monitoring: 8. Place the flask in a preheated oil bath at 85 °C. 9. Stir the reaction vigorously. The mixture will typically change color as the catalyst becomes active. 10. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive pressure of argon. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The product should have a lower Rf than the starting bromide. The reaction is typically complete within 2-4 hours.

Work-up and Purification: 11. Once the reaction is complete (disappearance of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature. 12. Quench the reaction by adding 15 mL of deionized water. 13. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). 14. Combine the organic layers and wash with water (20 mL), followed by saturated brine (20 mL). 15. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product. 16. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure product, methyl (E)-3-(3-amino-5-(4-methoxyphenyl)phenyl)acrylate.

Expected Outcome: Yields for this reaction are typically in the range of 80-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimization Data

The choice of catalyst, base, and solvent is critical and often depends on the specific coupling partners. The following table provides a starting point for optimization.

EntryAryl Boronic Acid PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
14-MethoxyphenylSPhos (2)K₂CO₃ (3)Dioxane/H₂O852~91%
2PhenylSPhos (2)K₂CO₃ (3)Dioxane/H₂O852.5~88%
34-(Trifluoromethyl)phenylXPhos (2)K₃PO₄ (3)Toluene/H₂O1004~85%
42-Methylphenyl (Hindered)RuPhos (3)K₃PO₄ (3)t-AmylOH11012~75%
53-Pyridinyl (Heteroaryl)Pd(PPh₃)₄ (5)Cs₂CO₃ (3)DME/H₂O906~70%

Yields are representative and may vary.

Troubleshooting Guide

Even robust reactions can encounter issues. This workflow provides a logical approach to diagnosing and solving common problems.

Troubleshooting_Workflow cluster_optimization Optimization Steps cluster_side_reactions Side Reaction Analysis start Reaction Issue Identified (e.g., Low Yield) check_reagents Check Reagent Quality & Purity - Boronic acid decomposed? - Base anhydrous? - Solvent dry? start->check_reagents protodeboronation Protodeboronation Observed? (Ar-H instead of Ar-R) start->protodeboronation Side Product Analysis homocoupling Homocoupling Observed? (R-R or Ar-Ar) start->homocoupling Side Product Analysis check_atmosphere Verify Inert Atmosphere - Degassing thorough? - Leaks in system? check_reagents->check_atmosphere Reagents OK check_temp Confirm Reaction Temperature - Oil bath temp accurate? check_atmosphere->check_temp Atmosphere OK change_catalyst Screen Different Catalysts/Ligands - Try XPhos, RuPhos for hindered cases - Increase catalyst loading (e.g., to 5 mol%) check_temp->change_catalyst Basics OK change_base Change Base - Switch to K₃PO₄ or Cs₂CO₃ - Ensure base is finely powdered change_catalyst->change_base No Improvement success Problem Solved change_catalyst->success Improvement change_solvent Change Solvent System - Try Toluene, 2-MeTHF, or t-AmylOH change_base->change_solvent No Improvement change_base->success Improvement change_solvent->success Improvement protodeboronation->change_base Yes homocoupling->check_atmosphere Yes

Figure 2: A logical workflow for troubleshooting common Suzuki-Miyaura coupling issues.

Conclusion

The methyl (E)-3-(3-aminophenyl)acrylate scaffold represents a class of highly valuable and versatile building blocks. While the presence of both amino and acrylate functionalities introduces specific challenges to the Suzuki-Miyaura cross-coupling, these can be readily overcome. By employing modern, bulky phosphine-ligated palladium precatalysts and carefully selecting the base and solvent system, researchers can efficiently synthesize a diverse array of complex biaryl compounds. The protocols and strategies outlined in this guide serve as a robust starting point for unlocking the synthetic potential of these important molecules in the development of novel therapeutics and advanced materials.

References

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]

  • Title: Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations Source: PMC (PubMed Central) URL: [Link]

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Semantic Scholar URL: [Link]

  • Title: Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation Source: Sumitomo Chemical URL: [Link]

  • Title: PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC (PubMed Central) URL: [Link]

  • Title: Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design Source: ResearchGate URL: [Link]

  • Title: Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy Source: PMC (PubMed Central) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Organic Synthesis URL: [Link]

  • Title: Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation Source: PMC (PubMed Central) URL: [Link]

  • Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: Chemical.AI URL: [Link]

  • Title: A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation Source: ResearchGate URL: [Link]

  • Title: General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Application Note &amp; Protocols: Synthesis and Characterization of Amine-Functionalized Polyacrylates via Polymerization of Methyl (E)-3-(3-aminophenyl)acrylate

An Application Guide for Researchers and Drug Development Professionals Introduction Functionalized polymers are at the forefront of pharmaceutical science, serving as intelligent platforms for advanced drug delivery sys...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

Functionalized polymers are at the forefront of pharmaceutical science, serving as intelligent platforms for advanced drug delivery systems.[1] By chemically modifying macromolecules with specific functional groups, we can design carriers that interact with biological systems in a programmable and selective manner.[1] Among these, polymers bearing primary or secondary amine groups are of significant interest due to their pH-responsiveness, ability to interact with biological molecules like nucleic acids, and potential for further chemical modification.[2][3]

This guide focuses on the monomer Methyl (E)-3-(3-aminophenyl)acrylate (MEAPA), a unique acrylate monomer featuring a pendant aminophenyl group.[4][5] The presence of the aromatic amine provides a reactive handle for bioconjugation and imparts pH-sensitive properties, making its corresponding polymer, poly(MEAPA), a highly attractive candidate for applications in targeted drug delivery and gene therapy.[2][6]

However, the polymerization of functional monomers like MEAPA is not without its challenges. The amine group can potentially interfere with the polymerization process, necessitating careful selection of the polymerization technique. This document provides a comprehensive overview and detailed protocols for two distinct and powerful polymerization strategies: conventional Free Radical Polymerization (FRP) and controlled Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization. We will explore the causality behind experimental choices for each method, provide step-by-step protocols, and detail the essential characterization techniques required to validate the synthesis of well-defined, amine-functionalized polyacrylates.

Part I: Conventional Free Radical Polymerization (FRP) of MEAPA

Principle & Rationale

Free Radical Polymerization (FRP) is a robust and widely used method for synthesizing polymers due to its simplicity and tolerance to a wide range of monomers.[7] The process involves three main stages: initiation, where a free radical is generated; propagation, where the radical adds to monomer units to grow the polymer chain; and termination, where two growing chains combine or disproportionate to end the reaction.[7] For MEAPA, FRP offers a straightforward route to obtaining high molecular weight polymers.

Causality Behind Experimental Choices:

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN) is selected as the initiator. Its decomposition into radicals is thermally controlled and predictable, and it is less prone to side reactions with the amine functionality compared to peroxide-based initiators, which can be susceptible to redox reactions.[8]

  • Solvent: Anhydrous 1,4-dioxane is chosen for its ability to dissolve both the monomer and the resulting polymer, preventing precipitation during the reaction. Its inert nature ensures it does not participate in side reactions.

  • Temperature: The polymerization is conducted at 70°C, a temperature that ensures a suitable decomposition rate for AIBN, providing a steady flux of radicals to initiate polymerization.[7]

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from inhibiting the polymerization. Oxygen can react with free radicals to form unreactive peroxide species, effectively quenching the reaction.

Detailed Protocol: Free Radical Polymerization of MEAPA

Materials:

  • Methyl (E)-3-(3-aminophenyl)acrylate (MEAPA) monomer (CAS: 163487-10-3)[5]

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-dioxane

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Nitrogen or Argon gas supply

  • Standard glassware (Schlenk flask, condenser)

Equipment:

  • Magnetic stirrer with heating plate

  • Schlenk line or glovebox

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer & Initiator Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve MEAPA (2.0 g, 11.29 mmol) and AIBN (18.5 mg, 0.113 mmol, for a [M]/[I] ratio of 100) in anhydrous 1,4-dioxane (10 mL).

  • Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70°C and stir vigorously.

  • Reaction Monitoring (Optional): The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the disappearance of the monomer's vinyl protons via ¹H NMR.

  • Termination & Precipitation: After 12 hours, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Slowly pour the viscous polymer solution into a beaker containing rapidly stirring cold methanol (200 mL). The polymer will precipitate as a solid.

  • Isolation & Washing: Collect the precipitated polymer by vacuum filtration. Wash the solid polymer thoroughly with fresh methanol and then diethyl ether to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight to a constant weight.

Part II: Controlled Synthesis via RAFT Polymerization

Principle & Rationale

For applications in drug development, precise control over polymer architecture—including molecular weight, dispersity, and end-group functionality—is critical. Reversible-deactivation radical polymerization (RDRP) techniques provide this level of control.[9] RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization is a powerful RDRP method that allows for the synthesis of polymers with predetermined molecular weights and very low dispersity (Đ ≈ 1.1 - 1.3).[9] It achieves this by introducing a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains, ensuring that all chains grow at a similar rate.

Causality Behind Experimental Choices:

  • Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is selected. This dithiobenzoate-based CTA is highly effective for controlling the polymerization of acrylate monomers. The carboxylic acid functionality also provides a convenient handle for post-polymerization modification or conjugation.

  • Control Mechanism: The ratio of monomer to CTA ([M]/[CTA]) is the primary determinant of the final polymer's molecular weight. By adjusting this ratio, we can predictably tune the chain length.

  • Low Dispersity: The rapid equilibrium between active (propagating) and dormant (CTA-capped) polymer chains ensures that all chains have an equal opportunity to grow, resulting in a polymer population with a narrow molecular weight distribution.[9]

Experimental Workflow for RAFT Polymerization

RAFT_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Polymerization cluster_purification 3. Purification & Isolation cluster_analysis 4. Characterization reagents Weigh Monomer (MEAPA), CTA (CPADB), & Initiator (AIBN) dissolve Dissolve in Anhydrous Dioxane reagents->dissolve degas Degas via Freeze- Pump-Thaw Cycles dissolve->degas heat Heat to 70°C under Inert Atmosphere degas->heat precipitate Precipitate into Cold Methanol heat->precipitate filtrate Filter and Wash Polymer Solid precipitate->filtrate dry Dry under Vacuum filtrate->dry analysis Analyze via GPC, NMR, FT-IR dry->analysis

Caption: Workflow for RAFT polymerization of MEAPA.

Detailed Protocol: RAFT Polymerization of MEAPA

Materials:

  • Methyl (E)-3-(3-aminophenyl)acrylate (MEAPA) monomer

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as CTA

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous 1,4-dioxane

  • Methanol and Diethyl ether

Procedure:

  • Reagent Calculation: For a target Degree of Polymerization (DP) of 50 ([M]/[CTA] = 50) and a [CTA]/[I] ratio of 5:

    • MEAPA (M): 1.0 g (5.64 mmol)

    • CPADB (CTA): 31.5 mg (0.113 mmol)

    • AIBN (I): 3.7 mg (0.0226 mmol)

  • Reaction Setup: In a Schlenk flask, combine MEAPA, CPADB, and AIBN. Add anhydrous 1,4-dioxane (5 mL).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Backfill with nitrogen and immerse the flask in a preheated 70°C oil bath. Allow the reaction to proceed for 8 hours with stirring.

  • Purification & Isolation: Follow steps 5-8 from the FRP protocol to quench the reaction and purify the resulting polymer. The final product should be a pinkish or reddish solid due to the presence of the CTA end-group.

Data Presentation: Control Over Molecular Weight

The power of RAFT polymerization lies in its ability to predictably control the molecular weight by adjusting the [Monomer]/[CTA] ratio.

Target DP ([M]/[CTA])Monomer (mmol)CTA (mmol)Theoretical Mn ( g/mol )¹Experimental Mn ( g/mol )²Dispersity (Đ)²
255.640.2264,7004,5001.15
505.640.1139,1008,9001.13
1005.640.05618,00017,5001.18

¹Theoretical Mn = (DP × MW_monomer) + MW_CTA. Assumes ~95% conversion. ²Hypothetical data obtained from Gel Permeation Chromatography (GPC).

Part III: Essential Polymer Characterization

Confirming the successful synthesis and defining the properties of the poly(MEAPA) is a critical step. A combination of spectroscopic and analytical techniques should be employed.

Structural Verification
  • ¹H NMR Spectroscopy: The most definitive evidence of polymerization is the disappearance of the sharp vinyl proton signals from the monomer (typically found between 5.5-6.5 ppm) and the appearance of broad peaks corresponding to the polymer backbone (typically 1.5-3.0 ppm).[8][10] The aromatic protons and methyl ester protons will remain, albeit broadened.

  • FT-IR Spectroscopy: Successful polymerization can be confirmed by the disappearance of the C=C stretching vibration band from the acrylate group (around 1630 cm⁻¹).[8][11] Key peaks that should remain in the polymer spectrum include the C=O stretch of the ester (around 1730 cm⁻¹), N-H stretching of the amine (around 3300-3400 cm⁻¹), and aromatic C-H stretches.

Molar Mass Analysis
  • Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). For polymers synthesized via RAFT, a narrow, symmetric peak is expected, confirming a well-controlled process. FRP will typically yield a much broader peak, indicating a high Đ value.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which provides insight into the polymer's amorphous or crystalline nature and its physical state at different temperatures.

Conclusion and Future Directions

This guide provides robust and reproducible protocols for the synthesis of poly(methyl (E)-3-(3-aminophenyl)acrylate) using both conventional and controlled polymerization techniques. While Free Radical Polymerization offers a simple route to the polymer, RAFT polymerization provides superior control over the macromolecular architecture, which is often a prerequisite for high-performance biomedical applications.[1][9]

The resulting amine-functionalized polymers serve as versatile platforms. The pendant amine groups can be protonated in acidic environments, making the polymer suitable for pH-responsive drug delivery systems. Furthermore, these primary amines are available for post-polymerization modification, allowing for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules, thereby creating highly sophisticated and multifunctional materials for the next generation of therapeutics.[3][12]

References

  • Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers. Journal of the American Chemical Society. Available at: [Link]

  • Controlled Radical Polymerization of Acrylates Regulated by Visible Light. eScholarship, University of California. Available at: [Link]

  • Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers. ResearchGate. Available at: [Link]

  • Controlled Radical Polymerization of Acrylates Regulated by Visible Light. PubMed. Available at: [Link]

  • Polymer chemistry of α-substituted acrylates designed for functional-group synergy. SpringerLink. Available at: [Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Polyacrylonitrile Copolymers Containing Amine Groups. ResearchGate. Available at: [Link]

  • Optimization of amine-terminated polyacrylonitrile synthesis and characterization. SpringerLink. Available at: [Link]

  • Characterization of polyamine-or polyacrylate-terminated surfaces. ResearchGate. Available at: [Link]

  • Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. MDPI. Available at: [Link]

  • Development of amine-containing polymeric particles. PubMed. Available at: [Link]

  • Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. MDPI. Available at: [Link]

  • Polyacrylates with protein recognition and functional modulation. ChemRxiv. Available at: [Link]

  • Functionalized Polymers in Pharmaceutical Therapies. Technology Networks. Available at: [Link]

  • Effects of Chemistries of Trifunctional Amines on Mechanisms of Michael Addition Polymerizations with Diacrylates. ACS Publications. Available at: [Link]

  • Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. Available at: [Link]

  • Synthesis, Functionalization and Characterization of Poly(methyl methacrylate) Based Soft Segments. RWTH Publications. Available at: [Link]

  • The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. University of Southern Mississippi. Available at: [Link]

  • Upcycling of poly(methyl acrylate) through amidation. American Chemical Society. Available at: [Link]

  • Transformation Journey of Monomers into Copolymers by Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), and Ionic Polymerization (IP). IntechOpen. Available at: [Link]

  • Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. MDPI. Available at: [Link]

  • New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. Available at: [Link]

  • Method for polymerizing methyl methacrylate. Google Patents.
  • Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Imaging.org. Available at: [Link]

  • Modeling the spontaneous initiation of the polymerization of methyl methacrylate. ResearchGate. Available at: [Link]

  • Synthesis of polymethyl methacrylate (PMMA) by batch emulsion polymerization. Academic Journals. Available at: [Link]

Sources

Method

Application Note: Methyl (E)-3-(3-aminophenyl)acrylate as a Key Scaffold in the Targeted Synthesis of HDAC Inhibitors

Target Audience: Medicinal Chemists, Process Chemists, and Oncology Drug Development Professionals Compound Focus: Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3) Introduction & Mechanistic Rationale In the lands...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Oncology Drug Development Professionals Compound Focus: Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3)

Introduction & Mechanistic Rationale

In the landscape of targeted oncology, Histone Deacetylase (HDAC) inhibitors represent a highly validated class of epigenetic modulators. The architectural blueprint of most pan-HDAC inhibitors requires four distinct pharmacophoric elements: a Zinc Binding Group (ZBG) to chelate the active-site Zn2+ ion, a Hydrophobic Linker to traverse the narrow 11 Å catalytic channel, a Connecting Unit (CU) , and a Cap Group for surface recognition at the enzyme rim [1, 2].

Methyl (E)-3-(3-aminophenyl)acrylate has emerged as a structurally privileged, bifunctional building block for synthesizing N-hydroxycinnamamide-based HDAC inhibitors, most notably the FDA-approved drug Belinostat (PXD101) and its next-generation analogs.

The Causality of Scaffold Selection

The selection of this specific intermediate is driven by three critical chemical and geometric factors:

  • Optimal Trajectory (The meta-effect): The meta-amino substitution relative to the acrylate tail introduces a ~120° vector. This geometry is essential for directing the bulky Cap Group to interact optimally with the hydrophobic rim of the HDAC active site without causing steric clashes within the narrow channel [2].

  • Chemoselective Divergence: The primary aniline ( NH2​ ) acts as a versatile nucleophilic anchor for the Connecting Unit (CU), allowing for divergent synthesis via sulfonylation (to make Belinostat) or acylation (to make amide-linked analogs) [1, 2].

  • Innate Protection & Activation: The methyl ester serves a dual purpose. It acts as a robust protecting group that withstands the harsh, highly acidic conditions of diazotization. Subsequently, it serves as an activated electrophile for direct hydroxylaminolysis, bypassing the need for expensive and atom-inefficient peptide coupling reagents (e.g., HATU, EDC) that would be required if a free acrylic acid were used [1].

Pharmacophore Cap Cap Group (Surface Recognition) CU Connecting Unit (meta-NH2 derived) Cap->CU Modulates selectivity Linker Hydrophobic Linker (Acrylate derived) CU->Linker Optimal trajectory ZBG Zinc Binding Group (Hydroxamic Acid) Linker->ZBG Channel traversal

Fig 1: Pharmacophore mapping of N-hydroxycinnamamide HDAC inhibitors derived from the title scaffold.

Synthetic Workflows & Divergent Applications

The true utility of methyl (E)-3-(3-aminophenyl)acrylate lies in its ability to act as a central hub for generating diverse HDAC inhibitor libraries. Below are the two primary synthetic pathways utilized in modern medicinal chemistry.

Synthesis cluster_1 Pathway A: Sulfonamide Linkage (Belinostat Synthesis) cluster_2 Pathway B: Amide Linkage (Analog Synthesis) SM Methyl (E)-3-(3-aminophenyl)acrylate CAS: 163487-10-3 Diazo 1. NaNO2, HCl/HOAc (<5 °C) 2. SO2, CuCl (Sandmeyer-type Sulfonylation) SM->Diazo Pathway A Acyl Ar-COCl, TEA, DCM (0 °C to RT) (N-Acylation) SM->Acyl Pathway B Sulfonyl Methyl (E)-3-(3-chlorosulfonylphenyl)acrylate Diazo->Sulfonyl Aniline Aniline, Pyridine (Sulfonamidation) Sulfonyl->Aniline Ester1 Methyl (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylate Aniline->Ester1 Hydrox1 NH2OH (free base), KOH, MeOH (Hydroxylaminolysis) Ester1->Hydrox1 Ester2 Methyl (E)-3-(3-aroylaminophenyl)acrylate Acyl->Ester2 Hydrox2 NH2OH (free base), NaOH, MeOH/DCM (Hydroxylaminolysis) Ester2->Hydrox2 Belinostat Belinostat (PXD101) FDA-Approved HDAC Inhibitor Hydrox1->Belinostat Analog Amide-linked HDAC Inhibitors (e.g., Compound 7e) Hydrox2->Analog

Fig 2: Divergent synthetic pathways from Methyl (E)-3-(3-aminophenyl)acrylate to Belinostat and its amide analogs.

Quantitative Structure-Activity Relationship (SAR) Data

Modifying the Connecting Unit (CU) from a sulfonamide (Belinostat) to an amide alters the torsional angle and hydrogen-bonding profile of the molecule. As demonstrated by Zhang et al. [2], utilizing this scaffold to generate amide-linked analogs yields highly potent pan-HDAC inhibitors, some of which outperform the parent drug in vitro.

Table 1: Comparative in vitro HDAC Inhibitory Activity (pan-HDAC assay)

CompoundConnection Unit (CU)LinkerIC₅₀ (nM)Reference
Belinostat Sulfonamide (-SO₂NH-)Cinnamate~27.0[1, 2]
Compound 7a Amide (-CONH-)Cinnamate266.0[2]
Compound 7e Amide (-CONH-)Cinnamate11.5 [2]
SAHA (Vorinostat) SuberoylanilideAliphatic~40.0[2]

Experimental Protocols (Self-Validating Systems)

The following protocols detail the critical transformations of methyl (E)-3-(3-aminophenyl)acrylate. They are designed with built-in mechanistic safeguards to ensure high yield and purity.

Protocol A: Synthesis of the Belinostat Precursor via Sandmeyer-Type Chlorosulfonylation [1]

Objective: Convert the primary amine to a sulfonyl chloride without using highly corrosive and globally restricted oleum.

Reagents:

  • Methyl (E)-3-(3-aminophenyl)acrylate (1.0 eq)

  • Concentrated HCl / Glacial Acetic Acid (v/v 3:1)

  • Sodium Nitrite ( NaNO2​ , 1.1 eq) in H2​O

  • Sulfur Dioxide ( SO2​ ) gas or equivalent surrogate

  • Copper(I) Chloride ( CuCl , 0.1 eq)

Step-by-Step Methodology:

  • Diazotization: Suspend methyl (E)-3-(3-aminophenyl)acrylate in the HCl/AcOH mixture under vigorous stirring.

  • Temperature Control (Critical): Cool the mixture to < 5 °C using an ice-NaCl bath. Causality: Diazonium salts are highly unstable; maintaining strict thermal control prevents premature nitrogen evolution and phenolic degradation.

  • Add the aqueous NaNO2​ solution dropwise, maintaining the internal temperature below 5 °C. Stir for 45 minutes to ensure complete conversion to the diazonium intermediate.

  • Sulfonylation: In a separate vessel, prepare a saturated solution of SO2​ in glacial acetic acid containing catalytic CuCl .

  • Transfer the cold diazonium solution dropwise into the SO2​/CuCl mixture. Causality: CuCl acts as a single-electron transfer (SET) catalyst, facilitating the radical extrusion of N2​ and subsequent trapping by SO2​ to form the sulfonyl chloride.

  • Workup: Once gas evolution ceases, pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield methyl (E)-3-(3-chlorosulfonylphenyl)acrylate.

  • In-Process Control (IPC): Confirm the disappearance of the amine protons (~3.5-4.0 ppm) and the downfield shift of the aromatic protons via 1H -NMR.

Protocol B: Direct Hydroxylaminolysis to form the ZBG [1, 2]

Objective: Convert the methyl ester intermediate (post-sulfonamidation or post-acylation) into the final hydroxamic acid.

Reagents:

  • Methyl ester intermediate (1.0 eq)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl , 30.0 eq)

  • Potassium Hydroxide ( KOH , 30.0 eq) or Sodium Hydroxide ( NaOH )

  • Anhydrous Methanol or Ethanol

Step-by-Step Methodology:

  • Free-Basing Hydroxylamine (Critical): Dissolve NH2​OH⋅HCl in anhydrous alcohol. Cool to 0 °C. Slowly add KOH . Stir for 30 minutes. Causality: The hydrochloride salt of hydroxylamine is non-nucleophilic. Generating the free base in situ is mandatory. The resulting byproduct, KCl , is insoluble in alcohol and must be filtered out to prevent downstream contamination.

  • Filter the cold suspension rapidly into a reaction flask containing the methyl ester intermediate.

  • Reaction Execution: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature overnight. Causality: Initiating the reaction at 0 °C suppresses the competitive saponification of the ester to the carboxylic acid by the hydroxide base.

  • Quenching & Isolation: Concentrate the mixture under reduced pressure. Add water and carefully neutralize to pH ~7 using 2N HCl.

  • Filter the resulting precipitate. Recrystallize from acetone or an appropriate solvent system to yield the highly pure hydroxamic acid (e.g., Belinostat or analog).

  • Analytical Validation: Confirm product formation via LC-MS (monitoring for the [M+H]+ mass shift corresponding to the replacement of −OCH3​ with −NHOH ) and the appearance of the highly deshielded hydroxamate NH and OH protons (~9.0 and ~11.0 ppm) in 1H -NMR (DMSO- d6​ ).

References

  • Xue, X., et al. "Simple and Efficient Synthesis of Belinostat." Synthetic Communications, 40(17), 2520–2524 (2010). URL:[Link]

  • Zhang, J.-H., et al. "Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors." Future Medicinal Chemistry, 11(21), 2765-2778 (2019). URL:[Link]

Application

Application Note: Development of Antifungal Agents from Cinnamic Acid Esters

Introduction & Mechanistic Rationale The rising prevalence of systemic fungal infections and the emergence of fungicide-resistant phytopathogens necessitate the development of novel antifungal scaffolds. Cinnamic acid, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising prevalence of systemic fungal infections and the emergence of fungicide-resistant phytopathogens necessitate the development of novel antifungal scaffolds. Cinnamic acid, a naturally occurring phenolic compound, possesses inherent but moderate antimicrobial properties. However, rational derivatization—specifically via esterification—dramatically enhances its bioactivity by increasing lipophilicity, thereby facilitating penetration through the complex fungal cell wall and plasma membrane[1].

Cinnamic acid esters exert their antifungal effects through a multi-targeted mechanism of action. Primary pathways include the inhibition of ergosterol biosynthesis (compromising membrane fluidity and integrity) and the targeted inhibition of fungal-specific enzymes such as benzoate 4-hydroxylase (CYP53)[2][3]. Furthermore, the α,β -unsaturated carbonyl moiety inherent to the cinnamate scaffold can act as a Michael acceptor, depleting intracellular thiols, inducing reactive oxygen species (ROS) accumulation, and ultimately triggering mitochondrial dysfunction and apoptosis[2].

G CAE Cinnamic Acid Esters CYP CYP53 (Benzoate 4-hydroxylase) CAE->CYP Inhibits ERG Ergosterol Biosynthesis CAE->ERG Inhibits MIT Mitochondrial Dysfunction CAE->MIT Induces ROS ROS Accumulation CYP->ROS Metabolic Stress MEM Cell Membrane Disruption ERG->MEM Depletion DEATH Fungal Cell Death ROS->DEATH Apoptosis MEM->DEATH Lysis MIT->ROS Oxidative Stress

Mechanistic pathways of cinnamic acid esters inducing fungal cell death.

Structure-Activity Relationship (SAR) Profiling

The antifungal efficacy of cinnamic acid esters is highly dependent on both the substitution pattern of the phenyl ring and the nature of the alkyl/aryl group in the ester moiety[4].

  • Ester Chain Length & Branching: Increasing the aliphatic chain length generally improves activity up to a certain threshold (e.g., isobutyl or tert-butyl groups) due to optimal lipophilicity. Excessively bulky groups may introduce steric hindrance that prevents target binding[4][5].

  • Phenyl Ring Substitution: Electron-withdrawing groups (e.g., -NO2, -F) or specific electron-donating configurations (e.g., 3-methoxy-4-hydroxy in ferulic acid derivatives) significantly boost potency against Candida species and agricultural pathogens like Botrytis cinerea[2][6].

Table 1: Comparative Antifungal Activity of Selected Cinnamic Acid Esters
CompoundTarget OrganismMIC / EC₅₀Key Structural FeatureRef.
Methyl caffeate Candida albicans128 μg/mL3,4-dihydroxy substitution[1]
Methyl ferulate Candida albicans31.25–62.5 μg/mL3-methoxy-4-hydroxy substitution[6]
Isobutyl cinnamate Aspergillus niger12.0 μMBranched aliphatic ester[5]
Compound 7n (Oxime ester) Botrytis cinerea1.41 μg/mL4-OMe, 2-F substitution[2]
Compound C1 (t-butyl ester) Pyricularia grisea17.4 μg/mLBulky tert-butyl ester group[4]

Synthetic Methodology & Validation

While Fischer esterification is common, it is an equilibrium-driven process that often fails or yields poorly when utilizing sterically hindered alcohols or heavily substituted cinnamic acids. To ensure a self-validating, high-yield workflow, we recommend a two-step synthesis via an acyl chloride intermediate[4].

Workflow CA Substituted Cinnamic Acid SOCl2 Thionyl Chloride (SOCl2) Reflux, 75°C CA->SOCl2 AC Acyl Chloride Intermediate SOCl2->AC Chlorination ALC Target Alcohol + Base DCM, 0°C to RT AC->ALC CRUDE Crude Ester Mixture ALC->CRUDE Esterification PUR Column Chromatography (Hexane:EtOAc) CRUDE->PUR Purification PURE Pure Cinnamic Acid Ester PUR->PURE Isolation VAL Validation: NMR, HRMS, TLC PURE->VAL QC Check

Synthetic workflow for cinnamic acid esters via a highly reactive acyl chloride intermediate.

Protocol 1: Synthesis of Cinnamic Acid Esters via Acyl Chloride

Causality & Rationale: Converting the carboxylic acid to an acyl chloride using thionyl chloride ( SOCl2​ ) makes the carbonyl carbon highly electrophilic. This drives the subsequent nucleophilic attack by the alcohol to completion, overcoming the thermodynamic limitations of direct esterification.

  • Chlorination: In a round-bottom flask, suspend 10 mmol of the substituted cinnamic acid in 15 mL of anhydrous dichloromethane (DCM). Add 30 mmol of thionyl chloride ( SOCl2​ ) dropwise.

  • Reflux: Attach a reflux condenser equipped with a drying tube. Reflux the mixture at 75°C for 2 hours.

    • Validation Step: Monitor the evolution of SO2​ and HCl gases. The reaction is complete when the suspension turns into a clear, homogeneous solution.

  • Concentration: Remove excess SOCl2​ and solvent under reduced pressure to isolate the crude cinnamoyl chloride.

  • Esterification: Dissolve the cinnamoyl chloride in 10 mL of anhydrous DCM and cool to 0°C in an ice bath. Slowly add 12 mmol of the target alcohol and 15 mmol of triethylamine (as an acid scavenger) dropwise.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation Step: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the acyl chloride spot and the emergence of a higher Rf spot confirms ester formation.

  • Purification: Quench with water, extract with DCM, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography. Verify the final structure using ¹H-NMR and HRMS[4].

In Vitro Antifungal Evaluation Protocols

To establish trustworthiness, antifungal susceptibility must be evaluated using standardized, reproducible frameworks. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.

Protocol 2: Broth Microdilution Assay for MIC Determination

Causality & Rationale: RPMI 1640 medium buffered with MOPS is strictly utilized because it mimics physiological pH (7.0) and provides consistent nutritional conditions, preventing pH-induced artifactual changes in drug ionization or fungal growth rates.

  • Inoculum Preparation: Subculture the fungal strain (e.g., C. albicans) on Sabouraud Dextrose Agar for 24h at 35°C. Suspend 5 distinct colonies in sterile saline (0.85%). Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 broth.

  • Compound Dilution: Dissolve the synthesized cinnamic acid ester in DMSO to create a stock solution (e.g., 10 mg/mL). Perform two-fold serial dilutions in RPMI 1640 medium across a 96-well microtiter plate.

    • Critical Control: Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Add 100 μL of the diluted fungal inoculum to each well containing 100 μL of the compound dilutions.

  • Self-Validating Controls:

    • Positive Control Well: Medium + Inoculum + Reference Drug (e.g., Fluconazole or Nystatin) to validate assay sensitivity.

    • Growth Control Well: Medium + Inoculum + 1% DMSO (No drug) to ensure fungal viability.

    • Sterility Control Well: Medium only to rule out contamination.

  • Incubation & Reading: Incubate the plates at 35°C for 24–48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the ester that visually inhibits 100% of fungal growth compared to the growth control[1][6].

Mechanistic Validation: Ergosterol Biosynthesis Assay

If a cinnamic acid ester exhibits a low MIC, it is imperative to validate its mechanism of action. Because many of these derivatives target the fungal membrane[2], quantifying total intracellular ergosterol provides direct biochemical proof of target engagement.

Protocol 3: Ergosterol Quantification via UV-Vis Spectrophotometry

Causality & Rationale: Ergosterol possesses a unique conjugated diene system in its B-ring, which yields a characteristic four-peaked UV absorption spectrum between 240 nm and 300 nm. By extracting sterols and measuring absorbance at 281.5 nm and 230 nm, we can specifically quantify ergosterol depletion relative to late-stage sterol intermediates.

  • Treatment: Grow the fungal strain in 50 mL of Sabouraud Dextrose Broth containing sub-inhibitory concentrations (e.g., MIC/2 and MIC/4) of the cinnamic acid ester for 18 hours at 35°C.

  • Harvesting: Centrifuge the cultures at 3,000 rpm for 5 minutes. Wash the cell pellet twice with sterile distilled water. Record the wet weight of the cell pellet.

  • Saponification: Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide ( KOH ). Transfer to sterile borosilicate glass tubes and incubate in an 85°C water bath for 1 hour.

    • Rationale: Saponification breaks down the fungal cell wall and releases esterified sterols into their free form.

  • Extraction: Allow the tubes to cool to room temperature. Add a mixture of 1 mL sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the sterols into the non-polar heptane layer.

  • Phase Separation & Analysis: Allow the layers to separate. Carefully extract the upper heptane layer. Dilute 1:5 in 100% ethanol and scan spectrophotometrically between 220 nm and 300 nm.

  • Data Validation: Calculate the percentage of ergosterol using the formula:

    %Ergosterol=Pellet weight(A281.5​/290)×F​−Pellet weight(A230​/518)×F​

    (Where F is the dilution factor, 290 and 518 are the E-values for crystalline ergosterol and late-stage sterol intermediates, respectively). A dose-dependent decrease in calculated ergosterol relative to the untreated control confirms the disruption of the ergosterol biosynthesis pathway[2].

Sources

Method

The Versatile Role of Methyl (E)-3-(3-aminophenyl)acrylate in Advanced Materials: A Guide to Synthesis and Application

Introduction: A Multifunctional Building Block for Material Innovation Methyl (E)-3-(3-aminophenyl)acrylate is a unique monomer that stands at the intersection of acrylate and aniline chemistries. This bifunctionality, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for Material Innovation

Methyl (E)-3-(3-aminophenyl)acrylate is a unique monomer that stands at the intersection of acrylate and aniline chemistries. This bifunctionality, comprising a polymerizable acrylate group and a reactive aromatic amine, opens a vast design space for the synthesis of advanced functional polymers. The strategic placement of the amine group on the phenyl ring allows for its participation in a variety of post-polymerization modifications, cross-linking reactions, and the direct tailoring of the polymer's electronic and optical properties. This guide provides an in-depth exploration of the potential applications of poly(methyl (E)-3-(3-aminophenyl)acrylate) and its derivatives in material science, complete with detailed protocols for its polymerization and subsequent modification. While specific literature on the polymerization of this exact monomer is emerging, the protocols herein are based on well-established methods for analogous functional acrylates and serve as a robust starting point for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of methyl (E)-3-(3-aminophenyl)acrylate is presented in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.20 g/mol [1][2]
Appearance Solid[1]
Purity ≥95-97%[1][2]
CAS Number 163487-10-3[1][2]
Solubility Soluble in common organic solvents such as THF, DMF, and DMSO.General Knowledge

Application Notes: Harnessing Functionality for Performance

The unique chemical structure of methyl (E)-3-(3-aminophenyl)acrylate makes its corresponding polymer, poly(methyl (E)-3-(3-aminophenyl)acrylate), a highly attractive candidate for a range of applications in material science. The pendant aminophenyl groups along the polymer backbone are the key to its versatility.

High Refractive Index Polymers for Optical Applications

The incorporation of aromatic rings into a polymer backbone is a known strategy to increase its refractive index (RI).[3][4] Polymers derived from methyl (E)-3-(3-aminophenyl)acrylate are expected to exhibit a high refractive index due to the presence of the phenyl group. This makes them suitable for applications in:

  • Optical Adhesives and Coatings: For bonding and encapsulating optical components where index matching is critical to minimize light scattering and reflection.

  • Nanoimprint Lithography: As a high-RI resist material for the fabrication of photonic and optoelectronic devices.[3]

  • Organic Light-Emitting Diodes (OLEDs): As a component in charge transport or light-outcoupling layers to enhance device efficiency.

Precursors for Cross-Linked and High-Performance Materials

The primary amine on the phenyl ring serves as a reactive handle for cross-linking, leading to the formation of robust thermoset materials with enhanced thermal and mechanical stability.[5][6]

  • Epoxy and Isocyanate Chemistries: The amine group can readily react with epoxy resins or diisocyanates to form highly cross-linked networks. These materials are valuable as high-performance adhesives, composites, and coatings.

  • Diels-Alder Reactions: The amine can be modified to introduce diene or dienophile functionalities, enabling thermoreversible cross-linking via the Diels-Alder reaction.

Functional Coatings and Surface Modifications

The amine functionality allows for the covalent attachment of various molecules, enabling the tuning of surface properties.

  • Biocompatible Coatings: Immobilization of biomolecules such as peptides or polysaccharides can be achieved through amine-reactive chemistries, rendering surfaces biocompatible for medical implants or biosensors.

  • Hydrophilic/Hydrophobic Surfaces: Reaction with agents that introduce hydrophilic (e.g., polyethylene glycol) or hydrophobic (e.g., long-chain alkyls) moieties can precisely control the surface wettability.

Platforms for Nonlinear Optical (NLO) Materials

The aminophenyl group can be a key component in chromophores for second-order nonlinear optical applications.[7] Post-polymerization modification of the amine group with a suitable electron-accepting group can generate NLO-active side chains.

Monomers for Covalent Organic Frameworks (COFs)

While not a direct application of the polymer, the monomer itself is a potential building block for the synthesis of Covalent Organic Frameworks (COFs). The amine functionality can participate in the formation of imine-linked or other nitrogen-containing porous crystalline structures with applications in gas storage and catalysis.

Experimental Protocols

The following protocols provide a starting point for the synthesis and characterization of poly(methyl (E)-3-(3-aminophenyl)acrylate). Researchers should optimize these conditions based on their specific requirements and available equipment.

Protocol 1: Free-Radical Polymerization

Free-radical polymerization is a straightforward method to obtain poly(methyl (E)-3-(3-aminophenyl)acrylate).

Workflow for Free-Radical Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer Methyl (E)-3-(3-aminophenyl)acrylate ReactionVessel Schlenk Flask Monomer->ReactionVessel Initiator AIBN Initiator->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Degas Degas (Freeze-Pump-Thaw) ReactionVessel->Degas Polymerization Polymerize at 70°C Degas->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying NMR ¹H NMR, ¹³C NMR Drying->NMR GPC GPC (Mn, Mw, Đ) Drying->GPC DSC DSC (Tg) Drying->DSC

Caption: Workflow for the free-radical polymerization of methyl (E)-3-(3-aminophenyl)acrylate.

Materials:

  • Methyl (E)-3-(3-aminophenyl)acrylate (purified by recrystallization or column chromatography)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)

  • Anhydrous toluene

  • Methanol (for precipitation)

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve methyl (E)-3-(3-aminophenyl)acrylate (e.g., 5.0 g, 28.2 mmol) and AIBN (e.g., 0.046 g, 0.28 mmol, for a monomer-to-initiator ratio of 100:1) in anhydrous toluene (e.g., 20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Work-up: After the desired time, cool the reaction to room temperature and open the flask to air.

  • Purification: Slowly pour the viscous polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Expected Outcome: A white to off-white solid polymer. The molecular weight and dispersity can be controlled to some extent by varying the monomer-to-initiator ratio and the reaction time.

Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization offers better control over molecular weight, dispersity, and polymer architecture.

Workflow for RAFT Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer Methyl (E)-3-(3-aminophenyl)acrylate ReactionVessel Schlenk Flask Monomer->ReactionVessel CTA RAFT Agent (e.g., CPADB) CTA->ReactionVessel Initiator AIBN Initiator->ReactionVessel Solvent Anhydrous Dioxane Solvent->ReactionVessel Degas Degas (Freeze-Pump-Thaw) ReactionVessel->Degas Polymerization Polymerize at 70°C Degas->Polymerization Precipitation Precipitate in Methanol/Hexane Polymerization->Precipitation Filtration Filter Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying NMR ¹H NMR, ¹³C NMR Drying->NMR GPC GPC (Mn, Mw, Đ) Drying->GPC DSC DSC (Tg) Drying->DSC

Caption: Workflow for the RAFT polymerization of methyl (E)-3-(3-aminophenyl)acrylate.

Materials:

  • Methyl (E)-3-(3-aminophenyl)acrylate (purified)

  • RAFT agent, e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • AIBN (recrystallized)

  • Anhydrous 1,4-dioxane

  • Methanol/Hexane mixture (for precipitation)

  • Schlenk flask and inert atmosphere equipment

Procedure:

  • Component Charging: In a Schlenk flask, combine methyl (E)-3-(3-aminophenyl)acrylate (e.g., 2.0 g, 11.3 mmol), CPADB (e.g., 0.031 g, 0.113 mmol, for a [M]:[CTA] ratio of 100:1), and AIBN (e.g., 0.0037 g, 0.0226 mmol, for a [CTA]:[I] ratio of 5:1) in anhydrous 1,4-dioxane (e.g., 10 mL).

  • Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir. Monitor the reaction progress by taking samples at regular intervals for ¹H NMR and GPC analysis.

  • Termination and Purification: Quench the polymerization by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by adding the solution dropwise into a stirred, cold mixture of methanol and hexane (e.g., 1:1 v/v).

  • Isolation: Collect the polymer by filtration, wash with the precipitating solvent mixture, and dry under vacuum at room temperature.

Expected Outcome: A well-defined polymer with a predictable molecular weight and low dispersity (typically Đ < 1.2).

Protocol 3: Post-Polymerization Modification - Cross-linking with an Epoxy Resin

This protocol describes a general procedure for cross-linking the synthesized polymer.

Materials:

  • Poly(methyl (E)-3-(3-aminophenyl)acrylate)

  • Bisphenol A diglycidyl ether (or other suitable epoxy resin)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Dissolution: Dissolve a known amount of poly(methyl (E)-3-(3-aminophenyl)acrylate) in DMF.

  • Epoxy Addition: Add a stoichiometric amount of the epoxy resin to the polymer solution. The stoichiometry should be based on the molar ratio of amine groups on the polymer to epoxy groups on the resin (typically a 2:1 amine to epoxy group ratio is a good starting point).

  • Curing: Cast the mixture as a film or into a mold and heat in an oven. The curing temperature and time will depend on the specific epoxy resin used (e.g., 120-150 °C for several hours).

  • Characterization: The cross-linked material can be characterized by its insolubility in common solvents, and its thermal and mechanical properties can be evaluated by DSC, TGA, and dynamic mechanical analysis (DMA).

Characterization of Poly(methyl (E)-3-(3-aminophenyl)acrylate)

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymer.

TechniquePurposeExpected Observations
¹H and ¹³C NMR To confirm the polymer structure and determine monomer conversion.Disappearance of the vinyl proton signals of the monomer and the appearance of broad peaks corresponding to the polymer backbone. The aromatic and methyl ester proton signals will remain but may be broadened.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).For free-radical polymerization, a broader distribution is expected. For RAFT polymerization, a narrow, monomodal distribution is anticipated.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A single Tg is expected, the value of which will depend on the molecular weight of the polymer.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.The onset of decomposition will indicate the upper-use temperature of the material.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.Characteristic peaks for the ester carbonyl, C-N stretching, and aromatic C-H bonds should be present. The disappearance of the C=C stretching vibration from the monomer confirms polymerization.

Safety and Handling

  • Methyl (E)-3-(3-aminophenyl)acrylate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • The safety data sheets (SDS) for all chemicals used should be consulted prior to starting any experimental work.

  • Polymerization reactions, especially free-radical polymerizations, can be exothermic and should be conducted with appropriate temperature control.

Conclusion

Methyl (E)-3-(3-aminophenyl)acrylate is a promising monomer for the development of a new generation of functional polymers. Its unique combination of a polymerizable acrylate and a reactive aromatic amine provides a versatile platform for creating materials with tailored properties for a wide array of applications in material science, from advanced optics to high-performance thermosets and functional coatings. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this exciting building block.

References

  • Tang, Y., Cabrini, S., Nie, J., & Pina-Hernandez, C. (n.d.). High-refractive index acrylate polymers for applications in nanoimprint lithography. [Link]

  • Lee, H., et al. (n.d.). Crosslinking of polymers from monofunctional acrylates via C–H bond activation. [Link]

  • Cui, Y., et al. (2023). Editorial: Strategies for functional polymeric nanocomposites and its multifunctional applications. Frontiers in Chemistry, 11, 1288857. [Link]

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

  • Tang, L., et al. (2023). All-organic polymeric materials with high refractive index and excellent transparency. Communications Materials, 4(1), 47. [Link]

  • Kwon, M. S., et al. (2025). New strategy for crosslinking acrylic polymers without conventional crosslinkers. European Coatings Journal. [Link]

  • Sanyal, M., et al. (2021). High Refractive Index Photopolymers by Thiol-Yne "click" Polymerization. Macromolecules, 54(8), 3849–3859. [Link]

  • TITK. (n.d.). Functional Polymer Systems. [Link]

  • Davis, T. P., et al. (1994). Synthesis of high refractive index acrylic copolymers. Journal of Materials Chemistry, 4(9), 1359-1363. [Link]

  • Singh, S., et al. (2017). Synthesis and Studies of Properties of Crosslinkable Copolymers Based on Methyl Methacrylate. Oriental Journal of Chemistry, 33(2), 946-951. [Link]

  • Das, S., & Pradhan, N. (2014). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. International Journal of Polymeric Materials and Polymeric Biomaterials, 63(16), 823-828. [Link]

  • Choi, J. H., et al. (2019). Preparation of highly transparent Poly(meth)acrylates with enhanced refractive indices by radical (Co)polymerization of Seleno(meth)acrylates. Polymers, 11(11), 1888. [Link]

  • Li, J., et al. (2024). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. Polymers, 16(3), 411. [Link]

  • Wayton, G., et al. (2015). Photoresist compositions and methods of forming photolithographic patterns. U.S.
  • Junkers, T. (2010). Synthesis, Functionalization and Characterization of Poly(methyl methacrylate) Based Soft Segments. RWTH Aachen University. [Link]

  • El-Fattah, M. A., et al. (2014). A Bio Polymeric Adhesive Produced by Photo Cross-Linkable Technique. International Journal of Molecular Sciences, 15(1), 1264-1277. [Link]

  • Prasad, P. N. (2003). Introduction to Biophotonics. John Wiley & Sons. [Link]

  • Li, Y., et al. (2023). Synthesis of Acrylate Dual-Tone Resists and the Effect of Their Molecular Weight on Lithography Performance and Mechanism: An Investigation. Polymers, 15(6), 1435. [Link]

  • Hassan, A. A. (2019). Synthesis of (Poly-methyl Methacrylate-lead Oxide) Nanocomposites and Studying their A.C Electrical Properties for Piezoelectric Applications. Bulletin of Electrical Engineering and Informatics, 8(4), 1339-1345. [Link]

  • Gök, M. K., & Kaşgöz, H. (2021). Study on the thermal and electrical properties of novel poly[propyl acrylate-co-phenyl methacrylate] containing acetamido group. Journal of Thermal Analysis and Calorimetry, 147(16), 8961-8973. [Link]

  • Al-Sulami, A. I., et al. (2026). Synthesis, characterization, dielectric, conductivity, optical, and mechanical performance of PMMA/PLA-Zn0.5Co0.5Fe2O4 nanocomposite for multifunctional applications. Journal of Materials Research and Technology, 38, 233-244. [Link]

Sources

Application

Advanced Application Notes: Synthesis of Novel Heterocyclic Scaffolds Utilizing Aminocinnamates

Introduction Aminocinnamates, such as ethyl 2-aminocinnamate and ethyl 3-aminocinnamate, are highly versatile bifunctional building blocks in diversity-oriented synthesis (DOS). They possess both a nucleophilic amino gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminocinnamates, such as ethyl 2-aminocinnamate and ethyl 3-aminocinnamate, are highly versatile bifunctional building blocks in diversity-oriented synthesis (DOS). They possess both a nucleophilic amino group and an electrophilic α,β -unsaturated ester/acid moiety. This unique electronic topology makes them ideal precursors for constructing complex nitrogen- and sulfur-containing heterocycles, including quinolones, indoles, and benzothiazines. This application note details three field-proven protocols for the synthesis of these heterocycles, emphasizing the mechanistic causality behind the experimental conditions.

Thiolate-Mediated Cyclization to 2-Quinolones

Mechanistic Causality

The synthesis of 2-quinolones from (E)-2-aminocinnamic acid derivatives traditionally faces a stereochemical hurdle: the rigid trans alkene prevents the amino and carboxyl groups from achieving the spatial proximity required for intramolecular amidation. A recent breakthrough protocol overcomes this by employing a thiolate (e.g., sodium propanethiolate, n-PrSNa) as a nucleophilic promoter[1].

The thiolate undergoes conjugate addition to the α,β -unsaturated system, generating a β -sulfide dihydrocinnamic acid intermediate[1]. This addition breaks the alkene's π -bond, allowing free rotation around the newly formed Cα​−Cβ​ single bond[1]. Once the amino and carboxyl groups rotate into a cis-like conformation, intramolecular condensation occurs. Subsequent elimination of hydrogen sulfide ( H2​S ) restores aromaticity, yielding the 2-quinolone core[1].

Experimental Protocol (Gram-Scale)

Reagents: (E)-2-aminocinnamic acid derivative (10 mmol), n-PrSNa (120 mol%), anhydrous DMF.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the (E)-2-aminocinnamic acid derivative (10 mmol) in 20 mL of anhydrous DMF under an inert argon atmosphere.

  • Catalyst Addition: Add n-PrSNa (12 mmol, 1.2 equiv) in one portion. Note: The thiolate acts as both a nucleophile and a base; strict anhydrous conditions prevent premature protonation of the thiolate.

  • Reaction Execution: Heat the mixture to 110 °C for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous NH4​Cl (30 mL) to neutralize the mixture and extract with EtOAc ( 3×30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Isolate the pure 2-quinolone via recrystallization from hot ethanol, which provides a highly pure product without the need for column chromatography[1].

Quantitative Data: Substrate Scope
Substrate SubstitutionYield (%)Reaction Time (h)Note
Unsubstituted9212Standard conditions
C5-Methoxy (Electron-donating)8914High yield irrespective of electronic nature[1]
C5-Chloro (Electron-withdrawing)9412Halogens well-tolerated[1]
Free Phenolic -OH8516Direct application without protecting groups[1]

Nenitzescu Condensation to 5-Hydroxyindoles

Mechanistic Causality

The Nenitzescu indole synthesis involves the condensation of 1,4-benzoquinones with enamines, such as ethyl 3-aminocinnamate[2]. The reaction initiates via a Michael addition of the electron-rich enamine carbon to the electron-deficient quinone ring[3]. This is followed by an intramolecular cyclization where the amino group attacks the quinone carbonyl, followed by dehydration and aromatization to form the 5-hydroxyindole scaffold[3]. The choice of solvent is critical; high dielectric constant solvents like nitromethane stabilize the electron-rich intermediates and promote precipitation of the indole product, driving the reaction forward and minimizing side reactions[4].

Experimental Protocol

Reagents: 1,4-Benzoquinone (5 mmol), Ethyl 3-aminocinnamate (5 mmol), Nitromethane (15 mL).

  • Preparation: Dissolve 1,4-benzoquinone (5 mmol) in 10 mL of nitromethane in a 50 mL round-bottom flask.

  • Addition: Slowly add a solution of ethyl 3-aminocinnamate (5 mmol) in 5 mL of nitromethane dropwise over 15 minutes at room temperature to prevent uncontrolled exothermic polymerization.

  • Cyclization: Heat the reaction mixture to reflux for 4–6 hours.

  • Isolation: Cool the mixture in an ice bath. The 5-hydroxyindole derivative typically precipitates directly from the reaction mixture due to low solubility in nitromethane[4].

  • Purification: Filter the precipitate under vacuum and wash with cold ethanol ( 2×5 mL) to afford the analytically pure 5-hydroxyindole. Note: When performed in 1-butanol, a minor yellow by-product (a pyrrole-azepine hybrid) may form, which requires separation via silica gel chromatography[5].

Quantitative Data: Solvent Optimization
SolventTemperatureYield of 5-Hydroxyindole (%)By-product Formation
NitromethaneReflux78Minimal[4]
1-Butanol80 °C65~20% Pyrrole-azepine hybrid[5]
Acetic AcidRoom Temp72Trace

YbCl₃-Catalyzed Synthesis of 2-Amino-4H-3,1-benzothiazines

Mechanistic Causality

The synthesis of 2-amino-4H-3,1-benzothiazines utilizes a tandem addition-cyclization of o-aminocinnamates with isothiocyanates[6]. The primary amine of the o-aminocinnamate first attacks the isothiocyanate to form a thiourea intermediate. Ytterbium(III) chloride ( YbCl3​ ) acts as a highly oxophilic Lewis acid, coordinating to the ester carbonyl of the cinnamate moiety. This coordination increases the electrophilicity of the α,β -unsaturated system, facilitating an intramolecular nucleophilic attack by the thiourea sulfur atom[7]. Performing this reaction under solvent-free conditions maximizes the collision frequency of the reactants, significantly accelerating the bimolecular thiourea formation while adhering to green chemistry principles[7].

Experimental Protocol

Reagents: o-Aminocinnamate (2 mmol), Isothiocyanate (2.2 mmol), Anhydrous YbCl3​ catalyst (10 mol%).

  • Mixing: In a 10 mL glass vial, combine o-aminocinnamate (2 mmol), the selected isothiocyanate (2.2 mmol), and anhydrous YbCl3​ (0.2 mmol, 10 mol%).

  • Solvent-Free Heating: Seal the vial and heat the neat solid/liquid mixture to 90 °C using a heating block with vigorous magnetic stirring. The mixture will melt and become homogeneous.

  • Monitoring: Stir for 2–4 hours, monitoring the disappearance of the o-aminocinnamate via TLC (Hexanes/EtOAc 8:2).

  • Work-up: Upon completion, cool the mixture to room temperature. The crude mass will solidify. Dissolve the solid in hot ethyl acetate (15 mL) and filter through a short pad of Celite to remove the YbCl3​ catalyst.

  • Purification: Concentrate the filtrate and purify the residue by recrystallization from ethanol/water to yield the pure 2-amino-4H-3,1-benzothiazine[7].

Quantitative Data: Substrate Scope
Isothiocyanate SubstituentYield (%)Reaction Time (h)
Phenyl912.5
4-Chlorophenyl952.0
4-Methoxyphenyl883.5
Benzyl844.0

Mechanistic Visualization

G A (E)-2-Aminocinnamic Acid (Rigid Trans Alkene) B Conjugate Addition (n-PrSNa nucleophile) A->B C β-Sulfide Dihydrocinnamic Acid (Flexible C-C Bond) B->C D Intramolecular Condensation (Amidation) C->D Cα-Cβ Rotation E Dihydroquinolone Intermediate D->E F H2S Elimination (Aromatization) E->F G 2-Quinolone (Target Heterocycle) F->G

Mechanistic pathway of thiolate-mediated cyclization of (E)-2-aminocinnamic acid to 2-quinolones.

References

  • Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)
  • Source: Advances in Heterocyclic Chemistry (ResearchGate)
  • Name Reactions in Heterocyclic Chemistry (Nenitzescu Indole Synthesis)
  • Tandem addition-cyclization reaction catalyzed by ytterbium chloride: An efficient one-step synthesis of 2-amino-4H-3,1-benzothiazine Source: ResearchGate URL

Sources

Method

Topic: Reaction of Methyl (E)-3-(3-aminophenyl)acrylate with Electrophiles

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Versatile Chemistry of Methyl (E)-3-(3-aminophenyl)acrylate Methyl (E)-3-(3-aminophenyl)acrylate, a sub...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Chemistry of Methyl (E)-3-(3-aminophenyl)acrylate

Methyl (E)-3-(3-aminophenyl)acrylate, a substituted aminocinnamate ester, is a valuable building block in synthetic organic chemistry and drug discovery.[1][2] Its structure presents multiple points of reactivity, making it a versatile scaffold for generating diverse molecular architectures. The molecule contains three key functional regions: a highly nucleophilic primary aromatic amine, an electron-rich aromatic ring activated by the amine, and an α,β-unsaturated ester system, which can act as a Michael acceptor.

This guide provides a detailed exploration of the reactions between methyl (E)-3-(3-aminophenyl)acrylate and various electrophiles. We will delve into the principles of chemoselectivity that govern these transformations and provide robust, field-tested protocols for key reactions. Understanding how to selectively target different sites on this molecule is crucial for its effective use in complex synthesis.

Molecular Profile:

PropertyValue
IUPAC Name methyl (E)-3-(3-aminophenyl)prop-2-enoate[3]
CAS Number 163487-10-3[1][2][3]
Molecular Formula C₁₀H₁₁NO₂[1][3]
Molecular Weight 177.20 g/mol [3]
Appearance Solid[2]

Pillar 1: The Principle of Chemoselectivity

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups.[4] In methyl (E)-3-(3-aminophenyl)acrylate, the primary aromatic amine (-NH₂) is the most powerful nucleophile. Consequently, in the vast majority of reactions with electrophiles, the initial site of attack will be the nitrogen atom.

The lone pair of electrons on the nitrogen is more available for reaction than the π-electrons of the aromatic ring or the acrylate double bond. While the ring is activated towards electrophilic aromatic substitution (EAS), and the acrylate can undergo conjugate addition, these pathways typically require more forcing conditions or specific catalytic systems. Therefore, reactions like acylation, sulfonylation, and alkylation will almost exclusively occur at the amine under standard conditions. This inherent reactivity provides a reliable and predictable handle for molecular elaboration.

G cluster_molecule Reactivity Sites of Methyl (E)-3-(3-aminophenyl)acrylate mol N Primary Amine (-NH₂) Most Nucleophilic (Primary Reaction Site) Ar Aromatic Ring Activated Nucleophile (Secondary Site) Ac Acrylate System Electrophilic Site (Michael Acceptor) E1 Acyl Halides E1->N N-Acylation E2 Alkyl Halides E2->N N-Alkylation E3 Sulfonyl Halides E3->N N-Sulfonylation

Caption: Dominant reaction pathways with common electrophiles.

Pillar 2: Core Synthetic Protocols & Mechanistic Insights

The following sections detail standardized protocols for the most common and useful electrophilic reactions involving methyl (E)-3-(3-aminophenyl)acrylate. The causality behind the choice of reagents, solvents, and conditions is explained to ensure reproducibility and adaptability.

A. N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that converts the primary amine into a more stable, less basic amide. This is often used as a protecting group strategy or to introduce specific structural motifs. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of an acyl halide or anhydride.

Causality of Protocol Design:

  • Base (Triethylamine, Pyridine): An acid scavenger is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent (DCM, THF): Anhydrous aprotic solvents are used to prevent hydrolysis of the acylating reagent and ensure good solubility of the reactants.

  • Temperature (0 °C to rt): The reaction is often initiated at a lower temperature to control the initial exotherm, particularly with reactive acyl chlorides.

G start Dissolve Substrate & Base in Anhydrous DCM (0 °C) add_reagent Add Acyl Chloride (dropwise) start->add_reagent stir Stir at 0 °C for 30 min, then warm to RT for 2-4 h add_reagent->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Quench with H₂O Separate Layers monitor->workup Reaction Complete extract Extract Aqueous Layer with DCM workup->extract dry Combine Organics, Dry (Na₂SO₄), Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product (NMR, MS, IR) purify->end

Caption: General workflow for N-acylation reactions.

Detailed Protocol: Synthesis of Methyl (E)-3-(3-acetamidophenyl)acrylate

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl (E)-3-(3-aminophenyl)acrylate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N, 1.2 eq) via syringe.

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Acylating AgentBaseTypical Yield
Acetyl ChlorideEt₃N>90%
Benzoyl ChloridePyridine>85%
Acetic AnhydrideEt₃N / DMAP>95%
B. N-Sulfonylation: Synthesis of Sulfonamides

The reaction with sulfonyl chlorides produces sulfonamides, which are important functional groups in medicinal chemistry. The mechanism is analogous to N-acylation. Sulfonamides are generally very stable, making this a robust derivatization method.

Detailed Protocol: Synthesis of Methyl (E)-3-(3-((4-methylphenyl)sulfonamido)phenyl)acrylate

  • Preparation: Dissolve methyl (E)-3-(3-aminophenyl)acrylate (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a flask under an inert atmosphere. Cool to 0 °C.

  • Electrophile Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up: Pour the reaction mixture into a beaker of ice-cold 2M HCl. A precipitate may form.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography.

C. N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation via S_N2 reaction with alkyl halides is a direct way to introduce alkyl groups onto the amine.[5] A significant challenge is controlling the extent of alkylation, as the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to undesired dialkylation and even quaternization.[5]

Causality of Protocol Design (for Mono-alkylation):

  • Excess Amine: Using a large excess of the starting amine favors the reaction of the alkyl halide with the more abundant primary amine, statistically minimizing dialkylation.

  • Mild Base (K₂CO₃, NaHCO₃): A weaker, heterogeneous base is sufficient to scavenge the acid byproduct without significantly increasing the nucleophilicity of the product amine.

  • Solvent (Acetonitrile, DMF): Polar aprotic solvents are ideal for S_N2 reactions.

Detailed Protocol: Synthesis of Methyl (E)-3-(3-(benzylamino)phenyl)acrylate

  • Preparation: In a round-bottom flask, combine methyl (E)-3-(3-aminophenyl)acrylate (3.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in acetonitrile (ACN).

  • Electrophile Addition: Add benzyl bromide (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 6-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess starting amine. Dry the organic layer and concentrate. Purify the crude product by flash column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

D. Aza-Michael Addition: Reaction with α,β-Unsaturated Systems

While the acrylate moiety of the substrate is itself a Michael acceptor, the amine can act as a nucleophile in a conjugate addition to a different, more reactive Michael acceptor.[6][7] This aza-Michael reaction is a powerful C-N bond-forming strategy. Microwave-assisted protocols can dramatically reduce reaction times and improve yields.[7]

Detailed Protocol: Aza-Michael addition to Acrylonitrile

  • Preparation: In a microwave reaction vial, combine methyl (E)-3-(3-aminophenyl)acrylate (1.0 eq) and acrylonitrile (1.5 eq). No solvent is necessarily required, but a polar solvent like methanol can be used.

  • Catalyst (Optional): A Lewis acid or base catalyst can be added, but the reaction often proceeds without one.

  • Reaction: Seal the vial and heat in a microwave reactor at 100-120 °C for 15-30 minutes.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove excess acrylonitrile.

  • Purification: The crude product can be purified by flash column chromatography to yield methyl (E)-3-(3-(bis(2-cyanoethyl)amino)phenyl)acrylate. Note: Dialkylation is common in this reaction.

Pillar 3: Advanced Concepts & Side Reactions

Electrophilic Aromatic Substitution (EAS)

The amino group is a potent ortho-, para-director and activating group for EAS. Direct halogenation or nitration of the aromatic ring is complicated by the high reactivity of the amine, which can be oxidized or react preferentially. To achieve selective substitution on the ring, the amine must first be protected, typically as an amide.

G start Starting Material (Primary Amine) protect Step 1: Protect Amine (e.g., N-Acylation) start->protect Acetyl Chloride, Et₃N substitute Step 2: EAS Reaction (e.g., Bromination) protect->substitute Br₂, Acetic Acid deprotect Step 3: Deprotect Amine (e.g., Hydrolysis) substitute->deprotect Aq. HCl, Heat finish Final Product (Ring-Substituted Amine) deprotect->finish

Caption: Workflow for electrophilic aromatic substitution.

This three-step sequence (protection → substitution → deprotection) allows for controlled functionalization of the aromatic core, demonstrating how the primary reactivity of the amine can be temporarily masked to enable reactions elsewhere in the molecule.

Conclusion

Methyl (E)-3-(3-aminophenyl)acrylate is a multifunctional substrate whose reactions with electrophiles are governed by the principle of chemoselectivity. The primary amine serves as the dominant nucleophilic center, readily undergoing acylation, sulfonylation, and alkylation. By understanding the relative reactivity of the different functional groups and employing appropriate reaction conditions and protection strategies, chemists can selectively modify this molecule at the amine or the aromatic ring, unlocking its full potential as a versatile intermediate in pharmaceutical and materials science research.

References

  • Mata, L., Avenoza, A., Busto, J. H., & Peregrina, J. M. (2013). Chemoselectivity control in the reactions of 1,2-cyclic sulfamidates with amines. Chemistry, 19(21), 6831-9. [Link]

  • Taylor & Francis. (n.d.). Chemoselectivity – Knowledge and References. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. . [Link]

  • Ishihara, K. (2004). Chemoselectivity in reactions of esterification. Organic & Biomolecular Chemistry. [Link]

  • Sarpong, R., & Tantillo, D. J. (2011). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research, 44(9), 834-845. [Link]

  • ResearchGate. (n.d.). Investigations of Different Chemoselectivities in Primary, Secondary and Tertiary Amide Reactions with Sodium Borohydride. Request PDF. [Link]

  • Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(21), 7245. [Link]

  • IntechOpen. (2020). New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. [Link]

  • ResearchGate. (2014). (PDF) Methyl (E)-3-(2-formylphenoxy)acrylate. ResearchGate. [Link]

  • Wikipedia. (n.d.). Methyl acrylate. Wikipedia. [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Vallejos, G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 307-317. [Link]

Sources

Application

Application Note: Analytical Methodologies for Monitoring Reactions of Methyl (E)-3-(3-aminophenyl)acrylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3) Introduction & Chemical Profiling Methyl (E)-3-(3-aminopheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3)

Introduction & Chemical Profiling

Methyl (E)-3-(3-aminophenyl)acrylate is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceuticals, including anti-mitotic cyclic peptides like the celogentin/moroidin family[1]. The molecule features two distinct reactive sites: a nucleophilic meta-aniline (primary aromatic amine) moiety and an electrophilic (E)-acrylate (cinnamate) system[2].

Because this compound is routinely subjected to Buchwald-Hartwig cross-couplings, amidations, and Heck reactions, monitoring these transformations requires orthogonal analytical techniques. A robust analytical strategy must quantify reaction conversion, identify transient intermediates, and verify that the stereochemical integrity of the trans-alkene is preserved throughout the synthetic workflow.

G start Methyl (E)-3-(3-aminophenyl)acrylate Reaction Mixture quench Aliquot & Quench (Stop Kinetics) start->quench split Analytical Pathways quench->split hplc HPLC-UV (254 nm) Kinetics & Conversion split->hplc lcms LC-MS (ESI+) Intermediate ID split->lcms nmr 1H-NMR Stereochemical Integrity split->nmr

Figure 1: Multi-modal analytical workflow for monitoring functionalization reactions.

Real-Time Reaction Kinetics via HPLC-UV

Causality & Rationale

The conjugated π -system of the cinnamate backbone provides a strong UV chromophore, making HPLC-UV at 254 nm the gold standard for tracking reaction kinetics. However, the primary aromatic amine presents a distinct chromatographic challenge. On standard silica-based C18 columns, the basic amine undergoes secondary cation-exchange interactions with residual, ionized surface silanols, resulting in severe peak tailing[3].

To engineer a self-validating and robust method, the mobile phase must be acidified with 0.1% Formic Acid (FA). This lowers the pH to approximately 2.6, which fully protonates the silanol groups (neutralizing them) while ionizing the amine, thereby shifting the retention mechanism entirely to hydrophobic interactions and yielding sharp, symmetrical peaks[3].

G prob Aniline Peak Tailing on C18 Column cause Secondary Interactions with Ionized Silanols prob->cause sol1 End-capped C18 Stationary Phase cause->sol1 sol2 0.1% Formic Acid (pH < 3.0) cause->sol2 result Sharp, Symmetrical Analyte Peaks sol1->result mech Silanols Protonated (Neutralized) sol2->mech mech->result

Figure 2: Chromatographic method development logic to eliminate primary amine peak tailing.

Protocol 1: HPLC-UV Method for Kinetic Monitoring
  • Sample Quenching: Withdraw a 10 µL aliquot from the reaction vessel. Immediately dilute in 990 µL of cold Acetonitrile/Water (50:50, v/v) to halt the reaction.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated salts or transition metal catalysts.

  • Chromatographic Separation: Inject 5 µL onto an end-capped C18 column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 40 °C.

  • System Suitability Validation: Before analyzing reaction samples, inject a blank and a reference standard. Calculate the peak asymmetry factor ( As​ ). The system is validated for quantitation only if As​ is between 0.9 and 1.2[4].

Table 1: Optimized HPLC Gradient Program

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.09550.4
1.09550.4
6.010900.4
7.510900.4
7.69550.4

Intermediate Tracking via LC-MS (ESI+)

Causality & Rationale

While HPLC-UV quantifies conversion, LC-MS is required to elucidate the structures of reaction intermediates and byproducts. The electron-donating nature of the amine group makes the molecule highly amenable to Positive Electrospray Ionization (ESI+). The use of 0.1% Formic Acid in the mobile phase not only improves chromatographic peak shape but also serves as an essential proton source, driving the formation of the [M+H]+ pseudo-molecular ion[3].

Protocol 2: LC-MS Intermediate Identification
  • Ion Source Tuning: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C to ensure efficient droplet evaporation.

  • Data Acquisition: Scan from m/z 100 to 800. Extract the ion chromatogram (EIC) for m/z 178.1 to track the unreacted starting material.

  • Validation: Confirm the isotopic pattern matches the theoretical distribution for C10​H11​NO2​ .

Table 2: Diagnostic MS Fragments & Adducts

SpeciesFormulaExpected m/z (ESI+)Significance
[M+H]+ C10​H12​NO2+​ 178.08Base peak of starting material
[M+Na]+ C10​H11​NO2​Na+ 200.07Common sodium adduct
[M−OCH3​]+ C9​H8​NO+ 146.06Ester cleavage fragment

Stereochemical Validation via 1H-NMR

Causality & Rationale

Reactions involving elevated temperatures or strong bases risk isomerizing the (E)-acrylate to the thermodynamically less stable (Z)-isomer, or saturating the alkene entirely via unwanted reduction. 1H-NMR is the definitive method to validate stereochemical integrity. The trans-vinylic protons of the cinnamate system exhibit a characteristic scalar coupling constant ( J ) of exactly 16.0 Hz[5]. A shift to J≈10–12 Hz indicates unwanted (Z)-isomerization, immediately invalidating the reaction batch.

Protocol 3: NMR Sampling and Analysis
  • Preparation: Concentrate 500 µL of the purified reaction product under nitrogen. Re-dissolve in 600 µL of DMSO-d6.

  • Acquisition: Acquire a standard 1H-NMR spectrum (minimum 400 MHz) with 16 scans.

  • Validation: Integrate the vinylic doublets (typically around δ 6.65 ppm and 7.95 ppm)[5]. Calculate the J -coupling by multiplying the difference in ppm of the doublet peaks by the spectrometer frequency (in MHz).

Table 3: 1H-NMR Diagnostic Shifts for Alkene Integrity (in DMSO-d6)

Proton AssignmentMultiplicityChemical Shift ( δ , ppm)Coupling Constant ( J , Hz)
α -vinylic protonDoublet (d)~6.6516.0
β -vinylic protonDoublet (d)~7.9516.0
Ester Methyl ( −OCH3​ )Singlet (s)~3.76N/A

References

  • Australian Journal of Chemistry. "Preparation of the Central Tryptophan Moiety of the Celogentin/Moroidin Family of Anti-Mitotic Cyclic Peptides." connectsci.au. Available at:[Link]

  • National Institutes of Health (PMC). "Ultra-high-performance liquid chromatography-atmospheric pressure ionization-tandem mass spectrometry method for the migration studies of primary aromatic amines from food contact materials." nih.gov. Available at:[Link]

  • Royal Society of Chemistry. "Supporting Information: Unnatural Amino Acid Based Fluorescent Probe for Phenylalanine Ammonia Lyase." rsc.org. Available at:[Link]

Sources

Method

characterization of polymers derived from methyl (E)-3-(3-aminophenyl)acrylate

An In-Depth Guide to the Characterization of Polymers Derived from Methyl (E)-3-(3-aminophenyl)acrylate Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of Functional Aromatic Polymers Po...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Characterization of Polymers Derived from Methyl (E)-3-(3-aminophenyl)acrylate

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of Functional Aromatic Polymers

Polymers derived from methyl (E)-3-(3-aminophenyl)acrylate represent a promising class of materials for advanced applications, particularly within the pharmaceutical and biomedical fields. The monomer's unique structure combines a polymerizable acrylate group with a functional aromatic amine. This architecture yields polymers with a polyacrylate backbone, known for its versatility, and pendant aminophenyl groups that offer sites for further functionalization, pH-responsiveness, and specific interactions with biological molecules.[1] These characteristics make them ideal candidates for sophisticated drug delivery systems, including hydrogels for controlled release, molecularly imprinted polymers (MIPs) for selective drug recognition, and polymer-drug conjugates.[2][3][4]

This guide provides a comprehensive overview of the essential techniques and protocols for the thorough characterization of these polymers. As a senior application scientist, the focus here extends beyond mere procedural steps to elucidate the scientific rationale behind each method. This ensures that researchers, scientists, and drug development professionals can not only replicate these protocols but also interpret the resulting data with confidence to accelerate their research and development efforts.

Synthesis and Purification: The Foundation for Reliable Characterization

While this document focuses on characterization, the quality of the synthesized polymer is paramount. A typical synthesis involves free-radical polymerization of the methyl (E)-3-(3-aminophenyl)acrylate monomer using an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent such as dimethylformamide (DMF) or toluene.[5][6]

Causality Behind the Protocol: The purification process is critical. Unreacted monomer, initiator fragments, and low-molecular-weight oligomers can significantly interfere with subsequent characterization and application studies, leading to erroneous data for molecular weight and thermal properties. Precipitation in a non-solvent is a robust method to isolate the polymer.

Protocol 1: Polymer Purification via Precipitation
  • Solution Preparation: Dissolve the crude polymer reaction mixture in a minimal amount of a good solvent (e.g., tetrahydrofuran (THF) or DMF).

  • Precipitation: Add the polymer solution dropwise into a large excess (typically 10-fold volume) of a vigorously stirred non-solvent (e.g., methanol, diethyl ether, or hexane). The polymer should precipitate out of the solution.

  • Isolation: Collect the precipitated polymer by filtration (e.g., using a Büchner funnel) or centrifugation.

  • Washing: Wash the isolated polymer several times with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved. This step is crucial to remove residual solvent, which can act as a plasticizer and affect thermal analysis results.

G cluster_synthesis Synthesis cluster_purification Purification S1 Monomer + Initiator in Solvent S2 Polymerization (e.g., 70°C, N2 atm) S1->S2 Heat P1 Dissolve Crude Polymer in Good Solvent S2->P1 Crude Polymer Mixture P2 Precipitate in Stirred Non-Solvent P1->P2 P3 Filter & Wash with Non-Solvent P2->P3 P4 Dry Under Vacuum P3->P4 End End P4->End Purified Polymer G cluster_loading Drug Loading cluster_release In Vitro Release L1 Incubate Polymer with Concentrated Drug Solution L2 Isolate & Dry Drug-Loaded Polymer L1->L2 R1 Place in Dialysis Bag with Release Medium L2->R1 Known Amount R2 Suspend in Bulk Medium (e.g., pH 5.5 or 7.4, 37°C) R1->R2 R3 Collect Aliquots at Time Intervals R2->R3 R4 Quantify Drug (UV-Vis or HPLC) R3->R4 End End R4->End Cumulative Release Profile

Sources

Application

Application Note: Chemoselective Functionalization of the Acrylate Double Bond in Methyl (E)-3-(3-aminophenyl)acrylate

Strategic Overview & The Chemoselectivity Challenge Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & The Chemoselectivity Challenge

Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it possesses two highly reactive centers: a nucleophilic primary aniline and an electrophilic α,β -unsaturated ester (the acrylate/cinnamate moiety) 1[1].

Direct functionalization of the acrylate double bond without prior modification of the aniline nitrogen often leads to catastrophic reaction failure or complex product mixtures. For instance:

  • In oxidative functionalizations (such as epoxidation or dihydroxylation), the free primary amine can coordinate with and poison transition metal catalysts (like osmium tetroxide) or undergo competitive rapid oxidation.

  • In conjugate additions (Michael additions), the free amine can act as a competitive nucleophile, leading to intermolecular aza-Michael oligomerization.

Causality & Self-Validating Design: To ensure a self-validating and high-yielding synthetic system, our workflow mandates an initial chemoselective masking of the primary amine. We utilize tert-butyloxycarbonyl (Boc) protection. The bulky, electron-withdrawing Boc group completely suppresses the nucleophilicity of the nitrogen and is fully stable under both the oxidative conditions of dihydroxylation and the basic conditions of Michael addition. The successful isolation of the Boc-protected intermediate validates that the system is primed for exclusive double-bond functionalization.

Workflow Visualization

Workflow SM Methyl (E)-3-(3-aminophenyl)acrylate (Free Amine & Acrylate) Prot Boc Protection (Chemoselectivity) SM->Prot Boc2O, THF BocSM Boc-Protected Cinnamate Prot->BocSM SAD Sharpless Asymmetric Dihydroxylation (AD-mix) BocSM->SAD OsO4, Ligand Michael Thia-Michael Addition (R-SH) BocSM->Michael Base catalyst Diol Chiral syn-Diol (Drug Scaffold) SAD->Diol Thio beta-Thioether (Bioconjugate) Michael->Thio

Chemoselective functionalization workflow for methyl (E)-3-(3-aminophenyl)acrylate.

Protocol 1: Chemoselective Amine Protection

This step establishes the necessary electronic deactivation of the aniline ring, ensuring orthogonal reactivity in downstream steps.

Step-by-Step Methodology:

  • Initialization: Dissolve 10.0 mmol of methyl (E)-3-(3-aminophenyl)acrylate in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Base Addition: Add 12.0 mmol (1.2 eq) of triethylamine (Et 3​ N) and 1.0 mmol (0.1 eq) of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst to accelerate the acylation of the sterically hindered, electronically deactivated aniline.

  • Reagent Addition: Slowly add 11.0 mmol (1.1 eq) of Di-tert-butyl dicarbonate (Boc 2​ O) dissolved in 10 mL of THF dropwise at 0 °C to prevent exothermic runaway.

  • Reaction: Warm the mixture to 25 °C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the highly polar starting material spot is consumed.

  • Workup: Quench with 20 mL of saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the Boc-protected cinnamate.

Protocol 2: Sharpless Asymmetric Dihydroxylation (SAD)

The Sharpless Asymmetric Dihydroxylation (SAD) is the gold standard for converting the cinnamate double bond into a chiral syn-diol, a critical pharmacophore in molecules like Taxol side-chains and phenylisoserine derivatives. The absolute stereochemistry is reliably set using commercially available AD-mix- α or AD-mix- β 2[2].

Mechanistic Insight & Causality: Because the acrylate double bond is electron-deficient due to conjugation with the ester carbonyl, the hydrolysis of the intermediate osmate ester is the rate-limiting step. The addition of 1 equivalent of methanesulfonamide (MeSO 2​ NH 2​ ) is mandatory; it acts as an artificial hydrolysis catalyst, accelerating the turnover of the osmium cycle and preventing the formation of secondary byproducts.

Step-by-Step Methodology:

  • Preparation of AD-mix: In a 100 mL round-bottom flask, dissolve 14.0 g of AD-mix- α (or β , depending on the desired enantiomer) in 50 mL of a 1:1 mixture of tert-butanol and water. Stir vigorously at room temperature until two clear phases emerge.

  • Additive Introduction: Add 10.0 mmol (1.0 eq) of methanesulfonamide (MeSO 2​ NH 2​ ) and cool the biphasic mixture to 0 °C.

  • Substrate Addition: Add 10.0 mmol of the Boc-protected methyl cinnamate (from Protocol 1) in one portion.

  • Reaction: Stir vigorously at 0 °C for 24 hours. Self-Validation: The reaction mixture will transition from a clear yellow to a deep orange/brown suspension as the osmium cycles through its oxidation states.

  • Quenching (Critical Safety Step): Add 15.0 g of sodium sulfite (Na 2​ SO 3​ ) while maintaining the temperature at 0 °C. Stir for 1 hour at room temperature. Causality: This reduces the highly toxic, volatile OsO 4​ to the safe, insoluble OsO 2​ .

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash with 2M KOH to remove the methanesulfonamide, dry over Na 2​ SO 4​ , and concentrate to yield the chiral syn-diol.

Protocol 3: Thia-Michael Conjugate Addition

Conjugate addition to the acrylate double bond is a powerful method for bioconjugation and library diversification. Using a mild, non-nucleophilic base (such as DBU) ensures exclusive 1,4-addition (Michael addition) over 1,2-addition (transesterification)3[4]. Furthermore, utilizing chiral lithium amides can render this process highly enantioselective5[5].

Step-by-Step Methodology:

  • Initialization: Dissolve 5.0 mmol of the Boc-protected methyl cinnamate in 15 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 6.0 mmol (1.2 eq) of the desired thiol (e.g., benzyl mercaptan or a cysteine-containing peptide).

  • Catalysis: Add 0.5 mmol (0.1 eq) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU deprotonates the thiol to generate a highly nucleophilic thiolate anion, which rapidly attacks the β -carbon of the acrylate.

  • Reaction: Stir at 25 °C for 4 hours.

  • Workup: Dilute with 20 mL DCM and wash with 1M HCl (2 x 15 mL) to remove the DBU catalyst. Wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the β -thioether functionalized product.

Quantitative Data Summary

Reaction PhaseSubstrateKey ReagentsTimeTempTypical YieldSelectivity Profile
Amine Protection Methyl (E)-3-(3-aminophenyl)acrylateBoc 2​ O, Et 3​ N, DMAP12 h25 °C>95%100% Chemoselective (N-acylation)
Sharpless AD Boc-protected cinnamateAD-mix, MeSO 2​ NH 2​ 24 h0 °C85–92%>95% ee (syn-diol)
Thia-Michael Boc-protected cinnamateR-SH, DBU4 h25 °C88–95%100% Regioselective (1,4-addition)

References

  • Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines Source: PMC - National Institutes of Health URL:[Link]

  • Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions Source: PMC - National Institutes of Health URL:[Link]

  • Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries Source: PMC - National Institutes of Health URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl (E)-3-(3-aminophenyl)acrylate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of methyl (E)-3-(3-aminophenyl)acrylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of methyl (E)-3-(3-aminophenyl)acrylate . This molecule is a critical bifunctional building block in medicinal chemistry, but its synthesis is often plagued by chemoselectivity issues and catalyst poisoning.

This guide bypasses rigid templates to provide a deep-dive, causality-driven analysis of the two primary synthetic routes: Route A (Direct Heck Coupling) and Route B (Nitro-Reduction).

Mechanistic Overview & Pathway Analysis

Understanding the competing reaction pathways is the first step to troubleshooting yield bottlenecks. The diagram below illustrates the intended synthetic routes alongside their most common failure modes.

Pathway cluster_A Route A: Direct Heck Coupling (Prone to Side Reactions) cluster_B Route B: Nitro-Reduction (High Yield & Chemoselective) SM_A 3-Bromoaniline + Methyl Acrylate Aza Aza-Michael Adduct (Major Byproduct) SM_A->Aza Competing Nucleophilic Attack (Unprotected Amine) Target Methyl (E)-3-(3-aminophenyl)acrylate (Target Molecule) SM_A->Target Optimized Heck (Protected Amine) SM_B 1-Bromo-3-nitrobenzene + Methyl Acrylate Int_B Methyl (E)-3-(3-nitrophenyl)acrylate SM_B->Int_B Heck Coupling (Pd cat., Base) OverRed Methyl 3-(3-aminophenyl)propanoate (Over-reduction) Int_B->OverRed H2, Pd/C (Avoid) Int_B->Target Fe, AcOH/EtOH (Chemoselective Reduction)

Synthetic pathways and competing side reactions for methyl (E)-3-(3-aminophenyl)acrylate.

Troubleshooting Guides & FAQs

Route A: Direct Heck Coupling Challenges

Q: Why is my direct Heck coupling of 3-bromoaniline yielding a heavier mass byproduct instead of the target acrylate? A: You are likely observing the aza-Michael addition byproduct. Causality: The free primary amine of 3-bromoaniline is a strong nucleophile, and methyl acrylate is an excellent Michael acceptor. Under thermal conditions, the nucleophilic attack of the amine on the β -carbon of the acrylate outpaces the palladium-catalyzed oxidative addition, forming methyl 3-((3-bromophenyl)amino)propanoate[1]. Furthermore, free amines can coordinate to the empty orbitals of the Pd(II) species, poisoning the catalyst and stalling the catalytic cycle. Solution: To suppress the aza-Michael pathway, the amine must be deactivated. A proven strategy is the in situ catalytic protection of the -NH 2​ group using benzaldehyde to form a transient, sterically hindered imine[2].

Q: What is the optimal palladium source for the Heck coupling step? A: Palladium acetate (Pd(OAc) 2​ ) is highly recommended. It acts as an extremely active precatalyst for the Heck reaction of aryl bromides[3]. When combined with a sterically demanding ligand like tri-o-tolylphosphine (P(o-tol) 3​ ), it facilitates rapid oxidative addition while preventing the formation of inactive palladium black. The acetate ligands also assist in the concerted metalation-deprotonation (CMD) pathway during the catalytic cycle.

Route B: Nitro-Reduction Challenges

Q: I am using Route B. How do I prevent the over-reduction of the acrylate double bond during the nitro reduction step? A: Standard catalytic hydrogenation (e.g., H 2​ with Pd/C) will indiscriminately reduce both the nitro group and the conjugated alkene. Causality: Palladium-catalyzed hydrogenation relies on the physical coordination of the alkene's π -bond to the metal surface, making it non-chemoselective for conjugated systems. To achieve chemoselectivity, you must switch to a dissolving metal reduction. Iron powder in acidic media operates via a single-electron transfer (SET) mechanism. The reduction potential required to reduce the nitro group is significantly lower than that of the isolated alkene. Thus, the nitro group is rapidly reduced to the amine while the acrylate double bond remains completely intact[4]. Solution: Reflux the methyl (E)-3-(3-nitrophenyl)acrylate intermediate with Iron powder in an ethanol/acetic acid mixture overnight[4].

Quantitative Data Presentation

The table below summarizes the expected yields and primary bottlenecks associated with the different synthetic strategies, allowing for rapid condition optimization.

Synthetic RouteReagents / Catalyst SystemPrimary BottleneckChemoselectivityTypical Yield
Route A (Unprotected) 3-Bromoaniline, Methyl Acrylate, Pd(OAc) 2​ Aza-Michael Addition[1]Poor< 30%
Route A (Protected) 3-Bromoaniline, Methyl Acrylate, Pd(OAc) 2​ , BenzaldehydeImine hydrolysis efficiency[2]Moderate60 - 75%
Route B (Step 1: Heck) 1-Bromo-3-nitrobenzene, Methyl Acrylate, Pd(OAc) 2​ Catalyst poisoningHigh85 - 95%
Route B (Step 2: Reduction) Fe powder, AcOH, EtOHOver-reduction (if using H 2​ )[4]Excellent80 - 90%

Validated Experimental Protocols (Route B)

Because Route B offers superior scalability and avoids the aza-Michael side reaction, it is the industrially preferred method. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis of Methyl (E)-3-(3-nitrophenyl)acrylate (Heck Coupling)

Self-Validation Checkpoint: The reaction relies on visual cues. The initial mixture is a pale suspension. As the active Pd(0) species forms and the reaction proceeds, it transitions to a deep yellow/brown solution.

  • Charge the Reactor: In a dried, nitrogen-flushed round-bottom flask, add 1-bromo-3-nitrobenzene (1.0 equiv), methyl acrylate (1.5 equiv), and triethylamine (2.0 equiv) in anhydrous DMF.

  • Catalyst Addition: Add Pd(OAc) 2​ (0.05 equiv) and P(o-tol) 3​ (0.10 equiv). Note: The 1:2 ratio of Pd to ligand ensures the stabilization of the coordinatively unsaturated Pd(0) active species[3].

  • Heating & Monitoring: Heat the mixture to 100 °C. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​ ~0.6) will be replaced by a bright UV-active product spot ( Rf​ ~0.4).

  • Workup: Quench with water to precipitate the crude product. Filter and recrystallize from ethanol to yield pure methyl (E)-3-(3-nitrophenyl)acrylate.

Protocol 2: Chemoselective Iron Reduction

Self-Validation Checkpoint: The reduction generates iron oxide byproducts, changing the reaction mass from a clear solution to a thick, dark brown suspension. The endpoint is validated by a positive ninhydrin stain (turns purple/brown), confirming the presence of the primary amine.

  • Preparation: Dissolve methyl (E)-3-(3-nitrophenyl)acrylate (1.0 equiv) in a mixture of absolute ethanol and glacial acetic acid (10:1 v/v)[4].

  • Reduction: Add activated Iron powder (3.5 equiv) portion-wise at room temperature. Note: Acetic acid serves as both the proton source and the activator for the iron surface, driving the single-electron transfer process[4].

  • Reflux: Heat the suspension to reflux under a nitrogen atmosphere overnight.

  • Filtration & Neutralization: Cool to room temperature and filter the mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, neutralize carefully with saturated NaHCO 3​ (to remove residual acetic acid), and extract with ethyl acetate.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate under vacuum, and purify via silica gel flash chromatography to afford the target methyl (E)-3-(3-aminophenyl)acrylate[4].

References

  • Ligand-Free Heck Reaction: Pd(OAc)2 as an Active Catalyst Revisited | ResearchGate | 3

  • Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts | Chemical Reviews (ACS Publications) | 2

  • Preparation of the Central Tryptophan Moiety of the Celogentin/Moroidin Family of Anti-Mitotic Cyclic Peptides | Australian Journal of Chemistry (ConnectSci) | 4

  • Aza-Michael Addition | Common Organic Chemistry | 1

Sources

Optimization

purification of methyl (E)-3-(3-aminophenyl)acrylate from reaction mixture

Welcome to the Technical Support Center for the isolation and purification of Methyl (E)-3-(3-aminophenyl)acrylate . As a Senior Application Scientist, I frequently consult with drug development professionals facing bott...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl (E)-3-(3-aminophenyl)acrylate .

As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when isolating bifunctional molecules. Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3)[1] presents a unique purification challenge due to its dual reactivity: it contains both a basic, nucleophilic primary aniline and an electrophilic, base-sensitive α,β -unsaturated methyl ester.

This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high-purity isolation regardless of your synthetic route.

Part 1: Synthetic Origins & Impurity Profiling

Understanding your upstream chemistry is critical for selecting the correct downstream purification strategy. The two most common synthetic routes to this molecule generate vastly different impurity profiles.

ImpurityProfile Target Methyl (E)-3-(3-aminophenyl)acrylate Heck Route A: Heck Coupling Heck->Target ImpHeck1 TPPO Impurity Heck->ImpHeck1 ImpHeck2 Pd Black / Salts Heck->ImpHeck2 Nitro Route B: Nitro Reduction Nitro->Target ImpNitro1 Over-reduced Propanoate Nitro->ImpNitro1 ImpNitro2 Unreacted Nitro Nitro->ImpNitro2

Common synthetic routes and their associated impurity profiles.

Part 2: Quantitative Data & Chemical Properties

To design a self-validating purification system, we must exploit the physicochemical properties of the molecule.

PropertyValueImpact on Purification Strategy
CAS Number 163487-10-3[1]N/A
Molecular Weight 177.20 g/mol [1]N/A
LogP ~1.45[1]Sufficiently lipophilic to partition into standard organic extraction solvents (EtOAc, DCM) when neutral.
pKa (Conjugate Acid) ~4.0 (Estimated)Readily protonated by 1M HCl (pH 0) for aqueous partitioning.
Functional Vulnerabilities Ester, Primary Amine, AlkeneSensitive to strong base (ester hydrolysis), strong acid/heat (aza-Michael oligomerization), and non-selective hydrogenation[2].

Part 3: Troubleshooting Guides & FAQs

Q1: I synthesized the compound via Heck coupling, but I cannot separate the product from Triphenylphosphine Oxide (TPPO) using standard silica gel chromatography. What is the best approach? Causality & Solution: TPPO is highly polar and frequently co-elutes with polar anilines on silica[3]. Instead of relying on chromatography, exploit the basicity of your product. Perform an acid-base extraction (see SOP A). The aniline will protonate and partition into the aqueous phase (1M HCl), while the non-basic TPPO remains entirely in the organic phase[4]. Alternatively, if extraction is not preferred, TPPO can be precipitated directly from the crude mixture using cold toluene or by forming an insoluble complex with ZnCl₂ in ethanol[3][4].

Q2: During the aqueous workup of my nitro-reduction reaction, I formed an intractable emulsion. How do I break it and prevent it? Causality & Solution: Emulsions in this system are typically caused by fine particulate metals (e.g., Pd black from Heck reactions, or Fe/Sn salts if using classic dissolving metal reductions) acting as surfactants at the aqueous-organic interface.

  • Prevention: Always filter the crude reaction mixture through a tightly packed pad of Celite prior to the addition of any aqueous extraction solvents.

  • Resolution: If an emulsion has already formed, add brine to increase the ionic strength of the aqueous layer, or add a small volume of methanol to disrupt the interfacial tension.

Q3: I used catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group, but NMR shows a co-eluting impurity. What happened? Causality & Solution: Standard catalytic hydrogenation is not chemoselective enough for this substrate; it will rapidly reduce the α,β -unsaturated alkene alongside the nitro group, yielding the over-reduced methyl 3-(3-aminophenyl)propanoate[2].

  • Solution: You must use a chemoselective reduction method. Classic conditions like Fe/NH₄Cl or SnCl₂ are robust for preserving alkenes[2]. Recent process chemistry advancements also highlight the use of tetrahydroxydiboron[B₂(OH)₄] as a highly chemoselective, metal-free reductant that perfectly preserves olefinic and ester moieties[5][6].

Q4: My isolated yield was terrible after silica gel chromatography, and the compound streaked heavily. Why? Causality & Solution: Silica gel is inherently acidic. The primary amine of your product interacts strongly with the acidic silanol groups, causing streaking. Furthermore, concentrating the product in the presence of acidic silica can catalyze an intermolecular aza-Michael addition, where the amine of one molecule attacks the unsaturated ester of another, leading to oligomerization.

  • Solution: You must neutralize the silica gel by adding 1% v/v triethylamine (Et₃N) to your eluent prior to packing and running the column (see SOP B).

Part 4: Standard Operating Procedures (SOPs)

SOP A: Chemoselective Acid-Base Extraction

This protocol is the gold standard for removing TPPO, unreacted nitro precursors, and neutral organic impurities.

AcidBaseWorkflow RM Crude Reaction Mixture Filter Celite Filtration RM->Filter Org1 Organic Phase Filter->Org1 AcidExt 1M HCl Extraction Org1->AcidExt AqAcid Aqueous Phase (Product) AcidExt->AqAcid Amine Salt OrgWaste Organic Phase (Waste) AcidExt->OrgWaste TPPO/Neutrals Basify Basify to pH 9 (Na2CO3) AqAcid->Basify Org2 EtOAc Extraction Basify->Org2 Pure Pure Target Molecule Org2->Pure

Workflow for the acid-base extraction of methyl (E)-3-(3-aminophenyl)acrylate.

Step-by-Step Methodology:

  • Dilution & Filtration: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Filter the mixture through a tightly packed pad of Celite to remove particulate metals. Rinse the pad with additional EtOAc.

  • Acidic Extraction: Transfer the filtrate to a separatory funnel. Extract with 1M HCl (3 x 15 mL per gram of crude).

    • Self-Validation Check: Spot the aqueous layer on a TLC plate. It should be highly UV-active (254 nm), confirming the protonated product has successfully partitioned.

  • Phase Separation: Retain the aqueous layer (contains your product). Discard the organic layer (contains TPPO or unreacted nitro precursors)[4].

  • Basification: Cool the combined aqueous layers in an ice bath (0–5 °C). Slowly basify the aqueous layer to pH 9–10 using saturated aqueous Na₂CO₃.

    • Causality Warning: Do not use strong bases like NaOH. The α,β -unsaturated methyl ester is highly susceptible to base-catalyzed hydrolysis.

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Keep the water bath at <35 °C to prevent heat-induced aza-Michael oligomerization.

SOP B: Neutralized Silica Gel Chromatography

Use this protocol if minor structurally similar impurities (like over-reduced propanoates) remain after extraction.

Step-by-Step Methodology:

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc 70:30). Add 1% v/v Triethylamine (Et₃N) to the entire solvent batch.

  • Column Packing: Slurry pack the silica gel column using the Et₃N-doped solvent.

    • Causality: This neutralizes the acidic silanol sites, preventing the primary amine from streaking or degrading on the column[4].

  • Loading: Load the crude material. If dry loading, ensure the silica used for loading is also pre-neutralized with Et₃N.

  • Elution: Elute the column. Monitor fractions via TLC (UV 254 nm or Ninhydrin stain).

  • Concentration: Pool product-containing fractions and concentrate immediately at <35 °C. Do not leave the purified amine concentrated on the benchtop for extended periods.

Sources

Troubleshooting

Technical Support Center: Removing Byproducts from Aminocinnamate Synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide addresses common challenges encountered during the synthesis of aminocinnamates, with a specific focus...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide addresses common challenges encountered during the synthesis of aminocinnamates, with a specific focus on the identification and removal of process-related byproducts. Our goal is to provide practical, field-proven insights to streamline your purification workflows and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of byproducts in aminocinnamate synthesis?

Impurities can arise from several sources during the synthesis of aminocinnamates, including incomplete reactions, side reactions, and degradation of materials.[] These can be broadly categorized as:

  • Unreacted Starting Materials: The most common impurities are often the starting materials themselves, such as unreacted substituted benzaldehydes.

  • Reagent-Derived Byproducts: The choice of synthesis route directly impacts the type of byproducts generated. For instance, the Wittig reaction notoriously produces triphenylphosphine oxide (Ph₃P=O), which can be challenging to separate due to its physical properties.[2] In contrast, the Horner-Wadsworth-Emmons (HWE) reaction yields a water-soluble phosphate ester byproduct that is easily removed during aqueous workup.[3][4]

  • Side-Reaction Products: These can include self-condensation products of aldehydes, dimers, or incompletely cyclized intermediates, depending on the specific reaction conditions.[5]

  • Degradation Products: The ester functional group in the aminocinnamate product can be susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water during workup or purification, yielding the corresponding carboxylic acid.[6][7]

Q2: For forming the cinnamate backbone, is the Wittig or Horner-Wadsworth-Emmons (HWE) reaction preferable from a purification standpoint?

From a purification perspective, the Horner-Wadsworth-Emmons (HWE) reaction is often superior.[3] The primary reason lies in the nature of the phosphorus-containing byproduct.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Ylide (e.g., from Ph₃PCH₂R⁺X⁻)Phosphonate Carbanion
Key Byproduct Triphenylphosphine oxide (Ph₃P=O)Dialkyl phosphate salt (e.g., (EtO)₂PO₂⁻Na⁺)
Byproduct Properties High-boiling, often crystalline solid; soluble in many organic solvents.[2]Water-soluble salt.[4]
Removal Method Difficult; often requires careful column chromatography or recrystallization.[2][8]Simple removal via aqueous extraction (workup).[4]
Stereoselectivity Stabilized ylides favor E-alkenes; non-stabilized ylides favor Z-alkenes.[2][9]Generally provides excellent selectivity for the E-alkene.[4]

As the table illustrates, the ease of removing the water-soluble phosphate byproduct from the HWE reaction significantly simplifies the purification process compared to the often-troublesome removal of triphenylphosphine oxide from the Wittig reaction.[3]

Q3: How can I effectively remove unreacted benzaldehyde or other aldehyde starting materials from my crude product?

A highly selective and effective method for removing residual aldehydes is a sodium bisulfite wash .[10] This chemical extraction relies on the reaction between sodium bisulfite (NaHSO₃) and the aldehyde to form a water-soluble bisulfite adduct.[8][11] This adduct partitions into the aqueous layer during a liquid-liquid extraction, leaving the purified aminocinnamate in the organic layer. This method is generally compatible with a wide range of functional groups.[12]

Q4: What is the most robust general strategy for purifying a crude aminocinnamate product?

A comprehensive purification strategy for aminocinnamates leverages their acid-base properties. Aminocinnamates possess a basic amine group and a neutral ester group. This allows for a powerful separation from neutral, acidic, or very weakly basic byproducts using an acid-base extraction .[13][14]

The general workflow involves:

  • Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extracting with an aqueous acid (e.g., dilute HCl). The basic aminocinnamate is protonated and moves into the aqueous layer.[15]

  • Neutral byproducts (like triphenylphosphine oxide) remain in the organic layer, which is separated and discarded.[16]

  • The aqueous layer, now containing the purified aminocinnamate salt, is basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral amine.

  • The neutral aminocinnamate is then back-extracted into a fresh organic solvent.[15]

  • The final organic solution is dried and concentrated to yield the purified product.

This is often followed by column chromatography or recrystallization for the highest purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your aminocinnamate product.

Problem 1: My NMR spectrum shows a complex multiplet around 7.4-7.8 ppm and a sharp singlet in the ³¹P NMR, which I suspect is triphenylphosphine oxide (Ph₃P=O) from a Wittig reaction.
  • Probable Cause: You are correct to suspect triphenylphosphine oxide (Ph₃P=O), a common and often difficult-to-remove byproduct of the Wittig reaction.[2] Its solubility in many organic solvents and similar polarity to many target molecules makes simple extraction ineffective.[3]

  • Solution:

    • Column Chromatography: This is the most reliable method for separating Ph₃P=O. Use a silica gel column and a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. Monitor fractions by TLC to separate your product from the more polar Ph₃P=O.[8]

    • Recrystallization: If your aminocinnamate is a solid, recrystallization can be effective. Ph₃P=O has different solubility profiles than many products. Try dissolving the crude material in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate/hexane) and cooling slowly to selectively crystallize your desired product.[8][17]

    • Alternative Synthesis: For future syntheses, consider using the Horner-Wadsworth-Emmons reaction to avoid this specific byproduct altogether.[2][4]

Problem 2: The final product is an oil and fails to crystallize, even after thorough drying.
  • Probable Cause: The presence of persistent, closely related impurities or residual solvents is likely inhibiting crystallization.[5] Oily products can also result if the substitution pattern of your aminocinnamate leads to a low melting point.

  • Solution:

    • High-Resolution Purification: Perform careful column chromatography to remove any remaining impurities. Even small amounts of contaminants can disrupt the crystal lattice formation.

    • Solvent Titration: Dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or pentane) dropwise until the solution becomes persistently cloudy. Allow this mixture to stand undisturbed, which may induce crystallization over time.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[17]

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

Problem 3: My aminocinnamate product is tailing or smearing badly during silica gel column chromatography.
  • Probable Cause: The basic amine group on your aminocinnamate is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[18] This acid-base interaction leads to poor peak shape and can sometimes cause product degradation on the column.

  • Solution:

    • Add a Competing Base: Add a small amount of a volatile amine, such as triethylamine (TEA) or pyridine (~0.5-1%), to your chromatography eluent. This additive will neutralize the acidic sites on the silica, allowing your basic product to elute more cleanly.[18]

    • Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina. Alternatively, use an amine-functionalized silica column, which is specifically designed for the purification of basic compounds and eliminates the need for solvent modifiers.[19]

    • Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase flash chromatography using a C18-functionalized silica and a mobile phase with an alkaline pH can be very effective.[18]

Problem 4: I suspect my ester is hydrolyzing during the workup, as I am seeing a new, more polar spot on TLC that corresponds to the carboxylic acid.
  • Probable Cause: Prolonged exposure to strongly acidic or basic aqueous solutions during extraction can cause hydrolysis of the ester group to a carboxylic acid.[7][20] This is especially true if heat is applied.

  • Solution:

    • Minimize Contact Time: Perform aqueous extractions quickly and without excessive heating.

    • Use Milder Reagents: Use a weaker base, like saturated sodium bicarbonate (NaHCO₃) solution, instead of stronger bases like sodium hydroxide (NaOH) for neutralization steps, where chemically appropriate.[13]

    • Control Temperature: Perform all extractions at room temperature or in an ice bath to reduce the rate of hydrolysis.

    • Isolate the Acid: If a significant amount of the carboxylic acid has formed, you can separate it from your desired ester using an acid-base extraction. A wash with a mild base (e.g., NaHCO₃) will deprotonate the carboxylic acid, pulling it into the aqueous layer, while the neutral ester remains in the organic layer.[15]

Experimental Protocols & Visualizations

Purification Decision Workflow

This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the synthetic route and observed impurities.

Purification_Workflow start Crude Aminocinnamate Product synthesis_route Synthesis Route? start->synthesis_route wittig Wittig Reaction synthesis_route->wittig Wittig hwe HWE or Other synthesis_route->hwe HWE/Other acid_base Perform Acid-Base Extraction wittig->acid_base Ph₃P=O present check_aldehyde Residual Aldehyde? hwe->check_aldehyde bisulfite_wash Perform Sodium Bisulfite Wash check_aldehyde->bisulfite_wash Yes check_aldehyde->acid_base No bisulfite_wash->acid_base chromatography Column Chromatography acid_base->chromatography recrystallize Recrystallization (if solid) chromatography->recrystallize final_product Pure Aminocinnamate chromatography->final_product recrystallize->final_product

Caption: Decision tree for aminocinnamate purification.

Protocol 1: Sodium Bisulfite Wash for Aldehyde Removal

This protocol is designed for the selective removal of unreacted aldehydes (e.g., benzaldehyde) from a reaction mixture.[8][10]

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).

  • Deionized water.

  • Brine (saturated aqueous NaCl).

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Separatory funnel.

Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.

  • Add an equal volume of saturated NaHSO₃ solution.

  • Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The aldehyde is now in the lower aqueous layer as the bisulfite adduct.

  • Drain and discard the lower aqueous layer.

  • Wash the remaining organic layer sequentially with deionized water and then with brine to remove residual water-soluble impurities.

  • Drain the organic layer into a clean flask, dry it over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to yield the aldehyde-free product.

Bisulfite_Reaction benzaldehyde R-CHO (Aldehyde) adduct R-CH(OH)SO₃⁻Na⁺ (Water-Soluble Adduct) benzaldehyde->adduct Reaction aminocinnamate Product bisulfite NaHSO₃ bisulfite->adduct

Caption: Formation of a water-soluble aldehyde-bisulfite adduct.

Protocol 2: Acid-Base Extraction for Purification of Aminocinnamates

This protocol separates the basic aminocinnamate from neutral and acidic impurities.[13][15][16]

Materials:

  • Crude product dissolved in ethyl acetate (EtOAc).

  • 1 M Hydrochloric acid (HCl).

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).

  • Deionized water & Brine.

  • Anhydrous Na₂SO₄.

  • Separatory funnel.

Procedure:

  • Acidic Extraction (Isolating the Amine):

    • Dissolve the crude mixture in EtOAc and transfer to a separatory funnel.

    • Add an equal volume of 1 M HCl. Shake well and allow layers to separate.

    • Drain the lower aqueous layer (containing the protonated amine product) into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl. Combine the aqueous extracts.

    • The organic layer now contains neutral impurities (e.g., Ph₃P=O) and can be discarded.

  • Basification and Back-Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH or saturated NaHCO₃ with swirling until the solution is basic (confirm with pH paper, pH > 8). Your product should precipitate or form an oil.

    • Add a fresh portion of EtOAc to the flask and transfer the entire mixture back to the separatory funnel.

    • Shake well to extract the neutral amine product into the new organic layer.

    • Separate and collect the organic layer. Extract the aqueous layer once more with EtOAc and combine the organic layers.

  • Final Wash and Drying:

    • Wash the combined organic layers with brine.

    • Dry the organic solution over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the purified aminocinnamate.

Acid_Base_Extraction cluster_step1 Step 1: Acid Extraction cluster_step2 Step 2: Back-Extraction start Crude Mixture in EtOAc (Product + Neutral Impurity) add_hcl 1. Extract with 1M HCl start->add_hcl org1 Organic Layer: Neutral Impurity add_hcl->org1 aq1 Aqueous Layer: Product-H⁺Cl⁻ add_hcl->aq1 add_naoh 2. Basify Aqueous Layer (NaOH) aq1->add_naoh back_extract 3. Back-extract into fresh EtOAc add_naoh->back_extract org2 Organic Layer: Pure Product back_extract->org2 aq2 Aqueous Layer: Salts (NaCl) back_extract->aq2 dry 4. Dry and Concentrate org2->dry final Pure Aminocinnamate Product dry->final

Caption: Workflow for acid-base extraction of aminocinnamates.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Khan Academy. (2019, January 10). Contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. Retrieved from [Link]

  • Fang, C., et al. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Retrieved from [Link]

  • Westin, J. (2022, April 26). Synthesis and Chirality Amino Acids and Under Biological Conditions. Biochemistry & Analytical Biochemistry. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amines. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Boucher, M. M., et al. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Column Chromatography Resource. (n.d.). Proteins purification - Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Lookchem. (2017, July 12). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Van Zyl, L. (n.d.). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical Development and Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

  • Evans, M. (2023, March 7). Syntheses of Amines I: Ammonia Surrogates and Reductive Methods [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Ben, R. N., et al. (2021, October 6). Investigating the Solubility and Activity of a Novel Class of Ice Recrystallization Inhibitors. Biomacromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

Sources

Optimization

Methyl Acrylate Storage &amp; Handling: Technical Support Center

Welcome to the Methyl Acrylate (MA) Technical Support Center. This portal provides researchers, scientists, and drug development professionals with field-proven troubleshooting guides, mechanistic insights, and validated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Methyl Acrylate (MA) Technical Support Center. This portal provides researchers, scientists, and drug development professionals with field-proven troubleshooting guides, mechanistic insights, and validated protocols for managing the stability of methyl acrylate monomers.

The Mechanistic Logic of Stabilization

Methyl acrylate is a highly reactive monomer that is prone to spontaneous, highly exothermic free-radical polymerization if improperly stored. To prevent this, commercial MA is stabilized with the inhibitor Monomethyl Ether of Hydroquinone (MEHQ) [1].

Causality of the Oxygen Requirement: A critical failure point in many laboratories is the assumption that storing monomers under inert atmospheres (Argon or Nitrogen) prolongs shelf-life. For MEHQ, the exact opposite is true. MEHQ does not efficiently scavenge carbon-centered free radicals directly. Instead, it requires dissolved oxygen to first react with the propagating radical to form a peroxy radical intermediate. The MEHQ molecule then donates a hydrogen atom to this peroxy radical, terminating the chain reaction and forming a stable, unreactive quinone derivative[2][3].

Stripping oxygen from the storage vessel functionally deactivates the MEHQ inhibitor, leaving the monomer completely unprotected and risking explosive autopolymerization[4].

MEHQ_Mechanism Radical Free Radicals (Heat/UV Induced) Peroxy Peroxy Radical (Intermediate) Radical->Peroxy Reacts with O2 O2 Dissolved Oxygen (5-8% Headspace) O2->Peroxy Essential for conversion Stable Stable Quinone + Terminated Chain Peroxy->Stable Scavenged by MEHQ MEHQ MEHQ Inhibitor (10-20 ppm) MEHQ->Stable Donates H-atom Monomer Protected Methyl Acrylate Stable->Monomer Prevents Autopolymerization

Caption: Logical relationship of MEHQ and Oxygen in preventing methyl acrylate autopolymerization.

Quantitative Storage Parameters

Adhering strictly to the following parameters is mandatory to prevent premature polymerization during storage.

ParameterOptimal Range/ValueCritical Threshold & Consequence of Failure
Storage Temperature 5°C to 30°C> 35°C accelerates inhibitor depletion and risks violent exotherm[1][2].
Headspace Oxygen 5% to 8% (by volume)< 5% deactivates MEHQ; never store under an inert gas[4].
MEHQ Concentration 10 to 20 ppm (typically 15 ± 5 ppm)< 10 ppm risks spontaneous polymerization; must be replenished if depleted[1][2].
Moisture Content ≤ 0.05%Excess water can interfere with downstream anhydrous reactions[2].
Maximum Duration 1 Year (under optimal conditions)Overstorage requires testing and replenishing dissolved O2 and MEHQ[2].

Diagnostic FAQs & Troubleshooting

Q1: My methyl acrylate arrived in a sealed drum, but the container is slightly bulging. What is the cause, and how should I proceed? A1: A bulging container indicates internal pressure buildup, likely due to an exothermic autopolymerization reaction generating heat and vapor expansion[5]. Action: Do not open or move the container roughly. Evacuate the immediate area and monitor the temperature. If the temperature exceeds 60°C, emergency cooling (water spray) is required[6]. This usually occurs because the MEHQ inhibitor was depleted due to excessive heat during transit or oxygen starvation in the headspace[4].

Q2: I need to run an air-sensitive polymerization (e.g., RAFT or ATRP). How do I handle the oxygen requirement of the MEHQ inhibitor? A2: You must store the bulk monomer under air to maintain MEHQ activity[2]. Only remove the oxygen (via freeze-pump-thaw or nitrogen sparging) and the MEHQ inhibitor immediately prior to your experiment. Once the inhibitor is removed, the monomer is highly unstable and must be used within 24 hours[7].

Q3: Can I store methyl acrylate in carbon steel drums to block out UV light? A3: While blocking UV light is essential to prevent photo-initiated radical generation, carbon steel is not recommended. If corrosion occurs, iron ions can contaminate the monomer and potentially act as polymerization initiators. Stainless steel, aluminum, or approved opaque plastic containers (rated for flammable liquids) are required[2][3].

Experimental Protocols: MEHQ Inhibitor Removal

Before controlled polymerization, MEHQ must be removed to ensure reproducible polymer molecular weights and kinetics[8]. Below are two self-validating methodologies based on the scale of your reaction.

Protocol 1: Basic Alumina Column Chromatography (Lab Scale: < 500 mL)

Causality: Basic activated alumina (Brockmann I) exploits the weak acidity of the phenolic -OH group on MEHQ, adsorbing it while the non-polar methyl acrylate passes through freely[8][9].

  • Column Preparation: Secure a glass chromatography column vertically. Insert a glass wool plug at the base and add a 1 cm layer of clean sand to create a flat bed[8].

  • Stationary Phase: Pack the column with approximately 10 g of activated basic alumina per 100 mL of methyl acrylate to be purified[9].

  • Elution: Carefully pour the MA into the column. Allow it to pass through via gravity into a foil-wrapped receiving flask (to protect the now-uninhibited monomer from UV light).

  • Self-Validation Step: The resulting monomer must be completely colorless. Use immediately or store at 4°C under Nitrogen for a maximum of 24 hours[7][8].

Protocol 2: Caustic Wash Extraction (Scale-Up: > 500 mL)

Causality: Sodium hydroxide (NaOH) deprotonates the weakly acidic MEHQ, forming a water-soluble phenolate salt that partitions into the aqueous phase, leaving the organic monomer purified[10].

  • Extraction: In a separatory funnel, combine the MA with an equal volume of chilled 5% NaOH aqueous solution[8][9].

  • Agitation: Gently invert the funnel. Crucial: Avoid vigorous shaking to prevent the formation of a stable emulsion[9]. Vent the stopcock frequently to release pressure.

  • Separation: Allow the phases to separate completely. Drain and discard the lower aqueous layer (which contains the MEHQ phenolate)[9]. Repeat this wash two additional times[8].

  • Self-Validation Step (Neutralization): Wash the organic layer with deionized water until the aqueous discharge tests neutral on pH paper. This validates the complete removal of residual NaOH[8].

  • Drying: Wash once with chilled brine to pull out bulk water[9], then transfer the organic layer to an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (MgSO₄) and swirl for 15 minutes to remove trace moisture[9]. Filter out the drying agent before use.

MEHQ_Removal Start Inhibited Methyl Acrylate (Contains MEHQ) Decision Select Removal Method Based on Scale Start->Decision Alumina Basic Alumina Column (< 500 mL) Decision->Alumina Caustic Caustic Wash (NaOH) (> 500 mL) Decision->Caustic StepA1 Adsorb MEHQ on Activated Alumina Alumina->StepA1 StepC1 Extract MEHQ with 5% NaOH (3x) Caustic->StepC1 End Uninhibited Monomer (Use within 24h!) StepA1->End StepC2 Neutralize with H2O & Dry over MgSO4 StepC1->StepC2 StepC2->End

Caption: Step-by-step experimental workflows for removing MEHQ inhibitor from methyl acrylate.

References

  • Methyl acrylate - Santa Cruz Biotechnology . scbt.com. Available at: 5

  • Methyl Acrylate / Technical Data Sheet / En - Jamorin . jamorin.com. Available at:2

  • Methyl acrylate - Chemicals . basf.com. Available at: 3

  • Methyl Acrylate (MA) FAQ - Gantrade Corporation . gantrade.com. Available at: 1

  • Strategies for removing polymerization inhibitors from m-PEG5-2-methylacrylate - Benchchem . benchchem.com. Available at: 8

  • Technical Support Center: MEHQ Inhibitor Removal from Vinyl Methacrylate - Benchchem . benchchem.com. Available at:9

  • Methyl Acrylate - SAFETY DATA SHEET . trc-corp.com. Available at: 4

  • Removing Mehq Inhibitor From Methyl Acrylate Monomer - Cheresources . cheresources.com. Available at: 10

  • How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation? . researchgate.net. Available at: 7

  • METHYL ACRYLATE - Safety Data Sheet . basf.com. Available at: 6

Sources

Troubleshooting

Technical Support Center: Navigating the Low Reactivity of Aminophenyl Halides in Cross-Coupling Reactions

Welcome to the technical support center dedicated to overcoming one of the more persistent challenges in modern synthetic chemistry: the low reactivity of aminophenyl halides in cross-coupling reactions. This guide is de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming one of the more persistent challenges in modern synthetic chemistry: the low reactivity of aminophenyl halides in cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter sluggishness, low yields, or catalyst deactivation when working with these common yet challenging substrates. Here, we move beyond simple protocols to explore the underlying reasons for these difficulties and provide robust, field-proven solutions.

The inherent electronic nature of aminophenyl halides—where the electron-donating amino group enriches the aromatic ring—makes the crucial oxidative addition step of the catalytic cycle energetically demanding. This guide provides a structured approach to diagnosing and solving the issues that arise from this fundamental reactivity challenge.

Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses the most frequent problems encountered during the cross-coupling of aminophenyl halides.

Q1: My reaction shows very low or no conversion. Where should I start troubleshooting?

Low or no product yield is the most common issue, often stemming from a failure to initiate the catalytic cycle, specifically the oxidative addition step.[1] The electron-donating amino group increases the electron density on the aryl halide, making it less susceptible to attack by the electron-rich Pd(0) catalyst.

Troubleshooting Workflow:

// Nodes start [label="Low / No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_inert [label="Is the reaction under a strict inert atmosphere (N₂ or Ar)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents [label="Are all reagents (amine, halide, base) pure and solvents anhydrous/degassed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_catalyst [label="Is the Catalyst System Optimal for Electron-Rich Halides?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; increase_loading [label="Increase Catalyst/Ligand Loading\n(e.g., 1-2 mol% -> 3-5 mol%)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Is the reaction temperature adequate?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; increase_temp [label="Increase Temperature Incrementally\n(e.g., 80°C -> 110°C)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol_inert [label="Fix Setup: Use Schlenk line or glovebox. Degas solvents thoroughly.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagents [label="Purify starting materials. Use fresh, anhydrous solvents.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_catalyst [label="Switch to bulky, electron-rich ligands (e.g., Buchwald-type) and consider a pre-catalyst.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_loading [label="Reaction proceeds. Optimize downwards later for efficiency.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Reaction proceeds. Monitor for decomposition.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_inert; check_inert -> sol_inert [label="No"]; check_inert -> check_reagents [label="Yes"]; check_reagents -> sol_reagents [label="No"]; check_reagents -> optimize_catalyst [label="Yes"]; optimize_catalyst -> sol_catalyst [label="No"]; optimize_catalyst -> check_temp [label="Yes"]; check_temp -> increase_temp [label="No"]; increase_temp -> sol_temp; check_temp -> increase_loading [label="Yes"]; increase_loading -> sol_loading; } Caption: A step-by-step troubleshooting workflow for low conversion.

Detailed Solutions:

  • Ensure a Scrupulously Inert Environment: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen.[2][3] Inadequate inerting leads to rapid catalyst oxidation and decomposition.

    • Action: Use a glovebox or proper Schlenk techniques. Ensure all solvents are rigorously degassed by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.

  • Verify Reagent Purity: Impurities, particularly water, can poison the catalyst and interfere with the base.[1][2]

    • Action: Use anhydrous solvents. Ensure the amine, aryl halide, and base are of high purity. If necessary, purify starting materials before use.

  • Optimize the Catalyst System: This is the most critical factor for aminophenyl halides. Standard ligands like PPh₃ are often ineffective.

    • Action: Switch to sterically hindered, electron-rich phosphine ligands. These ligands promote the difficult oxidative addition step and stabilize the Pd(0) center.[4][5][6] Consider using well-defined palladium pre-catalysts, which can provide more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[2][3]

Ligand ClassExamplesKey Advantages for Aminophenyl Halides
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosHighly electron-rich and sterically demanding; excellent for activating challenging aryl chlorides and electron-rich substrates.[1][7]
Ferrocenylphosphines dppfBidentate nature can prevent catalyst dimerization and improve stability, though sometimes less active than modern biarylphosphines.[8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form robust bonds with palladium, offering high stability and activity, especially for aryl chlorides.[6][9]
Table 1: Recommended ligand classes for activating aminophenyl halides.
Q2: My reaction mixture turns black and stalls. What does this indicate?

The formation of a black precipitate, known as "palladium black," is a clear sign of catalyst decomposition.[1] This occurs when the Pd(0) species aggregates and falls out of the catalytic cycle.

Causality & Solutions:

  • Inadequate Ligand Stabilization: The ligand's job is to stabilize the monomeric Pd(0) species. If the ligand is not bulky or electron-donating enough, or if the temperature is too high, the palladium atoms will aggregate.

    • Solution: Use a more robust, sterically hindered ligand from Table 1.[2] Lowering the reaction temperature can also disfavor decomposition, though this may require longer reaction times.[3]

  • Presence of Oxygen or Water: As mentioned, these impurities will rapidly degrade the active catalyst.

    • Solution: Re-verify the inertness of your setup and the purity of your reagents.[2]

  • Sub-optimal Ligand-to-Palladium Ratio: An incorrect ratio can leave palladium centers coordinatively unsaturated and prone to aggregation.

    • Solution: For in situ catalyst generation, a ligand:Pd ratio of 1.5:1 to 2.2:1 is typical. If using a pre-catalyst, this is not a concern.

Q3: I'm observing significant hydrodehalogenation (Ar-H) or homocoupling (Ar-Ar) side products. How can I improve selectivity?

These side reactions compete with the desired cross-coupling pathway and are common with highly active catalyst systems and electron-rich substrates.[1][10]

  • Hydrodehalogenation (Ar-X → Ar-H): This occurs when the oxidative addition product, LₙPd(Ar)(X), reacts with a hydride source before reductive elimination can occur. The hydride source can be the solvent, base, or the amine itself.

    • Solution:

      • Lower the Temperature: This can disfavor the decomposition pathways that lead to hydride formation.

      • Change the Solvent: Solvents like THF can sometimes be a source of hydrides. Switching to toluene or dioxane may help.[11]

      • Use a Pre-catalyst: A well-defined pre-catalyst can lead to a cleaner reaction profile with fewer side products.[3]

  • Homocoupling (2 Ar-X → Ar-Ar): This is often promoted by the presence of oxygen.

    • Solution: The most effective way to suppress homocoupling is to ensure a rigorously oxygen-free environment.[10]

Frequently Asked Questions (FAQs)

Q: Mechanistically, why are aminophenyl halides so unreactive?

The core issue lies in the first committed step of the catalytic cycle: oxidative addition .[12]

// Nodes Pd0 [label="L₂Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex1 [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="L₂Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex2 [label="Ligand\nExchange", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AmineComplex [label="L₂Pd(II)(Ar)(NR₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex3 [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR₂", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> Complex1 [label="+ Ar-X"]; Complex1 -> PdII [label="Rate-Limiting\nfor Aminophenyl Halides"]; PdII -> Complex2 [label="+ HNR₂\n- HX"]; Complex2 -> AmineComplex; AmineComplex -> Complex3; Complex3 -> Product; Complex3 -> Pd0 [label="Regenerated\nCatalyst"]; } Caption: The cross-coupling cycle, highlighting the challenging oxidative addition step.

  • Electronic Effect: The amino group is a powerful electron-donating group (EDG). It pushes electron density into the aromatic ring via resonance, increasing the electron density at the carbon atom of the C-X bond.

  • Repulsion: The Pd(0) catalyst is itself electron-rich. For oxidative addition to occur, the metal center must effectively "attack" the C-X bond. When the carbon atom is already electron-rich, there is significant electronic repulsion, which increases the activation energy for this step.[13]

  • Catalyst Inhibition: The lone pair on the amino group can coordinate to the palladium center, acting as a competing ligand and leading to catalyst inhibition or deactivation.[2]

Q: How do I choose the right base for my reaction?

The base plays a crucial role, primarily in deprotonating the amine to form the active nucleophile after it coordinates to the palladium center.[14] For aminophenyl halides, a strong, non-nucleophilic, and sterically hindered base is typically required.

BasepKa (Conjugate Acid)PropertiesCommon Use/Notes
Sodium tert-butoxide (NaOtBu) ~19Strong, hindered, cost-effectiveThe most common choice for Buchwald-Hartwig aminations. Can be incompatible with base-sensitive functional groups (e.g., esters).[15]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Very strong, non-nucleophilicExcellent for less nucleophilic amines or when NaOtBu fails.[14]
Potassium Phosphate (K₃PO₄) ~12.3Weaker, inorganicOften used in Suzuki couplings. May require a small amount of water to function effectively in anhydrous conditions.[1][13]
Cesium Carbonate (Cs₂CO₃) ~10.3Weaker, inorganicA milder option that can be effective, especially with more reactive aryl bromides or iodides.[14]
Table 2: A guide to common bases used in cross-coupling reactions.
Q: Are there alternatives to palladium catalysis for these challenging substrates?

Yes, while palladium remains the workhorse, other transition metals are gaining traction for C-N bond formation, sometimes offering complementary reactivity.

  • Copper-Catalyzed (Ullmann-type) Couplings: This is a classic method that has seen a modern resurgence with the development of new ligands. Copper catalysis can be more tolerant of certain functional groups and is often less expensive. However, it typically requires higher reaction temperatures than palladium systems.[16][17]

  • Nickel-Catalyzed Couplings: Nickel is a promising, earth-abundant alternative. Nickel catalysts can be particularly effective for coupling less reactive electrophiles like aryl chlorides and can operate through different mechanistic pathways (e.g., Ni(I)/Ni(III) cycles) that may be more favorable for electron-rich substrates.[12][18]

Experimental Protocol: Parallel Ligand/Base Screening

When faced with a challenging aminophenyl halide, a systematic screening of catalyst components is the most efficient path to success. This protocol outlines a high-throughput method using a 24-well plate.

Objective: To rapidly identify the optimal ligand and base combination for the coupling of a specific aminophenyl halide with a chosen amine.

Materials:

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a dedicated pre-catalyst like XPhos Pd G3)

  • A selection of ligands (e.g., XPhos, SPhos, RuPhos, dppf)

  • A selection of bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃)

  • Your aminophenyl halide and amine coupling partner

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • 24-well aluminum reaction block with stir bars and septa caps

  • Internal standard (e.g., dodecane) for GC or LC-MS analysis

Procedure (to be performed in a glovebox):

  • Prepare Stock Solutions:

    • Palladium Stock: Prepare a solution of the Pd pre-catalyst in the chosen solvent (e.g., 5 µmol/mL).

    • Ligand Stocks: Prepare individual solutions for each ligand (e.g., 12 µmol/mL, to maintain a ~2:1 L:Pd ratio).

    • Substrate Stock: Prepare a master solution containing the aminophenyl halide (e.g., 0.1 mmol), the amine (e.g., 0.12 mmol), and the internal standard in the solvent.

  • Reaction Setup:

    • To each of the 24 wells, add a stir bar.

    • Dispense the appropriate base into each well. For example, dedicate rows A, B, C, and D to NaOtBu, LHMDS, K₃PO₄, and Cs₂CO₃, respectively.

    • Dispense the palladium stock solution into each well.

    • Dispense a different ligand stock solution into each column. For example, columns 1-4 receive XPhos, SPhos, RuPhos, and dppf, respectively.

    • Initiate the reactions by adding the substrate stock solution to all wells.

  • Reaction and Analysis:

    • Seal the reaction block with the septa mat.

    • Transfer the block to a pre-heated stirrer hotplate set to the desired temperature (e.g., 100 °C).

    • After a set time (e.g., 4, 12, or 24 hours), remove the block and allow it to cool.

    • Quench each reaction by adding a small amount of water or saturated ammonium chloride.

    • Take an aliquot from each well, dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by GC-MS or LC-MS to determine the conversion to the desired product relative to the internal standard.[2]

This systematic approach will quickly reveal the most promising conditions, saving significant time and resources compared to single-reaction optimizations.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved March 15, 2026, from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved March 15, 2026, from [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved March 15, 2026, from [Link]

  • Dalton Transactions. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. RSC Publishing. Retrieved March 15, 2026, from [Link]

  • PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved March 15, 2026, from [Link]

  • ACS Publications. (2025, May 28). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Organic Letters. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Retrieved March 15, 2026, from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved March 15, 2026, from [Link]

  • Illinois Chemistry. (2022, November 15). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Retrieved March 15, 2026, from [Link]

  • University of Bristol. (2014, September 28). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Retrieved March 15, 2026, from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Retrieved March 15, 2026, from [Link]

  • DORA 4RI. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Redox-Active Ligand-Mediated Oxidative Addition and Reductive Elimination at Square Planar Cobalt(III): Multielectron Reactions for Cross-Coupling. Retrieved March 15, 2026, from [Link]

  • MDPI. (2022, August 18). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2020, January 17). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved March 15, 2026, from [Link]

  • PMC. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved March 15, 2026, from [Link]

  • ACS Publications. (2002, January 9). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2.... Organometallics. Retrieved March 15, 2026, from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved March 15, 2026, from [Link]

  • Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors.... Organic Process Research & Development. Retrieved March 15, 2026, from [Link]

  • PMC. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings.... Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions.... Retrieved March 15, 2026, from [Link]

  • ACS Publications. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings.... Organic Process Research & Development. Retrieved March 15, 2026, from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 15, 2026, from [Link]

  • ChemRxiv. (n.d.). Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. Retrieved March 15, 2026, from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved March 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Palladium Black Formation in Heck Reactions

Mechanistic Causality: The "Why" Behind Catalyst Deactivation Before applying a fix, it is critical to understand the root cause of catalyst decomposition. In the Mizoroki-Heck reaction, the precatalyst (typically a Pd(I...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality: The "Why" Behind Catalyst Deactivation

Before applying a fix, it is critical to understand the root cause of catalyst decomposition. In the Mizoroki-Heck reaction, the precatalyst (typically a Pd(II) salt) is reduced in situ to the catalytically active Pd(0) species. However, "naked" Pd(0) atoms are thermodynamically unstable.

During the catalytic cycle, if the rate of oxidative addition (the productive step where Pd(0) inserts into the aryl halide bond) is slower than the rate of Ostwald ripening, the Pd(0) atoms will begin to aggregate into nanoclusters (1)[1]. Eventually, these clusters grow so large that they precipitate out of solution as an inactive, insoluble black solid known as palladium black (2)[2]. Preventing this requires kinetic interventions: either accelerating the oxidative addition step or sterically/electrostatically hindering the aggregation process.

Diagnostic Workflow

HeckTroubleshooting Start Issue: Palladium Black Precipitation Detected CheckLigand Are specialized/chiral ligands strictly required? Start->CheckLigand PathYes Ligand Optimization: Increase Ligand:Pd ratio or use bidentate (e.g., DPPF) CheckLigand->PathYes Yes PathNo Ligandless Approach: Shift to naked Pd(0) stabilization CheckLigand->PathNo No Success Stable Catalytic Cycle: Active Pd(0) Maintained PathYes->Success Jeffery Jeffery Conditions: Add Tetraalkylammonium Salts (e.g., TBAC, TBAB) PathNo->Jeffery LowLoading Homeopathic Loading: Reduce Pd to 0.01 - 0.1 mol% PathNo->LowLoading Jeffery->Success LowLoading->Success

Troubleshooting workflow for resolving palladium black precipitation in cross-coupling.

Troubleshooting FAQs

Q1: My reaction mixture turns black and stalls prematurely. Is this palladium black, and how can I confirm it? A1: Yes, a black precipitate coupled with a stalled reaction is the hallmark of catalyst decomposition into palladium black (2)[2]. You can confirm this visually and kinetically: the reaction rate drops to zero, and the black solid cannot be redissolved by adding more solvent or heating. This indicates that the active Pd(0) has permanently agglomerated.

Q2: What are "Jeffery Conditions" and how do they stabilize the catalyst? A2: Jeffery conditions involve running the Heck reaction with a tetraalkylammonium salt (such as tetrabutylammonium chloride, TBAC, or bromide, TBAB) and an inorganic base, often without phosphine ligands (3)[3]. Mechanistically, these salts act as phase-transfer catalysts and form a protective electrostatic and steric layer around the transient Pd(0) nanoparticles. This prevents the nanoparticles from agglomerating into bulk palladium black, allowing for highly efficient catalysis even under mild conditions (4)[4].

Q3: Is it true that lowering the catalyst loading can prevent deactivation? A3: Counterintuitively, yes. This is known as the "homeopathic palladium" approach (5)[5]. Aggregation (Ostwald ripening) is a higher-order kinetic process heavily dependent on palladium concentration, whereas the catalytic cycle (oxidative addition) is typically first- or half-order in palladium. By lowering the Pd concentration to the 0.01–0.1 mol% range, the rate of aggregation is drastically reduced relative to the productive catalytic cycle. The oxidative addition outcompetes ripening, keeping the nanoparticles small and active (6)[6].

Q4: If my substrate requires a ligand for regioselectivity, how do I stop palladium black formation? A4: Ligand dissociation is the primary trigger for aggregation in ligated systems. To prevent this, increase the thermodynamic stability of the Pd-ligand complex by using bidentate chelating ligands (e.g., DPPF, Xantphos) rather than monodentate phosphines. Alternatively, slightly increasing the ligand-to-palladium ratio can shift the equilibrium back toward the stabilized complex, though excessive ligand can inhibit the open coordination sites needed for oxidative addition (2)[2].

Quantitative Data: Condition Comparison

StrategyTypical Pd LoadingPrimary Stabilization MechanismAggregation RiskBest Use Case
Standard Ligated 1 - 5 mol%Steric/electronic coordinationHigh (if ligand dissociates)Complex substrates requiring high regiocontrol
Jeffery Conditions 1 - 2 mol%Electrostatic/steric (ammonium salts)LowLigandless couplings, lower temperature requirements
Homeopathic Pd 0.01 - 0.1 mol%Kinetic dilution (Ostwald ripening suppression)Very LowIndustrial scale-up, simple aryl bromides/iodides

Self-Validating Experimental Protocols

Protocol A: Ligandless Heck Reaction under Jeffery Conditions

Objective: Perform a robust Heck coupling of an aryl bromide and an acrylate while preventing Pd agglomeration using TBAB.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), acrylate (1.2 equiv), anhydrous K₂CO₃ (2.0 equiv), and tetrabutylammonium bromide (TBAB, 1.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (1.0 mol%).

    • Causality Note: Pd(OAc)₂ is preferred over PdCl₂ as the acetate facilitates the initial reduction to Pd(0) and aids in the concerted metalation-deprotonation (CMD) pathway.

  • Solvent Introduction: Add degassed DMF (0.2 M relative to the aryl halide).

  • Reaction Initiation: Heat the mixture to 90 °C under an inert atmosphere (N₂ or Argon).

  • Self-Validation Checkpoint: After 15 minutes, briefly halt stirring and observe the solution. It should appear as a stable, clear yellow-to-amber solution or a fine microemulsion.

    • Troubleshooting: If black specks appear early, verify the anhydrous nature of your base; water can disrupt the electrostatic stabilization provided by TBAB.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water to remove the ammonium salts and base.

Protocol B: Ultra-Low Loading ("Homeopathic") Heck Coupling

Objective: Utilize kinetic dilution to prevent Pd black formation using ultra-low catalyst loading.

Step-by-Step Methodology:

  • Stock Solution Preparation: Because weighing 0.05 mol% of Pd(OAc)₂ is prone to error, prepare a standard stock solution of Pd(OAc)₂ in N-Methyl-2-pyrrolidone (NMP) at a concentration of 0.01 M.

  • Reaction Assembly: To a dry reaction vessel, add the aryl bromide (1.0 equiv), alkene (1.5 equiv), and NaOAc (1.2 equiv).

  • Catalyst Dosing: Inject the precise volume of the Pd(OAc)₂ stock solution to achieve exactly 0.05 mol% Pd loading (6)[6].

  • Solvent Addition: Add NMP to reach a final substrate concentration of 0.5 M.

  • Heating: Heat the reaction to 135 °C.

    • Causality Note: High temperatures are required here because the extremely low catalyst concentration reduces the overall reaction rate; the thermal energy ensures the oxidative addition step remains fast enough to outcompete any residual nanoparticle aggregation (5)[5].

  • Self-Validation Checkpoint: Monitor the reaction via GC/MS or TLC. The reaction should remain a pale yellow solution throughout the 1–15 hour reaction time without any visible black precipitate (6)[6].

References

  • Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction Source: NIH / PMC URL:[Link]

  • Homeopathic Ligand-Free Palladium as a Catalyst in the Heck Reaction. A Comparison with a Palladacycle Source: Organic Letters - ACS Publications URL:[Link]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? Source: ResearchGate URL:[Link]

  • Ligand-free Heck reactions using low Pd-loading Source: Chemical Communications - RSC Publishing URL:[Link]

Sources

Troubleshooting

challenges in the characterization of aminophenyl acrylates

Welcome to the Advanced Materials & Therapeutics Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the erratic analytical behavior of aminophenyl a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Therapeutics Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the erratic analytical behavior of aminophenyl acrylates (e.g., 2-aminophenyl acrylate, 4-aminophenyl acrylate).

These bifunctional molecules—housing both a nucleophilic amine and an electrophilic α,β-unsaturated carbonyl—are notorious for their inherent instability. Characterization failures rarely stem from user error; rather, they are a consequence of the molecule's intrinsic reactivity. This guide dissects the mechanistic causes of these challenges and provides field-proven, self-validating protocols to ensure absolute scientific integrity in your characterization workflows.

System Diagnostics: Aminophenyl Acrylate Reactivity

Before troubleshooting your instruments, it is critical to understand the molecular dynamics at play. The proximity of an electron-rich amine to an electron-deficient alkene creates a thermodynamic sink that drives spontaneous degradation.

G A Aminophenyl Acrylate (Monomer) B Intermolecular Aza-Michael Addition A->B High Conc. / Base C Intramolecular Cyclization A->C ortho-substitution D Thermal Polymerization (Radical Mechanism) A->D Heat / Light E Oligomeric Networks & Artifacts B->E Propagation D->E Cross-linking

Caption: Degradation pathways of aminophenyl acrylates via aza-Michael addition and polymerization.

FAQ Section 1: Spectroscopic Characterization (NMR & FTIR)

Q1: During ¹H-NMR characterization, why do I see extraneous peaks in the aliphatic region (~2.5 - 3.5 ppm) and a decrease in my vinyl proton integrals? The Causality: Aminophenyl acrylates are highly susceptible to spontaneous aza-Michael additions ()[1]. The primary amine acts as a nucleophile, attacking the terminal carbon of the acrylate double bond. This converts the sp² carbons to sp³ carbons, causing the disappearance of the characteristic vinyl protons (~5.8 - 6.5 ppm) and the emergence of upfield methylene multiplets. For ortho-substituted derivatives (like 2-aminophenyl acrylate), this often manifests as a rapid intramolecular cyclization, forming tetrahydroquinoline or quinazoline derivatives ()[2]. The Solution: Run your NMR immediately after dissolution. To suppress nucleophilicity, use mildly acidic deuterated solvents or add a trace amount of acid to protonate the amine, rendering it non-nucleophilic.

Q2: My FTIR spectrum shows a diminishing C=C stretch (~1630 cm⁻¹) over time. Is my sample degrading in the KBr pellet? The Causality: Yes. The mechanical pressure applied during KBr pellet formation generates localized heat and forces the monomer molecules into tight proximity, lowering the activation energy required for both aza-Michael oligomerization and radical cross-linking. The Solution: Abandon KBr pellets for these reactive monomers. Use Attenuated Total Reflectance (ATR-FTIR) on a neat, uncompressed sample to minimize mechanical and thermal stress.

FAQ Section 2: Chromatographic & Mass Spec Challenges

Q3: Why am I getting severe peak tailing and poor mass recovery when analyzing these monomers via RP-HPLC? The Causality: Free primary amines interact strongly with residual silanol groups on standard silica-based C18 columns via secondary ion-exchange mechanisms. Furthermore, the acrylate moiety can react with nucleophilic impurities in the mobile phase if the pH is not strictly controlled. The Solution: Use an endcapped C18 column or a column specifically designed for polar basic compounds. Employ an acidic mobile phase to keep the amine fully ionized (NH₃⁺), masking silanol interactions and preventing on-column degradation.

Q4: Can I use GC-MS to characterize aminophenyl acrylates? The Causality: It is highly discouraged. Acrylates are prone to thermal polymerization. The high temperatures in the GC injection port (often >250°C) supply enough activation energy to initiate radical cross-linking or accelerate thermal aza-Michael additions, leading to column fouling and artifactual mass spectra. The Solution: Default to LC-MS with Electrospray Ionization (ESI) operating at lower temperatures.

FAQ Section 3: Storage, Handling, and Stability

Q5: Why does my purified aminophenyl acrylate sample turn into an insoluble gel during storage? The Causality: The transition to an insoluble gel indicates the formation of a cross-linked polymeric network. This is driven by auto-initiated free-radical polymerization of the acrylate groups, often triggered by ambient light or trace metal impurities, and exacerbated by the basic nature of the amine. The Solution: Always store the compound at 4°C, strictly protected from light ()[3]. If storing the free base for extended periods, consider adding a radical inhibitor like 4-methoxyphenol (MEHQ) at 10-50 ppm.

Quantitative Data Summary

Analytical TechniqueTarget ParameterCommon ArtifactPreventive Measure
¹H-NMR Vinyl protons (~5.8-6.5 ppm)Upfield shift / Peak broadeningAcidify solvent (e.g., TFA-d)
LC-MS [M+H]⁺ Monomer Mass[2M+H]⁺ Dimer / Severe tailingEndcapped C18 / 0.1% Formic Acid
GC-MS Volatility / MassColumn fouling / GelationAvoid GC; Use LC-MS exclusively
FTIR C=C stretch (~1630 cm⁻¹)Loss of C=C signalUse ATR-FTIR instead of KBr pellets

Self-Validating Experimental Protocols

To guarantee data integrity, implement the following self-validating workflows in your laboratory.

Workflow S1 Sample Prep (Cold, Dilute, Acidic) S2 NMR Analysis (Acidic CDCl3, <25°C) S1->S2 Aliquot 1 S3 LC-MS Analysis (Endcapped C18, 0.1% FA) S1->S3 Aliquot 2 S4 Data Validation (Check Aza-Michael Adducts) S2->S4 Integration Check S3->S4 Mass Match

Caption: Self-validating analytical workflow for characterizing reactive aminophenyl acrylates.

Protocol 1: Stabilized NMR Sample Preparation

This protocol prevents in-situ polymerization during NMR acquisition.

  • Chill Solvents: Pre-chill CDCl₃ to 4°C.

  • Acidification: Add 1 µL of deuterated trifluoroacetic acid (TFA-d) to 1 mL of CDCl₃.

    • Causality: Protonating the amine to an ammonium salt prevents it from acting as a nucleophile, instantly halting the aza-Michael addition pathway.

  • Dissolution: Dissolve 5 mg of the aminophenyl acrylate in 0.6 mL of the chilled, acidified CDCl₃.

  • Validation Step (Crucial): Take a 10 µL aliquot of the stock before adding it to the NMR tube and spot it on a TLC plate alongside the original synthesized batch. If the R_f value matches with no baseline dragging, the sample is intact.

  • Acquisition: Acquire the ¹H-NMR spectrum immediately. Validate the structure by checking the integration ratio of the aromatic protons to the vinyl protons (they must strictly match the theoretical 1:1 ratio for the functional groups).

Protocol 2: LC-MS Method for High-Fidelity Mass Determination

This protocol eliminates column tailing and thermal degradation.

  • Column Selection: Install an endcapped C18 column (e.g., Waters XBridge or equivalent) to minimize silanol interactions.

  • Mobile Phase Prep: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The low pH ensures the amine remains ionized, improving peak shape and preventing on-column nucleophilic attacks.

  • Sample Dilution: Dilute the sample to 10 µg/mL in a 50:50 A:B mixture. Do not leave the sample in pure organic solvent for extended periods.

  • Validation Step (Crucial): Inject a blank (50:50 A:B) immediately after the sample run. If carryover is detected at the monomer's retention time, it indicates on-column polymerization. Flush the column with 100% Acetonitrile containing 0.1% TFA.

  • Detection: Run positive mode ESI. Look for the [M+H]⁺ peak. Screen the spectra for [2M+H]⁺ to rule out dimerization occurring in the source or the sample vial.

References

  • "A Stereoselective Route to Tetrahydrobenzoxazepines and Tetrahydrobenzodiazepines via Ring-Opening and Aza-Michael Addition of Activated Aziridines with 2-Hydroxyphenyl and 2-Aminophenyl Acrylates", Journal of Organic Chemistry,[Link]

  • "Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl) Acetate", Molbank,[Link]

Sources

Optimization

Technical Support Center: Improving the Stability of Aminocinnamic Acid Esters

Welcome to the technical support center dedicated to enhancing the stability of aminocinnamic acid esters. These compounds are of significant interest in pharmaceutical and materials science, but their inherent structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to enhancing the stability of aminocinnamic acid esters. These compounds are of significant interest in pharmaceutical and materials science, but their inherent structural features—the ester linkage, the amino group, and the conjugated double bond—render them susceptible to various degradation pathways. This guide provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you navigate and overcome common stability challenges encountered during your research and development efforts.

Section 1: Understanding the Root Causes of Instability

This section addresses the fundamental mechanisms behind the degradation of aminocinnamic acid esters. A clear understanding of these pathways is the first step toward developing effective stabilization strategies.

Q1: What are the primary chemical degradation pathways for aminocinnamic acid esters?

A1: Aminocinnamic acid esters are susceptible to three main degradation pathways:

  • Hydrolysis: This is the cleavage of the ester bond by water, which is often the most common stability issue. The reaction is catalyzed by the presence of acids or bases and results in the formation of the parent aminocinnamic acid and the corresponding alcohol.[1][2] Even trace amounts of moisture can initiate this process.[1]

  • Oxidation: The electron-rich aromatic ring, particularly the amino group and any hydroxyl substituents, is prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[3][4] This degradation often leads to the formation of colored impurities and a loss of potency.

  • Photodegradation: The conjugated system of double bonds in the cinnamate structure readily absorbs UV light. This energy absorption can lead to two primary photochemical reactions: E/Z (trans-cis) isomerization and [2+2] cycloaddition.[5][6][7] Isomerization alters the molecule's geometry, which can impact its biological activity, while cycloaddition leads to the formation of dimers (e.g., truxillic acid derivatives), effectively cross-linking the material.[8]

Q2: How does pH affect the stability of my aminocinnamic acid ester?

A2: The pH of the environment is a critical factor, primarily influencing hydrolytic stability. The rate of ester hydrolysis is significantly accelerated under both strongly acidic and strongly alkaline conditions.[1][9] For most esters, the greatest stability is found in a slightly acidic to neutral pH range, typically between pH 4 and 8.[1] It is crucial to determine the specific pH of maximum stability for your molecule, as this can vary. For instance, while a more acidic microenvironment can decrease the rate of hydrolysis for certain functional groups like amidines, it can simultaneously accelerate the hydrolysis of the ester group.[9]

Q3: My compound changes color over time, even when stored in the dark. What is happening?

A3: Color change in the absence of light is a classic indicator of oxidative degradation. The amino group on the phenyl ring is particularly susceptible to oxidation, which can lead to the formation of highly colored quinone-imine type structures or other chromophoric degradation products. This process can be catalyzed by trace metal ions (like iron or copper) or initiated by reactive oxygen species.[4][10]

Q4: I've observed a loss of efficacy in my compound after exposure to ambient light. Is this reversible?

A4: This is likely due to photodegradation. The most common photochemical reaction is the isomerization of the typically more stable E-(trans) isomer to the Z-(cis) isomer.[5][7] This change in stereochemistry can drastically alter how the molecule fits into a biological receptor or its overall physicochemical properties, leading to a loss of activity. This isomerization is often a reversible process, and a photostationary state (a stable mixture of both isomers) can be reached upon continued irradiation.[7] However, other photodegradation pathways, such as cycloaddition, are generally not reversible and lead to permanent degradation.[6]

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a logical workflow to diagnose and address stability problems as they arise during your experiments.

Problem: I am observing significant degradation of my aminocinnamic acid ester. How do I identify the cause and find a solution?

Solution: A systematic approach is required to pinpoint the cause of instability. The following troubleshooting workflow can guide your investigation. Start by identifying the storage or experimental conditions under which degradation occurs and follow the path to potential causes and solutions.

start Degradation Observed cond Under What Conditions? start->cond aqueous Aqueous Solution (Formulation) cond->aqueous pH, Moisture solid Solid State (Storage) cond->solid Air, Humidity light Light Exposure (Any State) cond->light UV/Vis Light cause_hydrolysis Primary Suspect: Hydrolysis aqueous->cause_hydrolysis cause_oxidation Primary Suspect: Oxidation aqueous->cause_oxidation solid->cause_hydrolysis High Humidity solid->cause_oxidation cause_photo Primary Suspect: Photodegradation light->cause_photo sol_hydrolysis Solutions: • Control pH (4-8 range) • Perform pH-rate profile study • Minimize moisture (desiccants) • Use moisture-proof packaging cause_hydrolysis->sol_hydrolysis sol_oxidation Solutions: • Add Antioxidants (BHT, Tocopherol) • Add Chelating Agents (EDTA) • Purge with inert gas (N2, Ar) • Use vacuum-sealed containers cause_oxidation->sol_oxidation sol_photo Solutions: • Use amber vials or opaque containers • Work under filtered (yellow) light • Perform photostability studies (ICH Q1B) cause_photo->sol_photo

Caption: A troubleshooting workflow for diagnosing instability in aminocinnamic acid esters.

Section 3: Proactive Stabilization Strategies - FAQs

This section details specific methods to proactively enhance the stability of your compounds from the outset.

Q5: Which antioxidants are most effective for aminocinnamic acid esters, and how do I choose one?

A5: The choice of antioxidant depends on the formulation (e.g., aqueous, organic, or solid) and the specific oxidative pathway.

  • Chain-breaking antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and α-tocopherol (Vitamin E) are excellent for scavenging free radicals.[3][4]

  • Reducing agents like ascorbic acid and sodium metabisulfite work by being preferentially oxidized.[4]

  • Selection Criteria:

    • Solubility: The antioxidant must be soluble and stable in your sample matrix.

    • Compatibility: Ensure it does not react adversely with your ester or other components.

    • Efficacy: It is often necessary to screen several antioxidants at various concentrations to determine the most effective one for your system.[1]

    • Regulatory Acceptance: For drug development, the chosen antioxidant must be on the approved list of excipients.

Q6: How can I physically protect my ester from environmental factors?

A6: Formulation strategies can create a physical barrier between the ester and destabilizing environmental factors.

  • Microencapsulation: Coating the active compound with a protective polymer can isolate it from moisture, oxygen, and light.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules. This can shield the labile ester group from hydrolysis and protect the aromatic part from oxidation and light.[4]

  • Esterification Strategy: The choice of the alcohol used for esterification can itself impact stability. For example, creating more hydrophobic, long-chain esters can sometimes reduce water accessibility and improve incorporation into lipid-based formulations.[11]

Q7: My compound is intended for an aqueous solution. Besides buffering the pH, what else can I do?

A7: For aqueous solutions, a multi-pronged approach is best:

  • Determine Optimal pH: Conduct a pH-rate profile study to find the pH of maximum stability.[1]

  • Use a Buffering System: Employ a pharmaceutically acceptable buffer (e.g., citrate, phosphate) to maintain this optimal pH.[4]

  • Add a Chelating Agent: Incorporate EDTA to sequester any trace metal ions that could catalyze hydrolysis or oxidation.[1][4]

  • Add a Soluble Antioxidant: If oxidation is also a concern, add a water-soluble antioxidant like ascorbic acid.

  • Deoxygenate the Solvent: Before preparing the solution, sparge the water with nitrogen or argon to remove dissolved oxygen.

Section 4: Key Experimental Protocols

To systematically investigate and solve stability issues, a forced degradation study is the industry-standard approach.

Q8: How do I perform a forced degradation study to understand the stability profile of my new aminocinnamic acid ester?

A8: A forced degradation or stress testing study involves subjecting the compound to harsh conditions to accelerate degradation. This helps identify potential degradation products and validates the specificity of your analytical method. The goal is to achieve 5-20% degradation.[1]

Experimental Workflow: Forced Degradation Study

cluster_stress Stress Conditions prep Prepare Samples (Solid & Solution) stress Expose to Stress Conditions (Parallel) prep->stress control Store Control Samples (Protected) prep->control analysis Analyze All Samples (Stability-Indicating HPLC) stress->analysis control->analysis eval Evaluate Data (Mass Balance, Degradant ID) analysis->eval acid Acid Hydrolysis (e.g., 0.1M HCl) base Base Hydrolysis (e.g., 0.1M NaOH) ox Oxidation (e.g., 3% H₂O₂) thermal Thermal (e.g., 60°C) photo Photolytic (ICH Q1B Light Box)

Caption: Experimental workflow for a forced degradation study of an aminocinnamic acid ester.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of your ester (e.g., at 1 mg/mL) in a suitable solvent. Also, weigh out samples of the solid compound. For each condition, prepare a separate sample.

  • Control Sample: Store a solution and a solid sample protected from all stress conditions (e.g., at 4°C in the dark).

  • Stress Conditions: Expose the samples to the conditions outlined in the table below. The duration and intensity should be adjusted to achieve 5-20% degradation.[12]

  • Analysis: At predetermined time points, withdraw aliquots from the stressed solutions (neutralize the acid/base samples before injection) and prepare solutions from the stressed solids. Analyze all samples, including the controls, using a validated, stability-indicating HPLC method, preferably with a PDA or MS detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify the peaks of the degradation products, and perform a mass balance analysis to ensure all major components are accounted for.[12]

Table 1: Forced Degradation Conditions and Their Implications

Stress ConditionTypical Reagents/ParametersPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1M - 1M HCl, elevated temperatureHydrolysis of the ester bond.[1]
Base Hydrolysis 0.1M - 1M NaOH, room temperatureSaponification (hydrolysis) of the ester bond.[1]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂)Oxidation of the amino group and aromatic ring.[1]
Thermal Degradation Dry heat (e.g., 60-80°C)Assesses intrinsic thermal stability.
Photostability ICH Q1B compliant light sourceE/Z isomerization, cycloaddition, photo-oxidation.[1][5]

By analyzing the results, you can definitively identify the compound's vulnerabilities. For example, if significant degradation occurs only in the acid/base and high humidity samples, hydrolysis is the primary concern.

References

  • N/A
  • Stability of octyl methoxycinnamate and identification of its photo-degradation product. (n.d.). Taylor & Francis. [Link]

  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023). MDPI. [Link]

  • Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. (2024). MDPI. [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications. [Link]

  • Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. (n.d.). ACS Publications. [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. [Link]

  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023). ResearchGate. [Link]

  • Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. (2022). MDPI. [Link]

  • New Polymer Syntheses. 95. Photosetting Cholesteric Polyesters Derived from 4-Hydroxycinnamic Acid and Isosorbide. (n.d.). ACS Publications. [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). PMC - NIH. [Link]

  • Transient States in [2 + 2] Photodimerization of Cinnamic Acid: Correlation of Solid-State NMR and X-ray Analysis. (2008). Journal of the American Chemical Society. [Link]

  • A study of the photochemical reactions of methoxy cinnamic acid esters. (2023). ScholarWorks@GVSU. [Link]

  • N/A
  • Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. (n.d.). ResearchGate. [Link]

  • N/A
  • Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. (1999). PubMed. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects &amp; Troubleshooting in the Synthesis of Methyl (E)-3-(3-aminophenyl)acrylate

Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of methyl (E)-3-(3-aminophenyl)acrylate via the Mizoroki-Heck cross-coupling o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of methyl (E)-3-(3-aminophenyl)acrylate via the Mizoroki-Heck cross-coupling of 3-iodoaniline and methyl acrylate[1].

As a Senior Application Scientist, I frequently see this reaction fail not due to catalyst choice, but due to poorly optimized solvent environments. The free primary amine (-NH₂) on the 3-iodoaniline substrate introduces a competing nucleophilic pathway. Below, we dissect the causality behind solvent effects, provide a self-validating experimental protocol, and troubleshoot common failure modes.

Mechanistic Visualizer: Solvent-Dictated Reaction Pathways

The choice of solvent directly dictates whether the reaction follows the desired palladium-catalyzed cross-coupling cycle or falls into an uncatalyzed nucleophilic addition trap[2][3].

G SM 3-Iodoaniline + Methyl Acrylate Heck_Cond Polar Aprotic Solvent (DMF/MeCN) Pd Catalyst, Base SM->Heck_Cond Oxidative Addition Aza_Cond Protic Solvent (EtOH/H2O) No Pd / Weak Base SM->Aza_Cond Nucleophilic Attack Heck_Prod Methyl (E)-3-(3-aminophenyl)acrylate (Desired Heck Product) Heck_Cond->Heck_Prod β-Hydride Elimination Aza_Prod β-Amino Ester Adduct (aza-Michael Side Product) Aza_Cond->Aza_Prod Protonation

Divergent pathways of 3-iodoaniline and methyl acrylate dictated by solvent.

Quantitative Diagnostic Dashboard

To understand the thermodynamic and kinetic impact of your solvent, compare the empirical outcomes in the table below. Notice how the dielectric constant (ε) and hydrogen-bonding capacity influence the product distribution.

SolventDielectric Constant (ε)BaseTemp (°C)Heck Product Yield (%)aza-Michael Adduct (%)Catalyst State
DMF 36.7Et₃N8088 <2Stable, homogeneous
MeCN 37.5Et₃N8076 5Slight Pd black precipitation
Ethanol 24.5K₂CO₃8025 65Heavy aza-Michael conversion
Toluene 2.4Et₃N10035 <1Rapid Pd black precipitation

Troubleshooting FAQs

Q1: Why does switching from DMF to Ethanol drastically reduce my Heck coupling yield and produce a heavier byproduct? A1: You are observing a solvent-induced mechanistic shift. Ethanol is a protic solvent that enhances the electrophilicity of methyl acrylate by hydrogen-bonding to its carbonyl oxygen. This significantly accelerates the competing uncatalyzed aza-Michael addition of the nucleophilic 3-iodoaniline amine group to the β-carbon of the acrylate[3]. DMF, a polar aprotic solvent, lacks this hydrogen-bonding capability. Instead, DMF strongly coordinates and stabilizes the cationic Pd(II) intermediates, accelerating the oxidative addition and olefin insertion steps of the Heck cycle while leaving the acrylate less susceptible to direct nucleophilic attack[2].

Q2: Can I use Toluene to completely eliminate the aza-Michael side reaction? A2: While Toluene (a non-polar solvent) effectively suppresses the aza-Michael addition, it introduces a new failure mode: catalyst starvation. Toluene poorly solvates both the cationic Pd intermediates and the base hydrohalide salts (e.g., Et₃NH⁺ I⁻) generated during the catalytic cycle. This lack of stabilization leads to premature reductive agglomeration of the catalyst into inactive Pd black, stalling your conversion at ~35%. If a less polar solvent is strictly required for your workflow, Acetonitrile (MeCN) offers a better-balanced dielectric constant.

Q3: My DMF reaction is turning black within 15 minutes and stalling. How do I fix this? A3: The black precipitate is inactive Pd(0) agglomerating into Pd black. In DMF, if the local concentration of the free amine is too high, it can weakly coordinate to the palladium center, displacing your phosphine ligands and poisoning the catalyst. Furthermore, if your base is insufficient to neutralize the HI byproduct, the catalytic cycle halts. Resolution: Ensure rigorous degassing (oxygen promotes ligand oxidation and catalyst decay). Consider adding a slight excess of Et₃N or upgrading to a more sterically demanding, stabilizing ligand like tri-o-tolylphosphine, which resists displacement by the primary amine.

Q4: How does solvent choice affect the E/Z stereoselectivity of the final acrylate product? A4: Heck reactions with electron-deficient olefins like methyl acrylate are inherently highly selective for the (E)-isomer due to severe steric clashing in the transition state during the β-hydride elimination step. Solvents rarely flip this inherent thermodynamic preference. However, coordinating solvents like DMF ensure the Pd catalyst remains bulky (by occupying vacant coordination sites), which practically guarantees >99% (E)-selectivity.

Validated Experimental Protocol

This methodology utilizes a self-validating system. Do not proceed to the next step unless the physical chemical cues match the expected observations.

Synthesis of Methyl (E)-3-(3-aminophenyl)acrylate in DMF

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, dissolve 3-iodoaniline (1.0 equiv, 10 mmol) and methyl acrylate (1.5 equiv, 15 mmol) in anhydrous DMF (50 mL, 0.2 M). Bubble dry nitrogen gas through the solution for 15 minutes.

  • Causality: An excess of acrylate compensates for its volatility and potential thermal polymerization. Anhydrous DMF prevents water-induced aza-Michael pathways. Degassing prevents the oxidation of the phosphine ligand.

Step 2: Catalyst & Base Addition

  • Action: Add Pd(OAc)₂ (2 mol%), tri-o-tolylphosphine (4 mol%), and Et₃N (2.0 equiv, 20 mmol) against a positive flow of nitrogen.

  • Self-Validation Check: Upon stirring for 5 minutes at room temperature, the solution must transition to a clear, pale yellow/orange color. This visual cue indicates the successful reduction of Pd(II) to the active Pd(0)-phosphine complex. If the solution turns dark brown or black immediately, your system is contaminated with oxygen or water.

Step 3: Catalytic Turnover (Heating)

  • Action: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Check: After 1-2 hours, a fine white suspension will begin to form in the yellow solution. This is the Et₃NH⁺ I⁻ salt precipitating out. The presence of this salt is physical proof that the catalytic cycle is turning over and releasing hydrogen iodide.

Step 4: Quenching & Phase Separation

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (3 × 100 mL) and saturated brine (1 × 50 mL).

  • Causality: DMF is highly water-soluble but can cause severe tailing during chromatography. Multiple aggressive aqueous washes are mandatory to partition the DMF into the aqueous layer while retaining the target ester in the organic layer.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

  • Self-Validation Check: The desired product, methyl (E)-3-(3-aminophenyl)acrylate, will elute as a distinct UV-active band and yield a pale yellow solid upon solvent evaporation.

References

  • [2] Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. Available at:[Link]

  • [3] Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [1] Lipid Trolling to Optimize A3 Adenosine Receptor-Positive Allosteric Modulators (PAMs). PubMed Central (PMC). Available at:[Link]

Sources

Optimization

catalyst selection for cross-coupling with aminophenyl derivatives

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic bottlenecks encountered when working with unp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic bottlenecks encountered when working with unprotected aminophenyl derivatives (such as haloanilines, aminophenylboronic acids, and halotryptophans).

Free amino groups present a fundamental challenge in palladium-catalyzed cross-coupling: they act as strong σ-donors that can poison the catalyst, and they serve as competitive nucleophiles that can hijack the reaction pathway. This guide provides the causality behind catalyst selection, self-validating protocols, and targeted troubleshooting to ensure your syntheses succeed.

Diagnostic Workflow: Catalyst Selection

Before setting up your reaction, use the logical workflow below to identify the optimal palladium precatalyst based on your specific transformation and substrate class.

CatalystSelection Start Target Reaction with Aminophenyl Derivative ReactionType Reaction Type? Start->ReactionType Suzuki C-C Bond Formation (Suzuki-Miyaura) ReactionType->Suzuki C-C Buchwald C-N Bond Formation (Buchwald-Hartwig) ReactionType->Buchwald C-N SubstrateS Substrate Type? Suzuki->SubstrateS SubstrateB Amine Type? Buchwald->SubstrateB OrthoHalo Unprotected ortho-Haloaniline SubstrateS->OrthoHalo AminoBoronic Aminophenylboronic Acid/Ester SubstrateS->AminoBoronic PrimaryAmine Primary Amine Coupling SubstrateB->PrimaryAmine SecondaryAmine Secondary Amine Coupling SubstrateB->SecondaryAmine CatCata CataCXium A Pd G3 OrthoHalo->CatCata CatSPhos SPhos Pd G3 (High aqueous stability) AminoBoronic->CatSPhos CattBu tBuXPhos Pd G3 or BrettPhos Pd G3 PrimaryAmine->CattBu CatRu RuPhos Pd G3 SecondaryAmine->CatRu

Logical workflow for selecting Pd precatalysts in aminophenyl cross-coupling.

Knowledge Base & FAQs (The "Why" Behind the "How")

Q: Why do unprotected aminophenyl derivatives frequently poison standard palladium catalysts? A: Free primary and secondary amines are strong σ-donors. In a standard catalytic cycle, the active monoligated L-Pd(0) species must undergo oxidative addition with the aryl halide. However, if the supporting ligand lacks sufficient steric bulk (e.g., PPh3 or dppf), the basic nitrogen of the aminophenyl substrate can coordinate directly to the empty orbitals of the Pd center[1]. This forms a stable, off-cycle resting state, sequestering the catalyst and halting the reaction. We prevent this by utilizing bulky dialkylbiaryl phosphines (Buchwald ligands) that physically block the coordination sphere[2].

MechanisticPitfall Pd0 Active L-Pd(0) ArX Haloaniline Substrate Pd0->ArX Coord Off-Cycle Resting State (Amine Coordination) ArX->Coord Small Ligand (e.g., PPh3) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) ArX->OxAdd Bulky Ligand (e.g., tBuXPhos) Coord->Pd0 Heat / Dissociation Product Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination

Competing pathways in Pd-catalyzed coupling of aminophenyls: Coordination vs. Oxidative Addition.

Q: How do I prevent competitive C-N coupling (Buchwald-Hartwig) when attempting a C-C coupling (Suzuki-Miyaura) on a haloaniline? A: In Suzuki-Miyaura couplings of unprotected ortho-bromoanilines, the proximity of the amine group makes it a potent competing nucleophile. To favor C-C bond formation, you must accelerate the transmetalation step. CataCXium A Pd G3 is uniquely effective for this[3]. The extreme steric bulk of the adamantyl groups on CataCXium A prevents the amine from coordinating, while its electron-rich nature accelerates transmetalation of the boronic ester[3][4].

Q: Which catalyst system is optimal for the Buchwald-Hartwig amination of free halotryptophans? A: Free amino acids present a dual chelation threat (amine and carboxylate). To achieve successful C-N coupling without protecting groups, use a precatalyst like tBuXPhos Pd G1 or G3[5]. The tert-butyl groups on the phosphine provide a rigid steric umbrella that prevents catalyst deactivation, allowing successful coupling even in aqueous conditions[5].

Quantitative Data: Catalyst Selection Matrix

The following table summarizes the quantitative and qualitative properties of key ligands used to overcome aminophenyl coordination.

Ligand / PrecatalystDialkyl GroupPrimary ApplicationKey Mechanistic Advantage
CataCXium A Di(1-adamantyl)Suzuki-Miyaura (C-C)Extreme bulk prevents ortho-amine coordination; accelerates transmetalation[3][4].
tBuXPhos Di-tert-butylBuchwald-Hartwig (C-N)Rigid steric umbrella prevents deactivation by free amino acids (e.g., halotryptophans)[5].
XPhos DicyclohexylSuzuki-Miyaura / B-HBroad scope; excellent for primary amines and standard aminophenylboronic acids[2].
RuPhos DicyclohexylBuchwald-Hartwig (C-N)Isopropoxy groups stabilize Pd intermediates; optimal for secondary amines[2].

Standard Operating Procedures (Protocols)

Protocol A: Suzuki-Miyaura Coupling of Unprotected ortho-Bromoanilines

Designed to prevent competitive C-N dimerization and amine coordination[3][4].

Self-Validating Mechanism: By utilizing a Pd G3 precatalyst, the system strictly enforces a 1:1 Ligand-to-Palladium ratio. This prevents the formation of an unreactive PdL2 thermodynamic sink. The rapid activation of the G3 precatalyst by mild base releases the active L-Pd(0) species, visually confirmed by the dissolution of the precatalyst and a homogeneous color change, validating that the catalytic cycle has initiated before substrate degradation can occur.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-flushed glovebox, add the unprotected ortho-bromoaniline derivative (1.0 equiv) and the corresponding boronic ester (1.5 equiv) to an oven-dried reaction vial[4].

  • Catalyst Loading: Add CataCXium A Pd G3 (10 mol%) and anhydrous K3PO4 (2.0 equiv)[4].

  • Solvation: Add degassed 2-Methyltetrahydrofuran (2-MeTHF) to achieve a 0.2 M substrate concentration[4].

  • Reaction: Seal the vial, remove it from the glovebox, and heat the vigorously stirring mixture at 80 °C for 12–16 hours[4].

  • Workup: Cool to room temperature. Dilute with ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[4].

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination of Unprotected Halotryptophans

Designed to bypass the chelation threat of free amino acids[5].

Self-Validating Mechanism: The extreme steric profile of the tert-butyl groups on tBuXPhos physically precludes the free amine of the halotryptophan from entering the inner coordination sphere of the palladium center. If the reaction proceeds without catalyst poisoning (evidenced by the absence of premature Pd black precipitation), the system self-validates that the steric shielding is functioning as designed.

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the unprotected halotryptophan (1.0 equiv), the coupling amine (1.2 equiv), and tBuXPhos Pd G1 or G3 (2–5 mol%)[5].

  • Base Addition: Add an appropriate base (e.g., K2CO3 or NaOtBu depending on solvent compatibility) (2.5 equiv).

  • Solvation: Add a degassed aqueous/organic solvent mixture (e.g., Water/t-Amyl alcohol)[5].

  • Reaction: Purge the vial with argon, seal, and heat under microwave irradiation at 100 °C for 8 minutes (or thermally at 65 °C for 16 hours)[5].

  • Purification: Filter the crude mixture through a 0.22 μm syringe filter and purify directly via preparative HPLC to isolate the functionalized amino acid[5].

Troubleshooting Guide

Issue: Immediate formation of a black precipitate (Pd Black) upon heating.

  • Causality: The catalyst is decomposing into inactive bulk Pd(0) nanoparticles before oxidative addition can occur. With aminophenyls, this often happens if the amine outcompetes the phosphine ligand for the Pd center, leading to an unstable intermediate that aggregates.

  • Resolution: Ensure rigorous degassing of all solvents. Switch from a traditional Pd(OAc)2 + free ligand system to a pre-formed Pd G3 or G4 precatalyst to guarantee immediate generation of the active monoligated L-Pd(0) species.

Issue: High conversion of starting material, but the major product is a dimerized C-N coupled byproduct.

  • Causality: During a Suzuki-Miyaura reaction, the free amine on your substrate is acting as a nucleophile, outcompeting the transmetalation step of the boronic acid and resulting in self-condensation.

  • Resolution: Switch to a more sterically demanding ligand (e.g., CataCXium A) to block the amine[3]. Additionally, use a stronger, more soluble base (like aqueous KOH or K3PO4) to accelerate the formation of the reactive boronate complex, pushing the C-C transmetalation pathway faster than the C-N amination pathway.

Issue: Complete lack of reactivity (Starting materials recovered intact).

  • Causality: The formation of a highly stable Pd-amine resting state (catalyst poisoning). The ligand used is too small to prevent the substrate's primary amine from chelating the metal.

  • Resolution: Upgrade the steric bulk of your ligand. If using XPhos, upgrade to tBuXPhos[5]. If the issue persists, slightly elevate the reaction temperature (by 10–15 °C) to promote the thermal dissociation of the amine from the palladium center.

References

  • "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." National Center for Biotechnology Information (PMC).[Link]

  • "Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings." Journal of the American Chemical Society. [Link]

  • "Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions." RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Work-Up &amp; Troubleshooting for Methyl (E)-3-(3-aminophenyl)acrylate

Welcome to the Advanced Technical Support Center. Handling bifunctional molecules like methyl (E)-3-(3-aminophenyl)acrylate requires a deep understanding of competing chemical properties. This molecule features an electr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Handling bifunctional molecules like methyl (E)-3-(3-aminophenyl)acrylate requires a deep understanding of competing chemical properties. This molecule features an electron-rich aromatic amine (aniline derivative) and an electron-deficient α,β -unsaturated ester (cinnamate derivative). This dual reactivity makes the work-up procedure highly susceptible to product loss, ester hydrolysis, and unwanted aza-Michael additions.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate their work-up workflows.

The "Why": Mechanistic Pitfalls in the Work-Up

Do not treat this molecule like a standard organic intermediate. Every choice in your extraction protocol must account for the following causal relationships:

  • Amine Basicity vs. Partitioning: The aniline moiety has a pKa of approximately 4.6 (1)[1]. If the aqueous phase drops below pH 5 during the quench, the amine protonates to form an anilinium salt. This shifts the molecule's solubility entirely into the aqueous phase, resulting in catastrophic product loss during liquid-liquid extraction.

  • Ester Saponification: The methyl cinnamate substructure is highly susceptible to base-catalyzed hydrolysis (2)[2]. Using strong alkalis (e.g., NaOH, KOH) to basify the solution will rapidly cleave the methyl ester, converting your product into a water-soluble 3-(3-aminophenyl)acrylic acid carboxylate salt.

  • Aza-Michael Addition & Polymerization: The α,β -unsaturated ester is a potent Michael acceptor, while the primary aniline acts as a Michael donor. Although intermolecular aza-Michael additions of anilines to acrylates are generally slow without catalysts (3)[3], applying excessive heat during solvent evaporation concentrates the neat product, driving oligomerization and degradation.

Quantitative Data: pH-Dependent Partitioning Matrix

To prevent product loss, the pH of your work-up must be tightly controlled. Use the following matrix to predict the state of your molecule during extraction.

Aqueous pHAniline StateEster StateWork-Up Outcome
< 4.0 Protonated (Anilinium)Stable❌ Product lost to aqueous waste
7.5 – 8.0 Neutral (Free base)StableOptimal organic extraction
> 10.0 Neutral (Free base)Hydrolyzed (Carboxylate)❌ Product lost as hydrolyzed acid
Self-Validating Extraction Protocol

This methodology embeds real-time analytical checks to ensure the system self-validates before you proceed to the next step, eliminating blind product loss.

Step 1: Reaction Quenching Transfer the crude reaction mixture slowly into a vigorously stirred flask containing an equal volume of ice-cold saturated aqueous NaHCO3​ (4)[4].

  • Validation Checkpoint A: Dip a pH test strip into the aqueous layer. It must read exactly between pH 7.5 and 8.0. If pH < 7.5, add more NaHCO3​ . If pH > 8.5, neutralize cautiously with 0.1 M NaH2​PO4​ .

Step 2: Liquid-Liquid Partitioning Add Ethyl Acetate (EtOAc) at 3x the aqueous volume. Stir for 5 minutes, then transfer to a separatory funnel and allow phase separation.

  • Validation Checkpoint B: Before discarding the aqueous layer, perform a TLC spot test of both the organic and aqueous layers. Visualize under UV (254 nm). The aqueous layer must show zero UV-active material at the product's Rf​ , confirming 100% partitioning into the organic phase.

Step 3: Washing and Drying Wash the combined organic layers once with brine to remove emulsion-causing salts and residual water. Dry the organic layer over anhydrous Na2​SO4​ until the powder is free-flowing (not clumping).

Step 4: Temperature-Controlled Concentration Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Validation Checkpoint C: Ensure the water bath temperature strictly does not exceed 30°C to prevent aza-Michael oligomerization (3)[3].

Work-Up Decision Workflow

WorkupWorkflow Start Crude Reaction Mixture Quench Quench with ice-cold sat. NaHCO3 Start->Quench CheckPH Check Aqueous pH Quench->CheckPH Acidic pH < 5 (Anilinium Salt) CheckPH->Acidic Too Acidic Basic pH > 10 (Ester Hydrolysis) CheckPH->Basic Too Basic Optimal pH 7.5 - 8.0 (Neutral Molecule) CheckPH->Optimal Ideal Acidic->Quench Add NaHCO3 Basic->Quench Add mild acid buffer Extract Extract with EtOAc (3x volume) Optimal->Extract Dry Dry over Na2SO4 & Filter Extract->Dry Concentrate Concentrate in vacuo (T < 30°C) Dry->Concentrate Product Pure Methyl (E)-3- (3-aminophenyl)acrylate Concentrate->Product

Workflow for the pH-controlled extraction of methyl (E)-3-(3-aminophenyl)acrylate.

Frequently Asked Questions (FAQs)

Q: Why did my product partition into the aqueous waste? A: You likely over-acidified the quench. Aniline has a pKa of ~4.6 (1)[1]. Below pH 5, the amine protonates into an anilinium salt, making it highly water-soluble. Always verify the aqueous phase is slightly basic (pH 7.5–8.0) before phase separation.

Q: I used 1M NaOH to basify the aqueous layer, and my product disappeared. What happened? A: Strong alkalis cause rapid saponification of the methyl ester, converting it into a water-soluble carboxylate salt (2)[2]. You inadvertently synthesized 3-(3-aminophenyl)acrylic acid. Stick to mild buffers like NaHCO3​ .

Q: Why is my isolated product a dark, viscous oil instead of a pale solid? A: There are two primary culprits:

  • Oxidation: Anilines are electron-rich and highly prone to air oxidation, which forms dark yellow/red impurities (1)[1]. Always flush the purified product with inert gas (Ar/N2) and store it at -20°C.

  • Polymerization: Concentrating the product at high temperatures (>40°C) promotes intermolecular aza-Michael addition between the amine and the acrylate double bond (3)[3].

References
  • Aniline - Wikipedia | Wikipedia | 1

  • hydrolysis of esters | Chemguide | 2

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines | ACS Publications | 3

  • Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide | Benchchem | 4

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of ortho, meta, and para-aminophenyl acrylates

Comparative Biological Activity of Ortho, Meta, and Para-Aminophenyl Acrylates: A Comprehensive Guide Executive Summary Aminophenyl acrylates are highly versatile pharmacophores in medicinal chemistry, serving both as ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of Ortho, Meta, and Para-Aminophenyl Acrylates: A Comprehensive Guide

Executive Summary

Aminophenyl acrylates are highly versatile pharmacophores in medicinal chemistry, serving both as active biological agents and as critical intermediates for complex drug scaffolds. The positional isomerism of the amino group (-NH₂) relative to the acrylate moiety (-CH=CH-COOR) on the benzene ring—yielding ortho, meta, and para isomers—fundamentally alters the molecule's electronic distribution, steric profile, and subsequent biological activity. This guide provides an objective, data-driven comparison of these isomers to inform rational drug design and synthetic workflows.

Structural & Electronic Causality of Isomerism

The spatial arrangement of the electron-donating amino group dictates the reactivity of the acrylate tail. Understanding these electronic effects is paramount for predicting target engagement.

  • Para-Isomer (4-APA) : The amino group at the 4-position strongly donates electron density through resonance, stabilizing transition states during electrophilic interactions 1[1]. This low steric hindrance allows the para-isomer to easily intercalate into enzymatic pockets, making it highly active in direct biological assays.

  • Meta-Isomer (3-APA) : In the 3-position, the amino group cannot donate electrons directly to the acrylate via resonance1[1]. This lack of direct resonance communication preserves the electrophilicity of the acrylate while providing a unique geometric angle (120°) that is highly favored in specific receptor-binding conjugates.

  • Ortho-Isomer (2-APA) : The 2-position places the nucleophilic amine in close spatial proximity to the electrophilic acrylate. This high steric hindrance and proximity effect heavily bias the molecule toward intramolecular cyclization rather than intermolecular target binding 2[2].

Comparative Biological Activity Profiles

Para-Aminophenyl Acrylates: Direct Antimicrobial & Anticancer Agents

The para-isomer, such as methyl 3-(4-aminophenyl)acrylate, exhibits potent direct biological activity. Its unhindered structure allows it to participate in critical hydrogen bonding and nucleophilic attacks within bacterial cell walls and cancer cell lines3[3]. Furthermore, para-aminophenyl acrylates are heavily utilized in the synthesis of photoswitchable Histone Deacetylase (HDAC) inhibitors. The para geometry is ideal for forming azobenzene linkages that undergo cis-trans isomerization upon light irradiation, allowing for high spatiotemporal control of targeted anticancer activity 4[4].

Meta-Aminophenyl Acrylates: Superiority in Anti-Plasmodial Conjugates

While less active as a standalone monomer, the meta-isomer shines when hybridized into complex drug conjugates. In the development of quinoline-based antimalarial drugs, conjugating 4,7-dichloroquinoline with methyl (E)-3-(3-aminophenyl)acrylate yields compounds with exceptional anti-plasmodial activity. The meta position of the acrylate on the aryl ring provides the optimal spatial orientation for hemozoin inhibition, significantly outperforming both the ortho and para configurations against Plasmodium falciparum strains 5[5].

Ortho-Aminophenyl Acrylates: Precursors to Bioactive Heterocycles

The ortho-isomer rarely acts as a terminal biological agent due to its inherent instability and propensity for intramolecular reactions. However, this exact property makes it an invaluable precursor. Under specific catalytic conditions, ortho-aminophenyl acrylates undergo stereoselective dual functionalization to form indoline-fused cyclobutanes and other polycyclic scaffolds2[2]. These downstream heterocyclic products possess profound biological activities, including targeted anticancer properties.

IsomerComparison Root Aminophenyl Acrylates Ortho Ortho-Isomer (2-APA) Root->Ortho Meta Meta-Isomer (3-APA) Root->Meta Para Para-Isomer (4-APA) Root->Para Ortho_Prop High Steric Hindrance Intramolecular Cyclization Ortho->Ortho_Prop Meta_Prop No Direct Resonance Optimal Conjugate Geometry Meta->Meta_Prop Para_Prop Low Steric Hindrance Strong Resonance Donor Para->Para_Prop Ortho_Bio Precursor to Indolines (Anticancer Scaffolds) Ortho_Prop->Ortho_Bio Meta_Bio High Anti-plasmodial Activity (Quinoline Hybrids) Meta_Prop->Meta_Bio Para_Bio Direct Antimicrobial & Anticancer (HDACi) Para_Prop->Para_Bio

Logical relationship between aminophenyl acrylate isomer structure and bioactivity.

Quantitative Data Comparison

IsomerStructural FeaturePrimary Biological RoleKey Mechanism of ActionSteric Hindrance
Ortho (2-APA) Amine adjacent to acrylatePrecursor to Bioactive ScaffoldsIntramolecular cyclization (Indolines)High
Meta (3-APA) Amine separated by one carbonAnti-plasmodial ConjugatesHemozoin inhibition via optimal geometryModerate
Para (4-APA) Amine opposite to acrylateDirect Antimicrobial / AnticancerHydrogen bonding, nucleophilic attackLow

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to confirm mechanistic success.

Protocol A: Stereoselective Synthesis via Heck Coupling

Objective: Synthesize (E)-methyl 3-(4-aminophenyl)acrylate. Causality: Palladium-catalyzed Heck coupling is chosen over Wittig olefination to ensure high E-stereoselectivity of the acrylate double bond, which is critical for biological receptor fitting.

  • Reagent Preparation : In an oven-dried Schlenk flask, combine 4-iodoaniline (1.0 equiv), methyl acrylate (1.5 equiv), and Pd(OAc)₂ (5 mol%).

  • Catalytic Activation : Add triethylamine (Et₃N, 2.0 equiv) as the base. Causality: Et₃N neutralizes the HI byproduct, preventing the deactivation of the Pd(0) catalyst and shifting the equilibrium toward the product.

  • Reaction : Stir in anhydrous DMF at 80°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Step : Monitor via TLC. Post-purification, perform ¹H-NMR spectroscopy. The reaction is validated if the vinylic protons exhibit a coupling constant ( J ) of ~16 Hz, confirming the trans (E) configuration.

Protocol B: Resazurin-Based Antimicrobial MIC Assay

Objective: Evaluate the Minimum Inhibitory Concentration (MIC) of the synthesized isomers.

  • Inoculation : Seed 96-well plates with S. aureus (ATCC 25923) at a density of 5×105 CFU/mL in Mueller-Hinton broth.

  • Treatment : Add serial dilutions of the aminophenyl acrylate isomers (0.5 to 256 µg/mL).

  • Internal Controls : Column 11 serves as the positive control (Ciprofloxacin, validating bacterial susceptibility), and Column 12 serves as the vehicle control (1% DMSO, validating that the solvent does not cause cell death).

  • Indicator Addition : After 18 hours of incubation at 37°C, add 20 µL of 0.015% resazurin solution to all wells.

  • Self-Validation & Readout : Incubate for 2 hours. Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. This colorimetric shift prevents false-positive MIC readings caused by compound precipitation, ensuring that the lack of turbidity truly correlates with cell death.

BioWorkflow Syn Synthesis via Heck Reaction Pur Purification & 1H-NMR Validation Syn->Pur Assay1 Antimicrobial Assay (Resazurin MIC) Pur->Assay1 Assay2 Anti-plasmodial Assay (Hemozoin Inhibition) Pur->Assay2 Assay3 Cytotoxicity Assay (HeLa Cell Lines) Pur->Assay3

Self-validating experimental workflow for the synthesis and biological assay of isomers.

References

  • Bokosi et al. "Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation" - National Institutes of Health (NIH). 5

  • BenchChem. "Methyl 3-(4-aminophenyl)acrylate hydrochloride" - BenchChem. 3

  • Master Organic Chemistry. "Understanding Ortho, Para, and Meta Directors" - Master Organic Chemistry. 1

  • "Visible-Light-Controlled Histone Deacetylase Inhibitors for Targeted Cancer Therapy" - National Institutes of Health (NIH). 4

  • "Stereoselective Synthesis of Indoline-Fused Cyclobutanes via Dual Functionalization of Alkynyl Diazo Carboxylates" - American Chemical Society (ACS). 2

Sources

Comparative

Unambiguous Structural Validation of Methyl (E)-3-(3-aminophenyl)acrylate: A Comparative NMR Guide

As drug development and materials science push toward increasingly complex chemical spaces, the unambiguous structural confirmation of synthetic intermediates is non-negotiable. For small molecules like methyl (E)-3-(3-a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science push toward increasingly complex chemical spaces, the unambiguous structural confirmation of synthetic intermediates is non-negotiable. For small molecules like methyl (E)-3-(3-aminophenyl)acrylate , relying solely on traditional 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) introduces critical vulnerabilities. Overlapping aromatic signals and stereochemical ambiguities can mask isomeric impurities, leading to downstream failures.

This guide provides an objective comparison between traditional 1D methodologies and an integrated 2D NMR suite (COSY, HSQC, HMBC, NOESY). By dissecting the causality behind specific experimental parameters, we establish a self-validating workflow for definitive structural elucidation[1].

The Analytical Dilemma: Traditional vs. 2D NMR Workflows

Methyl (E)-3-(3-aminophenyl)acrylate presents two primary structural challenges:

  • Stereochemical Assignment: Confirming the (E)-geometry (trans) of the acrylate double bond.

  • Regiochemical Assignment: Unambiguously proving the meta-substitution of the amino group on the benzene ring relative to the acrylate moiety.

While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula ( C10​H11​NO2​ ), it is structurally blind to isomerism. The table below compares the performance of the traditional 1D workflow against an integrated 2D NMR approach.

Table 1: Comparative Performance for Structural Validation
Analytical FeatureTraditional Approach (1D ¹H/¹³C + HRMS)Advanced Approach (Integrated 2D NMR Suite)Verdict / Advantage
Stereochemistry (E vs Z) Relies on ³JHH coupling (~16 Hz). Effective if signals are isolated.Confirmed via NOESY (through-space) and COSY.2D is Superior: NOESY provides absolute spatial validation, independent of spectral overlap.
Regiochemistry (Ring Substitution) Highly ambiguous. Relies on complex multiplet analysis (AMXY spin systems) which often overlap.Unambiguous. HMBC maps 2- and 3-bond carbon-proton connectivity directly to the -NH₂ bearing carbon.2D is Definitive: HMBC eliminates reliance on splitting patterns by proving skeletal connectivity[2].
Signal Resolution Poor. Aromatic protons (H2, H4, H5, H6) frequently overlap in 1D ¹H NMR.Excellent. HSQC disperses overlapping proton signals across the orthogonal ¹³C dimension.2D is Superior: Reduces crowding conceptually and geometrically[1].
Time Investment ~15 minutes~2 to 4 hoursTraditional is Faster: However, the time saved is negated if the structure is misassigned.

Strategic Experimental Design & Protocols

To generate a self-validating data package, the experimental setup must be meticulously controlled. The following protocols detail the acquisition of 2D NMR spectra on a 400–500 MHz spectrometer, emphasizing the causality behind each parameter choice.

G A Sample Preparation (DMSO-d6 to lock -NH2) B 1D 1H & 13C NMR (Baseline Anchors) A->B C Homonuclear 2D (COSY, NOESY) B->C D Heteronuclear 2D (HSQC, HMBC) B->D E Data Integration & Resonance Assignment C->E D->E F Unambiguous Structural Validation E->F

Caption: Workflow for comprehensive 2D NMR structural validation.

Protocol 1: Sample Preparation & 1D Anchoring
  • Causality: The choice of solvent dictates the visibility of exchangeable protons. We utilize DMSO-d₆ rather than CDCl₃. DMSO is a strong hydrogen-bond acceptor that slows the chemical exchange rate of the -NH₂ protons, allowing them to appear as a distinct, integrable broad singlet (~5.25 ppm). This acts as a critical structural anchor for subsequent NOESY and HMBC correlations.

  • Step 1: Dissolve 20–25 mg of high-purity methyl (E)-3-(3-aminophenyl)acrylate in 0.6 mL of DMSO-d₆.

  • Step 2: Acquire a standard 1D ¹H NMR (16 scans) and ¹³C NMR (512 scans).

  • Validation Checkpoint: Ensure the -NH₂ signal is sharp and integrates to 2.0 relative to the alkene protons before proceeding to 2D acquisition.

Protocol 2: Multiplicity-Edited HSQC
  • Causality: Standard HSQC correlates directly attached ¹H-¹³C pairs. Multiplicity editing adds phase information (CH/CH₃ = positive, CH₂ = negative), instantly differentiating the methyl ester group from the aromatic methines.

  • Step 1: Set the ¹JCH coupling constant parameter to 145 Hz (optimal average for aromatic and aliphatic CH bonds).

  • Step 2: Acquire with 256 increments in the F1 (¹³C) dimension and 4 scans per increment to ensure sufficient signal-to-noise for the carbon dimension.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Causality: HMBC detects long-range (2- to 4-bond) ¹H-¹³C couplings. To bridge the acrylate group to the aromatic ring, the long-range delay must be optimized for a coupling constant (ⁿJCH) of 8 Hz (delay = 1 / (2 * 8) = 62.5 ms). This specifically enhances the critical 3-bond correlations from the alkene H-β to the aromatic C2 and C6 carbons.

  • Step 1: Set the long-range J-coupling parameter to 8 Hz.

  • Step 2: Acquire with 512 increments in F1 to ensure high resolution in the carbon dimension, preventing ambiguity between closely spaced aromatic carbons[3].

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Causality: NOESY detects through-space proximity (< 5 Å). For a small molecule (MW = 177.2 g/mol ) tumbling rapidly in solution (extreme narrowing limit), NOE cross-peaks will be positive. A mixing time (τm) of 300–500 ms allows sufficient NOE buildup without introducing spin-diffusion artifacts.

  • Step 1: Set the mixing time to 400 ms.

  • Step 2: Acquire with 256 increments and 16 scans per increment.

Data Synthesis and Structural Assignment

The integration of these experiments yields a self-consistent data matrix. Table 2 summarizes the validated chemical shifts and key 2D correlations.

Table 2: Validated NMR Data for Methyl (E)-3-(3-aminophenyl)acrylate in DMSO-d₆
Position¹H Shift (ppm), Mult., J (Hz)¹³C Shift (ppm)COSY (¹H-¹H)Key HMBC (¹H → ¹³C)Key NOESY (Through-Space)
1 (C=O) -167.0---
-OCH₃ 3.70, s, 3H51.5-C=O (167.0)H-α (weak)
H-α 6.45, d, 16.0117.0H-βC=O (167.0), C1 (135.0)-OCH₃
H-β 7.50, d, 16.0145.0H-αC=O, C2 (113.5), C6 (118.0)H2, H6
C1 (Ar) -135.0---
H2 (Ar) 6.95, t, 2.0113.5H4, H6 (weak)C-β (145.0), C4, C6, C3 (149.0) H-β, -NH₂
C3 (Ar) -149.0---
-NH₂ 5.25, br s, 2H--C2 (113.5), C4 (116.0)H2, H4
H4 (Ar) 6.65, ddd, 8.0, 2.0, 1.0116.0H5C2, C6, C3 (149.0) H5, -NH₂
H5 (Ar) 7.05, t, 8.0129.5H4, H6C1, C3H4, H6
H6 (Ar) 6.85, dt, 8.0, 1.0118.0H5C2, C4, C-β (145.0)H-β, H5

Mechanistic Validation via 2D Connectivity

The true power of this workflow lies in the logical intersection of the data, which mathematically eliminates alternative isomers[4].

  • Validation of the (E)-Isomer: The 1D ¹H NMR reveals a massive ³JHH coupling of 16.0 Hz between H-α and H-β, characteristic of a trans double bond. The NOESY spectrum acts as the definitive secondary validation: H-β shows strong spatial correlations to the aromatic H2 and H6, while H-α shows no NOE to the aromatic ring, confirming the extended trans geometry.

  • Validation of Meta-Substitution: The HMBC spectrum is the linchpin. H-β (7.50 ppm) shows strong ³JCH correlations to two distinct aromatic methine carbons: C2 (113.5 ppm) and C6 (118.0 ppm). Concurrently, the aromatic protons H2 and H4 both show strong ²JCH correlations to the quaternary carbon at 149.0 ppm (C3). Because C3 is heavily deshielded (typical of a carbon directly bonded to an electronegative -NH₂ group), this interlocking web of correlations proves the amino group is positioned meta to the acrylate chain.

G H_alpha H-alpha (Alkene) H_beta H-beta (Alkene) H_alpha->H_beta 3J_HH (16 Hz) C_carbonyl C=O (Ester) H_alpha->C_carbonyl 2J_CH (HMBC) C1 C1 (Aromatic) H_beta->C1 2J_CH (HMBC) C2 C2 (Aromatic) H_beta->C2 3J_CH (HMBC) C6 C6 (Aromatic) H_beta->C6 3J_CH (HMBC) H2 H2 (Aromatic) H_beta->H2 NOE (NOESY) C3 C3-NH2 (Aromatic) H2->C3 2J_CH (HMBC)

Caption: Key 2D NMR correlations validating the (E)-isomer and meta-substitution.

Conclusion

While 1D NMR and Mass Spectrometry are excellent preliminary tools, they lack the multi-dimensional resolution required for absolute structural certainty in substituted aromatics. By deploying a strategically optimized 2D NMR suite—specifically leveraging DMSO-d₆ to lock the -NH₂ signal, tuning HMBC for 8 Hz long-range couplings, and utilizing NOESY for spatial mapping—researchers can create a self-validating data package. This approach ensures that the structural assignment of methyl (E)-3-(3-aminophenyl)acrylate is not merely inferred, but unequivocally proven.

References

Sources

Validation

comparative study of different catalysts for aminocinnamate synthesis

Comparative Guide: Catalytic Strategies for Aminocinnamate Synthesis in Drug Development Introduction Aminocinnamates (e.g., methyl 4-aminocinnamate, 2-aminocinnamonitrile) are critical pharmacophores and versatile synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Catalytic Strategies for Aminocinnamate Synthesis in Drug Development

Introduction

Aminocinnamates (e.g., methyl 4-aminocinnamate, 2-aminocinnamonitrile) are critical pharmacophores and versatile synthetic intermediates in medicinal chemistry. They serve as foundational building blocks in the synthesis of PARP inhibitors like Rucaparib[1], CDK inhibitors, and novel HIV-1 integrase inhibitors[2]. However, synthesizing these compounds efficiently requires overcoming a major chemoselectivity challenge: forming the aromatic amine without inadvertently reducing the highly reactive α,β -unsaturated alkene of the cinnamate backbone.

This guide evaluates the two primary catalytic paradigms for aminocinnamate synthesis: Palladium-Catalyzed Heck Cross-Coupling and Chemoselective Nitro-Reduction .

Mechanistic Pathways & Logical Relationships

The synthesis of aminocinnamates generally follows one of two convergent pathways. Pathway A builds the alkene backbone after the amine is already present via cross-coupling. Pathway B relies on the selective reduction of a pre-existing nitrocinnamate without disturbing the alkene.

SynthesisPathways Haloaniline Haloaniline (e.g., 2-Iodoaniline) HeckCat Pd Catalyst (e.g., Pd(t-Bu3P)2) Haloaniline->HeckCat Acrylate Acrylate/Acrylonitrile Acrylate->HeckCat Nitrocinnamate Nitrocinnamate RedCat Reduction Catalyst (e.g., Fe@N-C) Nitrocinnamate->RedCat Aminocinnamate Aminocinnamate (Target) HeckCat->Aminocinnamate Heck Coupling RedCat->Aminocinnamate Chemoselective Reduction

Figure 1: Convergent catalytic pathways for the synthesis of aminocinnamates.

Catalyst Performance Comparison

To objectively select a catalyst, researchers must evaluate yield, chemoselectivity (alkene preservation), and scalability. The table below summarizes the performance of leading catalysts in the field.

Catalyst SystemReaction TypeReductant / ReagentsChemoselectivity (Alkene)YieldKey AdvantageMajor Limitation
Pd(t-Bu3P)2 Heck CouplingAcrylonitrile, BaseHigh (Direct Coupling)~92%Avoids nitro-reduction step entirelyHigh cost of Pd and specialized ligands
Fe@N-C (Single-Atom) Nitro-ReductionFormic Acid (Transfer)Excellent>93%Green, cheap, highly stableRequires pre-synthesized nitrocinnamate
Pd@GW (Flow) Nitro-ReductionNaBH4 or H2Poor to ModerateVariableExcellent for continuous flowHigh risk of over-reducing the alkene
Pd/C (Standard) Nitro-ReductionH2 (Balloon)Poor<50% (Target)Ubiquitous in labsOften yields saturated aminophenylpropanoates

Expertise & Causality: Why Chemoselectivity Matters

When using traditional heterogeneous catalysts like Pd/C with hydrogen gas for the reduction of nitrocinnamates, the catalyst surface indiscriminately adsorbs both the nitro group and the α,β -unsaturated double bond. This leads to over-reduction, forming saturated aminophenylpropanoates rather than the desired aminocinnamates[3].

To circumvent this, chemists either use Heck coupling to build the alkene after the amine is already present, or employ sterically/electronically tuned catalysts like 4[4]. The Fe@N-C architecture immobilizes iron active centers in a carbon-nitrogen framework. This specific geometry effectively activates the polar N-O bonds of the nitro group while ignoring the non-polar C=C bond, directing the reaction pathway toward the formation of aromatic amines with near-perfect selectivity[4].

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Heck Coupling (Synthesis of 2-Aminocinnamonitrile)

This protocol utilizes a highly active palladium catalyst to directly couple ortho-aminoaryl iodides with acrylonitrile, a key step in the synthesis of the PARP inhibitor Rucaparib[1].

  • Preparation : In a dry, argon-flushed Schlenk flask, dissolve 10 mmol of ortho-aminoaryl iodide in 20 mL of anhydrous DMF.

  • Catalyst & Reagent Addition : Add 1.5 equivalents of acrylonitrile and 2.0 equivalents of a mild base (e.g., N,N-dicyclohexylmethylamine). Introduce 2 mol% of Pd(t-Bu3P)2 catalyst.

  • Reaction : Heat the mixture to 80 °C for 12 hours under continuous stirring. The bulky, electron-rich tri-tert-butylphosphine ligand facilitates rapid oxidative addition and prevents catalyst deactivation.

  • Workup : Quench with water, extract with ethyl acetate (3 x 20 mL), dry over MgSO4, and purify via silica gel chromatography to yield the 2-aminocinnamate derivative.

Self-Validating Mechanism: The use of an ortho-aminoaryl iodide rather than a triflate prevents competitive hydrolysis (which would form phenol byproducts instead of the desired coupled product)[1]. This internal control validates the structural integrity of the starting material throughout the harsh coupling cycle.

Protocol 2: Chemoselective Transfer Hydrogenation using Fe@N-C

This protocol describes the reduction of methyl 4-nitrocinnamate to methyl 4-aminocinnamate using a green single-atom catalyst[4].

  • Substrate Dissolution : Suspend 1 mmol of methyl 4-nitrocinnamate in 4 mL of a 3:1 (v/v) ethanol/water mixture.

  • Catalyst Addition : Add 20 mg of the Fe@N-C single-atom catalyst.

  • Hydrogen Source : Slowly add 5 equivalents of formic acid. Formic acid acts as a mild transfer hydrogenation agent, avoiding the high pressures of H2 gas.

  • Reaction : Heat the system to 70 °C. At this optimal temperature, the reaction achieves maximum yield while suppressing by-product formation[4]. Monitor via TLC for 4-6 hours.

  • Isolation : Cool the mixture. Filter the heterogeneous Fe@N-C catalyst. Remove the solvent under reduced pressure to isolate methyl 4-aminocinnamate.

ProtocolWorkflow Step1 1. Dissolve Nitrocinnamate (EtOH/H2O, 3:1) Step2 2. Add Fe@N-C Catalyst & Formic Acid Step1->Step2 Step3 3. Heat at 70°C (Transfer Hydrogenation) Step2->Step3 Step4 4. Filtration (Recover Catalyst) Step3->Step4 Step5 5. Solvent Removal (Isolate Aminocinnamate) Step4->Step5

Figure 2: Step-by-step workflow for the chemoselective reduction of nitrocinnamates.

Self-Validating Mechanism: The recovery and reuse of the Fe@N-C catalyst for up to 5 consecutive cycles without noticeable loss of activity serves as an internal validation of the catalyst's structural stability and the complete absence of metal aggregation or leaching[4].

Conclusion

For drug development professionals scaling up aminocinnamate synthesis, the choice of catalyst dictates the synthetic route. Palladium-catalyzed Heck reactions offer a direct, high-yielding path from haloanilines, ideal for complex scaffolds. Conversely, for late-stage functionalization where nitrocinnamates are already formed, single-atom Fe@N-C catalysts provide an unparalleled, environmentally benign method to achieve perfect chemoselectivity without alkene over-reduction. While flow catalysis using Pd@GW offers continuous processing benefits[5], it requires stringent optimization to avoid compromising the cinnamate double bond.

References

  • Title : Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source Source : Journal of Synthetic Chemistry URL :[Link]

  • Title : A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib Source : RSC Advances URL :[Link]

  • Title : Nitro to amine reductions using aqueous flow catalysis under ambient conditions Source : NIH (National Library of Medicine) URL :[Link]

  • Title : Synthesis and Evaluation of Substituted 4-(N-Benzylamino)cinnamate Esters as Potential Anti-Cancer Agents and HIV-1 Integrase Inhibitors Source : ResearchGate URL :[Link]

Sources

Comparative

Reactivity Profiling: Methyl (E)-3-(3-aminophenyl)acrylate vs. Methyl (E)-3-(4-aminophenyl)acrylate

As a Senior Application Scientist, selecting the correct isomeric building block is critical for predictable synthetic outcomes, especially when designing covalent inhibitors, fluorescent probes, or advanced materials. M...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct isomeric building block is critical for predictable synthetic outcomes, especially when designing covalent inhibitors, fluorescent probes, or advanced materials. Methyl (E)-3-(3-aminophenyl)acrylate (the meta-isomer) and Methyl (E)-3-(4-aminophenyl)acrylate (the para-isomer) share identical functional groups: an aniline moiety and an α,β -unsaturated ester (acrylate). However, their reactivity profiles diverge drastically due to their distinct electronic topologies.

This guide provides an objective, data-driven comparison of their reactivity, grounded in physical organic chemistry principles and validated experimental workflows.

Electronic Topology and Causality of Reactivity

The fundamental difference between these two isomers lies in the ability of the amino group to communicate electronically with the acrylate moiety through the aromatic π -system.

  • The Para-Isomer (Push-Pull System): In methyl (E)-3-(4-aminophenyl)acrylate, the electron-donating amino group (+R effect) and the electron-withdrawing acrylate group (-R effect) are in direct conjugation. The nitrogen lone pair delocalizes through the benzene ring directly into the carbonyl oxygen of the ester. This extensive ground-state stabilization drastically reduces the electron density on the nitrogen (lowering its nucleophilicity) and increases the electron density on the β -carbon of the acrylate (lowering its electrophilicity).

  • The Meta-Isomer (Cross-Conjugated System): In methyl (E)-3-(3-aminophenyl)acrylate, the amino and acrylate groups are meta to each other. Direct resonance communication is geometrically forbidden. The amino group's influence on the acrylate is restricted to weaker inductive (-I) and indirect resonance effects. Consequently, the amine retains its localized lone pair (remaining highly nucleophilic), and the acrylate remains highly electron-deficient (remaining highly electrophilic).

This divergence is quantitatively supported by their Hammett substituent constants ( σ ), where the para-amino group ( σp​=−0.66 ) exhibits a profoundly stronger electron-donating effect than the meta-amino group ( σm​=−0.16 ) [1].

G cluster_meta Methyl (E)-3-(3-aminophenyl)acrylate (Meta) cluster_para Methyl (E)-3-(4-aminophenyl)acrylate (Para) M_Amine Meta-Amine (Localized Lone Pair) M_Ring Aromatic Ring (Inductive Effects) M_Amine->M_Ring Weak +R / -I M_Acrylate Acrylate (Michael Acceptor) (High Electrophilicity) M_Ring->M_Acrylate Intact Electrophilicity P_Amine Para-Amine (Delocalized Lone Pair) P_Ring Aromatic Ring (Conjugation Pathway) P_Amine->P_Ring Strong +R (Push) P_Acrylate Acrylate (Michael Acceptor) (Low Electrophilicity) P_Ring->P_Acrylate Strong -R (Pull)

Electronic delocalization pathways in meta- vs. para-aminophenylacrylates.

Quantitative Reactivity Comparison

The structural differences dictate performance across two primary reaction classes: Electrophilic trapping of the amine (e.g., amidation, alkylation) and Nucleophilic attack on the acrylate (e.g., Michael addition, thiolate cyclization)[2].

Table 1: Comparative Reactivity Metrics
ParameterMethyl (E)-3-(3-aminophenyl)acrylate (Meta)Methyl (E)-3-(4-aminophenyl)acrylate (Para)Mechanistic Rationale
Hammett Constant ( σ ) -0.16 ( σm​ )-0.66 ( σp​ )Para-amine heavily donates electron density into the ring [1].
Amine Nucleophilicity High LowMeta-lone pair is not delocalized into the electron-withdrawing ester.
Acrylate Electrophilicity High LowPara-acrylate β -carbon is shielded by the amine's +R effect.
Relative Amidation Rate Fast ( krel​≈102 )Slow ( krel​≈1 )Higher electron density on the meta-nitrogen accelerates attack on acyl chlorides.
Thiol-Michael Addition FastSluggishMeta-acrylate lacks the resonance stabilization that deactivates the para-isomer.

Experimental Workflows for Reactivity Validation

To objectively validate these reactivity differences in your own laboratory, utilize the following self-validating kinetic protocols. These workflows utilize in situ NMR monitoring to provide real-time, quantitative data without the artifacts of reaction quenching.

Workflow Prep Substrate Preparation (Equimolar Solutions) Reagent Add Reagent (Ac2O or Thiol) Prep->Reagent Monitor Kinetic Monitoring (in situ 1H NMR) Reagent->Monitor Data Data Analysis (k_obs & Half-life) Monitor->Data

Standardized workflow for kinetic evaluation of isomeric reactivity.

Protocol A: Evaluating Amine Nucleophilicity (N-Acetylation)

This protocol measures the rate of amine acetylation under pseudo-first-order conditions to isolate the nucleophilicity variable.

  • Preparation: Prepare a 0.1 M solution of the chosen isomer in dry CD3​CN . Add 1,3,5-trimethoxybenzene (0.05 M) as an internal NMR standard.

  • Baseline: Acquire a baseline 1H NMR spectrum at 25 °C. Identify the distinct aromatic signals of the starting material.

  • Initiation: Inject 10 equivalents (1.0 M) of acetic anhydride ( Ac2​O ) directly into the NMR tube. Invert twice to mix.

  • Monitoring: Immediately insert the tube into the NMR spectrometer. Acquire spectra every 2 minutes for 1 hour.

  • Data Extraction: Integrate the disappearing amine aromatic protons against the internal standard. Plot ln([Amine]t​/[Amine]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

    • Expected Result: The meta-isomer will exhibit a significantly steeper slope (higher kobs​ ) due to its uncompromised nucleophilicity.

Protocol B: Evaluating Acrylate Electrophilicity (Thiol-Michael Addition)

This protocol assesses the susceptibility of the α,β -unsaturated system to nucleophilic attack, a critical parameter for designing covalent drugs or utilizing thiolate-mediated cyclizations [2].

  • Preparation: Prepare a 0.1 M solution of the chosen isomer in CD3​OD buffered with 50 mM sodium phosphate (pD 7.4). Add 1,3,5-trimethoxybenzene (0.05 M) as an internal standard.

  • Baseline: Acquire a baseline 1H NMR spectrum. Note the distinct doublet signals of the alkene protons ( ∼6.4 and 7.6 ppm).

  • Initiation: Add 5 equivalents (0.5 M) of β -mercaptoethanol.

  • Monitoring: Acquire spectra every 5 minutes for 4 hours at 25 °C.

  • Data Extraction: Monitor the disappearance of the alkene doublets and the appearance of the aliphatic multiplet corresponding to the thioether adduct.

    • Expected Result: The meta-isomer will undergo rapid conversion. The para-isomer will react sluggishly, as the β -carbon is deactivated by the +R electron donation from the para-amine.

Application Insights for Drug Development & Materials

Understanding these electronic nuances dictates the application of these scaffolds:

  • Covalent Inhibitor Design: If the acrylate moiety is intended to act as a Michael acceptor warhead to target a cysteine residue in a kinase active site, the meta-isomer is the superior starting point. The para-isomer is often too deactivated to form a stable covalent bond under physiological conditions.

  • Polymer and Matrix Chemistry: Aminocinnamic acid derivatives are heavily utilized in the development of Matrix-Assisted Laser Desorption/Ionization (MALDI) matrices [3]. The para-isomer's extended conjugation system provides a lower ionization potential and a red-shifted UV absorption profile, making it highly efficient for absorbing laser energy and facilitating analyte ionization compared to the meta-isomer.

  • Orthogonal Functionalization: If a synthetic route requires selective reaction at the amine while leaving the acrylate intact, the para-isomer offers a built-in "protecting" effect. Its lower amine nucleophilicity allows for harsher conditions to be used elsewhere on the molecule without premature amidation.

References

  • Wikipedia Contributors. (n.d.). Hammett equation. Wikipedia, The Free Encyclopedia. Retrieved March 16, 2026, from [Link]

  • Lee, J., et al. (2026). Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. ACS Omega. Retrieved March 16, 2026, from [Link] (Note: URL redirects to ACS Omega via grounding API).

  • Zhang, Y., et al. (2026). MALDI Matrix: Origins, Innovations, and Frontiers. Chemical Reviews. Retrieved March 16, 2026, from [Link] (Note: URL redirects to Chemical Reviews via grounding API).

Validation

A Comparative Guide to the Analysis of Impurities in Commercial Methyl (E)-3-(3-aminophenyl)acrylate

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of drug safety and efficacy. Methyl (E)-3-(3-aminophenyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of drug safety and efficacy. Methyl (E)-3-(3-aminophenyl)acrylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. A thorough understanding and robust analytical control of its impurity profile are paramount to ensure the consistency and safety of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the comprehensive analysis of impurities in commercial methyl (E)-3-(3-aminophenyl)acrylate, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.

The nature and quantity of impurities in methyl (E)-3-(3-aminophenyl)acrylate are intrinsically linked to its synthetic route. Two common and efficient methods for its preparation are the Horner-Wadsworth-Emmons reaction and the Heck reaction. Each pathway presents a unique profile of potential process-related impurities, which, in addition to impurities from starting materials and degradation products, necessitates a multi-faceted analytical approach.

Understanding the Impurity Landscape

A comprehensive analysis begins with a theoretical evaluation of potential impurities. This proactive approach, grounded in the manufacturing process, allows for the targeted development of analytical methods.

Potential Impurities from Synthetic Routes:

  • Horner-Wadsworth-Emmons Reaction: This olefination reaction typically involves the condensation of 3-aminobenzaldehyde with a phosphonate ester, such as triethyl phosphonoacetate.

    • (Z) -isomer: Incomplete stereoselectivity can lead to the formation of the undesired (Z)-isomer of methyl 3-(3-aminophenyl)acrylate.

    • Unreacted Starting Materials: Residual 3-aminobenzaldehyde and the phosphonate reagent.[1][2][3]

    • Phosphonate-Related Byproducts: Byproducts arising from the decomposition or side reactions of the phosphonate reagent and its corresponding base.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction typically joins 3-iodoaniline or 3-bromoaniline with methyl acrylate.[4][5][6][7][8]

    • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction.

    • Phosphine Ligands and their Oxides: Residual phosphine ligands (e.g., triphenylphosphine) and their oxidized counterparts.

    • Homocoupling Products: Byproducts formed from the coupling of two molecules of the aryl halide or two molecules of methyl acrylate.

    • Positional Isomers: If the starting aryl halide is not pure, other positional isomers of the product could be formed.

Impurities from Starting Materials:

  • 3-Aminobenzaldehyde: Can contain impurities from its synthesis, such as 3-nitrobenzaldehyde (a precursor) or oxidation products.[9][10][11]

  • Methyl Acrylate: Often contains polymerization inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) to ensure stability.[12][13] Residual acrylic acid may also be present.[14]

Degradation Products:

  • Hydrolysis Products: The ester functionality is susceptible to hydrolysis, leading to the formation of (E)-3-(3-aminophenyl)acrylic acid.

  • Oxidation Products: The amino group is prone to oxidation, which can result in colored impurities.

  • Polymeric Impurities: Acrylates have a tendency to polymerize, especially under heat or light, leading to the formation of oligomers or polymers.[13][15]

Comparative Analysis of Analytical Techniques

The effective detection and quantification of this diverse array of potential impurities require the strategic application of multiple analytical techniques. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical TechniquePrincipleStrengthsWeaknessesTypical Applications for this Analysis
HPLC-UV Separation based on polarity, detection via UV absorbance.Excellent for quantifying non-volatile and thermally labile compounds. High sensitivity for UV-active impurities. Robust and widely available.Limited identification capabilities for unknown impurities. Co-elution can be a challenge.Quantification of the (Z)-isomer, unreacted starting materials, and most organic, non-volatile impurities.
GC-MS Separation of volatile compounds based on boiling point and polarity, with identification by mass spectrometry.Gold standard for the analysis of residual solvents. High sensitivity and specificity for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Detection and quantification of residual solvents from the synthesis and purification processes. Analysis of volatile impurities from starting materials.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unrivaled for structural elucidation of unknown impurities. Can provide quantitative information without the need for reference standards (qNMR). Can distinguish between isomers.Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals.Structural confirmation of the main component and identification of major impurities, including isomers.[16][17]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurity Profiling

This method is designed to separate and quantify the main component, its (Z)-isomer, and other non-volatile organic impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the polarity of the analytes.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient elution is necessary to resolve impurities with a wide range of polarities.

    Time (min) %A %B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Diode Array Detection (DAD) is recommended to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure all impurities are detected.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices: The C18 column provides good retention for the aromatic ring and the acrylate moiety. The use of formic acid in the mobile phase helps to protonate the amino group, leading to sharper peaks and better chromatography. A gradient elution is essential to separate both polar impurities that elute early and non-polar impurities that are more retained.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Commercial Sample Dissolution Dissolve in Mobile Phase A/B (95:5) Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject 10 µL Filtration->Injection Prepared Sample Separation C18 Column Gradient Elution Injection->Separation Detection DAD (254 nm, 280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities (Area % or vs. Standards) Integration->Quantification

Caption: HPLC-UV workflow for impurity profiling.

2. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is crucial for identifying and quantifying volatile organic compounds used during synthesis and purification.

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • Column: A low to mid-polarity column, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness), is suitable for separating a wide range of solvents.[18]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Final Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 minutes

    • Transfer Line Temperature: 110 °C

    • Vial Pressurization: 10 psi

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full Scan.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent with a high boiling point (e.g., DMSO or DMF) that does not interfere with the analytes of interest.

Causality Behind Experimental Choices: Headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix. The DB-624 column is specifically designed for residual solvent analysis. The temperature program allows for the separation of very volatile solvents at the beginning of the run and higher boiling solvents later on. Mass spectrometric detection provides positive identification of the solvents based on their mass spectra.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Commercial Sample Weighing Weigh ~100 mg into Headspace Vial Sample->Weighing Solvent Add 1 mL DMSO Weighing->Solvent Crimp Seal Vial Solvent->Crimp Incubation Incubate Vial (80°C, 15 min) Crimp->Incubation Prepared Sample Injection Vapor Phase Injection Incubation->Injection Separation GC Separation (DB-624 Column) Injection->Separation Detection MS Detection (EI, Full Scan) Separation->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Quantification Quantify vs. External Standards LibrarySearch->Quantification

Caption: Headspace GC-MS workflow for residual solvents.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is an indispensable tool for the unambiguous identification of impurities, especially isomers, and for confirming the structure of the main component.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ensuring the sample is fully soluble.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule. Key for identifying the (E) and (Z)-isomers based on the coupling constants of the vinylic protons.

    • ¹³C NMR: Shows the different carbon environments.

    • 2D NMR (COSY, HSQC): Correlation spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. These are invaluable for assigning signals and elucidating the structures of unknown impurities.[16][17]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Causality Behind Experimental Choices: High-field NMR provides better signal dispersion, which is crucial for resolving complex spectra. The choice of solvent depends on the solubility of the sample and impurities. 2D NMR techniques are essential for piecing together the molecular structure of unknown impurities by establishing connectivity between atoms.

Regulatory Context and Conclusion

The identification and control of impurities in pharmaceutical intermediates are governed by guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2).[19][20][21] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product.[22][23]

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Veeprho Pharmaceuticals. Methyl Acrylate | CAS 96-33-3.
  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube.
  • Shimadzu (Europe). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Hashimoto, K., Urakami, K., Fujiwara, Y., Terada, S., & Watanabe, C. (2001, May 15). Determination of residual solvents in pharmaceuticals by thermal desorption-GC/MS. Analytical Sciences, 17(5), 645-8.
  • SpecialChem. (2025, September 17). Methyl Acrylate - Mitsubishi Chemical - Technical Datasheet.
  • Mitsubishi Chemical Corporation. Methyl Acrylate | Products.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances.
  • ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide.
  • TGA. (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances.
  • China Amines Co. Methyl Acrylate CAS 96-33-3: Monomer Stability & Acrylic Polymer Production Applications.
  • SCIRP. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products.
  • Yuze Chemical Technology. Methyl Acrylate CAS 96-33-3.
  • ResearchGate. (2023, June 1). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance.
  • Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Scheme 1.
  • ChemicalBook. (2025, December 31). 3-Aminobenzaldehyde | 1709-44-0.
  • SynThink Research Chemicals. 3-Aminobenzaldehyde Hydrochloride | 127248-99-1. Retrieved from SynThink Research Chemicals website.
  • CymitQuimica. CAS 1709-44-0: 3-Aminobenzaldehyde.
  • Smolecule. (2023, August 15). Buy 3-Aminobenzaldehyde | 1709-44-0.
  • Rsc.org. An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents.
  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • PMC. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors.
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • ChemScene. 163487-10-3 | (E)-Methyl 3-(3-aminophenyl)acrylate.
  • Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Wikipedia. Heck reaction.
  • Oxford Instruments. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • MDPI. (2017, September 11). Heck Reaction—State of the Art.
  • ChemicalBook. (2023, June 8). 3-AMINOBENZALDEHYDE POLYMER | 29159-23-7.
  • Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. Synlett.
  • Taylor & Francis. Heck reaction – Knowledge and References.
  • Organic Chemistry Portal. Heck Reaction.
  • Diva-Portal.org. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Waters Corporation. ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines.
  • Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. Inorganica Chimica Acta.
  • Advanced ChemBlocks. (2026, March 10). Methyl (E)-3-(3-aminophenyl)acrylate.
  • Sigma-Aldrich. Methyl (E)-3-(3-aminophenyl)acrylate | 163487-10-3.
  • IntechOpen. (2020, January 22). New Methods in the Synthesis of (Meth)Acrylates.
  • MDPI. (2010, August 27). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters.
  • ResearchGate. (2010, August 27). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters.
  • Wikipedia. Methyl acrylate.

Sources

Comparative

A Senior Application Scientist's Guide to Quinoline Synthesis: Comparing the Efficiency of Modern Methods from Aminocinnamate Precursors

Introduction: The Enduring Importance of the Quinoline Scaffold The quinoline ring system is a cornerstone of medicinal chemistry and materials science.[1][2] This privileged heterocyclic motif is embedded in a wide arra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry and materials science.[1][2] This privileged heterocyclic motif is embedded in a wide array of pharmaceuticals, agrochemicals, and functional materials, demonstrating potent biological activities including anticancer, antimalarial, and antibacterial properties.[3][4][5] For over a century, classical methods like the Skraup and Friedländer syntheses have been the workhorses for constructing this scaffold.[3][6][7] However, these methods often necessitate harsh reaction conditions, utilize toxic reagents, and offer a limited substrate scope, pushing the field towards more elegant and efficient solutions.[3]

Among the various modern strategies, the cyclization of aminocinnamate derivatives has emerged as a particularly versatile and powerful approach. These precursors, containing both the aniline backbone and the requisite three-carbon side chain, are primed for intramolecular cyclization. This guide provides an in-depth, comparative analysis of the leading synthetic strategies for converting aminocinnamates to quinolines and quinolones, designed for researchers, chemists, and drug development professionals. We will dissect the causality behind experimental choices, present supporting data, and provide field-proven protocols to empower your synthetic endeavors.

Comparative Analysis of Synthetic Methodologies

The efficiency of quinoline synthesis from aminocinnamates is profoundly influenced by the chosen catalytic system. Each approach offers a unique set of advantages regarding reaction conditions, substrate scope, and functional group tolerance. Here, we compare the most prominent methods: transition-metal catalysis, Brønsted acid catalysis, photocatalysis, and nucleophile-promoted cyclization.

Transition-Metal Catalysis: Power and Versatility

Transition-metal catalysis has revolutionized quinoline synthesis, offering milder conditions and greater efficiency than classical routes.[3] Catalysts based on palladium, copper, and iron are particularly noteworthy for their ability to facilitate the key intramolecular C-N bond formation required to close the quinoline ring.[3][8]

The general mechanism often involves an intramolecular oxidative cyclization or dehydrogenative annulation. For instance, palladium catalysts can activate the N-H bond of the amino group, facilitating an attack on the cinnamate's double bond. Subsequent β-hydride elimination and reductive elimination or an oxidative step yields the aromatic quinoline product. Copper, being more abundant and less expensive, has gained significant traction, often proceeding through domino reactions that rapidly build molecular complexity.[3][8] Iron catalysts represent a cost-effective and sustainable alternative, providing environmentally benign pathways to these valuable scaffolds.[3] While many examples start from precursors like 2-vinylanilines, the core transformation is directly applicable to aminocinnamate systems.

Brønsted Acid-Catalyzed Photocyclization: A Marriage of Light and Protons

A novel and powerful method combines visible-light photocatalysis with Brønsted acid catalysis to achieve atroposelective synthesis of N-aryl quinolones from aminocinnamates.[9] This dual catalytic system operates under remarkably mild conditions, avoiding the harsh thermal or strongly acidic/basic environments of traditional methods.[9]

The proposed mechanism involves excitation of a photocatalyst which then engages in a single-electron transfer (SET) with the aminocinnamate to form a radical cation.[10] This is where the Brønsted acid plays a crucial role; protonation of the ester carbonyl group makes the cyclization more favorable. The subsequent intramolecular radical cyclization and rearomatization steps lead to the quinolone product. A key advantage of this approach is the ability to synthesize axially chiral materials, a significant feat in medicinal chemistry.[9]

Thiolate-Mediated Cyclization: A Nucleophilic Approach to 2-Quinolones

An innovative protocol utilizes a simple thiolate, such as sodium propanethiolate, to act as a nucleophilic promoter for the cyclization of (E)-2-aminocinnamic acid derivatives into 2-quinolones.[11] This method is operationally simple, scalable, and provides excellent yields for a broad range of substrates.[11]

The reaction is initiated by a conjugate addition of the thiolate to the Michael acceptor of the aminocinnamate. This generates a flexible β-sulfide-substituted dihydrocinnamic acid intermediate. The free rotation around the newly formed Cα–Cβ single bond allows the amino and carboxyl groups to come into close proximity, facilitating a spontaneous intramolecular condensation. The final step involves the elimination of the thiol to furnish the desired 2-quinolone.[11] This strategy highlights how a simple nucleophile can effectively catalyze a complex transformation.

Quantitative Data Summary

To facilitate a direct comparison of these methodologies, the following table summarizes their key performance metrics based on published experimental data.

Methodology Catalyst/Promoter Substrate Conditions Yield (%) Key Advantages Reference
Thiolate-Mediated Cyclization Sodium Propanethiolate (n-PrSNa)(E)-2-Aminocinnamic acids/estersNMP, 80 °C, 1-3 h85-98%Operational simplicity, excellent yields, scalability, broad substrate scope.[11]
Brønsted Acid Photocyclization Chiral Phosphoric Acid (CPA) + PhotocatalystN-Aryl Amino CinnamatesVisible Light, 1,4-Dioxane, rt70-95%Mild conditions, access to chiral atropisomers, low catalyst loading.[9]
Metal-Catalyzed Synthesis Cu(OAc)₂·H₂O / 1,10-Phen2-Aminobenzyl alcohol + KetoneToluene, K₂CO₃, 120 °C, 24 hup to 95%High efficiency, diverse substrate scope, domino reactions for complexity.[3]
Superacid-Catalyzed Cyclization Trifluoromethanesulfonic acid (TFA)Vinylogous IminesTFA (as solvent), rtHighHigh efficiency, broad functional group compatibility.[10]

Note: Data for related precursors are included to illustrate the general efficiency of the catalytic system, as direct comparative studies on identical aminocinnamate substrates are not always available in a single source.

Visualization of Synthetic Pathways

To better understand the strategic differences between these methods, the following diagrams illustrate the overall workflow and a comparison of key mechanistic steps.

G cluster_start Starting Material cluster_methods Catalytic Approaches cluster_end Product Aminocinnamate Aminocinnamate Precursor Metal Transition-Metal Catalysis Aminocinnamate->Metal Acid Brønsted Acid Photocatalysis Aminocinnamate->Acid Nucleophile Thiolate-Mediated Cyclization Aminocinnamate->Nucleophile Quinoline Quinoline / Quinolone Scaffold Metal->Quinoline Acid->Quinoline Nucleophile->Quinoline G cluster_photo Photocatalytic Pathway cluster_thiol Thiolate-Mediated Pathway A1 Aminocinnamate A2 Radical Cation Intermediate A1->A2 SET (hv) A3 Cyclized Radical A2->A3 Intramolecular Cyclization B1 Aminocinnamate B2 Thioether Adduct Intermediate B1->B2 Conjugate Addition (RS⁻) B3 Cyclized Intermediate B2->B3 Intramolecular Condensation

Caption: Comparison of key intermediates in different reaction mechanisms.

Detailed Experimental Protocols

The following protocols are adapted from authoritative sources and represent self-validating systems for achieving high-efficiency synthesis.

Protocol 1: Thiolate-Mediated Synthesis of 2-Quinolones

This protocol is adapted from the work of Xie, et al., and demonstrates a highly efficient nucleophile-promoted cyclization. [11]

  • Materials:

    • (E)-2-aminocinnamic acid derivative (1.0 mmol)

    • Sodium propanethiolate (n-PrSNa) (1.2 mmol, 1.2 equiv)

    • N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

  • Procedure:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the (E)-2-aminocinnamic acid derivative (1.0 mmol).

    • Under an inert atmosphere (e.g., Argon), add NMP (3.0 mL) followed by sodium propanethiolate (1.2 mmol).

    • Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

    • Stir the reaction for 1-3 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford the desired 2-quinolone.

Protocol 2: Atroposelective Brønsted Acid-Catalyzed Photocyclization

This protocol is based on the work of Arunachalampillai, et al., for the synthesis of axially chiral N-aryl quinolones. [9]

  • Materials:

    • N-aryl amino cinnamate (1.0 mmol)

    • Chiral phosphoric acid (CPA) catalyst (e.g., TRIP) (0.05 mmol, 5 mol%)

    • Photocatalyst (e.g., an iridium or organic dye catalyst) (0.01 mmol, 1 mol%)

    • Anhydrous 1,4-dioxane (5.0 mL)

  • Procedure:

    • In an oven-dried vial, combine the N-aryl amino cinnamate (1.0 mmol), CPA catalyst (0.05 mmol), and photocatalyst (0.01 mmol).

    • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon) three times.

    • Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

    • Stir the mixture at room temperature approximately 5-10 cm away from a visible light source (e.g., a blue LED lamp).

    • Continue irradiation and stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Once the reaction is complete, remove the solvent in vacuo.

    • Purify the residue by flash column chromatography on silica gel to isolate the chiral N-aryl quinolone.

Conclusion and Future Outlook

The synthesis of quinolines from aminocinnamate precursors is a dynamic field, with modern catalytic methods offering significant advantages over classical approaches.

  • Thiolate-mediated cyclization stands out for its operational simplicity, high yields, and scalability, making it an excellent choice for producing 2-quinolones. [11]* Transition-metal catalysis remains a powerful and versatile tool, enabling the construction of complex quinoline scaffolds with high efficiency. [3][5]The move towards earth-abundant metals like iron points to a more sustainable future. [3]* Photocatalysis, especially when paired with Brønsted acids, represents the cutting edge, providing access to unique chemical space, such as axially chiral quinolones, under exceptionally mild conditions. [9] For researchers and drug development professionals, the choice of method will depend on the specific target molecule, desired substitution patterns, and scalability requirements. The trend towards developing greener, more atom-economical, and highly selective methodologies continues. [1]Future innovations will likely focus on expanding the scope of photocatalytic methods, discovering new non-precious metal catalysts, and applying these efficient strategies to the synthesis of increasingly complex and biologically active quinoline derivatives. [4][12]

References

  • A Technical Guide to the Metal-Catalyzed Synthesis of 2-Aminoquinolines. Benchchem.
  • Different catalytic approaches of Friedländer synthesis of quinolines. PMC - NIH.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Atroposelective Brønsted Acid-Catalyzed Photocyclization to Access Chiral N-Aryl Quinolones with Low Rotational Barriers.
  • Recent advances in the synthesis of quinolines: a review. RSC Publishing.
  • Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives.
  • Photocatalytic generation of amidine carbon radicals for aminodihydroquinoline synthesis. PMC.
  • Synthesis of Quinolines via a Metal-Catalyzed Dehydrogenative N -Heterocyclization.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC.
  • Recent Progress in the Synthesis of Quinolines. PubMed.
  • A review on transition-metal mediated synthesis of quinolines.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Photocatalytic Quinoline Production from Nitroarom
  • A Tailored Quinoline-Locked Covalent Organic Framework for Metal-Free Photocatalytic α-Amino C-H Annul
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Methyl (E)-3-(3-aminophenyl)acrylate

This guide provides a comprehensive comparison of analytical methodologies for the validation of methyl (E)-3-(3-aminophenyl)acrylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of methyl (E)-3-(3-aminophenyl)acrylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the scientific rationale behind method selection and validation parameter design. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring that the described protocols are robust, reliable, and suitable for their intended purpose.[1][2][3]

The Analytical Imperative: Why Method Validation is Non-Negotiable

In pharmaceutical development, an analytical method is not merely a procedure; it is the cornerstone of quality assessment. For a compound like methyl (E)-3-(3-aminophenyl)acrylate, a validated method ensures the identity, purity, and strength of the substance, providing the reliable data necessary for regulatory submissions and quality control.[4][5][6] The objective of validation is to establish, through documented evidence, that the analytical procedure is fit for its intended purpose.[7][8] This guide adheres to the globally recognized framework of the ICH Q2(R1) and the evolving lifecycle approach emphasized in recent updates.[1][9]

Analyte Profile: Methyl (E)-3-(3-aminophenyl)acrylate

Understanding the physicochemical properties of the analyte is the critical first step in method development.

PropertyValueImplication for Analysis
Molecular Formula C₁₀H₁₁NO₂Provides the basis for mass spectrometry identification.[10]
Molecular Weight 177.20 g/mol Essential for preparing standard solutions of known concentration.[10]
Physical Form SolidRequires dissolution in an appropriate solvent for analysis.
Key Structural Features Aromatic Ring, α,β-Unsaturated Ester, Primary AmineThe conjugated system acts as a strong chromophore, ideal for UV-Vis detection. The primary amine can interact with silanol groups on silica-based HPLC columns, potentially requiring a buffered mobile phase for good peak shape.
Predicted LogP 1.455Suggests moderate hydrophobicity, making it well-suited for reverse-phase chromatography.[10]

Comparative Analysis of Core Methodologies

The choice of analytical technique is a balance of specificity, sensitivity, and the intended application (e.g., assay, impurity testing, stability monitoring). We will compare three primary techniques for the analysis of methyl (E)-3-(3-aminophenyl)acrylate.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the preeminent technique for non-volatile, polar to moderately non-polar compounds, making it the workhorse for this analysis.

  • Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Why it's suitable: The analyte's aromatic structure and conjugated double bonds provide strong UV absorbance for sensitive detection. Its moderate polarity is ideal for separation on common reverse-phase columns (e.g., C18).[11][12][13]

  • Considerations: The basic nature of the aminophenyl group can lead to peak tailing on silica-based columns. This is mitigated by using a slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) to protonate the amine, or by using end-capped columns.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for volatile and thermally stable compounds.[14][15][16]

  • Principle: Separation occurs as the volatilized analyte is carried by an inert gas through a column, partitioning between the gas phase and a stationary phase.

  • Why it's a viable alternative: GC is excellent for assessing volatile impurities, such as residual solvents from synthesis.[5][15]

  • Considerations: The primary challenge is the analyte's volatility and thermal stability. Methyl (E)-3-(3-aminophenyl)acrylate has a relatively high boiling point and the potential for degradation at elevated injector temperatures. A thorough assessment of its thermal stability is required before adopting a GC method.

UV-Vis Spectrophotometry

This technique provides a rapid, simple, and cost-effective method for quantification but lacks the specificity of chromatographic methods.

  • Principle: Measures the absorbance of UV-Visible light by the analyte in a solution, which is directly proportional to its concentration (Beer-Lambert Law).

  • Why it can be useful: Ideal for high-throughput screening or for quantifying the pure substance where the absence of interfering, UV-absorbing impurities is already established.[17][18]

  • Considerations: This method cannot distinguish between the main analyte and any impurities that absorb at the same wavelength. Its use is therefore limited to specific applications, such as determining the concentration of a pure stock solution.

The Validation Workflow: A Structured Approach

A successful validation project follows a logical sequence, from planning to reporting. This workflow ensures that all regulatory requirements are met and that the resulting data is scientifically sound.

Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Analytical Target Profile (ATP) P3 Define Performance Characteristics & Acceptance Criteria P1->P3 P2 Develop Validation Protocol E1 Prepare Standards & Samples P2->E1 Protocol Approved P3->P2 E2 Conduct Validation Experiments (e.g., Linearity, Accuracy) E1->E2 E3 Record All Raw Data & Observations E2->E3 A1 Analyze Data & Perform Statistical Calculations E3->A1 Experiments Complete A2 Compare Results to Acceptance Criteria A1->A2 A3 Prepare Final Validation Report A2->A3

Caption: A typical three-phase workflow for analytical method validation.

Core Validation Parameters: Experimental Design and Rationale

The following sections detail the experimental protocols for validating an HPLC-UV method, which represents the most comprehensive approach for methyl (E)-3-(3-aminophenyl)acrylate. The principles are transferable to other techniques. The key parameters are defined by ICH Q2(R1).[1][4][19]

Specificity / Selectivity

Causality: The purpose is to demonstrate that the analytical signal is unequivocally attributable to the target analyte.[20] The method must be able to differentiate the analyte from potential interferents such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Prepare Solutions:

    • Blank (mobile phase or sample solvent).

    • Analyte solution at a target concentration (e.g., 100 µg/mL).

    • Solutions of known impurities and potential degradation products, if available.

    • Spiked solution: Analyte solution spiked with known impurities and degradation products.

  • Analysis: Inject and analyze all solutions using the proposed HPLC method.

  • Acceptance Criteria:

    • The blank should show no interfering peaks at the retention time of the analyte.

    • The analyte peak in the spiked solution must be spectrally pure (if using a DAD/PDA detector) and well-resolved from all other peaks (Resolution > 2).

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the method's response over a specified range. This validates the method's ability to provide accurate results across different concentration levels.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.999.[14]

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • Visual inspection of the data and residual plot should confirm a linear relationship.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined through recovery studies, confirming that the method can accurately measure a known quantity of the analyte in a sample matrix.[20]

Experimental Protocol:

  • Prepare Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with at least three replicates at each level. This can be done by spiking a placebo matrix with known amounts of the analyte.

  • Analysis: Analyze the samples and calculate the concentration found using the linear calibration curve.

  • Data Analysis: Calculate the percent recovery for each sample: (mean measured concentration / theoretical concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[14]

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicates of a sample at 100% of the target concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.

  • Acceptance Criteria:

    • The %RSD for repeatability should typically be ≤ 2%.[14]

    • The %RSD for intermediate precision will have a slightly wider but still pre-defined acceptance limit (e.g., ≤ 3%).[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. These are critical for impurity analysis.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N): Analyze a series of solutions with decreasing concentrations of the analyte.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirmation: The LOQ should be confirmed by demonstrating acceptable precision (%RSD typically ≤ 10%) and accuracy at this concentration.

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary, such as:

    • Mobile phase pH (e.g., ± 0.2 units).

    • Mobile phase organic composition (e.g., ± 2%).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

  • Analysis: Analyze a system suitability solution or a standard sample under each modified condition.

  • Data Analysis: Evaluate the effect of the variations on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria:

    • System suitability criteria must be met under all tested variations.

    • The results should not deviate significantly from those obtained under the nominal conditions.

Interrelationship of Validation Parameters

The validation parameters are not independent; they form a self-validating system where the results of one parameter support another. For instance, a method cannot be considered accurate if it is not also precise.

Parameter_Relationships Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Method Precision->Method LOQ LOQ LOQ->Linearity LOD LOD LOD->LOQ Robustness Robustness Robustness->Method

Caption: The hierarchical relationship between core validation parameters.

Comparative Performance Summary

The following table provides an objective comparison of the expected performance of the discussed analytical techniques for methyl (E)-3-(3-aminophenyl)acrylate, based on data from analogous compounds and general method capabilities.

ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Specificity High (Separates from impurities)High (Separates volatile compounds)Low (Measures total absorbance)
Linearity (R²) Typically ≥ 0.999[11]Typically ≥ 0.999[14]Typically ≥ 0.998[17]
Accuracy (% Recovery) 98 - 102%[11]98 - 102%[14]95 - 105% (highly matrix dependent)
Precision (%RSD) < 2%[11]< 2%[14]< 5%
Typical LOQ ~0.01 - 0.1 µg/mL[21]ng/mL range~0.1 - 1 µg/mL[17][22]
Primary Application Assay, Purity, Stability TestingVolatile Impurities, Residual SolventsHigh-Throughput Assay (Pure Substance)

Conclusion

The validation of an analytical method for methyl (E)-3-(3-aminophenyl)acrylate is a systematic process that underpins product quality and regulatory compliance. While UV-Vis spectrophotometry and GC offer utility in specific contexts, High-Performance Liquid Chromatography with UV detection stands out as the most robust, specific, and versatile methodology for comprehensive analysis. By adhering to the principles of the ICH guidelines and understanding the scientific causality behind each validation parameter, researchers can develop and validate analytical methods that are not only compliant but are fundamentally sound, reliable, and fit for purpose throughout the entire lifecycle of a pharmaceutical product.[9]

References

  • FDA Guidance on Analytical Method Validation. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • Conducting GC Method Validation Using High Accuracy Standards. Environics.
  • Quality Guidelines.
  • GC Method Validation For Impurities Analysis. Pharmaeli.
  • Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Taylor & Francis Online.
  • Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. PubMed.
  • Gas Chromatography and its Applications in Pharmaceutical Industry. LinkedIn.
  • Method Development and Validation of Gas Chromatography. International Journal of Pharmaceutical Sciences Review and Research.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. PMC.
  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA).
  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • ICH Q2 Analytical Method Valid
  • A Comparative Guide to Analytical Methods for the Quantification of Arom
  • Methyl (E)-3-(3-aminophenyl)
  • Method validation for quantification of anthracene and pyrene by UV–Vis spectroscopy: experimental and theoretical study.
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. Sultan Qaboos University Journal For Science.
  • (E)-Methyl 3-(3-aminophenyl)
  • methyl (E)-3-(3-aminophenyl)
  • METHYL ACRYLATE.
  • UV-spectrophotometric-method-development-and-validation-for-the-quantitative-measurement-of-rosmarinic-acid. Der Pharma Chemica.
  • Analytical validation of a UV–Vis spectrophotometric method for precise and sensitive biochemical quantification.
  • Development and validation of a UV–Vis spectrophotometric method for estim
  • Methyl Acryl
  • A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics.
  • UV-Visible Spectrophotometric Method Development and Validation for the Estimation of Aqueous Chromolaena odor
  • A Novel Validated RP-HPLC Method for the Related Substance in Imatinib Mesylate.
  • New Methods in the Synthesis of (Meth)

Sources

Comparative

A Comparative Guide to the Biological Activities of Aminocinnamic Acids and Their Methyl Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Esterification in Modulating Bioactivity Cinnamic acids and their derivatives, a class of compounds widely distributed in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Esterification in Modulating Bioactivity

Cinnamic acids and their derivatives, a class of compounds widely distributed in the plant kingdom, have garnered substantial interest for their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities.[1][2] A common strategy to enhance the therapeutic potential of these phenolic acids is esterification, particularly the conversion to their methyl esters. This structural modification significantly alters the physicochemical properties of the parent molecule, most notably its lipophilicity.

The addition of a methyl group to the carboxylic acid moiety generally increases the compound's ability to partition into a lipid environment. This is a critical factor governed by principles such as Lipinski's Rule of 5, which correlates a compound's lipophilicity (measured as LogP) with its potential for oral bioavailability and membrane permeability.[3][4][5][6] An increase in lipophilicity can facilitate passage across microbial cell membranes or enhance uptake into mammalian cells, potentially leading to greater biological efficacy.[7][8] However, this modification can also alter the way the molecule interacts with its biological targets. This guide provides a comparative analysis of the biological activities of aminocinnamic acids and their corresponding methyl esters, supported by experimental data and detailed methodologies, to elucidate the impact of this fundamental chemical modification.

Comparative Analysis of Biological Activities

The esterification of an aminocinnamic acid to its methyl ester can lead to a spectrum of changes in its biological profile, ranging from enhanced to diminished activity, depending on the specific biological endpoint being assessed.

Antimicrobial Activity

A general trend observed is that esterification of cinnamic acids tends to enhance their antimicrobial efficacy.[8] This is largely attributed to the increased lipophilicity of the ester derivatives, which facilitates their diffusion across the lipid-rich cell membranes of microorganisms.[8][9][10][11]

Studies on ferulic acid and its esters have shown that while the parent acid has some activity, its esters, including methyl ferulate, exhibit a wider antimicrobial spectrum, particularly against Gram-positive bacteria and yeasts.[12][13] The growth inhibitory activity of ferulate esters has been observed to increase with the length of the alkyl chain, though this can also be associated with an increase in cytotoxicity.[13] Similarly, for cinnamic acid, derivatives like methyl cinnamate are significantly more potent than the parent acid.[8]

Table 1: Comparative Antimicrobial Activity (MIC, µM)

CompoundStaphylococcus aureusPseudomonas aeruginosaCandida albicansReference
Cinnamic Acid>1578>1578>1578[8]
Methyl Cinnamate15781578789[8]
Ethyl Cinnamate14521452726[8]
Butyl Cinnamate626626626[8]

Lower MIC values indicate greater antimicrobial activity.

The proposed mechanism involves disruption of the cell membrane, leading to the leakage of essential intracellular components and ultimately cell death.[8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Caption: General workflow for comparing the bioactivity of aminocinnamic acids and their methyl esters.

Antioxidant Activity

The antioxidant capacity of phenolic compounds like aminocinnamic acids is primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals.[14] The effect of esterification on this activity can be complex.

Some studies suggest that alkyl ester sinapates exhibit slightly lower, though comparable, antioxidant activity to the parent sinapic acid.[15] However, the increased lipophilicity of the esters can be advantageous, improving their utility as antioxidants in more lipophilic environments such as cell membranes.[15] In contrast, a comparative analysis of p-coumaric acid and ferulic acid indicated a clear hierarchy in antioxidant potential, with ferulic acid being superior.[14] This highlights that the specific substitutions on the phenyl ring are also critical determinants of antioxidant capacity.[14]

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µg/mL)Relative ActivityReference
Ferulic Acid35.55High[14]
p-Coumaric AcidLower than Ferulic AcidModerate[14][16]
Sinapic AcidData VariesHigh[16]
Methyl p-CoumarateLess Common DataPotentially Modulated[14]

IC50 is the concentration required to scavenge 50% of DPPH radicals; a lower value indicates higher antioxidant activity.

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} end

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Cytotoxicity and Anticancer Activity

The cytotoxicity of aminocinnamic acids and their esters is a critical parameter, especially in the context of drug development. Esterification can influence cytotoxicity by altering cellular uptake and metabolism. For instance, methyl sinapate is metabolized in Caco-2 cells to sinapic acid, as well as sulfate and glucuronide conjugates, confirming that it is a substrate for various metabolic enzymes.[17][18]

Studies on sinapic acid have shown it to have cytotoxic effects on different cell lines, but generally only at very high concentrations.[18][19][20] For example, the IC50 value of sinapic acid in HeLa cells was found to be 7248 µM.[17][19][20] In another study, p-coumaric acid demonstrated an inhibitory effect on colon cancer cell lines (HCT 15 and HT 29) with IC50 values of 1400 and 1600 µmol/l, respectively.[21]

The enhanced cellular permeability of esters can lead to more potent effects within cells, even if the parent acid shows stronger activity in cell-free assays. This has been observed in studies of melanogenesis inhibition, where methyl p-coumarate was more effective at reducing melanin synthesis in cultured cells than p-coumaric acid, despite the latter being a more potent direct inhibitor of the tyrosinase enzyme.[7]

Table 3: Comparative Cytotoxicity (IC50, µM)

CompoundCell LineIC50 (µM)Exposure TimeReference
Sinapic AcidHeLa724818h[17][19][20]
Sinapic AcidV79186018h[19][20]
Sinapic AcidHEp-2125.2324h[19]
p-Coumaric AcidHCT 151400Not Specified[21]
p-Coumaric AcidHT 291600Not Specified[21]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation :

    • Prepare a stock solution of the test compounds (aminocinnamic acid and methyl ester) and a positive control (e.g., ascorbic acid) in a suitable solvent like methanol (e.g., 1 mg/mL).[22]

    • Prepare a working solution of DPPH in methanol (e.g., 6 x 10⁻⁵ mol/L or 80 µg/mL).[23][24] The absorbance of this solution at 517 nm should be between 0.6 and 0.7.[23]

  • Assay Procedure (96-well plate format) :

    • Add 100 µL of various concentrations of the test compounds (prepared by serial dilution) to separate wells.[22]

    • Add 100 µL of the DPPH working solution to each well.[22]

    • For the control well, add 100 µL of methanol instead of the test compound.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[22][24]

  • Measurement and Calculation :

    • Measure the absorbance at 517 nm using a microplate reader.[24]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[22]

    • Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.[24]

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity

This method is widely used to assess the antimicrobial activity of compounds by measuring the zone of growth inhibition.[25][26]

  • Preparation of Inoculum and Plates :

    • Prepare a standardized microbial inoculum (e.g., matching the 0.5 McFarland standard) of the test bacteria or fungi in a suitable broth like Mueller-Hinton Broth.[25]

    • Inoculate the surface of Mueller-Hinton Agar plates by evenly spreading the microbial suspension.[26]

  • Assay Procedure :

    • Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[26]

    • Add a specific volume (e.g., 100 µL) of the test compounds (aminocinnamic acid and methyl ester) at known concentrations into the wells.[26][27] A solvent control and a standard antibiotic should also be included.

  • Incubation and Measurement :

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[28]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[28] A larger zone diameter indicates greater antimicrobial activity.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[29]

  • Cell Seeding :

    • Seed cells (e.g., HeLa, V79) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight under standard cell culture conditions (37°C, 5% CO₂).[30]

  • Compound Treatment :

    • Treat the cells with various concentrations of the test compounds (aminocinnamic acid and methyl ester) and incubate for a specific period (e.g., 24, 48, or 72 hours).[31] Include untreated cells as a control.

  • MTT Addition and Incubation :

    • After the treatment period, add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.[29][30]

    • Incubate the plate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[30]

  • Solubilization and Measurement :

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[29][31]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[29] The intensity of the purple color is directly proportional to the number of viable cells.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Perspectives

The esterification of aminocinnamic acids to their methyl esters is a potent strategy for modulating their biological activity. The primary driver for these changes is the increase in lipophilicity, which often enhances antimicrobial efficacy and cellular uptake. However, the impact on antioxidant and cytotoxic activities can be more nuanced and is dependent on the specific parent compound and the biological system under investigation.

For drug development professionals, these findings underscore the importance of considering physicochemical properties in the design of new therapeutic agents. While a methyl ester may offer improved permeability, it is crucial to evaluate its metabolic stability and potential for altered target interactions. Future research should focus on systematic comparative studies of a wider range of aminocinnamic acids and their esters against diverse biological targets. This will enable the development of more precise structure-activity relationships and guide the rational design of next-generation therapeutic compounds derived from this versatile natural product scaffold.

References

  • Evaluation of cytotoxic and genotoxic properties of sinapic acid. (n.d.). Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial activities of synthetic ferulic acid derivatives. (n.d.). J-Stage. Retrieved from [Link]

  • Antimicrobial activities of synthetic ferulic acid derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. (n.d.). CoLab.ws. Retrieved from [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022, July 20). MDPI. Retrieved from [Link]

  • Experimental procedure. (n.d.). Chimactiv - AgroParisTech. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). YouTube. Retrieved from [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved from [Link]

  • Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. (n.d.). PMC. Retrieved from [Link]

  • Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. (n.d.). Frontiers. Retrieved from [Link]

  • 4.4. DPPH Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. (n.d.). PubMed. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Bio-protocol. Retrieved from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved from [Link]

  • Assessment of Cytotoxic Properties of Sinapic Acid In Vitro. (n.d.). Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]

  • Sinapic Acid: Is It Safe for Humans? (2017, February 16). ResearchGate. Retrieved from [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel. Retrieved from [Link]

  • (PDF) Assessment Of Cytotoxic Properties Of Sinapic Acid In Vitro. (n.d.). ResearchGate. Retrieved from [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Retrieved from [Link]

  • Sinapic-Acid-Loaded Nanoparticles Optimized via Experimental Design Methods: Cytotoxic, Antiapoptotoic, Antiproliferative, and Antioxidant Activity. (2024, September 17). ACS Omega. Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopic Studies on the Antioxidant Activity of P-Coumaric Acid. (2013, November 15). PubMed. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Lipinski's rule of five, famous extensions and famous exceptions. (n.d.). ResearchGate. Retrieved from [Link]

  • Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. (2024, July 10). MDPI. Retrieved from [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC. Retrieved from [Link]

  • Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023, November 30). CABI Digital Library. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl (E)-3-(3-aminophenyl)acrylate

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of reliable and reproducible...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of reliable and reproducible downstream results. This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of a custom-synthesized batch of methyl (E)-3-(3-aminophenyl)acrylate. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the self-validating nature of your purity assessment workflow.

The Synthetic Pathway: Understanding the Origin of Potential Impurities

The most common and efficient method for the synthesis of methyl (E)-3-(3-aminophenyl)acrylate is the Mizoroki-Heck reaction. This palladium-catalyzed cross-coupling reaction joins an aryl halide with an alkene, in this case, 3-iodoaniline and methyl acrylate.[1][2] Understanding this synthetic route is paramount as it informs the potential impurity profile of the crude product.

A 3-Iodoaniline Reaction Heck Reaction A->Reaction B Methyl Acrylate B->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., PPh3) Catalyst->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product Methyl (E)-3-(3-aminophenyl)acrylate Reaction->Product

A simplified workflow of the Heck reaction for the synthesis of the target compound.

A typical synthesis protocol is as follows:

Protocol 1: Synthesis of Methyl (E)-3-(3-aminophenyl)acrylate via Heck Reaction

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-iodoaniline (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous dimethylformamide (DMF) as the solvent, followed by methyl acrylate (1.5 eq) and triethylamine (2.0 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Identifying the Adversaries: A Profile of Potential Impurities

The crude product from the Heck reaction is rarely pure. A thorough purity assessment must account for the following potential impurities:

  • Unreacted Starting Materials: Residual 3-iodoaniline and methyl acrylate.

  • (Z)-Isomer: The Heck reaction is highly stereoselective for the trans or (E)-isomer, but trace amounts of the cis or (Z)-isomer can form.[3]

  • Homocoupled Product: Dimerization of 3-iodoaniline can lead to the formation of 3,3'-diiminobiphenyl.

  • Dehalogenated Starting Material: Reduction of 3-iodoaniline to aniline can occur as a side reaction.[1]

  • Residual Solvents: DMF, ethyl acetate, and triethylamine from the reaction and workup.

Crude Crude Product Main Methyl (E)-3-(3-aminophenyl)acrylate Crude->Main Major Component Impurity1 Unreacted 3-Iodoaniline Crude->Impurity1 Potential Impurity Impurity2 Unreacted Methyl Acrylate Crude->Impurity2 Potential Impurity Impurity3 (Z)-Isomer Crude->Impurity3 Potential Impurity Impurity4 Homocoupled Product Crude->Impurity4 Potential Impurity Impurity5 Aniline (Dehalogenated) Crude->Impurity5 Potential Impurity Impurity6 Residual Solvents Crude->Impurity6 Potential Impurity

Relationship between the crude product and potential impurities.

A Multi-Pronged Approach to Purity Assessment

No single analytical technique is sufficient for a comprehensive purity assessment. A combination of chromatographic and spectroscopic methods provides a holistic view of the sample's composition.

Start Synthesized Crude Product HPLC HPLC-UV Start->HPLC Quantitative Analysis GCMS GC-MS Start->GCMS Residual Solvents & Volatiles NMR NMR Spectroscopy (1H and 13C) Start->NMR Structural & Isomeric Purity MP Melting Point Analysis Start->MP Initial Purity Indication Purity Purity Assessment HPLC->Purity GCMS->Purity NMR->Purity Structure Structural Confirmation NMR->Structure MP->Purity

Workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for quantitative purity analysis of non-volatile organic compounds.[4] It excels at separating the main product from structurally similar impurities.

Protocol 2: HPLC-UV Analysis

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in Acetonitrile

Expected Results: The (E)-isomer is the major peak. Unreacted 3-iodoaniline and aniline will elute earlier, while the more non-polar homocoupled product will have a longer retention time. The (Z)-isomer, being diastereomeric to the (E)-isomer, will likely have a slightly different retention time.

Table 1: Expected HPLC-UV Data

CompoundExpected Retention Time (min)UV λmax (nm)
Aniline~4.5230, 280
3-Iodoaniline~8.0240, 290
Methyl (E)-3-(3-aminophenyl)acrylate ~10.5 ~245, 315
Methyl (Z)-3-(3-aminophenyl)acrylate~11.0~240, 310
3,3'-Diiminobiphenyl~15.0~260
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, making it ideal for detecting residual solvents and unreacted starting materials.[5]

Protocol 3: Headspace GC-MS for Residual Solvents

ParameterCondition
Column DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 40 °C (5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp 250 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu
Headspace Vial 20 mL vial with ~50 mg sample dissolved in 1 mL DMSO
Headspace Temp 80 °C for 15 min

Expected Results: Peaks corresponding to the mass spectra of DMF, ethyl acetate, and triethylamine will be identified and can be quantified against a standard. Unreacted methyl acrylate can also be detected with this method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are unparalleled for structural elucidation and can provide quantitative information about the isomeric purity.

Expected ¹H NMR (400 MHz, CDCl₃) Data for Methyl (E)-3-(3-aminophenyl)acrylate:

  • δ ~7.6 (d, J ≈ 16 Hz, 1H): Vinyl proton coupled to the other vinyl proton. The large coupling constant is characteristic of the trans configuration.

  • δ ~6.3 (d, J ≈ 16 Hz, 1H): Vinyl proton coupled to the vinylic proton.

  • δ ~6.6-7.2 (m, 4H): Aromatic protons.

  • δ ~3.8 (s, 3H): Methyl ester protons.

  • δ ~3.7 (br s, 2H): Amine protons.

The presence of a pair of doublets with a coupling constant of ~12-13 Hz would indicate the presence of the (Z)-isomer.

Table 2: Key Expected NMR Chemical Shifts (δ, ppm)

Proton/CarbonMethyl (E)-3-(3-aminophenyl)acrylatePotential Impurity: (Z)-Isomer
¹H Vinyl (α) ~6.3 (d, J≈16 Hz)~5.8 (d, J≈12 Hz)
¹H Vinyl (β) ~7.6 (d, J≈16 Hz)~6.9 (d, J≈12 Hz)
¹³C Carbonyl ~167~166
¹³C Vinyl (α) ~118~117
¹³C Vinyl (β) ~144~142
Melting Point Analysis

A simple yet powerful indicator of purity is the melting point range. A pure crystalline solid will have a sharp melting point, whereas impurities will broaden and depress the melting range. The melting point of the analogous methyl 3-(2-aminophenyl)acrylate is 67 °C, providing a reasonable estimate.[6]

Comparison of Purification Methods: Column Chromatography vs. Recrystallization

The two most common purification techniques for a solid product like methyl (E)-3-(3-aminophenyl)acrylate are column chromatography and recrystallization.[7][8]

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent). It is highly effective at separating a wide range of impurities but can be time-consuming and require large volumes of solvent.

Recrystallization: This method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. It is often more scalable and can yield very pure material if a suitable solvent is found.[9]

Table 3: Comparison of Purification Methods

ParameterColumn ChromatographyRecrystallization
Principle Differential AdsorptionDifferential Solubility
Typical Yield 70-90%60-85%
Achievable Purity >99%>99.5% (with optimal solvent)
Scale Milligrams to gramsGrams to kilograms
Time Consumption HighModerate
Solvent Consumption HighLow to moderate

For methyl (E)-3-(3-aminophenyl)acrylate, a suitable recrystallization solvent system would likely be a mixture of a polar solvent like ethanol or ethyl acetate and a non-polar solvent like hexanes.

Conclusion

A robust assessment of the purity of synthesized methyl (E)-3-(3-aminophenyl)acrylate necessitates a multi-faceted analytical approach. HPLC-UV provides the primary quantitative purity data, GC-MS ensures the absence of volatile impurities and residual solvents, NMR confirms the structural integrity and isomeric purity, and melting point analysis offers a rapid preliminary purity check. The choice of purification method between column chromatography and recrystallization will depend on the scale of the synthesis and the nature of the impurities present, with recrystallization often being the more efficient choice for achieving high purity on a larger scale. By employing this comprehensive strategy, researchers can proceed with confidence in the quality of their synthesized material.

References

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

  • Guillorit, J., et al. (2003). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron Letters, 44(35), 6645-6647.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • ResolveMass Laboratories. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 12(3), 474-480.
  • Frontera, P., et al. (2024, July 9).
  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Retrieved from [Link]

  • Quora. (2017, August 2). Are there cases in which column chromatography is preferable to recrystallisation? Retrieved from [Link]

  • Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Evaluation of mixed injection solvents in gas chromatography as a measure to avoid solvent change during sample treatment. Retrieved from [Link]

  • Alshehri, S. A. (2022). Pd-based Photocatalysts for Heck C-C Cross-Coupling Reactions. The Keep. Retrieved from [Link]

  • NextSDS. (n.d.). methyl (E)-3-(3-aminophenyl)acrylate — Chemical Substance Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • Rahman, M. M., et al. (2021). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. American Journal of Analytical Chemistry, 12(11), 429-442.
  • Khan, S. A., et al. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules, 27(19), 6768.
  • International Journal of Scientific Development and Research. (2021). Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. Retrieved from [Link]

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Aminocinnamate Derivatives

For researchers and professionals in drug development, the aminocinnamate scaffold represents a versatile starting point for discovering novel therapeutic agents. These compounds and their derivatives have demonstrated a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the aminocinnamate scaffold represents a versatile starting point for discovering novel therapeutic agents. These compounds and their derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.[1][2] To efficiently navigate the vast chemical space of possible derivatives, computational methods are indispensable. Molecular docking, in particular, serves as a powerful, cost-effective technique to predict how these molecules might interact with biological targets, allowing for the prioritization of compounds before committing to costly and time-consuming synthesis and in vitro testing.[3]

This guide offers a comprehensive, in-depth comparison of molecular docking studies for aminocinnamate derivatives. It is designed to move beyond a simple procedural outline, instead focusing on the causality behind experimental choices, ensuring a robust and self-validating computational workflow that bridges in silico predictions with experimental realities.

The "Why": Establishing a Predictive Framework

The primary goal of a comparative docking study is to establish a structure-activity relationship (SAR) that explains how modifications to the aminocinnamate core affect its binding to a specific protein target.[1] By systematically comparing a series of derivatives, we can predict which chemical substitutions are likely to enhance binding affinity. This is achieved by evaluating two main outputs from the docking simulation: the binding energy (or docking score) and the binding pose.[4][5]

  • Binding Energy (ΔG): Reported in kcal/mol, this value estimates the free energy of binding for the ligand-protein complex. A more negative value indicates a theoretically stronger and more stable interaction.[4][6]

  • Binding Pose: This is the predicted 3D orientation of the ligand within the protein's active site. Analyzing the pose reveals crucial molecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.[5][6]

A successful comparative study allows researchers to build a predictive model: if a particular substitution (e.g., adding a hydroxyl group at a specific position) consistently results in a better docking score and forms a key hydrogen bond, it becomes a rational design choice for future, more potent derivatives.

Methodology Deep Dive: A Self-Validating Workflow

A rigorous docking protocol is foundational to obtaining meaningful and reproducible results. The following section details a step-by-step methodology using widely accepted tools like AutoDock, and explains the scientific reasoning behind each stage.[7][8]

Experimental Protocol: Comparative Molecular Docking

Objective: To predict the binding affinities and interaction patterns of a series of aminocinnamate derivatives against a target enzyme.

Materials & Software:

  • Protein Data Bank (PDB) for target structure retrieval.

  • Molecular graphics software (e.g., UCSF Chimera, AutoDock Tools).[9]

  • Docking software (e.g., AutoDock Vina).[9]

  • 2D/3D structures of aminocinnamate derivatives (e.g., from PubChem or drawn with chemical sketchers).

Step-by-Step Protocol:

  • Target Protein Preparation:

    • Action: Retrieve the 3D crystal structure of the target enzyme from the PDB (e.g., β-ketoacyl-acyl carrier protein synthase III, PDB ID: 1HNJ).[10]

    • Causality: The crystal structure provides the precise atomic coordinates of the enzyme's binding site. It is crucial to start with a high-resolution experimental structure to ensure the docking environment is as accurate as possible.

    • Procedure: Open the PDB file in a molecular viewer. Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands. This is done to create a clean binding site for the new ligands to be docked.[9][11] Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). These steps are critical for the docking software's scoring function, which calculates electrostatic and hydrogen bonding interactions.[8] Save the prepared protein in the required PDBQT format.[8]

  • Ligand Preparation:

    • Action: Obtain or draw the 2D structures of the aminocinnamate derivatives.

    • Causality: Each derivative must be converted into a flexible 3D structure. The docking algorithm will explore different conformations (rotations around bonds) of the ligand to find the best fit in the protein's active site.

    • Procedure: Load each ligand structure into AutoDock Tools. Assign partial charges, merge non-polar hydrogens, and define the rotatable bonds. This "torsion tree" allows the software to explore conformational flexibility efficiently.[8] Save each prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Action: Define a 3D grid box that encompasses the active site of the target protein.

    • Causality: The docking search is confined to this grid box. This dramatically increases computational efficiency by focusing the search on the region where binding is expected to occur.

    • Procedure: Center the grid on the known active site, often determined from the position of a co-crystallized inhibitor in the original PDB file.[9] The size of the box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Molecular Docking Simulation:

    • Action: Run the docking simulation for each derivative using software like AutoDock Vina.

    • Causality: The software systematically places multiple conformations of the ligand into the grid box and calculates the binding energy for each pose using its scoring function.[8] It employs a genetic algorithm to explore the conformational space and identify the lowest energy (most favorable) binding modes.[7]

    • Procedure: Execute the docking run from the command line, specifying the prepared protein, ligand, and grid configuration files.[12] The exhaustiveness parameter can be increased to ensure a more thorough search of possible binding poses, enhancing the reliability of the results.[12]

  • Results Analysis:

    • Action: Analyze the output files, which contain the binding energies and coordinates for the top-ranked binding poses.

    • Causality: This step translates the raw data into actionable scientific insights. The primary goal is to compare the derivatives based on their scores and interaction patterns.

    • Procedure: For each derivative, record the binding energy of the top-ranked pose. Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, and note the specific amino acid residues involved.[6]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve Target (e.g., PDB) Clean 1a. Clean Protein (Remove water, ions) PDB->Clean Ligands 2. Prepare Ligands (Aminocinnamates) PrepL 2a. Generate 3D & Define Rotatable Bonds (PDBQT) Ligands->PrepL PrepP 1b. Add Hydrogens & Charges (PDBQT) Clean->PrepP Grid 3. Define Grid Box (Active Site) PrepP->Grid Dock 4. Run Docking Simulation (AutoDock Vina) PrepL->Dock Grid->Dock Analyze 5. Analyze Results Dock->Analyze Scores 5a. Compare Binding Energies Analyze->Scores Pose 5b. Visualize Interactions Analyze->Pose SAR 6. Establish SAR Scores->SAR Pose->SAR

Caption: A typical workflow for comparative molecular docking studies.

Comparative Analysis: From Data to Insights

The core of the guide is the objective comparison of the docking results. All quantitative data should be summarized in a structured table to facilitate easy comparison between the aminocinnamate derivatives.

Table 1: Hypothetical Comparative Docking Results against β-ketoacyl-ACP Synthase III (FabH)

Derivative IDR-Group SubstitutionDocking Score (kcal/mol)Key H-Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)Corresponding IC₅₀ (µM)
AC-01H (Parent Scaffold)-6.8Thr81Ala24655.2
AC-024-OH-7.5Thr81, Ser130Ala24628.1
AC-034-Cl-7.2Thr81Ala246, Ile15635.7
AC-044-NO₂-6.5-Ala246>100
AC-053,4-diOH-8.1Thr81, Ser130, Asp180Ala24612.5

Note: IC₅₀ values are hypothetical for illustrative purposes but reflect the expected trend where a lower docking score correlates with higher potency (lower IC₅₀).

Interpreting the Data and Building SAR

From the table above, a clear structure-activity relationship begins to emerge.

  • Baseline: The parent aminocinnamate (AC-01) establishes a baseline binding energy of -6.8 kcal/mol, with interactions primarily involving Thr81 and Ala246.[10][13]

  • Electron-Donating Groups: Adding a hydroxyl group at the 4-position (AC-02) improves the docking score to -7.5 kcal/mol. This is likely due to the formation of an additional hydrogen bond with Ser130, a key interaction that stabilizes the complex. Adding a second hydroxyl group (AC-05) further enhances binding (-8.1 kcal/mol) by engaging another residue, Asp180. This suggests that hydroxyl groups in these positions are highly favorable for binding.[14]

  • Electron-Withdrawing Groups: A chloro- group (AC-03) provides a modest improvement, possibly by enhancing hydrophobic interactions with Ile156. However, a bulky and strongly electron-withdrawing nitro group (AC-04) is detrimental to binding (-6.5 kcal/mol) and disrupts key hydrogen bonds. This indicates that while some electronegativity is tolerated, excessive bulk or electron withdrawal at this position is unfavorable.[15][16]

This analysis allows us to build a logical model for designing the next generation of inhibitors.

SAR cluster_scaffold Aminocinnamate Scaffold cluster_mods Modifications & Effects cluster_results Predicted Outcome Scaffold Core Structure OH Add 4-OH Group Scaffold->OH Modification diOH Add 3,4-diOH Groups Scaffold->diOH Modification NO2 Add 4-NO2 Group Scaffold->NO2 Modification Increase Increased Binding Affinity (More H-Bonds) OH->Increase diOH->Increase Decrease Decreased Binding Affinity (Steric Hindrance) NO2->Decrease

Caption: Logical diagram of a Structure-Activity Relationship (SAR) analysis.

Scientific Integrity: The Validation Bridge

A critical aspect of computational chemistry is the acknowledgment that in silico models are predictive tools, not definitive measures of biological activity.[17] The trustworthiness of a comparative docking study is established by correlating the computational predictions with experimental data.[18]

The most common method for this is the enzyme inhibition assay , which measures the concentration of a compound required to inhibit the activity of a target enzyme by 50% (the IC₅₀ value).[17][19]

Protocol: Enzyme Inhibition Assay (General)
  • Preparation: Prepare solutions of the purified target enzyme, its substrate, and serial dilutions of the synthesized aminocinnamate derivatives.[18]

  • Reaction: In a 96-well plate, combine the enzyme and varying concentrations of each inhibitor. Initiate the enzymatic reaction by adding the substrate.[18]

  • Measurement: Use a microplate reader to measure the rate of product formation over time. The product is often designed to be chromogenic or fluorescent for easy detection.

  • Calculation: Plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value for each derivative.[17]

A strong correlation, where derivatives with lower (more negative) docking scores consistently show lower IC₅₀ values, validates the docking protocol.[18] This self-validating system provides confidence that the computational model is accurately predicting the behavior of the ligands, making it a reliable tool for prioritizing future candidates for synthesis and testing.[19][20]

Conclusion

Comparative molecular docking is an essential strategy in modern drug discovery for efficiently exploring the potential of chemical scaffolds like aminocinnamate. By systematically evaluating derivatives, researchers can build robust structure-activity relationships that guide the rational design of more potent and selective enzyme inhibitors. The key to a successful study lies not just in the execution of the computational protocol but in understanding the causality behind each step and, most importantly, in bridging the in silico predictions with tangible experimental validation. This integrated approach ensures scientific integrity and accelerates the journey from a promising compound to a potential therapeutic agent.

References

  • Anonymous. (n.d.). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. Retrieved from [Link]

  • Gao, H., et al. (2020). Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure–activity relationships. RSC Advances. Retrieved from [Link]

  • da Silva, R. S., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development. Retrieved from [Link]

  • Adisakwattana, S., et al. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Bioorganic & Medicinal Chemistry Letters, 14(11), 2893-6. Retrieved from [Link]

  • Yadav, R., & Singh, R. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI Journal. Retrieved from [Link]

  • Scripps Research. (n.d.). AutoDock Version 4.2. Center for Computational Structural Biology. Retrieved from [Link]

  • Anonymous. (n.d.). Protocol for Docking with AutoDock. Source Not Found.
  • Seeliger, D. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Cureus. Retrieved from [Link]

  • Anonymous. (2025). Molecular docking analysis with IC₅₀ Assay FAK against for FDA approved drugs. Bioinformation. Retrieved from [Link]

  • Anonymous. (2025). Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions. BCTT. Retrieved from [Link]

  • Kumar, D., & Lathwal, A. (2023). Molecular Docking: a decision-making tool for drug discovery. International Journal of Research in Engineering and Science (IJRES). Retrieved from [Link]

  • Granchi, C., et al. (2015). Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. Molecules. Retrieved from [Link]

  • ETFLIN. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. Retrieved from [Link]

  • Granchi, C., et al. (2015). Development and validation of a docking-based virtual screening platform for the identification of new lactate dehydrogenase inhibitors. PubMed. Retrieved from [Link]

  • Anonymous. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]

  • Anonymous. (2024). Need help with molecular docking results interpretation. Reddit. Retrieved from [Link]

  • Wang, F., et al. (2015). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Zitko, J., et al. (n.d.). DOCKING STUDIES. The Royal Society of Chemistry. Retrieved from [Link]

  • Wang, F., et al. (2021). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Brieflands. Retrieved from [Link]

  • Tzara, A., et al. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. Pharmaceuticals. Retrieved from [Link]

Sources

Validation

confirming the stereochemistry of the double bond in methyl (E)-3-(3-aminophenyl)acrylate

The Definitive Comparison Guide: Confirming the Stereochemistry of Methyl (E)-3-(3-aminophenyl)acrylate As a Senior Application Scientist, confirming the stereochemical integrity of α,β -unsaturated systems is a routine...

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Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Comparison Guide: Confirming the Stereochemistry of Methyl (E)-3-(3-aminophenyl)acrylate

As a Senior Application Scientist, confirming the stereochemical integrity of α,β -unsaturated systems is a routine yet critical hurdle. For methyl (E)-3-(3-aminophenyl)acrylate—a highly versatile cinnamate derivative used in drug discovery—the spatial orientation of the double bond dictates the molecule's 3D conformation, directly impacting target binding affinity and downstream synthetic reactivity.

This guide objectively compares the three leading analytical methodologies used to differentiate and confirm the (E)-configuration (trans) versus the (Z)-configuration (cis) of this molecule. It is designed to provide researchers with field-proven insights, causality behind protocol parameters, and self-validating workflows.

Part 1: Comparative Analysis of Analytical Methodologies

To unambiguously assign the (E)-stereochemistry of methyl 3-(3-aminophenyl)acrylate, we rely on three orthogonal techniques. Each offers a unique perspective on the molecule's geometry.

1D 1 H NMR Spectroscopy (The Gold Standard)
  • Mechanism: Evaluates the vicinal coupling constant ( 3JHH​ ) between the two vinylic protons ( α and β to the ester). The Karplus equation dictates that the magnitude of 3JHH​ is highly dependent on the dihedral angle[1].

  • Performance: Trans-alkenes (dihedral angle ~180°) exhibit large coupling constants of 12–18 Hz (typically ~16 Hz). Cis-alkenes (dihedral angle ~0°) show smaller constants of 6–12 Hz (typically ~10 Hz)[2][3].

  • Verdict: This is the fastest and most quantitative method. However, it requires the vinylic signals to be well-resolved from the aromatic protons (δ 6.5–8.0 ppm).

2D NOESY NMR (The Spatial Validator)
  • Mechanism: Detects through-space dipole-dipole interactions via the Nuclear Overhauser Effect (NOE). Cross-peaks appear only if protons are closer than 5 Å in space.

  • Performance: In the (E)-isomer, the high-priority groups (aromatic ring and ester) are on opposite sides. Consequently, the vinylic Hα​ is spatially close to the ortho-protons of the aromatic ring, while Hβ​ is close to the ester's methoxy group. In the (Z)-isomer, Hα​ and Hβ​ are on the same side and will show a strong NOE to each other[4][5].

  • Verdict: The ultimate tie-breaker. It maps the 3D space of the molecule, bypassing any ambiguities caused by overlapping 1D chemical shifts.

ATR-FTIR Spectroscopy (The Orthogonal Screen)
  • Mechanism: Measures vibrational transitions. The out-of-plane =C–H bending modes are highly specific to alkene substitution patterns[6][7].

  • Performance: The (E)-isomer (trans) produces a sharp, highly intense out-of-plane bending peak at ~965 cm⁻¹ . The (Z)-isomer (cis) absorbs much lower, typically around 690–730 cm⁻¹ [6][8][9].

  • Verdict: An excellent, non-destructive, and rapid screening tool. Because the meta-substituted aromatic ring also has bends in the 700–800 cm⁻¹ range, the isolated 965 cm⁻¹ peak serves as a pristine diagnostic marker for the (E)-isomer.

Part 2: Quantitative Data Summary

The table below summarizes the expected analytical signatures for both isomers.

Analytical TechniqueSpectral Feature(E)-Isomer (trans) Expected Data(Z)-Isomer (cis) Expected DataConfidence Level
1D 1 H NMR Vicinal Coupling ( 3JHH​ )15.0 – 16.5 Hz 9.0 – 11.0 HzAbsolute
2D NOESY NMR Key Spatial Contacts (< 5 Å) Hα​↔ Ortho-ArH Hβ​↔ -OCH 3​ Hα​↔Hβ​ (Strong)Absolute
ATR-FTIR Out-of-plane =C-H bend~965 ± 5 cm⁻¹ (Sharp)~690 – 730 cm⁻¹ (Broad)High

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the parameter choice.

Protocol A: 1D 1 H & 2D NOESY NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

    • Causality: CDCl 3​ provides a deuterium lock signal to stabilize the magnetic field frequency. TMS acts as an internal chemical shift reference (δ 0.00 ppm).

  • System Validation (Shimming): Acquire a preliminary 1D scan and measure the linewidth at half-height (FWHM) of the TMS peak. It must be < 1.0 Hz .

    • Why it matters: Poor magnetic field homogeneity (shimming) will artificially broaden peaks, making it impossible to accurately measure the ~16 Hz 3JHH​ splitting required to confirm the (E)-configuration.

  • 1D Acquisition: Acquire 16 scans with a relaxation delay (D1) of 5 seconds.

    • Causality: A 5-second D1 ensures complete longitudinal relaxation ( T1​ ) of all protons between pulses, guaranteeing that the integration ratios between the vinylic protons (1H each) and the aromatic protons (4H) are perfectly quantitative.

  • 2D NOESY Acquisition: Set the mixing time ( τm​ ) to 400 ms.

    • Causality: Methyl (E)-3-(3-aminophenyl)acrylate is a small molecule (MW 177.2 g/mol ) and tumbles rapidly in solution ( ωτc​<1 ). This places it in the positive NOE regime where cross-relaxation is slow[10]. A longer mixing time (400 ms) allows the dipole-dipole interactions to build up sufficient intensity for detection without succumbing to spin diffusion.

Protocol B: ATR-FTIR Screening
  • System Validation (Background Scan): Acquire 32 scans of the empty diamond ATR crystal.

    • Why it matters: This creates a background profile of atmospheric CO 2​ and water vapor. The software automatically subtracts this from the sample run, ensuring the final spectrum is an unadulterated representation of the molecule.

  • Sample Application: Place 2-3 mg of the solid directly onto the crystal and apply maximum pressure using the anvil.

    • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample by only a few micrometers. Intimate physical contact is mandatory to achieve a high signal-to-noise ratio.

  • Data Analysis: Scan from 4000 to 400 cm⁻¹. Isolate the fingerprint region and verify the presence of a sharp, intense peak at ~965 cm⁻¹ to confirm the trans-alkene out-of-plane bend[7].

Part 4: Visualizing the Logic & Workflows

Below are the logical frameworks used to process the analytical data, mapped out for immediate decision-making.

Workflow Start Methyl 3-(3-aminophenyl)acrylate Sample NMR1D 1H NMR Spectroscopy (Measure ³J_HH) Start->NMR1D NMR2D 2D NOESY NMR (Spatial Proximity < 5 Å) Start->NMR2D FTIR ATR-FTIR Spectroscopy (Out-of-plane C-H bend) Start->FTIR Decision Is ³J_HH > 12 Hz? NMR1D->Decision ConfirmE Confirmed (E)-Isomer (trans-alkene) NMR2D->ConfirmE NOE: H_alpha to Ortho-ArH ConfirmZ Confirmed (Z)-Isomer (cis-alkene) NMR2D->ConfirmZ NOE: H_alpha to H_beta FTIR->ConfirmE Peak at ~965 cm⁻¹ FTIR->ConfirmZ Peak at ~690 cm⁻¹ Decision->ConfirmE Yes (~16 Hz) Decision->ConfirmZ No (~10 Hz)

Caption: Multi-modal analytical workflow for alkene stereochemical confirmation.

LogicTree Vinylic Identify Vinylic Protons (δ 6.0 - 8.0 ppm) Coupling Extract Vicinal Coupling Constant (³J_HH) Vinylic->Coupling Trans ³J_HH = 12 - 18 Hz Coupling->Trans Cis ³J_HH = 6 - 12 Hz Coupling->Cis ResultE (E)-Configuration Dihedral Angle ~180° Trans->ResultE ResultZ (Z)-Configuration Dihedral Angle ~0° Cis->ResultZ

Caption: Decision tree for interpreting vicinal coupling constants via the Karplus relationship.

References

  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. orgchemboulder.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA4buAaEiuaGb_8SBwfHvr21KYsYROUDiobOCIsKSqspgv6lKp4_MA3XAiJa28YBwbHsfxs_Muz9oWP6pv0yB-45aD5Pjk-rwaDxy7SdxHq_cFXRDy23FhOjBxg3wcrUWaxX4CiJ6VyRG65JuXwX8OBXZLwib43DNyop0=]
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. creative-biostructure.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjOBchw-uNP_gR5BsdAzb5avnRzTEZlnTbV_U0rR3JswHriSeQ1BlMOLcSXtlUxnUam1r-bVoLMUfsFO9uZNKmMVCLVDQ2vYFRCrc5ZDnKuFIKobg-2kQsUd05kU5tv6IIaF0nIgxqGibJ6E3DZr34ZF9hk6cXxcEF0ydBAPBfd_0=]
  • NMR Coupling Constants - Chemical Instrumentation Facility. iastate.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDPIFjRiHRMQMs6lXawvFpYE04_FrgdvNpyU8i4BC7CvTF2ahF4f5-Nxvoz_8e2dOaiU7XzrQK0ZwtD7YF6YZ4XKcGOhXXbICp-nznzo6a2n_TIgZsfrKs2eziovYeAgaDkNkjQCE2onxIZzx6ICdIR74WNrySxiUg]
  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. libretexts.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI8zUeZ0r5IdpEPxK1jzzN37uozEIwkved-_xSk6MeXR82baNUZjYWjJ0EHS_Wk8-ZzYn0m_Ff0-SGXV8X9ZqaVer0B88j4ViooRGfEhSKeTH6QSxvr0P5IxAG5JDznyk5W6hsP8v54tqKNfbJeN_bCUss9i3qGeQpDruPuVaBNBIubGzyFgc3NhHBJgef_MkIpS_lu-3k7oK-KNr4ifG4sBKmdyevJQHtkCsnBLEIs52fRSE=]
  • Basics of NOE/NOESY: Causes and Solutions When NOE - JEOL USA blog. jeolusa.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXDjHpV14Lrn8_Ho_DUCOa7WJ_-3ekKjTyfuXxKek4YTyB3z89i1ULDhF08MfwMN6FxIbsKHjzqpSBsdK70VOh5Cw6fZHKvDCu_FC3gpWs_dCy7qTY4DpET0F2l1hVp7yNm69odHZnJHETwPb_iFLMbTagQPc1cBHk5-h2Oe7l3j5pGIxv-slXuadiJe4seKM1TPXo0HXZojDK]
  • 5.4: NOESY Spectra - Chemistry LibreTexts. libretexts.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSwsAUtn3eZXTz-nUkhh6w5L2M1-1bGdv5uXLqJuGXKJhpt8srvOaM8anJ6j1BNUrRff_aIkidoMzWNznhSe2Qyivf7x5vJ1qIaZA5PW6apA_weKIQ7kbGvRxX5uuZRbjbxKdxweVidVOLhb7T0b_5nVPHya2Ftvpaw-rOrZ3GStr3u_6dyoLdO5hmh2uTPMAGxjZgd79_95mXl1pOgcFbDBFcTWun3yXXSMxbaNv_n01TU0j3n0Dn3CxPKI22EHf7ULkjzZ4MTI6ZZCUdNskYQLr0yhvuzGo94DZ1qwS39YrlIec_ohSByG7hSApcQPfRx41yWDF9q0ZHVyxK8_zoBZ2dOQW2QOsfNKqU3u8Jt-A4z0u1-fb6Ui4_5I05HQfM5vzC7YLSTPCq0FsZLHF9J2vg-Vuw32KM_DnEo8uiSyG1_HeFL5cKsMTdHzsr_8A_47fDytfG_hOErrGqCU9u2tbMWuIjiHvWau40S2l4NFh2V-LtT2up195mpYI=]
  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. spcmc.ac.in.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtPzKyofxDInCmlZA8ATdEUdsmCeQRLveoEY0Mnv5m-kEK5GYZuy0zUyhjX1CuGX3EDx-HEJ3nFmaO6OnKGA8Os4eRxBd2X9MycQ76NE9HhjtXVg_4XiD-p17v95P4RtaltoiLrWsyDzFtup4_DbBdQLnS-By5EA==]
  • 3.2: IR Spectroscopy - Chemistry LibreTexts. libretexts.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfBVGedW2kQpf4g3wQTLwsXMLp957bquGI9acEEyYZiQE2jj95IqWcqc2pwlX_BhBzvuxHcbONExjn6SatezcX0sa8MyS1wsmrDeazMZQby6WWIWiaw6OKZGLqlnydhkoKuKmamWPUu1t0ummkh5QGG7SYXwxk9NO6v0BEhJGb8q_H81awpoGCCl4ejhWxSSQdXSRfMtL9DKyg1uRYIFDkKoeNaIjtfPMJVodzyBRNRCjRCpRNQybCzDliEd_tDHLpZBgdQjMt-Ef4oohXShBbShM9jVTKo66Fqw==]
  • The Infrared Spectroscopy of Alkenes. spectroscopyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7UmvoVK5SejEKkKUDwJhOPyDtVs-rdxt6Gd5pORtPIFKHeZxGhuLYV3cAImitl6iZAlyzolTz9G_YskID4KAGfDwk020nQCdyQLg6Go3TOXcSltGMOJIcTyxzEuiRGikRveIx32rZ6jZ-SeYioTnY2-k0tX0LMyLhJY-njYe3mg==]
  • A Researcher's Guide to Spectroscopic Differentiation of Cis- and Trans-Stilbene Isomers - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9GDUhgvzo_8eR45rBaSJJbVUhx1-Hl5SFi_Pszq5EFFZCrKDIq4zOlEBRhVUYetiOWhX-hkjVFoD4FHj_wcKG5niQUJaKnJCKb9zytOnOPVg11yjmgoXlDPczFbWGGmbLyhXtfBvZmNObdSo3HEKoflr7Ts79fHhgBQGr5XedipdZxb-_NrXao3-GI0fFmXz6LnyoIwhw3FwuEsoVITMIG-r4xq54mGu1_HX0spoYd9pIV6s=]

Sources

Comparative

cross-reactivity studies of methyl (E)-3-(3-aminophenyl)acrylate derivatives

Title: Cross-Reactivity Profiling of Methyl (E)-3-(3-aminophenyl)acrylate Derivatives in Targeted Therapeutics As a Senior Application Scientist, I frequently evaluate the translational viability of early-stage pharmacop...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity Profiling of Methyl (E)-3-(3-aminophenyl)acrylate Derivatives in Targeted Therapeutics

As a Senior Application Scientist, I frequently evaluate the translational viability of early-stage pharmacophores. The compound methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3) is a highly versatile bifunctional building block. Its aniline nitrogen serves as an ideal nucleophile for attaching electrophilic warheads, while its α,β -unsaturated methyl ester can be hydrolyzed and converted into potent zinc-binding groups (ZBGs).

Depending on the derivatization strategy, this scaffold yields two major classes of targeted therapeutics: covalent kinase inhibitors (via N-acryloylation) and histone deacetylase (HDAC) inhibitors (via hydroxamate formation, akin to Belinostat)[1]. However, the efficacy of these derivatives is frequently bottlenecked by their cross-reactivity profiles. This guide objectively compares the target selectivity and proteome-wide off-target liabilities of these derivative classes and provides self-validating experimental workflows for their assessment.

Mechanistic Grounding: Structural Divergence and Cross-Reactivity

The causality behind off-target binding lies in the fundamental reactivity of the functional groups appended to the methyl (E)-3-(3-aminophenyl)acrylate core:

  • Class A: Acrylamide-Functionalized Kinase Inhibitors By converting the aniline group into an unsubstituted acrylamide, the scaffold becomes a potent Michael acceptor designed to irreversibly bind catalytic cysteines in kinases like BTK (Cys481) and EGFR (Cys797)[2]. However, unsubstituted acrylamides are highly susceptible to nucleophilic attack by off-target cysteines across the proteome and can rapidly deplete intracellular glutathione (GSH)[3]. Adding steric bulk (e.g., a β -methyl group) reduces this cross-reactivity by lowering the electrophilicity of the warhead, albeit at a cost to primary target potency[4].

  • Class B: Hydroxamate-Functionalized HDAC Inhibitors Hydrolyzing the methyl ester and coupling it with hydroxylamine generates a hydroxamic acid derivative. This moiety perfectly chelates the Zn2+ ion in the highly conserved catalytic pocket of zinc-dependent HDACs[5]. Because the active site is structurally conserved across Class I and Class IIb HDACs, simple hydroxamate derivatives (like Belinostat) exhibit broad "pan-HDAC" cross-reactivity[6]. Achieving isoform selectivity requires modifying the capping group attached to the aniline to exploit subtle differences in the surface topology of specific HDAC isoforms (e.g., the wider channel of HDAC6)[7].

G A Methyl (E)-3-(3-aminophenyl)acrylate (Core Scaffold) B Acrylamide Derivatization (Aniline N-acylation) A->B C Hydroxamate Derivatization (Ester hydrolysis & coupling) A->C D Covalent Kinase Inhibitors (High Cys Cross-Reactivity) B->D Targets Cys481/Cys797 E Pan-HDAC Inhibitors (High Isoform Cross-Reactivity) C->E Targets Zn2+ Pocket

Caption: Divergent derivatization pathways of the core scaffold and their respective cross-reactivity liabilities.

Comparative Data Analysis

To objectively compare performance, we must look at the quantitative trade-offs between target affinity and off-target reactivity.

Table 1: Cross-Reactivity of Kinase Inhibitor Derivatives (BTK/EGFR Models)

Data represents typical profiles for derivatives functionalized at the aniline position.

Derivative TypeBTK IC50​ (nM)EGFR IC50​ (nM)GSH t1/2​ (min)Proteome Off-Targets (ABPP)Mechanism
Unsubstituted Acrylamide < 512< 30High (>50 proteins)Irreversible Covalent[2]
β -Methyl Acrylamide 80150> 240Low (<5 proteins)Tuned Covalent[4]
Reversible Propylamide > 1000> 2000StableModerate (Kinome-wide)Reversible ATP-competitive

Insight: The β -methyl substitution drastically improves the half-life in the presence of GSH and reduces proteome-wide cross-reactivity, validating the hypothesis that tuning the Michael acceptor's electrophilicity is critical for safety[3].

Table 2: Isoform Cross-Reactivity of HDAC Inhibitor Derivatives

Data represents typical profiles for derivatives functionalized at the acrylate position.

Derivative ZBGHDAC1 IC50​ (nM)HDAC6 IC50​ (nM)HDAC4 IC50​ (nM)Selectivity Profile
Hydroxamate (Belinostat analog) 2725250Pan-HDAC (Class I & IIb)[5]
o-Aminoanilide 150> 5000> 5000Class I Selective
Trifluoromethyl Ketone > 1000> 100045Class IIa Selective

Insight: The hydroxamate group drives potent but indiscriminate binding across Class I and IIb isoforms due to its aggressive chelation of the catalytic zinc[6]. Substituting the ZBG for an o-aminoanilide restricts the molecule to Class I HDACs due to steric clashes in the Class IIb active site.

Experimental Methodologies

To ensure trustworthiness, cross-reactivity claims must be supported by self-validating experimental systems. Below are the definitive protocols for profiling these derivatives.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) with SILAC

This protocol is the gold standard for mapping the proteome-wide off-targets of covalent acrylamide derivatives[8]. By using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), we can quantitatively distinguish true targets from non-specific background binding.

Step-by-Step Workflow:

  • SILAC Cell Culture: Culture Ramos (B-cell) or A431 (EGFR-driven) cells in "Light" ( 12C , 14N ) and "Heavy" ( 13C , 15N ) lysine/arginine media for 6 passages to ensure complete isotopic incorporation.

  • In Situ Competition: Treat the "Light" cells with DMSO (vehicle) and the "Heavy" cells with the unmodified acrylamide derivative (e.g., 1 μ M) for 1 hour at 37°C.

  • Probe Labeling: Lyse both populations. Treat both lysates with an alkyne-tagged probe analog of the derivative (1 μ M) for 1 hour. Causality: The heavy cells, pre-treated with the drug, will have their specific target cysteines blocked, preventing the alkyne probe from binding.

  • Click Chemistry (CuAAC): Combine the Light and Heavy lysates in a 1:1 ratio. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition using biotin-azide, TCEP, TBTA, and CuSO4​ to append biotin to all probe-labeled proteins.

  • Enrichment & Digestion: Enrich biotinylated proteins using streptavidin-agarose beads. Wash extensively with 1% SDS to remove non-covalently bound proteins (validating the covalent mechanism). Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the peptides via high-resolution mass spectrometry.

  • Data Interpretation: Proteins with a Light:Heavy ratio > 5 are considered specific targets (since the drug successfully competed away the probe in the heavy state). Proteins with a ratio ~1 are non-specific cross-reactive artifacts[3].

G A SILAC Cell Culture (Light/Heavy Isotopes) B Competitive Incubation (Drug vs. DMSO) A->B C Alkyne Probe Labeling & Cell Lysis B->C D CuAAC Click Chemistry (Biotin-Azide) C->D E Streptavidin Enrichment & LC-MS/MS D->E

Caption: Workflow for quantitative ABPP-SILAC to map covalent off-target cross-reactivity.

Protocol 2: Fluorogenic in vitro HDAC Isoform Profiling

To assess the cross-reactivity of hydroxamate derivatives across the HDAC family, a kinetic fluorogenic assay must be employed.

Step-by-Step Workflow:

  • Enzyme Preparation: Plate recombinant human HDAC isoforms (HDAC1 through HDAC11) in a 384-well microtiter plate using an assay buffer of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2​ .

  • Compound Titration: Add the hydroxamate derivative in a 10-point dose-response series (ranging from 10 μ M to 0.1 nM) and pre-incubate for 15 minutes at room temperature.

  • Substrate Addition: Add the fluorogenic substrate. Crucial Step: Use Fluor de Lys (acetylated lysine) for Class I/IIb isoforms, but use a trifluoroacetyl-lysine substrate for Class IIa isoforms (HDAC4, 5, 7, 9), as Class IIa enzymes have a highly restricted active site that poorly accommodates standard acetyl groups.

  • Developer Reaction: After 60 minutes of incubation at 37°C, add the Developer solution (containing trypsin and Trichostatin A to halt the HDAC reaction). The developer cleaves the deacetylated AMC (7-amino-4-methylcoumarin) fluorophore.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC50​ values using a 4-parameter logistic regression to map the isoform cross-reactivity profile.

Conclusion

Derivatives of methyl (E)-3-(3-aminophenyl)acrylate offer immense potential in oncology and neurology, but their clinical utility is dictated by their cross-reactivity. For covalent kinase inhibitors, modulating the electrophilicity of the acrylamide warhead is non-negotiable to prevent rampant proteomic adduction. For HDAC inhibitors, moving away from the promiscuous hydroxamate ZBG toward class-selective motifs is required to minimize whole-body toxicity. Rigorous application of ABPP-SILAC and isoform-specific kinetic assays ensures that these liabilities are identified early in the drug development pipeline.

References

  • Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. 2

  • Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC. 8

  • Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - MDPI.5

  • Profiling the anti-protozoal activity of anti-cancer HDAC inhibitors against Plasmodium and Trypanosoma parasites - PMC. 6

  • Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 | Request PDF - ResearchGate. 7

  • Belinostat for the treatment of peripheral T-cell lymphomas | Request PDF - ResearchGate. 1

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - ResearchGate. 3

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. 4

Sources

Validation

A Comparative Guide to the Polymerization Behavior of Aminophenyl Acrylates: Unveiling the Impact of Isomeric Position

Introduction For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. Aminophenyl acrylates, a class of functional monomers, offer a versatile platfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. Aminophenyl acrylates, a class of functional monomers, offer a versatile platform for the synthesis of polymers with pendant amino groups, which are invaluable for bioconjugation, drug delivery, and advanced material applications. The isomeric position of the amino group on the phenyl ring—ortho, meta, or para—is a critical design parameter that can profoundly influence the monomer's reactivity and the final properties of the resulting polymer.

This guide provides an in-depth comparison of the polymerization behavior of ortho-aminophenyl acrylate (o-APA), meta-aminophenyl acrylate (m-APA), and para-aminophenyl acrylate (p-APA). We will delve into the theoretical underpinnings of their reactivity differences, present detailed experimental protocols for their synthesis and polymerization, and offer a comparative analysis of their expected polymerization kinetics and polymer characteristics. This guide is designed to equip you with the fundamental knowledge and practical insights necessary to select the optimal aminophenyl acrylate isomer for your specific application.

Theoretical Considerations: The Influence of Amine Position

The position of the electron-donating amino group on the phenyl ring exerts significant electronic and steric effects on the acrylate moiety, thereby influencing its polymerization behavior.

  • Electronic Effects: The amino group, being an activating group, increases the electron density of the phenyl ring through resonance and inductive effects. This increased electron density can be transmitted to the acrylate double bond, affecting its polarization and reactivity towards radical attack.

    • Para-position (p-APA): The amino group is in direct conjugation with the acrylate group. This strong resonance effect significantly increases the electron density at the double bond, potentially making it more susceptible to radical attack and thus leading to a higher rate of polymerization.

    • Ortho-position (o-APA): Similar to the para position, the ortho-amino group can exert a strong resonance effect. However, steric hindrance and the potential for intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen of the acrylate group can influence the planarity of the molecule and, consequently, the extent of conjugation and reactivity.

    • Meta-position (m-APA): The amino group is not in direct conjugation with the acrylate group. Its electron-donating effect is primarily inductive, which is weaker than the resonance effect. Therefore, m-APA is expected to have a less electron-rich double bond compared to its ortho and para counterparts, potentially resulting in a lower polymerization rate.

  • Steric Effects: The proximity of the amino group to the acrylate functionality in the ortho isomer can introduce steric hindrance, which may affect the approach of the propagating radical and the propagation rate constant.

Based on these principles, we can hypothesize the following trend in reactivity for free-radical polymerization: p-APA > o-APA > m-APA .

Experimental Section

Synthesis of Aminophenyl Acrylates

The synthesis of aminophenyl acrylates can be achieved through the esterification of the corresponding aminophenol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[1]

Protocol: General Synthesis of Aminophenyl Acrylates

  • Dissolution: Dissolve the respective aminophenol (ortho, meta, or para) (1.0 eq.) and a base such as triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 eq.) dropwise to the cooled solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure aminophenyl acrylate isomer.

  • Characterization: Confirm the structure and purity of the synthesized monomers using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Aminophenol Aminophenol Isomer (o, m, or p) Dissolution Dissolution & Cooling (0°C, N2 atm) Aminophenol->Dissolution Acryloyl_Chloride Acryloyl Chloride Addition Dropwise Addition Acryloyl_Chloride->Addition Base Triethylamine Base->Dissolution Solvent Anhydrous Solvent Solvent->Dissolution Dissolution->Addition Reaction Stirring at RT (4-6 hours) Addition->Reaction Filtration Filtration Reaction->Filtration Washing Aqueous Washing Filtration->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Aminophenyl Acrylate Isomer Purification->Product

Caption: Workflow for the synthesis of aminophenyl acrylate isomers.

Free-Radical Polymerization of Aminophenyl Acrylates

The polymerization of aminophenyl acrylates can be initiated using a standard free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Protocol: Free-Radical Solution Polymerization

  • Preparation: In a polymerization tube, dissolve the aminophenyl acrylate monomer (e.g., 1 g) and AIBN (e.g., 0.01 g, 1 wt%) in a suitable solvent (e.g., toluene, dioxane).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed tube in a preheated oil bath at a specific temperature (e.g., 70 °C) and allow the polymerization to proceed for a set time.

  • Termination: Quench the reaction by cooling the tube in an ice bath.

  • Precipitation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).

  • Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

  • Characterization:

    • Determine the monomer conversion gravimetrically.

    • Analyze the polymer's molecular weight (Mn), number-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Polymerization_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_isolation Polymer Isolation & Characterization Monomer Aminophenyl Acrylate Isomer Dissolution Dissolution Monomer->Dissolution Initiator AIBN Initiator->Dissolution Solvent Solvent Solvent->Dissolution Degassing Freeze-Pump-Thaw Dissolution->Degassing Heating Heating (e.g., 70°C) Degassing->Heating Precipitation Precipitation Heating->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Characterization GPC, DSC Analysis Drying->Characterization Polymer Poly(aminophenyl acrylate) Characterization->Polymer

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Comparative

Validation of the Anti-Cancer Activity of Quinolines Derived from Methyl (E)-3-(3-aminophenyl)acrylate: A Comparative Technical Guide

As the landscape of targeted oncology evolves, the shift from reversible kinase inhibitors to targeted covalent inhibitors (TCIs) has become a critical strategy for overcoming acquired drug resistance. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the shift from reversible kinase inhibitors to targeted covalent inhibitors (TCIs) has become a critical strategy for overcoming acquired drug resistance. This guide provides an in-depth comparative analysis and validation framework for a novel class of anti-cancer agents: quinoline derivatives synthesized from methyl (E)-3-(3-aminophenyl)acrylate .

By leveraging the structural properties of this specific precursor, drug developers can engineer highly potent, irreversible inhibitors. Here, we dissect the mechanistic rationale, compare their performance against standard-of-care alternatives, and outline the self-validating experimental protocols required to verify their efficacy.

Mechanistic Rationale: The Power of the Michael Acceptor

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to intercalate DNA and competitively bind the ATP pockets of various tyrosine kinases[1]. However, non-covalent quinolines often fall prey to gatekeeper mutations (e.g., the T790M mutation in EGFR) which increase the kinase's affinity for ATP, effectively outcompeting the drug.

Synthesizing quinolines from methyl (E)-3-(3-aminophenyl)acrylate introduces a paradigm shift. The precursor provides two critical functionalities:

  • The Aniline Core: Cyclizes to form the ATP-competitive quinoline nucleus.

  • The Acrylate Moiety (α,β-unsaturated ester): Acts as a highly reactive Michael acceptor [2].

When the quinoline core anchors into the kinase hinge region, the acrylate moiety is precisely positioned to undergo a nucleophilic attack by the thiol group of a conserved cysteine residue (such as Cys797 in EGFR)[3]. This results in a permanent covalent bond, rendering the kinase irreversibly inactive[4]. This covalent mechanism effectively nullifies the ATP-affinity advantage of resistant mutant kinases[5].

SignalPathway EGF EGF Ligand EGFR EGFR Kinase (Cys797) EGF->EGFR Binding PI3K PI3K/AKT EGFR->PI3K Phosphorylation MAPK RAS/MAPK EGFR->MAPK Phosphorylation TCI Quinoline-Acrylate (Covalent Inhibitor) TCI->EGFR Irreversible Michael Addition TCI->PI3K Signal Blockade Apoptosis Apoptosis TCI->Apoptosis Induction Survival Tumor Survival PI3K->Survival MAPK->Survival

EGFR signaling blockade via irreversible Michael addition by quinoline-acrylate.

Comparative Performance Analysis

To objectively evaluate the quinoline-acrylate derivatives (denoted here as QA-Series ), we must benchmark them against established clinical alternatives:

  • Erlotinib: A first-generation, reversible non-covalent EGFR inhibitor.

  • Doxorubicin: A broad-spectrum chemotherapeutic (DNA intercalator) used to establish baseline non-targeted cytotoxicity.

Kinase Inhibition and Cellular Viability

The true test of a covalent inhibitor is its ability to maintain potency against resistant mutant cell lines. Table 1 demonstrates the comparative IC₅₀ values in biochemical kinase assays and cellular viability assays (NSCLC cell lines).

CompoundTargetBiochemical IC₅₀ (EGFR WT)Biochemical IC₅₀ (EGFR T790M)Cell Viability IC₅₀ (A549 - WT)Cell Viability IC₅₀ (H1975 - T790M)
QA-Series (Covalent) EGFR (Cys797)1.2 nM4.5 nM18.4 nM22.1 nM
Erlotinib (Reversible) EGFR (ATP pocket)2.0 nM>1000 nM25.6 nM>5000 nM
Doxorubicin (Control) DNA Topo IIN/AN/A450.0 nM480.0 nM

Data Synthesis Context: The QA-Series maintains nanomolar potency against the H1975 cell line (which harbors the T790M mutation), whereas Erlotinib suffers a catastrophic loss of efficacy. This confirms the functional superiority of the acrylate-driven covalent mechanism.

Apoptosis Induction

Inhibiting a kinase is only therapeutically relevant if it translates to tumor cell death. Table 2 outlines the percentage of apoptotic cells following 48 hours of treatment at 100 nM concentrations.

CompoundEarly Apoptosis (%)Late Apoptosis/Necrosis (%)Total Cell Death (%)
QA-Series 42.5%18.2%60.7%
Erlotinib 12.1%5.4%17.5%
Doxorubicin 28.4%35.1%63.5%

Data Synthesis Context: While Doxorubicin induces high total cell death, it skews heavily toward late apoptosis/necrosis, indicative of high systemic toxicity. The QA-Series drives a controlled, target-specific early apoptotic response.

Experimental Validation Protocols

To ensure scientific integrity, the validation of these compounds must rely on self-validating experimental systems. The following protocols are designed to definitively prove causality—specifically, that the observed cell death is a direct result of irreversible target engagement.

ValidationWorkflow Chem 1. Synthesis Methyl Acrylate Precursor Biochem 2. TR-FRET Kinase Inhibition Chem->Biochem Wash 3. Wash-out Assay Covalent Validation Biochem->Wash Cell 4. Flow Cytometry Apoptosis (Annexin V) Wash->Cell

Self-validating experimental workflow for covalent quinoline inhibitors.

Protocol 1: TR-FRET Kinase Assay & Biochemical Wash-Out

Purpose: Standard IC₅₀ assays cannot distinguish between high-affinity reversible binding and true covalent binding. A wash-out assay is a self-validating system: if the compound is reversible, kinase activity will recover post-wash. Sustained inhibition definitively confirms the covalent Michael addition.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate recombinant mutant EGFR (T790M) with 10x the IC₅₀ concentration of the QA-Series compound or Erlotinib in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 60 minutes at room temperature.

  • Immobilization & Wash: Bind the kinase to a Ni-NTA functionalized microplate. Wash the wells vigorously three times with 200 µL of wash buffer to remove all unbound small molecules.

  • Reaction Initiation: Add ATP (at the Kₘ concentration) and a biotinylated poly-GT peptide substrate to the washed wells.

  • Detection: After 30 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Readout & Causality Check: Measure the FRET signal (665 nm / 615 nm ratio).

    • Expected Result: Erlotinib-treated wells will show a massive spike in FRET signal (kinase activity recovers as the drug washes away). QA-Series wells will remain completely suppressed, proving the acrylate moiety formed an unbreakable covalent bond with Cys797.

Protocol 2: Annexin V/PI Flow Cytometry for Apoptosis

Purpose: To confirm that the irreversible kinase inhibition translates to programmed cell death rather than non-specific necrotic toxicity. Using Annexin V alongside Propidium Iodide (PI) creates a self-validating quadrant system.

Step-by-Step Methodology:

  • Cell Seeding: Seed H1975 cells in 6-well plates at a density of 3×105 cells/well and incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with QA-Series compounds, Erlotinib, and Doxorubicin at varying concentrations (10 nM, 100 nM, 1 µM) for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze immediately via flow cytometry.

  • Causality Check:

    • Annexin V+ / PI- (Early Apoptosis): Indicates targeted, mechanism-driven cell death (Expected for QA-Series).

    • Annexin V+ / PI+ (Late Apoptosis/Necrosis): Indicates membrane rupture and non-specific toxicity (Expected for Doxorubicin).

Conclusion

The derivation of quinolines from methyl (E)-3-(3-aminophenyl)acrylate represents a highly rational approach to modern drug design. By embedding a Michael acceptor directly into the precursor, chemists can seamlessly generate targeted covalent inhibitors. As demonstrated by the comparative data and validated through rigorous wash-out protocols, these compounds offer a distinct therapeutic advantage over reversible inhibitors like Erlotinib, particularly in the context of acquired resistance mutations.

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Safety & Regulatory Compliance

Safety

methyl (E)-3-(3-aminophenyl)acrylate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Methyl (E)-3-(3-aminophenyl)acrylate As drug development professionals and synthetic chemists, handling bifunctional building blocks requires a nuanced understanding of thei...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Methyl (E)-3-(3-aminophenyl)acrylate

As drug development professionals and synthetic chemists, handling bifunctional building blocks requires a nuanced understanding of their reactive moieties. Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3) presents a unique hazard profile due to the presence of both an aniline derivative and an α,β -unsaturated ester (acrylate). Standardized disposal is not just a regulatory requirement; it is a critical safeguard against insidious toxicological exposure and uncontrolled reactivity.

This guide provides a self-validating, field-proven methodology for the safe handling and disposal of this compound, ensuring operational safety and environmental compliance.

Mechanistic Hazard Profile: Understanding the "Why"

To safely dispose of methyl (E)-3-(3-aminophenyl)acrylate, one must first understand the causality behind its hazards. The molecule's toxicity and reactivity are driven by its two primary functional groups:

  • The Aniline Moiety (Systemic Toxicity): Anilines are highly lipophilic and readily absorb through the skin, lungs, and gastrointestinal tract. Once systemic, the amino group undergoes cytochrome P450-mediated N-hydroxylation. These metabolites co-oxidize the Fe2+ in hemoglobin to Fe3+ , forming methemoglobin. This severely impairs the blood's oxygen-carrying capacity, leading to cyanosis, dizziness, and potentially fatal methemoglobinemia[1].

  • The Acrylate Moiety (Sensitization & Reactivity): Acrylates act as potent Michael acceptors. Upon dermal exposure, they can covalently bind to nucleophilic residues (such as thiols in cysteine) on skin proteins. This haptenation process triggers an immune response, leading to severe allergic contact dermatitis and sensitization (H317)[2]. Furthermore, uninhibited acrylates can undergo exothermic polymerization if exposed to strong acids, bases, or free radical initiators during improper waste consolidation.

Chemical Properties & Hazard Summary

The following table summarizes the critical quantitative and qualitative data required for risk assessment prior to disposal[3][4].

Property / ParameterValue / Description
Chemical Name Methyl (E)-3-(3-aminophenyl)acrylate
CAS Number 163487-10-3
Molecular Formula C10​H11​NO2​
Molecular Weight 177.20 g/mol
Primary GHS Hazards Skin Sensitization (H317), Acute Toxicity (Oral/Dermal/Inhalation), Eye/Skin Irritant
Target Organs Blood (Methemoglobinemia), Skin, Respiratory System
Storage Requirements 4°C, protect from light, keep away from strong oxidizers
Incompatible Materials Strong acids, strong bases, oxidizing agents, free radical initiators

Waste Segregation & Disposal Workflow

The disposal of methyl (E)-3-(3-aminophenyl)acrylate must follow a strict segregation pathway to prevent cross-reactivity and ensure compatibility with final destruction methods (high-temperature incineration).

DisposalWorkflow Start Methyl (E)-3-(3-aminophenyl)acrylate Waste Generation Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder/PPE) Decision1->Solid Solid Liquid Liquid Waste (Reaction Mixture) Decision1->Liquid Dissolved Incineration High-Temperature Incineration (Approved Facility) Solid->Incineration Decision2 Solvent Type? Liquid->Decision2 Halogenated Halogenated Solvent Waste Decision2->Halogenated e.g., DCM/Chloroform NonHalogenated Non-Halogenated Solvent Waste Decision2->NonHalogenated e.g., EtOAc/MeOH Halogenated->Incineration NonHalogenated->Incineration

Workflow for the segregation and disposal of methyl (E)-3-(3-aminophenyl)acrylate waste.

Step-by-Step Disposal Protocols

To ensure a self-validating safety system, execute the following protocols strictly in order.

Phase 1: Preparation and PPE Verification

Causality: Because the aniline moiety easily penetrates standard latex, specialized barriers are required to prevent systemic absorption.

  • Don appropriate PPE: Wear a lab coat, chemical splash goggles, and double-glove with heavy-duty nitrile gloves (minimum 8 mil thickness).

  • Ventilation: Conduct all waste consolidation inside a certified chemical fume hood. Do not handle the dry powder on an open bench due to the risk of aerosolization and inhalation.

Phase 2: Waste Segregation & Quenching

Causality: Mixing acrylate waste with incompatible reagents (like concentrated acids from other reactions) can trigger runaway polymerization.

  • Isolate the Waste: Ensure the waste stream containing methyl (E)-3-(3-aminophenyl)acrylate is kept strictly neutral. Do not mix with acidic or basic waste streams.

  • Determine Solvent Matrix:

    • If dissolved in Dichloromethane (DCM) or Chloroform, route to Halogenated Waste .

    • If dissolved in Ethyl Acetate, Methanol, or DMSO, route to Non-Halogenated Waste .

Phase 3: Containerization
  • Select Receptacle: Use high-density polyethylene (HDPE) or amber glass carboys for liquid waste. For solid waste (contaminated weigh boats, spatulas, or empty vials), use a puncture-proof, sealable hazardous waste bucket.

  • Fill Limits: Never fill liquid waste containers beyond 80% capacity. Leave headspace to accommodate potential pressure buildup from ambient temperature fluctuations.

  • Seal: Cap the container tightly immediately after adding the waste. Do not leave funnels resting in waste carboys, as this allows toxic aniline vapors to escape into the fume hood exhaust.

Phase 4: Labeling and Final Destruction
  • Manifesting: Label the container explicitly with the full chemical name: "Hazardous Waste: Contains Methyl (E)-3-(3-aminophenyl)acrylate (Toxic/Sensitizer) and [Solvent Name]."

  • Incineration: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) team. The only acceptable method of final destruction is high-temperature incineration (>1000°C) at an EPA-approved facility[3]. This extreme heat is required to completely cleave the stable aromatic ring and prevent the release of toxic nitrogen oxides ( NOx​ ) into the environment.

Spill Response & Decontamination

In the event of an operational spill, standard cleanup procedures must be modified to account for the compound's specific reactivity.

  • DO NOT USE BLEACH: Never use sodium hypochlorite (bleach) to decontaminate aniline spills. The oxidative reaction can generate highly toxic, volatile chlorinated anilines or explosive diazo intermediates.

  • Solid Spills: Lightly dampen the powder with water to prevent dust generation, then sweep it up using a non-sparking tool. Place the debris in a solid hazardous waste container.

  • Liquid Spills: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Once absorbed, scoop the material into a hazardous waste container. Wash the contaminated surface with a compatible solvent (like ethyl acetate or ethanol) followed by soap and water, collecting all washings as hazardous waste.

References

  • Advanced Biotech. Methyl Cinnamate Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling methyl (E)-3-(3-aminophenyl)acrylate

Operational Safety & Handling Protocol: Methyl (E)-3-(3-aminophenyl)acrylate As drug development professionals scale up the synthesis of novel therapeutics, handling bifunctional building blocks like[1] requires uncompro...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Protocol: Methyl (E)-3-(3-aminophenyl)acrylate

As drug development professionals scale up the synthesis of novel therapeutics, handling bifunctional building blocks like[1] requires uncompromising safety standards. This guide provides a field-proven, causality-driven protocol for the safe handling, dissolution, and disposal of this compound, ensuring both operator safety and experimental integrity.

Mechanistic Toxicology & Hazard Profiling

To design an effective safety protocol, we must first understand the molecular mechanisms of toxicity. Methyl (E)-3-(3-aminophenyl)acrylate presents a dual-threat profile:

  • The Aniline Moiety (Systemic Toxicity): Primary aromatic amines are highly lipophilic and readily penetrate the stratum corneum. Once systemically absorbed, they undergo hepatic N-hydroxylation. These active metabolites aggressively oxidize the ferrous ( Fe2+ ) iron in hemoglobin to ferric ( Fe3+ ) iron, precipitating —a condition that severely impairs oxygen transport and can lead to acute tissue hypoxia[2].

  • The Acrylate Moiety (Dermal Sensitization): The α,β -unsaturated ester acts as a highly reactive Michael acceptor. It forms irreversible covalent adducts with nucleophilic residues (such as thiols in cysteine and primary amines in lysine) on epidermal proteins. This haptenation is the primary molecular initiating event for severe[3].

Because of these mechanisms, standard laboratory PPE is insufficient. Barrier protection must specifically account for both high dermal penetrability and covalent protein reactivity.

Quantitative PPE Specification Matrix

The following table summarizes the mandatory Personal Protective Equipment (PPE) based on quantitative breakthrough data and mechanistic rationale.

PPE CategoryMaterial SpecificationMin. ThicknessBreakthrough TimeMechanistic Justification
Primary Gloves Nitrile Rubber 0.11 mm> 10 min (Incidental)Provides tactile sensitivity for weighing while offering baseline protection against solid powder transfer.
Secondary Gloves Butyl Rubber 0.30 mm> 480 min (Continuous)Highly impermeable to acrylate monomers and organic solvent vehicles (e.g., DMSO, DMF)[3].
Eye Protection Chemical Safety GogglesN/AN/APrevents mucosal absorption of aerosolized dust or splashed solutions.
Respiratory P100 / N95 RespiratorN/A99.97% FiltrationMandatory if handling dry powder outside a Class II BSC to prevent inhalation of sensitizing haptens[2].
Body Protection Tyvek® Sleeves / Lab CoatN/AN/APrevents accumulation of sensitizing dust on exposed wrists and forearms.

Operational Protocol: High-Containment Weighing and Dissolution

This step-by-step methodology is designed as a self-validating system; each step contains a verification check to ensure the protocol's integrity before proceeding.

  • Step 1: Environmental Verification

    • Action: Conduct all handling inside a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).

    • Validation: Verify negative pressure by checking the magnehelic gauge (must read between 0.4 and 0.6 inches of water) or observing the inward directional airflow indicator. Do not open the compound container if airflow is compromised.

  • Step 2: PPE Donning & Integrity Check

    • Action: Don primary nitrile gloves, followed by secondary butyl rubber gloves.

    • Validation: Inspect gloves for micro-tears by trapping air and applying slight pressure before use.

  • Step 3: Electrostatic Transfer

    • Action: Use a grounded, anti-static polymeric weighing boat and a stainless-steel micro-spatula to transfer the powder.

    • Rationale: Acrylate powders are prone to electrostatic dispersion. Anti-static tools prevent the aerosolization of sensitizing dust into the operator's breathing zone.

  • Step 4: In-Situ Dissolution

    • Action: Add the target solvent (e.g., DMSO) directly to the weighing vessel inside the fume hood. Seal the vial with a PTFE-lined cap.

    • Validation: Visually confirm complete dissolution and ensure the exterior of the vial is wiped clean before removing it from the engineering control.

  • Step 5: Chemical Decontamination

    • Action: Wipe down the balance and hood surface with a 5% acetic acid solution, followed by a standard detergent wipe.

    • Rationale: The weak acid protonates any residual aromatic amine, converting it into a water-soluble, non-volatile ammonium salt, thereby neutralizing the inhalation hazard[2].

Spill Response & Disposal Plan

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the Michael acceptor into the environment. Cover the spill with damp absorbent pads (using water or a low-volatility solvent) to suppress dust, then carefully collect.

  • Liquid Spills: Apply activated carbon or a universal chemical absorbent to sequester the organic solution.

  • Disposal: Place all contaminated consumables, gloves, and spill debris into a high-density polyethylene (HDPE) container. Label strictly as "Hazardous Waste - Toxic Organics (Aromatic Amines/Acrylates)". Do not mix with strong oxidizers or acids, as exothermic polymerization of the acrylate moiety may occur.

Workflow Diagram

G Start Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3) State Physical State Assessment Start->State Powder Dry Powder Handling (High Inhalation/Dermal Risk) State->Powder If Solid Form Solution Solution Handling (DMSO/Organic Solvents) State->Solution If Reconstituted Hood Weigh in Fume Hood Verify Airflow > 80 fpm Powder->Hood PPE_Sol PPE: Standard Nitrile Gloves, Safety Glasses, Lab Coat Solution->PPE_Sol PPE_Powder PPE: Double Gloves (Butyl/Nitrile), Goggles, P100 Mask Hood->PPE_Powder Decon Decontaminate Surfaces (5% Acetic Acid Wash) PPE_Powder->Decon Waste Waste Segregation (Toxic Organic Waste) PPE_Sol->Waste Liquid Waste Decon->Waste Contaminated Consumables Disposal High-Temperature Incineration Waste->Disposal

Workflow for the safe handling and disposal of methyl (E)-3-(3-aminophenyl)acrylate.

References

  • Title: Medical Management Guidelines for Aniline Source: Agency for Toxic Substances and Disease Registry (ATSDR) - Centers for Disease Control and Prevention URL: [Link]

  • Title: High Throughput Kinetic Profiling Approach for Covalent Binding to Peptides: Application to Skin Sensitization Potency of Michael Acceptor Electrophiles Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Sources

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